molecular formula C8H8O3S B044034 Ethyl thiophene-2-glyoxylate CAS No. 4075-58-5

Ethyl thiophene-2-glyoxylate

Cat. No.: B044034
CAS No.: 4075-58-5
M. Wt: 184.21 g/mol
InChI Key: GHOVLEQTRNXASK-UHFFFAOYSA-N
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Description

Ethyl thiophene-2-glyoxylate, also known as this compound, is a useful research compound. Its molecular formula is C8H8O3S and its molecular weight is 184.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-oxo-2-thiophen-2-ylacetate
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InChI

InChI=1S/C8H8O3S/c1-2-11-8(10)7(9)6-4-3-5-12-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOVLEQTRNXASK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30193732
Record name Ethyl alpha-oxothiophen-2-acetate
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Molecular Weight

184.21 g/mol
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CAS No.

4075-58-5
Record name Ethyl 2-thienylglyoxylate
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Record name Ethyl 2-thiopheneglyoxylate
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Record name Ethyl alpha-oxothiophen-2-acetate
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Record name Ethyl α-oxothiophen-2-acetate
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Record name ETHYL 2-THIOPHENEGLYOXYLATE
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Ethyl Thiophene-2-glyoxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Ethyl thiophene-2-glyoxylate is a pivotal intermediate in medicinal chemistry and a versatile building block in organic synthesis. A thorough understanding of its physical properties is fundamental for its effective application in research and development, particularly in drug discovery and materials science. This technical guide provides a comprehensive overview of the critical physicochemical characteristics of this compound, supported by spectral data, safety protocols, and experimental methodologies. The content herein is curated to empower researchers with the necessary knowledge for the confident handling, application, and manipulation of this compound.

Introduction: The Significance of this compound

This compound (CAS No. 4075-58-5) is a bifunctional organic molecule incorporating a thiophene ring, a ketone, and an ethyl ester group. This unique structural arrangement imparts a rich chemical reactivity, making it a valuable precursor in the synthesis of a wide array of more complex molecules. Its primary applications are in drug discovery, where the thiophene moiety is a common scaffold in various therapeutic agents, and as a key component in the development of novel organic materials. A precise knowledge of its physical properties is not merely academic; it is a prerequisite for optimizing reaction conditions, ensuring safety, and achieving desired synthetic outcomes.

Physicochemical Properties

A clear understanding of the fundamental physical constants of this compound is the starting point for its practical application. These properties dictate its behavior in various solvents and at different temperatures, informing decisions on reaction setup, purification, and storage.

PropertyValueSource(s)
CAS Number 4075-58-5[1]
Molecular Formula C₈H₈O₃S[1]
Molecular Weight 184.21 g/mol [1]
Appearance Clear colorless to yellow to brown liquid[2]
Form Liquid[2]
Density 1.25 g/mL[3]
Boiling Point 102-110 °C at 0.8 mmHg[3]
Refractive Index (n²⁰/D) 1.5475 - 1.5525 @ 20°C[2]
Flash Point >110 °C (>230 °F)[3]

Solubility Profile

The solubility of a reagent is a critical parameter for its use in synthesis. While precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, its general solubility characteristics can be inferred from its structure and available information. It is described as being difficult to mix with water, indicating poor aqueous solubility.[3] Conversely, it is soluble in many common organic solvents, a property attributable to its organic ester and aromatic thiophene components.

Qualitative Solubility:

  • Water: Poorly soluble.

  • Organic Solvents (e.g., ethanol, methanol, acetone, toluene, chloroform, ethyl acetate): Generally soluble.

For researchers requiring precise solubility data for specific applications, such as crystallization or formulation, it is recommended to determine this experimentally. A suggested protocol for determining solubility is provided in the experimental section of this guide.

Spectral Characterization

Spectroscopic analysis is indispensable for the structural elucidation and purity verification of this compound. The following sections detail the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR): In a CDCl₃ solvent, the proton NMR spectrum is expected to show the following characteristic signals:

  • Thiophene Protons: Three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the three protons on the thiophene ring. The coupling patterns (doublets of doublets) and chemical shifts are indicative of their positions on the ring.

  • Ethyl Group Protons:

    • A quartet corresponding to the methylene protons (-CH₂-) of the ethyl group, typically found around δ 4.4 ppm.

    • A triplet corresponding to the methyl protons (-CH₃) of the ethyl group, typically found around δ 1.4 ppm.

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum in CDCl₃ will show distinct signals for each unique carbon atom:

  • Carbonyl Carbons: Two downfield signals corresponding to the ketone and ester carbonyl carbons.

  • Thiophene Carbons: Signals in the aromatic region corresponding to the four carbons of the thiophene ring.

  • Ethyl Group Carbons: Two upfield signals corresponding to the methylene and methyl carbons of the ethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit strong absorption bands characteristic of its functional groups:

  • C=O Stretch (Ester): A strong absorption band around 1720-1740 cm⁻¹.

  • C=O Stretch (Ketone): A strong absorption band around 1660-1680 cm⁻¹.

  • C-O Stretch (Ester): A strong absorption band in the region of 1000-1300 cm⁻¹.

  • C-H Stretch (Aromatic/Thiophene): Absorption bands above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic/Ethyl): Absorption bands below 3000 cm⁻¹.

  • C=C Stretch (Thiophene Ring): Absorption bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (184.21). Common fragmentation patterns for esters and ketones would be anticipated. The presence of sulfur would also result in a characteristic M+2 isotope peak with an abundance of approximately 4.4% relative to the molecular ion peak.[4]

Safety, Handling, and Storage

Adherence to proper safety protocols is paramount when working with any chemical reagent.

Hazard Identification

This compound is classified with the following hazards:

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.

  • Avoid Contact: Take measures to prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water.

Storage Recommendations
  • Container: Keep the container tightly closed to prevent contamination and evaporation.

  • Conditions: Store in a cool, dry, and well-ventilated area.

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.

Disposal

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not allow it to enter the environment.

Experimental Protocols

The following sections provide standardized, step-by-step methodologies for the determination of key physical properties of this compound.

Determination of Refractive Index

The refractive index is a measure of how much light bends, or refracts, when it enters a liquid and is a useful indicator of purity. An Abbe refractometer is commonly used for this measurement.

Methodology:

  • Calibration: Ensure the Abbe refractometer is properly calibrated using a standard of known refractive index (e.g., distilled water).

  • Sample Application: Place a few drops of this compound onto the clean, dry prism of the refractometer.

  • Measurement: Close the prism and allow the sample to equilibrate to the desired temperature (typically 20°C), which is often controlled by a circulating water bath.

  • Reading: Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

  • Record: Read the refractive index value from the instrument's scale.

  • Cleaning: Thoroughly clean the prism with a suitable solvent (e.g., ethanol or acetone) and a soft lens tissue after the measurement.

Refractive_Index_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_post Post-Measurement Calibrate Calibrate Refractometer CleanPrism Clean & Dry Prism Calibrate->CleanPrism ApplySample Apply Sample CleanPrism->ApplySample Equilibrate Equilibrate Temperature ApplySample->Equilibrate Adjust Adjust Optics Equilibrate->Adjust ReadValue Record Reading Adjust->ReadValue CleanUp Clean Prism ReadValue->CleanUp

Workflow for Refractive Index Measurement.
Determination of Boiling Point at Reduced Pressure

Given that this compound may decompose at its atmospheric boiling point, determining its boiling point under reduced pressure is a common and necessary practice.

Methodology:

  • Apparatus Setup: Assemble a micro-distillation apparatus or a setup for boiling point determination under vacuum. This typically includes a small flask, a condenser, a vacuum adapter, a manometer to measure pressure, and a heat source (e.g., an oil bath).

  • Sample Addition: Place a small volume of this compound and a boiling chip or a magnetic stir bar into the distillation flask.

  • Evacuation: Gradually apply vacuum to the system to the desired pressure. Ensure all joints are properly sealed.

  • Heating: Gently and uniformly heat the sample.

  • Observation: Observe for the formation of a steady stream of bubbles and the condensation of vapor on the thermometer bulb.

  • Equilibrium: The boiling point is the temperature at which the liquid and vapor are in equilibrium, indicated by a stable temperature reading while the liquid is boiling and condensing.

  • Recording: Record the stable temperature reading and the corresponding pressure from the manometer.

Boiling_Point_Workflow cluster_setup Setup cluster_procedure Procedure cluster_shutdown Shutdown Assemble Assemble Apparatus AddSample Add Sample & Boiling Chip Assemble->AddSample ApplyVacuum Apply & Stabilize Vacuum AddSample->ApplyVacuum Heat Gently Heat Sample ApplyVacuum->Heat Observe Observe for Boiling & Condensation Heat->Observe Record Record Temperature & Pressure Observe->Record Cool Cool System Record->Cool Vent Carefully Vent System Cool->Vent

Workflow for Reduced Pressure Boiling Point Determination.

Conclusion

This technical guide has synthesized the essential physical properties of this compound, providing a robust foundation for its use in scientific research and development. From its fundamental physicochemical constants and spectral signatures to critical safety information and practical experimental protocols, this document serves as a comprehensive resource. By leveraging the information presented herein, researchers can handle and utilize this compound with a higher degree of precision, safety, and success in their synthetic endeavors.

References

  • Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)
  • This compound, 97% 10 g | Buy Online | Thermo Scientific Alfa Aesar. [Link]
  • mass spectra - fragmentation p
  • Synthesis, crystal structure and reactivity of η2–thiophyne Ni complexes - The Royal Society of Chemistry. [Link]
  • Ethyl thiophene-2-glyoxyl
  • ethyl 2-oxo-2-(thiophen-2-yl)
  • Thiophene-2-carboxylic acid ethyl ester - the NIST WebBook. [Link]
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (URL not available)
  • Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. - IOSR Journal. [Link]
  • Mass Spectrometry - Fragmentation P
  • Synthesis, Characterization of thiophene derivatives and its biological applic
  • GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae)
  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry D
  • Mass Spectra of 2-Substituted Diethyl Malonate Deriv
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  • Solvent Miscibility Table. [Link]
  • 2-Ethylthiophene | C6H8S | CID 13388 - PubChem. [Link]

Sources

An In-Depth Technical Guide to Ethyl Thiophene-2-Glyoxylate (CAS 4075-58-5): A Keystone Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl thiophene-2-glyoxylate (CAS 4075-58-5) has emerged as a pivotal intermediate in the landscape of organic synthesis and medicinal chemistry. Its unique molecular architecture, featuring a reactive α-ketoester functionality appended to a thiophene heterocycle, renders it a highly versatile building block. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals. We will delve into its physicochemical properties, robust synthetic and purification protocols, characteristic reactivity, and its strategic applications in the synthesis of complex pharmaceutical agents. The narrative emphasizes the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in established chemical principles.

Core Profile: Physicochemical and Spectroscopic Properties

This compound is a compound whose identity and purity are confirmed through a combination of physical data and spectroscopic analysis. It is typically supplied as a liquid ranging from colorless to dark yellow, or as a solid, depending on purity and ambient temperature.[1][2]

Table 1: Chemical Identifiers and Properties

ParameterValueReference
CAS Number 4075-58-5[1][2]
Molecular Formula C₈H₈O₃S[1][2][3][4]
Molecular Weight 184.21 g/mol [3][4][5]
IUPAC Name ethyl 2-oxo-2-(thiophen-2-yl)acetate[2]
Synonyms Ethyl oxo(2-thienyl)acetate, Thiophene-2-glyoxylic acid ethyl ester[4]
Appearance Clear colorless to yellow/brown liquid or solid[1][2]
Purity Typically ≥96.0% (by GC)[2]
Storage Refrigerator, away from oxidizing agents[6]
InChI Key GHOVLEQTRNXASK-UHFFFAOYSA-N[2][3][5]
Spectroscopic Signature

Characterization is crucial for verifying the integrity of the starting material. Below are the expected spectroscopic features for this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should exhibit characteristic signals for the ethyl group protons—a triplet around 1.4 ppm (CH₃) and a quartet around 4.4 ppm (CH₂). The three protons on the thiophene ring will appear as distinct multiplets in the aromatic region, typically between 7.2 and 8.0 ppm, with coupling constants indicative of their relative positions.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals include the ethyl carbons (~14 ppm for CH₃, ~62 ppm for CH₂), the thiophene ring carbons (typically 128-145 ppm), and two distinct carbonyl carbons for the ketone and ester functionalities, expected to appear significantly downfield (>160 ppm).

  • IR (Infrared) Spectroscopy: The IR spectrum is dominated by strong carbonyl (C=O) stretching vibrations. Two distinct peaks are expected: one for the α-keto group (~1720-1740 cm⁻¹) and another for the ester carbonyl (~1660-1680 cm⁻¹). Vibrations corresponding to the C-S and C=C bonds of the thiophene ring will also be present.[7]

  • MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 184, corresponding to the molecular weight of the compound.[8] Fragmentation patterns will likely involve the loss of the ethoxy group (-OC₂H₅) or the entire ester functionality.

Synthesis and Purification Protocol

While various synthetic routes exist for thiophene derivatives, a reliable and scalable method for this compound can be conceptualized via a two-step process starting from the readily available 2-acetylthiophene. This approach offers high yields and a straightforward purification pathway.

Conceptual Synthetic Workflow

The synthesis involves the oxidation of 2-acetylthiophene to its corresponding glyoxylic acid, followed by a classic Fischer esterification.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Esterification A 2-Acetylthiophene B 2-Thiopheneglyoxylic Acid A->B  Nitrosyl Sulfuric Acid [15]  H₂SO₄, 0-10°C C 2-Thiopheneglyoxylic Acid D This compound (Final Product) C->D  Ethanol (Excess)  H₂SO₄ (cat.), Reflux

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Oxidation of 2-Acetylthiophene to 2-Thiopheneglyoxylic Acid [9]

  • Rationale: This step utilizes a strong oxidizing agent to convert the methyl ketone into a carboxylic acid. Using nitrosyl sulfuric acid in a sulfuric acid medium is an effective method described in patent literature.[9]

  • Charge a reaction vessel with 2-acetylthiophene and a sulfuric acid solution (e.g., 65%).

  • Cool the mixture to 0-5°C in an ice bath with vigorous stirring.

  • Slowly add a pre-prepared solution of nitrosyl sulfuric acid, ensuring the internal temperature does not exceed 10°C. The controlled addition is critical to manage the exothermic reaction and prevent side-product formation.

  • After the addition is complete, allow the reaction to stir at this temperature for 1-2 hours to ensure completion.

  • Carefully pour the reaction mixture into a beaker of ice water. This quenches the reaction and precipitates the product.

  • Filter the resulting solid, wash with cold water to remove residual acid, and proceed to the next step. The crude solid can be purified by dissolving in an aqueous base, washing with an organic solvent like ethyl acetate to remove neutral impurities, and then re-acidifying to precipitate the purified acid.[9]

Step 2: Fischer Esterification to this compound

  • Rationale: This is a classic acid-catalyzed equilibrium reaction. Using a large excess of ethanol drives the reaction towards the ester product, ensuring a high conversion rate.

  • Combine the crude 2-thiopheneglyoxylic acid with a significant excess of absolute ethanol (e.g., 10-20 equivalents).

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove any unreacted carboxylic acid), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo to yield the crude this compound.

Purification and Quality Control
  • Method: The crude product is best purified by vacuum distillation or column chromatography on silica gel, using a hexane/ethyl acetate gradient.

  • Validation: The purity of the final product should be assessed by Gas Chromatography (GC), aiming for ≥96% purity.[2] The structure must be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy, comparing the obtained data with reference spectra.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the distinct reactivity of its three main components: the ketone, the ester, and the thiophene ring. This allows for a variety of selective transformations.[5]

G cluster_ketone Reactions at Ketone cluster_ring Reactions at Thiophene Ring cluster_multicomp Complex Transformations main This compound p1 Chiral Secondary Alcohols main->p1  Asymmetric Reduction  (e.g., chiral boranes) p2 Tertiary Alcohols main->p2  Grignard / Organolithium  Addition (e.g., R-MgBr) [1] p3 Substituted Thiophenes (e.g., Friedel-Crafts) main->p3  Electrophilic Aromatic  Substitution [1] p4 Complex Heterocycles main->p4  Condensation / Cyclization  Reactions [1]

Caption: Key reaction pathways involving this compound.

  • Chemoselective Transformations: The ketone is generally more electrophilic than the ester. This allows for selective nucleophilic attack at the keto-carbonyl. For example, Grignard reagents or organolithiums can be added to form tertiary alcohols without significantly affecting the ester group under controlled conditions.[5]

  • Stereocontrolled Reactions: The ketone can be reduced to a secondary alcohol. The use of chiral reducing agents (e.g., CBS catalysts) enables the synthesis of enantiomerically enriched alcohols, which are valuable chiral building blocks in drug synthesis.[5]

  • Heterocycle Elaboration: The α-ketoester moiety is a classic precursor for building more complex heterocyclic systems. Condensation reactions with dinucleophiles, such as hydrazines or amidines, can lead to the formation of pyrazoles, imidazoles, and other important pharmacophores.

  • Friedel-Crafts Reactions: The electron-rich thiophene ring can undergo electrophilic substitution, such as Friedel-Crafts alkylation, allowing for functionalization at the C5 position.[5]

Applications in Drug Discovery and Medicinal Chemistry

The thiophene nucleus is a "privileged scaffold" in medicinal chemistry, present in numerous FDA-approved drugs like Olanzapine, Clopidogrel, and Tiotropium.[10][11] Its bioisosteric relationship with the benzene ring, coupled with its unique electronic properties, makes it a desirable component in drug design. This compound serves as a strategic entry point for creating libraries of novel thiophene-containing compounds.

G cluster_rxn Synthetic Diversification start This compound (Core Building Block) A Reduction start->A B Nucleophilic Addition start->B C Condensation start->C D Substitution start->D library Diverse Chemical Library of Thiophene Derivatives A->library B->library C->library D->library screening High-Throughput Screening (Biological Assays) library->screening hit Hit Identification screening->hit

Caption: Workflow from building block to drug candidate identification.

This molecule is a key intermediate used in chemoinformatics-based drug design.[2][6] By modifying its structure through the reactions described above, medicinal chemists can systematically explore the structure-activity relationship (SAR) of new compound series. Derivatives have shown potential as antimicrobial and anti-inflammatory agents, highlighting the therapeutic promise of this chemical class.[5]

Safety, Handling, and Storage

As a laboratory chemical, proper handling of this compound is essential to ensure user safety.

Table 2: GHS Hazard Information

ParameterDescriptionReference
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning [1]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1][12]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][13]
  • Handling: Always handle this chemical in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[14] Avoid inhalation of vapors and direct contact with skin and eyes.[1]

  • Storage: Store in a tightly sealed container in a cool, dry place.[1] Refrigeration is recommended for long-term stability. Keep away from strong oxidizing agents.[6][12]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the substance to enter drains.

Conclusion

This compound is far more than a simple chemical intermediate; it is a strategic tool for innovation in pharmaceutical and materials science. Its bifunctional nature provides a rich platform for chemical manipulation, enabling the efficient construction of complex molecular architectures. For research and drug development professionals, a thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the quest for novel therapeutics.

References

  • This compound, 97%. (n.d.). Fisher Scientific.
  • Mishra, R., Kumar, N., & Sachan, N. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291.
  • CN110590736A - Synthesis method of 2-thiophene glyoxylic acid. (n.d.). Google Patents.
  • Thiophene-Based Compounds. (2021, October 9). Encyclopedia MDPI.
  • JPH06321866A - Production of ethyl glyoxylate. (n.d.). Google Patents.
  • Synthesis of thiophene and Their Pharmacological Activity. (2025). International Journal of Pharmaceutical Research and Applications, 10(2), 871-875.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives. (n.d.). National Institutes of Health (NIH).
  • Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. (n.d.). MDPI.
  • Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. (n.d.). National Institutes of Health (NIH).

Sources

Ethyl thiophene-2-glyoxylate molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl Thiophene-2-Glyoxylate: Properties, Synthesis, and Applications

Abstract

This compound is a pivotal chemical intermediate, extensively utilized in organic synthesis and drug discovery. Its structure, featuring a thiophene ring coupled to a glyoxylate moiety, offers a unique combination of reactivity and functionality. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. We will delve into its core physicochemical properties, with a specific focus on its molecular weight, outline a detailed synthesis and characterization workflow, explore its significant applications, and provide essential safety and handling protocols. This document is structured to serve as a practical and authoritative resource, integrating established scientific principles with actionable experimental insights.

Core Physicochemical Properties

This compound, also known by synonyms such as ethyl oxo(2-thienyl)acetate and 2-thiophene glyoxylic acid ethyl ester, is a compound whose utility is deeply rooted in its chemical and physical characteristics[1][2][3]. While it can appear as a clear to yellow or brown liquid, it is also available as a solid, indicating a melting point near ambient temperature[4][5].

Molecular Identity and Weight

The cornerstone of any chemical synthesis or analysis is the precise understanding of the molecule's composition and mass.

  • Molecular Formula: C₈H₈O₃S[1][6]

The molecular weight is a critical parameter for stoichiometric calculations in reaction planning and for interpretation of mass spectrometry data. Different sources may report slightly varied values based on the calculation method (average vs. monoisotopic mass). The most commonly cited molecular weight is 184.21 g/mol .

  • Calculation Breakdown:

    • Carbon (C): 8 × 12.011 u = 96.088 u

    • Hydrogen (H): 8 × 1.008 u = 8.064 u

    • Oxygen (O): 3 × 15.999 u = 47.997 u

    • Sulfur (S): 1 × 32.06 u = 32.06 u

    • Total Average Mass: ≈ 184.21 g/mol

The following diagram illustrates the chemical structure of this compound.

Caption: Chemical structure of this compound.

Tabulated Physicochemical Data

For ease of reference, the key quantitative properties are summarized below.

PropertyValueSource(s)
CAS Number 4075-58-5[1][6][7]
Molecular Formula C₈H₈O₃S[1][3][6]
Molecular Weight 184.21 g/mol [1][3][6]
Appearance Clear colorless to yellow/brown liquid or solid[4][5]
Boiling Point 102-110 °C at 0.8 mmHg[3]
Density ~1.25 g/cm³[3]
Refractive Index 1.5475 - 1.5525 at 20°C[4]
Flash Point >110 °C (>230 °F)[3]
Solubility Difficult to mix with water[3][8]

Synthesis and Purification Workflow

The synthesis of this compound is a standard procedure in organic chemistry, typically involving the acylation of a thiophene derivative. The following protocol describes a common and reliable method.

Synthesis Logic and Causality

The chosen method is a Friedel-Crafts-type acylation. The causality is as follows: Thiophene is an electron-rich aromatic heterocycle, making it susceptible to electrophilic substitution. Ethyl chlorooxoacetate (or diethyl oxalate with a Lewis acid) serves as the electrophile. The reaction is conducted under anhydrous conditions because the reagents are moisture-sensitive and water would consume the catalyst and reagents, quenching the reaction. The low temperature during addition helps to control the exothermic reaction and prevent side-product formation. An acidic workup protonates any intermediates and removes inorganic salts, followed by extraction into an organic solvent. Final purification via vacuum distillation is necessary to separate the product from unreacted starting materials and high-boiling-point impurities.

Start Starting Materials: - Thiophene - Ethyl Chlorooxoacetate - Anhydrous Solvent (e.g., DCM) - Lewis Acid (e.g., AlCl₃) Reaction Reaction Setup: 1. Charge reactor with solvent and Lewis acid. 2. Cool to 0-5°C. 3. Add thiophene dropwise. 4. Add ethyl chlorooxoacetate dropwise,   maintaining low temperature. Start->Reaction 1. Reagent Charging Workup Aqueous Workup: 1. Quench reaction with cold dilute HCl. 2. Separate organic layer. 3. Wash with brine and NaHCO₃ solution. Reaction->Workup 2. Reaction Quench Purification Purification: 1. Dry organic layer (e.g., MgSO₄). 2. Concentrate under reduced pressure. 3. Purify via vacuum distillation. Workup->Purification 3. Isolation Product Final Product: This compound Purification->Product 4. Final Isolation Analysis QC Analysis: - GC for Purity - NMR for Structure - Mass Spec for MW Product->Analysis 5. Validation

Caption: General workflow for the synthesis and purification of this compound.

Experimental Protocol
  • Reactor Setup: A multi-neck, round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. The entire apparatus must be flame-dried or oven-dried to ensure anhydrous conditions.

  • Reagent Charging: The flask is charged with an anhydrous solvent (e.g., dichloromethane) and a Lewis acid catalyst (e.g., aluminum trichloride). The mixture is cooled to 0-5°C using an ice bath.

  • Reactant Addition: Thiophene is added dropwise to the stirred slurry. Following this, ethyl chlorooxoacetate is added slowly via the dropping funnel, ensuring the internal temperature does not exceed 10°C.

  • Reaction: The mixture is stirred at low temperature for 1-2 hours and then allowed to warm to room temperature, stirring for an additional 4-6 hours or until reaction completion is confirmed by TLC or GC analysis.

  • Workup: The reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid. The resulting biphasic mixture is stirred until all solids dissolve. The organic layer is separated, washed sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: The isolated organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude residue is then purified by vacuum distillation (e.g., at 102-110 °C / 0.8 mmHg) to yield the pure this compound[3].

Analytical Characterization

To ensure the synthesized product meets the required standards of identity and purity, a suite of analytical techniques is employed. This self-validating system is crucial for reproducible research.

Product Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry (GC-MS or LC-MS) Product->MS GC Gas Chromatography (GC-FID) Product->GC Result_NMR Confirms: - Chemical Structure - Functional Groups NMR->Result_NMR Result_MS Confirms: - Molecular Weight - Fragmentation Pattern MS->Result_MS Result_GC Determines: - Purity (% Area) - Impurity Profile GC->Result_GC

Caption: Standard analytical workflow for the characterization of this compound.

Spectroscopic Data
  • ¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive fingerprint of the molecule. Based on published data for ethyl 2-oxo-2-(thiophen-2-yl)acetate, the expected signals (in CDCl₃) are:

    • δ 8.13 ppm: Doublet of doublets, 1H (proton on thiophene ring adjacent to sulfur and carbonyl).

    • δ 7.83 ppm: Doublet of doublets, 1H (proton on thiophene ring).

    • δ 7.19 ppm: Multiplet, 1H (proton on thiophene ring).

    • δ 4.44 ppm: Quartet, 2H (methylene protons of the ethyl ester).

    • δ 1.43 ppm: Triplet, 3H (methyl protons of the ethyl ester)[9].

  • ¹³C NMR Spectroscopy: The carbon spectrum confirms the carbon backbone. Expected signals include:

    • δ 176.4 ppm: Carbonyl carbon of the ketone.

    • δ 161.7 ppm: Carbonyl carbon of the ester.

    • δ 139.1, 137.4, 137.2, 128.6 ppm: Four distinct signals for the thiophene ring carbons.

    • δ 62.7 ppm: Methylene carbon of the ethyl ester.

    • δ 14.0 ppm: Methyl carbon of the ethyl ester[9].

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at an m/z ratio of approximately 184, confirming the molecular weight.

Purity Assessment
  • Gas Chromatography (GC): Purity is typically determined using GC with a Flame Ionization Detector (GC-FID). Commercial grades of this compound often specify a purity of 97% or greater[4][8][10].

Applications in Drug Discovery and Organic Synthesis

Thiophene and its derivatives are considered "privileged scaffolds" in medicinal chemistry due to their widespread presence in FDA-approved drugs and their versatile biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties[11][12]. This compound serves as a critical building block for accessing more complex thiophene-containing molecules.

  • Intermediate for Heterocyclic Synthesis: The dual functionality of a ketone and an ester allows for a wide range of chemical transformations. It can be used to build more complex heterocyclic systems, which are then screened for biological activity[2][13].

  • Drug Discovery Programs: It is explicitly used in drug discovery efforts that employ chemoinformatics-based design to create novel pharmaceutical compounds[3][7][8][13]. The thiophene ring often acts as a bioisostere for a benzene ring, allowing chemists to modify a drug candidate's properties without losing its biological activity[2].

  • Synthesis of Bioactive Molecules: Derivatives of this compound have been investigated for potential antimicrobial and anti-inflammatory properties, making it a valuable starting material in medicinal chemistry research[13].

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. It is classified as an irritant.

GHS Hazard Information
CategoryInformationSource(s)
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[5]
Precautionary Statements P261: Avoid breathing vapors/spray.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
Recommended Practices
  • Handling: Always handle this chemical inside a certified chemical fume hood. Use appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat[5][14]. Avoid generating mists or sprays[5].

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area[5][15]. It is often recommended to store in a refrigerator away from incompatible materials like strong oxidizing agents[3].

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow it to enter the sewer system[5].

Conclusion

This compound is a foundational reagent in modern organic and medicinal chemistry. A thorough understanding of its properties, particularly its molecular weight of 184.21 g/mol , is the starting point for its effective use. The well-established protocols for its synthesis and the robust analytical methods for its characterization enable its reliable application as a versatile building block. Its role in the synthesis of complex heterocyclic compounds underscores its importance for professionals in drug discovery and development, who can leverage its unique reactivity to create novel therapeutic agents. Adherence to strict safety protocols is mandatory to mitigate the associated hazards and ensure a safe research environment.

References

  • Ethyl 2-oxo-2-(thiophen-2-yl)
  • SAFETY DATA SHEET - Ethyl thiophene-2-glyoxyl
  • SAFETY DATA SHEET - Ethyl glyoxylate, ca 50% solution in toluene. Thermo Fisher Scientific. [Link]
  • This compound, 97% 10 g. Thermo Scientific Alfa Aesar. [Link]
  • Mishra R, Kumar N, Sachan N. Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance. 2021;12(3):282-291. [Link]
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health (NIH). [Link]
  • Thiophene-Based Compounds. Encyclopedia MDPI. [Link]
  • Ambient and aerobic carbon-carbon bond cleavage toward α-ketoester synthesis by transition-metal-free photocatalysis. The Royal Society of Chemistry. [Link]

Sources

Ethyl thiophene-2-glyoxylate IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 2-oxo-2-(thiophen-2-yl)acetate

Abstract

Ethyl 2-oxo-2-(thiophen-2-yl)acetate, a key organic intermediate, holds significant value for professionals in chemical synthesis and drug discovery. Its unique structure, featuring a thiophene ring coupled with an α-ketoester moiety, makes it a versatile building block for constructing more complex heterocyclic systems. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, a detailed synthesis protocol with mechanistic insights, its chemical reactivity, and essential safety protocols. The information is curated for researchers, scientists, and drug development professionals to facilitate its effective and safe application in the laboratory.

Nomenclature and Chemical Identification

Precise identification is paramount in chemical research. Ethyl 2-oxo-2-(thiophen-2-yl)acetate is known by several names, and its identity is unequivocally confirmed by its CAS number and structural identifiers.

  • IUPAC Name: ethyl 2-oxo-2-(thiophen-2-yl)acetate[1][2][3]

  • Common Synonyms: Ethyl thiophene-2-glyoxylate, Ethyl-2-thiopheneglyoxylate, Ethyl α-oxothiophen-2-acetate, Thiophene-2-glyoxylic acid ethyl ester, ETHYL 2-THENOYLFORMATE[3][4][5][6]

  • CAS Number: 4075-58-5[1][2][5]

Table 1: Chemical Identifiers

IdentifierValue
Molecular FormulaC₈H₈O₃S[1][2][5]
Molecular Weight184.21 g/mol [5][6]
SMILESCCOC(=O)C(=O)C1=CC=CS1[1][2]
InChI KeyGHOVLEQTRNXASK-UHFFFAOYSA-N[1][2]

Physicochemical Properties

Understanding the physical and chemical properties of a reagent is critical for experimental design, handling, and storage.

Table 2: Physicochemical Data

PropertyValueSource(s)
Appearance Clear, colorless to yellow to brown liquid[1]
Form Liquid[1]
Refractive Index 1.5475 - 1.5525 @ 20°C[1]
Solubility Difficult to mix with water[7]
Storage Conditions Store in a refrigerator, in a dry, cool, well-ventilated place. Keep container tightly closed and away from strong oxidizing agents, acids, and bases.[7][8]

Synthesis and Mechanistic Insights

Ethyl 2-oxo-2-(thiophen-2-yl)acetate is commonly synthesized via the acylation of a lithiated thiophene species. The following protocol outlines a standard laboratory procedure, adapted from methodologies for similar compounds[9].

Synthesis Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Core Reaction cluster_workup Work-up & Purification start Flame-dry glassware under N2 atmosphere reactants Add 2-bromothiophene and anhydrous THF start->reactants cool Cool to -78 °C reactants->cool lithiation Add n-BuLi dropwise (Lithiation) cool->lithiation acylation Add Diethyl Oxalate (Acylation) lithiation->acylation quench Quench with saturated aqueous NH4Cl acylation->quench extract Extract with Ethyl Acetate quench->extract dry Dry organic phase (e.g., Na2SO4) extract->dry purify Purify by Flash Column Chromatography dry->purify end Final Product: Ethyl 2-oxo-2- (thiophen-2-yl)acetate purify->end

Caption: High-level workflow for the synthesis of Ethyl 2-oxo-2-(thiophen-2-yl)acetate.

Experimental Protocol

Materials:

  • 2-bromothiophene

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Diethyl oxalate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add 2-bromothiophene (1.0 eq) to a flame-dried, three-neck round-bottom flask containing anhydrous THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.0 eq) dropwise via syringe, keeping the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 30 minutes.

    • Expert Insight: This step generates a highly reactive 2-lithiothiophene intermediate. The extremely low temperature is crucial to prevent side reactions and decomposition of this organometallic species.

  • Acylation: To the cold solution, add diethyl oxalate (1.1 eq) dropwise. The addition should be controlled to maintain the low temperature. Stir the reaction mixture at -78 °C for 1 hour.

    • Expert Insight: The nucleophilic carbon of the 2-lithiothiophene attacks one of the electrophilic carbonyl carbons of diethyl oxalate. Using a slight excess of the oxalate ensures complete consumption of the valuable lithiated intermediate.

  • Quenching: Slowly quench the reaction by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

  • Work-up: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure product.

Reaction Mechanism Diagram

ReactionMechanism ThBr 2-Bromothiophene ThLi 2-Lithiothiophene (Nucleophile) ThBr->ThLi + n-BuLi - LiBr, - Butane Intermediate Tetrahedral Intermediate ThLi->Intermediate Nucleophilic Attack Oxalate Diethyl Oxalate (Electrophile) Product Ethyl 2-oxo-2-(thiophen-2-yl)acetate Intermediate->Product Work-up (H+)

Caption: Simplified mechanism showing nucleophilic acylation of 2-lithiothiophene.

Chemical Reactivity and Applications

Ethyl 2-oxo-2-(thiophen-2-yl)acetate is a valuable synthon primarily due to the reactivity of its α-ketoester functionality. It serves as a precursor for a wide range of more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.

  • Building Block in Synthesis: It is widely used as a raw material for synthesizing other organic compounds, especially various thioheterocyclic systems.[4] Its structure is a common feature in molecules designed through cheminformatics for drug discovery.[3][7]

  • Pharmaceutical Relevance: The thiophene ring is a well-known bioisostere of the benzene ring.[10] Replacing a benzene ring with thiophene in a biologically active compound often retains or enhances its activity.[4] Thiophene derivatives are integral to numerous therapeutic agents, demonstrating antimicrobial, anti-inflammatory, and antitumor activities.[10] For instance, related thiophene-containing intermediates are used in the synthesis of the blockbuster antiplatelet drug, clopidogrel.[11][12]

  • Key Reactions: The compound can participate in a variety of reactions, including:

    • Nucleophilic addition to the ketone carbonyl.

    • Condensation reactions (e.g., Knoevenagel, Gewald).

    • Reduction of the keto group to a secondary alcohol.

    • Hydrolysis of the ester to the corresponding carboxylic acid.

Safety and Handling

Proper handling is essential to ensure laboratory safety. This compound presents moderate hazards that require appropriate precautions.

Hazard Summary:

  • Skin Irritation: Causes skin irritation.[7][8]

  • Eye Irritation: Causes serious eye irritation.[7][8]

  • Respiratory Irritation: May cause respiratory irritation.[7]

Recommended Safety Protocols:

  • Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[8] Ensure safety showers and eyewash stations are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[8]

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.[13]

    • Skin and Body Protection: Wear a lab coat.[8]

  • Handling: Avoid contact with skin and eyes. Do not breathe mist, vapors, or spray. Wash hands thoroughly after handling.[8]

  • First Aid:

    • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Get medical attention.[8]

    • In Case of Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing. Get medical attention if irritation occurs.[8]

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[8]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

Conclusion

Ethyl 2-oxo-2-(thiophen-2-yl)acetate is more than a simple chemical reagent; it is an enabling tool for innovation in medicinal and materials chemistry. Its straightforward synthesis and versatile reactivity make it an indispensable intermediate. By understanding its properties, synthesis, and handling requirements as detailed in this guide, researchers can confidently and safely leverage its potential to construct novel molecules with significant functional applications.

References

  • Ethyl 2-oxo-2-(thiophen-2-yl)
  • ethyl 2-oxo-2-(thiophen-2-yl)
  • ethyl 2-(benzo[b]thiophen-2-yl)
  • ETHYL 2-(THIOPHEN-2-YL)ACETATE | CAS 57382-97-5.
  • 2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate.
  • Therapeutic importance of synthetic thiophene.
  • 2-ethyl thiophene, 872-55-9. The Good Scents Company. [Link]
  • Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. Beilstein Journals. [Link]
  • Ethyl 2-thienylacet
  • (PDF) 2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate.

Sources

An In-Depth Technical Guide to Ethyl 2-oxo-2-(thiophen-2-yl)acetate: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-oxo-2-(thiophen-2-yl)acetate, also known as ethyl 2-thienylglyoxylate, is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique electronic properties, stemming from the electron-rich thiophene ring coupled with the versatile α-ketoester functionality, make it a highly sought-after intermediate for the synthesis of a wide array of bioactive molecules and functional materials. This guide provides a comprehensive technical overview of its core chemical structure, detailed spectroscopic characterization, robust synthesis protocols, and key applications, with a particular focus on its role in drug discovery.

Introduction: The Strategic Importance of a Thiophene-Based Building Block

The thiophene nucleus is a well-established bioisostere for the benzene ring in drug design. Its inclusion in a molecular scaffold can enhance biological activity, modulate metabolic stability, and improve pharmacokinetic profiles.[1] When this privileged heterocycle is functionalized with an α-ketoester moiety, as in Ethyl 2-oxo-2-(thiophen-2-yl)acetate, the resulting molecule becomes a powerful and versatile synthetic intermediate.[1] The two adjacent carbonyl groups offer multiple reaction sites for nucleophilic attack, condensation reactions, and further elaboration, providing a gateway to complex molecular architectures.[1][2] This strategic combination of a bioactive heterocycle and a flexible chemical handle underpins its frequent use in the development of novel therapeutics and agrochemicals.[1]

Molecular Structure and Physicochemical Properties

The core of the molecule consists of a thiophene ring connected at the 2-position to a glyoxylate functional group. The presence of the sulfur heteroatom and the conjugated system of the thiophene ring, combined with the electron-withdrawing keto and ester groups, dictates its chemical reactivity and physical properties.

Structural Diagram

Caption: Chemical structure of Ethyl 2-oxo-2-(thiophen-2-yl)acetate.

Physicochemical Data Table
PropertyValueSource
CAS Number 4075-58-5[3][4]
Molecular Formula C₈H₈O₃S[3]
Molecular Weight 184.21 g/mol [3]
Appearance Crystalline solid[2]
Melting Point 60-65 °C[2][5]
Solubility Soluble in ethyl acetate, THF; poorly soluble in water.[2]
IUPAC Name Ethyl 2-oxo-2-(thiophen-2-yl)acetate[3]
Synonyms Ethyl 2-thienylglyoxylate, Thiophene-2-glyoxylic acid ethyl ester[1][3]

Spectroscopic and Analytical Characterization

Confident identification and quality control are paramount in synthesis and drug development. The following data provides a reference for the characterization of Ethyl 2-oxo-2-(thiophen-2-yl)acetate.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.13 (dd, J = 3.8, 1.0 Hz, 1H): This signal corresponds to the proton at the C5 position of the thiophene ring, deshielded by the adjacent sulfur atom and the carbonyl group.

    • δ 7.83 (dd, J = 4.8, 1.0 Hz, 1H): This multiplet represents the proton at the C3 position of the thiophene ring.

    • δ 7.22-7.17 (m, 1H): This signal is for the proton at the C4 position of the thiophene ring.

    • δ 4.44 (q, J = 7.0 Hz, 2H): The quartet signal is characteristic of the methylene protons (-CH₂-) of the ethyl ester group, split by the adjacent methyl group.

    • δ 1.43 (t, J = 7.2 Hz, 3H): The triplet signal corresponds to the terminal methyl protons (-CH₃) of the ethyl ester group.[6]

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 176.4 (C=O, ketone): The ketone carbonyl carbon.

    • δ 161.7 (C=O, ester): The ester carbonyl carbon.

    • δ 139.1, 137.4, 137.2, 128.6: These signals represent the four carbon atoms of the thiophene ring.

    • δ 62.7 (-CH₂-): The methylene carbon of the ethyl ester.

    • δ 14.0 (-CH₃): The methyl carbon of the ethyl ester.[6]

  • Infrared (IR) Spectroscopy: Key stretches include a strong absorption band around 1730 cm⁻¹ corresponding to the C=O stretch of the ester and a strong band for the ketone C=O stretch.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight.

Synthesis Methodologies: A Validated Protocol

Ethyl 2-oxo-2-(thiophen-2-yl)acetate is commonly synthesized via a Friedel-Crafts acylation reaction between thiophene and an appropriate acylating agent. A reliable method involves the use of ethoxalyl chloride in the presence of a Lewis acid catalyst like titanium tetrachloride (TiCl₄).[5]

Workflow Diagram: Synthesis of Ethyl 2-oxo-2-(thiophen-2-yl)acetate

G start Start: Reagents & Setup reagents Thiophene Ethoxalyl Chloride Titanium Tetrachloride (TiCl₄) Dichloromethane (DCM) start->reagents setup Inert Atmosphere (N₂/Ar) Dry Glassware Cooling Bath (0-5 °C) start->setup reaction Reaction Step: 1. Charge DCM and TiCl₄. 2. Add Ethoxalyl Chloride. 3. Add Thiophene dropwise at 0-5 °C. 4. Stir for 4 hours, allowing to warm to RT. reagents->reaction setup->reaction workup Aqueous Workup: 1. Pour mixture onto ice. 2. Acidify with HCl. 3. Extract with DCM (3x). reaction->workup purification Purification: 1. Wash organic phase with H₂O. 2. Dry over Na₂SO₄. 3. Concentrate under vacuum. 4. Recrystallize from Hexane. workup->purification product Final Product: Ethyl 2-oxo-2-(thiophen-2-yl)acetate (Cream-colored crystals) purification->product analysis Characterization: NMR, IR, MS, MP product->analysis

Sources

Introduction: The Significance of a Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Ethyl thiophene-2-glyoxylate

This compound is a bifunctional heterocyclic compound of significant interest to the pharmaceutical and fine chemical industries. Its structure, featuring a thiophene ring substituted with an α-ketoester moiety, provides two distinct points for chemical modification. This dual reactivity makes it an exceptionally valuable starting material for the synthesis of a diverse range of more complex molecules, particularly in drug discovery programs where the thiophene scaffold is recognized as a "privileged structure" due to its presence in numerous FDA-approved drugs.[1] The ethyl glyoxylate portion can be readily transformed into amides, hydrazones, and other functional groups, while the thiophene ring itself can undergo further substitution, enabling the systematic development of chemical libraries for biological screening.[1][2] This guide provides a detailed examination of the core synthetic methodologies for preparing this compound, with a primary focus on the scientifically robust and widely adopted Friedel-Crafts acylation, alongside a viable alternative pathway involving oxidation.

Primary Synthetic Route: Friedel-Crafts Acylation of Thiophene

The most direct and industrially favored method for synthesizing this compound is the Friedel-Crafts acylation of thiophene with ethyl oxalyl chloride. This reaction is a classic example of electrophilic aromatic substitution, a cornerstone of organic chemistry.[3]

Causality and Mechanism: The Basis for Regioselectivity

The reaction is initiated by a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), which coordinates to the ethyl oxalyl chloride to generate a highly electrophilic acylium ion.

Thiophene, being an electron-rich aromatic system, then acts as a nucleophile, attacking the acylium ion. A critical aspect of this synthesis is the pronounced regioselectivity. The electrophilic attack occurs almost exclusively at the C2 (or C5) position of the thiophene ring. This preference is dictated by the superior stability of the cationic intermediate (sigma complex) formed upon C2 attack. This intermediate allows for the positive charge to be delocalized over three resonance structures, including one where the charge is stabilized by the sulfur atom's lone pair. In contrast, attack at the C3 position results in a less stable intermediate with only two possible resonance structures.[4] This energetic preference ensures a high yield of the desired 2-substituted product.

Friedel_Crafts_Mechanism Mechanism of Friedel-Crafts Acylation cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack & Sigma Complex cluster_2 Rearomatization EtO(CO)COCl Ethyl Oxalyl Chloride Complex [EtO(CO)C(O)Cl---AlCl₃] EtO(CO)COCl->Complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Acylium EtO(CO)C⁺=O Acylium Ion Complex->Acylium AlCl4- AlCl₄⁻ Complex->AlCl4- Thiophene Thiophene SigmaComplex Sigma Complex (Resonance Stabilized) Thiophene->SigmaComplex + Acylium Ion ProductComplex Product-AlCl₃ Complex SigmaComplex->ProductComplex - H⁺ FinalProduct This compound ProductComplex->FinalProduct Work-up

Caption: Friedel-Crafts acylation mechanism for this compound synthesis.

Detailed Experimental Protocol: A Self-Validating System

This protocol is based on established principles of Friedel-Crafts reactions, ensuring robustness and reproducibility.[3][5] The causality for each step is explained to provide a deeper understanding of the process.

Materials:

  • Thiophene

  • Ethyl oxalyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Crushed ice

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Workflow:

Experimental_Workflow Experimental Workflow for Synthesis A 1. Setup & Inert Atmosphere (N₂ or Ar, Dry Glassware) B 2. Reagent Charging (DCM, AlCl₃) A->B C 3. Cooling (Ice Bath, 0-5 °C) B->C D 4. Dropwise Addition of Ethyl Oxalyl Chloride in DCM C->D E 5. Dropwise Addition of Thiophene in DCM D->E F 6. Reaction Monitoring (Stir at 0-5 °C, then RT via TLC) E->F G 7. Quenching (Pour onto Ice/HCl) F->G H 8. Work-up (Separate, Extract, Wash) G->H I 9. Drying & Concentration (Dry with MgSO₄, Rotovap) H->I J 10. Purification (Vacuum Distillation or Chromatography) I->J

Caption: Step-by-step workflow for the Friedel-Crafts synthesis of this compound.

Step-by-Step Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet. Maintaining an inert and anhydrous atmosphere is critical as the AlCl₃ catalyst and the acyl chloride are highly moisture-sensitive.

  • Catalyst Suspension: Charge the flask with anhydrous dichloromethane (DCM). Carefully add anhydrous aluminum chloride (AlCl₃) portion-wise while stirring. The suspension is then cooled to 0-5 °C using an ice-water bath.

  • Acylating Agent Addition: Dissolve ethyl oxalyl chloride in a small volume of anhydrous DCM and transfer it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension, ensuring the internal temperature remains between 0-5 °C. This controlled addition prevents exothermic runaway and side reactions.

  • Thiophene Addition: Following the complete addition of the acylating agent, add a solution of thiophene in anhydrous DCM dropwise from the funnel, again maintaining the temperature at 0-5 °C.[3]

  • Reaction Progression and Monitoring: After the addition is complete, stir the mixture at 0-5 °C for an additional 30-60 minutes, then allow it to warm to room temperature. The reaction's progress should be monitored by Thin Layer Chromatography (TLC) until consumption of the thiophene starting material is observed.[3]

  • Quenching: The reaction is terminated by carefully pouring the mixture onto a vigorously stirred slurry of crushed ice and 1 M hydrochloric acid. This step serves to decompose the aluminum chloride-ketone product complex and move the inorganic salts into the aqueous phase.[3]

  • Work-up and Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with additional DCM to recover any dissolved product. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with:

    • Water, to remove bulk water-soluble impurities.

    • Saturated sodium bicarbonate solution, to neutralize any remaining acid.

    • Brine, to facilitate the removal of water from the organic layer before drying.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[3]

  • Purification: The crude this compound can be purified to high quality by either vacuum distillation or column chromatography on silica gel.[3]

Alternative Synthetic Route: Oxidation of 2-Acetylthiophene

An alternative, two-step approach is available, which can be advantageous if 2-acetylthiophene is a more readily available starting material. This route involves the oxidation of the methyl ketone followed by esterification.

  • Oxidation to 2-Thiopheneglyoxylic Acid: 2-Acetylthiophene can be oxidized to 2-thiopheneglyoxylic acid. A patented method describes the use of nitrosyl sulfuric acid as an effective oxidizing agent in a sulfuric acid solution.[6] This method is reported to produce the carboxylic acid with high purity (>98.5%) and good yield (>81%).[6] The work-up involves pouring the reaction mixture into ice water to precipitate the product, followed by purification via pH adjustment and extraction.[6]

  • Esterification: The resulting 2-thiopheneglyoxylic acid is then subjected to a standard Fischer esterification reaction. This involves heating the carboxylic acid in ethanol with a catalytic amount of a strong acid (such as sulfuric acid or p-toluenesulfonic acid) to produce the desired this compound.

Comparative Analysis of Synthetic Routes

The choice of synthetic route often depends on the availability of starting materials, scale, and desired purity.

ParameterFriedel-Crafts AcylationOxidation of 2-Acetylthiophene
Starting Material Thiophene2-Acetylthiophene
Key Reagents Ethyl oxalyl chloride, AlCl₃Nitrosyl sulfuric acid, Ethanol
Number of Steps 12 (Oxidation + Esterification)
Typical Yield Good to ExcellentGood (>81% for oxidation step)[6]
Advantages Direct, high atom economy, well-established.[3]Utilizes a different starting material, avoids highly moisture-sensitive acyl chlorides.
Disadvantages Requires stoichiometric amounts of corrosive and moisture-sensitive AlCl₃, generates significant aluminum waste.[7]Two-step process, uses strong oxidizing acids.

Product Characterization

Confirmation of the synthesized this compound is achieved through standard analytical techniques.

  • Appearance: Clear colorless to yellow or brown liquid.[8]

  • Molecular Formula: C₈H₈O₃S.[8][9]

  • Molecular Weight: 184.21 g/mol .[9]

  • Gas Chromatography (GC): To assess purity (typically ≥96-97%).[8]

  • Refractive Index: Approximately 1.5475-1.5525 @ 20°C.[8]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the molecular structure.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C=O stretches of the ketone and ester.

Conclusion

The synthesis of this compound is most efficiently accomplished via the Friedel-Crafts acylation of thiophene, a robust and high-yielding method that benefits from a clear mechanistic understanding. The strict control of reaction conditions, particularly temperature and the exclusion of moisture, is paramount for success. An alternative two-step pathway through the oxidation of 2-acetylthiophene provides strategic flexibility based on precursor availability. As a key building block in medicinal chemistry, the reliable and scalable synthesis of this compound is fundamental to the advancement of novel therapeutic agents.

References

  • BenchChem. (n.d.). Synthesis of Ethyl 5-chlorothiophene-2.
  • BenchChem. (n.d.). Application Notes and Protocols: Derivatization of Ethyl 5-chlorothiophene-2-glyoxylate for Drug Discovery.
  • Ünver, H., Biyikoglu, M., & Bulut, A. (2013). Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. Journal of the Chemical Society of Pakistan.
  • Hartough, H. D. (1949). Acylation of thiophene. Google Patents.
  • Thermo Scientific Alfa Aesar. (n.d.). This compound, 97%.
  • Thermo Scientific Chemicals. (n.d.). This compound, 97%.
  • NotEvans. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
  • Wuxi AppTec. (2019). Synthesis method of 2-thiophene glyoxylic acid. Google Patents.
  • Finetech Industry Limited. (n.d.). This compound | CAS: 4075-58-5.
  • JETIR. (n.d.). 2-ACETYL THIOPHENE USED TO SYNTHESISE SCHIFF BASE WITH EDA BY USING INNOVATIVE METHOD.
  • Sigma-Aldrich. (n.d.). This compound | 4075-58-5.

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An In-Depth Technical Guide to the Synthesis of Ethyl Thiophene-2-Glyoxylate via Friedel-Crafts Acylation of Thiophene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview for the synthesis of ethyl thiophene-2-glyoxylate, a valuable building block in medicinal chemistry and drug development.[1][2][3] We will delve into the core chemical principles, provide a field-proven experimental protocol, and explore the causality behind key procedural choices, ensuring a reproducible and well-understood synthetic strategy for research and development professionals.

Foundational Principles: The Friedel-Crafts Acylation of Thiophene

The primary and most direct route to this compound is the Friedel-Crafts acylation of thiophene with ethyl oxalyl chloride.[4] This reaction is a cornerstone of organic synthesis, falling under the class of electrophilic aromatic substitution (EAS) reactions.[5][6]

The Reaction Mechanism: Generating the Electrophile

The reaction is not spontaneous and requires a potent Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to proceed.[7][8] The mechanism involves several distinct steps:

  • Activation of the Acylating Agent : The Lewis acid coordinates to the terminal chlorine atom of ethyl oxalyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage.

  • Formation of the Acylium Ion : This cleavage generates a highly reactive electrophile, the acylium ion, which is stabilized by resonance. This species is the key driver of the substitution reaction.

  • Electrophilic Attack : The electron-rich thiophene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step temporarily disrupts the aromaticity of the thiophene ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[9]

  • Restoration of Aromaticity : A base (in this case, the AlCl₄⁻ complex) abstracts a proton from the carbon atom bearing the new substituent, collapsing the sigma complex and restoring the stable aromatic system. This step also regenerates the AlCl₃ catalyst.[9]

However, a critical distinction in Friedel-Crafts acylation versus alkylation is the behavior of the catalyst. The ketone product formed is a moderate Lewis base and forms a stable complex with the strong Lewis acid catalyst (AlCl₃).[7][10] This complexation deactivates the catalyst, meaning that stoichiometric or even super-stoichiometric amounts of the Lewis acid are required to drive the reaction to completion.[7] The final product is liberated from this complex during aqueous work-up.

Friedel-Crafts Acylation Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation AcylChloride Ethyl Oxalyl Chloride AcyliumIon Acylium Ion (Electrophile) AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ Thiophene Thiophene Ring SigmaComplex Sigma Complex (Resonance Stabilized) Thiophene->SigmaComplex + Acylium Ion ProductComplex Product-AlCl₃ Complex SigmaComplex->ProductComplex - H⁺ (to AlCl₄⁻) FinalProduct This compound ProductComplex->FinalProduct Aqueous Work-up

Caption: Mechanism of Friedel-Crafts Acylation on Thiophene.

Regioselectivity: The Basis for 2-Position Substitution

A fundamental question in the acylation of thiophene is the position of substitution. Experimental evidence overwhelmingly shows that electrophilic attack occurs at the 2-position (or the equivalent 5-position) rather than the 3- or 4-positions.[11] This high regioselectivity is a direct consequence of the stability of the intermediate sigma complex.

  • Attack at C2 : When the electrophile attacks the carbon adjacent to the sulfur atom, the resulting positive charge can be delocalized over three resonance structures, including one where the charge is stabilized by a lone pair on the sulfur atom. This creates a more stable, lower-energy intermediate.[11][12]

  • Attack at C3 : Attack at the 3-position results in an intermediate that can only be described by two resonance structures. The sulfur atom cannot directly stabilize the positive charge through resonance.[11]

Because the transition state leading to the C2-substituted intermediate is lower in energy, this pathway is kinetically favored, leading to the desired 2-acylated product with high selectivity.[12]

Validated Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of this compound. Adherence to anhydrous conditions is critical for success, as Lewis acid catalysts like AlCl₃ are highly moisture-sensitive.[13]

Reagents and Materials
ReagentFormulaMW ( g/mol )AmountMoles (mol)Equiv.Notes
ThiopheneC₄H₄S84.145.30 g0.0631.0---
Ethyl Oxalyl ChlorideC₄H₅ClO₃136.539.50 g0.0701.1Acylating Agent
Aluminum ChlorideAlCl₃133.349.90 g0.0741.17Anhydrous, Lewis Acid
Dichloromethane (DCM)CH₂Cl₂84.93~200 mL------Anhydrous, Solvent
Hydrochloric AcidHCl36.46~50 mL------1 M solution for quench
Sat. Sodium BicarbonateNaHCO₃84.01~50 mL------For washing
BrineNaCl (aq)58.44~50 mL------For washing
Sodium SulfateNa₂SO₄142.04As needed------Anhydrous, for drying
Step-by-Step Synthesis Workflow

The entire procedure should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using oven-dried glassware.

  • Catalyst Suspension : To a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, add anhydrous dichloromethane (DCM, 150 mL). Carefully add anhydrous aluminum chloride (AlCl₃) to the solvent with stirring. The addition is exothermic. Cool the resulting suspension to 0-5 °C using an ice-water bath.[4]

  • Acylating Agent Addition : Dissolve ethyl oxalyl chloride in a small amount of anhydrous DCM (~20 mL) and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature is maintained between 0-5 °C.[4]

  • Thiophene Addition : After the complete addition of the acylating agent, add thiophene, dissolved in anhydrous DCM (~30 mL), dropwise from the dropping funnel. The rate of addition should be controlled to keep the reaction temperature below 10 °C.[4]

  • Reaction Progression : Once the thiophene addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30 minutes. Then, remove the ice bath and let the mixture warm to room temperature. Continue stirring for 2-4 hours.[4]

  • Monitoring : The reaction progress should be monitored by Thin Layer Chromatography (TLC) until consumption of the thiophene starting material is observed.

  • Quenching : Once the reaction is complete, cool the flask back down in an ice bath. Very slowly and carefully, quench the reaction by pouring the mixture over a stirred slurry of crushed ice and concentrated hydrochloric acid. This step is highly exothermic and will release HCl gas; perform in a well-ventilated fume hood.

  • Work-up : Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine all organic layers.[4]

  • Washing : Wash the combined organic phase sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally, brine.[4]

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[4]

  • Purification : The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound as a colorless to yellow liquid.[4][14]

Experimental_Workflow A Setup (Inert Atmosphere, 0-5°C) B Reagent Addition 1. AlCl₃ in DCM 2. Ethyl Oxalyl Chloride 3. Thiophene A->B C Reaction Stir at RT, 2-4h (Monitor by TLC) B->C D Quenching Pour onto Ice/HCl C->D E Work-up 1. Phase Separation 2. Aqueous Extraction (DCM) 3. Combine Organic Layers D->E F Washing (HCl, H₂O, NaHCO₃, Brine) E->F G Drying & Concentration (Na₂SO₄, Rotary Evaporation) F->G H Purification (Vacuum Distillation or Column Chromatography) G->H I Final Product This compound H->I

Caption: High-level experimental workflow for synthesis.

Alternative Synthetic Pathways

While direct Friedel-Crafts acylation is the most efficient route, other methods can be considered. One alternative involves a two-step process starting from 2-acetylthiophene:

  • Oxidation : 2-acetylthiophene can be oxidized to 2-thiopheneglyoxylic acid. Various oxidizing agents can be employed for this transformation.[15]

  • Esterification : The resulting 2-thiopheneglyoxylic acid can then be subjected to a standard Fischer esterification with ethanol under acidic conditions to yield the final ethyl ester product.

This route is less direct and may result in lower overall yields compared to the one-step Friedel-Crafts acylation, but it provides an alternative for laboratories where ethyl oxalyl chloride may not be readily available.

Conclusion

The synthesis of this compound from thiophene is robustly achieved through a Friedel-Crafts acylation reaction. A thorough understanding of the underlying mechanism, particularly the generation of the acylium ion and the factors governing the high regioselectivity for the 2-position, is paramount for success. The provided protocol, which emphasizes anhydrous conditions and controlled reagent addition, serves as a reliable foundation for producing this key synthetic intermediate. Careful execution of the reaction and subsequent purification steps will yield a high-purity product suitable for demanding applications in drug discovery and fine chemical synthesis.

References

  • Ünver, H., Biyikoglu, M., & Bulut, A. (n.d.). Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2.
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
  • Google Patents. (n.d.). CN110590736A - Synthesis method of 2-thiophene glyoxylic acid.
  • Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Google Patents. (n.d.). US2492629A - Acylation of thiophene.
  • TSI Journals. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • Impactfactor. (n.d.). Synthesis and Pharmacological Study of Thiophene Derivatives.
  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation.

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A Technical Guide to the Friedel-Crafts Acylation of Thiophene for the Synthesis of Ethyl Thiophene-2-glyoxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical examination of the Friedel-Crafts acylation reaction as applied to the synthesis of Ethyl thiophene-2-glyoxylate, a valuable intermediate in medicinal chemistry and materials science.[1][2] This guide moves beyond a simple recitation of procedural steps to explore the underlying mechanistic principles, the rationale behind catalyst and reagent selection, and the practical considerations necessary for successful and reproducible synthesis.

Core Principles: Electrophilic Substitution on the Thiophene Ring

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (SEAr) reaction. Understanding the electronic nature of the thiophene ring is paramount to controlling the reaction's outcome. Thiophene is an electron-rich aromatic heterocycle, significantly more reactive than benzene towards electrophiles.[3] This heightened reactivity is due to the sulfur heteroatom's ability to stabilize the cationic intermediate (the σ-complex or arenium ion) via resonance.[3]

The Mechanism of Acylation

The reaction proceeds through a well-established multi-step mechanism.[4] First, the Lewis acid catalyst activates the acylating agent, ethyl chloro(oxo)acetate, to generate a highly electrophilic acylium ion. This ion is then attacked by the nucleophilic π-system of the thiophene ring. Finally, deprotonation of the resulting σ-complex restores aromaticity, yielding the final product.

Friedel-Crafts Acylation Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation AcylChloride Ethyl Chloro(oxo)acetate AcyliumIon Acylium Ion (Electrophile) AcylChloride->AcyliumIon + SnCl₄ LewisAcid SnCl₄ (Catalyst) Complex [SnCl₅]⁻ Thiophene Thiophene AcyliumIon->Thiophene Attacks SigmaComplex σ-Complex (Resonance Stabilized) Thiophene->SigmaComplex + Acylium Ion Deprotonation σ-Complex SigmaComplex->Deprotonation Proceeds to Product This compound Deprotonation->Product + [SnCl₅]⁻ CatalystRegen SnCl₄ + HCl Regioselectivity of Thiophene Acylation cluster_C2 Attack at 2-Position (Favored) cluster_C3 Attack at 3-Position (Disfavored) Thiophene Thiophene C2_Intermediate C2 σ-Complex Thiophene->C2_Intermediate  Path A C3_Intermediate C3 σ-Complex Thiophene->C3_Intermediate  Path B Electrophile Acylium Ion (E⁺) C2_Resonance 3 Resonance Structures (Sulfur participation) C2_Intermediate->C2_Resonance More Stable C2_Product 2-Acylthiophene C2_Resonance->C2_Product Deprotonation C3_Resonance 2 Resonance Structures C3_Intermediate->C3_Resonance Less Stable C3_Product 3-Acylthiophene C3_Resonance->C3_Product Deprotonation

Caption: Stability of intermediates dictates the high C2-regioselectivity.

Catalyst Selection: Mitigating Reactivity and Side Reactions

The choice of Lewis acid catalyst is the most critical parameter in the Friedel-Crafts acylation of thiophene. Due to the ring's high reactivity, strong Lewis acids like aluminum chloride (AlCl₃) can promote undesirable polymerization and tar formation, leading to significantly reduced yields. [5][6]Therefore, milder catalysts are strongly preferred.

Stannic chloride (Tin(IV) chloride, SnCl₄) is often the catalyst of choice for this transformation. [5][6]It is sufficiently electrophilic to activate the acyl chloride but is less prone to inducing polymerization of the sensitive thiophene ring. [5]Other catalysts, including solid acids like zeolites, have also been explored to create more environmentally benign and reusable catalytic systems. [7][8]

Catalyst Acylating Agent Conditions Yield Comments Reference
SnCl₄ Acetyl Chloride Benzene, 0°C to RT 79-83% Preferred catalyst for thiophene. Minimizes polymerization. [6]
AlCl₃ Acetyl Chloride Benzene Low Yield Induces significant polymerization and tar formation. Not recommended. [5][6]
Hβ Zeolite Acetic Anhydride 60°C, Solvent-free >98% Excellent "green" alternative; reusable solid catalyst. [8]

| EtAlCl₂ | Succinyl Chloride | CH₂Cl₂, 0°C | High Yields | Effective alkyl Lewis acid, offers a non-acidic medium. | [9]|

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the acylation of thiophene, specifically optimized for the synthesis of this compound. [6] Reagents:

  • Thiophene (purified, e.g., by distillation)

  • Ethyl chloro(oxo)acetate (ethoxalyl chloride)

  • Stannic Chloride (SnCl₄), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric Acid (HCl), concentrated

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser with a drying tube (e.g., CaCl₂)

  • Mechanical or magnetic stirrer

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • Assemble a dry 500 mL three-necked flask equipped with a stirrer, a dropping funnel, and a condenser protected by a drying tube.

    • In the flask, combine thiophene (e.g., 0.2 mol) and 200 mL of anhydrous dichloromethane.

    • Cool the stirred solution to 0°C using an ice-water bath.

  • Catalyst Addition:

    • Carefully and slowly add stannic chloride (0.2 mol, 1.0 equivalent) to the cooled thiophene solution via the dropping funnel over 30-40 minutes. Maintain the temperature at 0-5°C throughout the addition. A colored complex may form.

  • Acylating Agent Addition:

    • Once the catalyst addition is complete, add ethyl chloro(oxo)acetate (0.2 mol, 1.0 equivalent) dropwise from the dropping funnel. Control the rate of addition to keep the internal temperature below 10°C, as the reaction is exothermic.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Continue stirring for an additional 1-2 hours to ensure the reaction goes to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

  • Work-up: Quenching and Hydrolysis:

    • The reaction is quenched by carefully and slowly pouring the reaction mixture into a beaker containing a mixture of crushed ice (approx. 200 g) and concentrated HCl (20 mL). Caution: This step is exothermic and will release HCl gas. Perform in a well-ventilated fume hood.

    • The purpose of this step is to hydrolyze the stannic chloride and break up the complex formed between the Lewis acid and the ketone product. [10][11] * Stir the resulting biphasic mixture until all the ice has melted.

  • Extraction and Washing:

    • Transfer the mixture to a separatory funnel.

    • Separate the organic (DCM) layer.

    • Extract the aqueous layer with an additional portion of DCM (e.g., 50 mL).

    • Combine all organic layers.

    • Wash the combined organic phase sequentially with:

      • Water (2 x 100 mL)

      • Saturated sodium bicarbonate solution (2 x 100 mL) to neutralize any remaining acid.

      • Brine (1 x 100 mL) to aid in drying.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

    • Remove the dichloromethane solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product, a liquid or low-melting solid, should be purified by vacuum distillation to obtain the final this compound.

Safety and Handling Considerations

  • Stannic Chloride (SnCl₄): Highly corrosive and fumed. It reacts violently with water. Handle only in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Ethyl chloro(oxo)acetate: A lachrymator and corrosive. Handle with care in a fume hood.

  • Thiophene: Flammable liquid with a strong odor.

  • Reaction Quenching: The addition of the reaction mixture to ice/HCl is highly exothermic and releases HCl gas. This must be done slowly and with caution in a fume hood.

Conclusion

The Friedel-Crafts acylation of thiophene provides a direct and efficient route to 2-acylthiophenes, including the valuable synthon this compound. Success hinges on a deep understanding of the substrate's reactivity and the careful selection of a mild Lewis acid catalyst, such as stannic chloride, to prevent polymerization. The detailed protocol and mechanistic insights provided herein serve as a robust guide for researchers and drug development professionals aiming to leverage this powerful C-C bond-forming reaction.

References

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  • Wikipedia. (n.d.). Friedel–Crafts reaction.
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  • Asian Journal of Chemistry. (2012).
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  • ResearchGate. (2023). SYNTHESIS OF ETHYL-2-AMINO-4-(PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES.
  • Elsevier. (2021). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. Journal of Molecular Structure, 1242, 130747.

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Ethyl thiophene-2-glyoxylate chemical reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Reactivity of Ethyl Thiophene-2-glyoxylate

Abstract

This compound, a bifunctional molecule featuring a thiophene ring directly attached to an α-ketoester moiety, stands as a cornerstone in modern heterocyclic chemistry. Its unique electronic architecture, characterized by the electron-rich thiophene nucleus and the electrophilic dicarbonyl system, provides a versatile platform for a multitude of chemical transformations. This guide offers an in-depth exploration of the core reactivity of this compound, moving beyond simple reaction lists to explain the underlying principles and strategic considerations essential for its effective use in research and development. We will dissect its synthesis, explore its reactivity at both the carbonyl centers and the thiophene ring, and provide field-proven protocols for its key transformations. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent building block for the synthesis of complex molecular architectures and novel pharmaceutical agents.[1][2]

The Strategic Importance and Synthesis of this compound

The value of this compound lies in its dual reactivity. The strategically placed ketone and ester functionalities allow for chemoselective and stereocontrolled transformations, while the thiophene ring offers a bioisosteric replacement for benzene rings in drug design, often maintaining or enhancing biological activity.[1][2] This makes it a key intermediate in the synthesis of compounds with potential antimicrobial, anti-inflammatory, and anticancer properties.[1][3][4]

Core Synthesis: The Friedel-Crafts Acylation of Thiophene

The most direct and common method for preparing this compound is the Friedel-Crafts acylation of thiophene with ethyl oxalyl chloride.[5][6] This reaction is a classic example of electrophilic aromatic substitution.

Mechanism and Causality: The reaction is typically mediated by a Lewis acid, such as aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄), which coordinates to the acyl chloride, generating a highly electrophilic acylium ion.[7] The thiophene ring, acting as a nucleophile, attacks this electrophile. The acylation exhibits high regioselectivity for the C2 (or α) position.[8] This preference is dictated by the superior stability of the cationic intermediate (Wheland intermediate) formed during C2 attack, which can be stabilized by three resonance structures, compared to only two for attack at the C3 (or β) position.[8]

However, the process is not without its challenges. Thiophene rings are susceptible to degradation under strongly acidic conditions, and the Lewis acid catalyst can form stable complexes with the carbonyl groups of the product, necessitating stoichiometric amounts of the catalyst and a careful aqueous workup.[6][9]

Friedel_Crafts_Acylation cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack & Aromatization EtOOC-COCl Ethyl Oxalyl Chloride Acylium_Ion [EtOOC-C≡O]⁺ + AlCl₄⁻ Acylium Ion EtOOC-COCl->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Thiophene Thiophene Intermediate Wheland Intermediate (C2 Attack) Thiophene->Intermediate + Acylium Ion Product This compound Intermediate->Product - H⁺

Caption: Mechanism of Friedel-Crafts acylation of thiophene.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example and should be adapted and optimized based on laboratory safety standards and scale.

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas (Argon or Nitrogen) inlet, add anhydrous dichloromethane (CH₂Cl₂). Cool the flask to 0 °C in an ice bath.

  • Catalyst Addition: Carefully add aluminum chloride (AlCl₃) (1.1 equivalents) to the cooled solvent with stirring.

  • Acyl Chloride Addition: Add ethyl oxalyl chloride (1.0 equivalent) dropwise via the dropping funnel to the stirred suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Thiophene Addition: In a separate flask, dissolve thiophene (1.05 equivalents) in anhydrous CH₂Cl₂. Add this solution dropwise to the reaction mixture over 1 hour, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly pour it over crushed ice. This hydrolyzes the aluminum complexes.

  • Workup: Separate the organic layer. Extract the aqueous layer twice with CH₂Cl₂. Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Core Reactivity at the α-Ketoester Moiety

The dicarbonyl system is the primary hub of electrophilicity in the molecule. The ketone is generally more reactive towards nucleophiles than the ester, a principle that allows for high chemoselectivity.

Reduction of the Ketone Carbonyl

Selective reduction of the ketone to a hydroxyl group is a common and valuable transformation, yielding ethyl 2-hydroxy-2-(thiophen-2-yl)acetate, another versatile synthetic intermediate.[1]

Causality: Mild reducing agents like sodium borohydride (NaBH₄) will selectively reduce the more reactive ketone in the presence of the less reactive ester. The choice of solvent (e.g., ethanol, methanol) is crucial as it participates in the reaction mechanism by protonating the intermediate alkoxide.

Protocol: Selective Reduction to Ethyl 2-hydroxy-2-(thiophen-2-yl)acetate

  • Dissolution: Dissolve this compound (1.0 equivalent) in absolute ethanol in a round-bottom flask and cool to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄) (0.5-1.0 equivalents) portion-wise over 20-30 minutes, keeping the temperature below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor for the disappearance of the starting material by TLC.

  • Quenching: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the excess NaBH₄ and hydrolyze the borate ester complex.

  • Workup: Remove the ethanol under reduced pressure. Add water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to give the crude product.

  • Purification: Purify by column chromatography if necessary.

Nucleophilic Addition to the Ketone Carbonyl

The ketone is highly susceptible to attack by organometallic reagents such as Grignard or organolithium compounds. This provides a reliable method for carbon-carbon bond formation.

Example Application: A notable synthesis involves the reaction with 2-thienyllithium to produce ethyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, a building block for more complex heterocyclic systems.[1]

Nucleophilic_Addition Start This compound Intermediate Magnesium Alkoxide Intermediate Start->Intermediate + R-MgBr Reagent R-MgBr (Grignard Reagent) Product Tertiary Alcohol Product Intermediate->Product Quench Workup H₃O⁺ Workup

Caption: Nucleophilic addition of a Grignard reagent to the ketone.

Condensation Reactions

This compound can participate in condensation reactions with various nucleophiles, leading to the formation of larger, often heterocyclic, structures. For instance, its reaction with 2-aminothiophenol in the presence of a suitable catalyst can yield 5-substituted benzo[d]thiazole-2-carboxylates, a scaffold of significant pharmaceutical interest.[1]

Cyclization and Multicomponent Reactions

This compound is a valuable partner in reactions that construct new heterocyclic rings, most notably in variations of the Gewald reaction.

The Gewald Aminothiophene Synthesis

The Gewald reaction is a powerful multicomponent reaction that synthesizes substituted 2-aminothiophenes from a carbonyl compound, an α-cyanoester, and elemental sulfur, in the presence of a base.[10][11] While this compound is itself a thiophene, its reactive dicarbonyl moiety can be used in Gewald-type syntheses to build fused thiophene ring systems or other complex heterocycles.[3][12][13] The reaction typically proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization.[11][14] The versatility and mild conditions of the Gewald reaction make it a staple in combinatorial chemistry and drug discovery.[13]

Experimental_Workflow A 1. Reaction Setup (Reactants, Solvent, Catalyst) B 2. Reaction Monitoring (TLC, LC-MS) A->B C 3. Quenching & Workup (Aqueous Wash, Extraction) B->C D 4. Drying & Concentration (Na₂SO₄, Rotary Evaporation) C->D E 5. Purification (Column Chromatography / Distillation) D->E F 6. Characterization (NMR, IR, MS) E->F

Caption: A generalized experimental workflow for synthesis.

Data Summary

The following table summarizes typical reaction types involving this compound, providing a quick reference for experimental planning.

Reaction TypeKey ReagentsPrimary Product TypeTypical YieldReference
Friedel-Crafts Acylation Thiophene, Ethyl Oxalyl Chloride, AlCl₃This compoundModerate to Good[5]
Ketone Reduction NaBH₄α-Hydroxy EsterGood to Excellent[1]
Nucleophilic Addition Organolithium/Grignard ReagentsTertiary AlcoholGood[1]
Condensation 2-AminothiophenolBenzothiazole DerivativeModerate[1]
Electrophilic Substitution NBS (N-Bromosuccinimide)5-Bromo-thiophene DerivativeGood[1]

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool for molecular design. Its predictable and chemoselective reactivity at the α-ketoester function, combined with the potential for further functionalization on the thiophene ring, provides access to a vast chemical space. Understanding the causality behind its reactivity—the electronic factors governing regioselectivity in its synthesis and the differential electrophilicity of its carbonyl centers—empowers researchers to design rational synthetic routes to novel compounds of high value, particularly in the fields of medicinal and materials chemistry.

References

  • Ethyl thiophene-2-glyoxyl
  • Ethyl 2-oxo-2-(thiophen-2-yl)
  • Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. Semantic Scholar.
  • Hinsberg synthesis of thiophenes. Semantic Scholar.
  • Hinsberg synthesis of thiophenes.
  • This compound, 97% 10 g | Buy Online | Thermo Scientific Alfa Aesar. Fisher Scientific.
  • Acylation of thiophene.
  • Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange.
  • Hinsberg synthesis of thiophene derivatives | Request PDF.
  • Synthesis and Pharmacological Study of Thiophene Deriv
  • Gewald Reaction. Organic Chemistry Portal.
  • Gewald reaction. Wikipedia.
  • Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acyl
  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes
  • Friedel–Crafts Acyl
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
  • Hinsberg synthesis.
  • Hinsberg synthesis of thiophene derivatives.
  • Nonacidic thiophene-based derivatives as potential analgesic and design, synthesis, biological evaluation, and metabolic stability study. PubMed.

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Spectroscopic Data of Ethyl Thiophene-2-glyoxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for Ethyl thiophene-2-glyoxylate (CAS 4075-58-5), a key intermediate in organic synthesis and drug discovery.[1] This document details the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the structural elucidation and characterization of this α-keto ester. By integrating field-proven insights with technical accuracy, this guide serves as an authoritative resource for researchers, offering detailed experimental protocols, in-depth data interpretation, and a robust framework for the spectroscopic analysis of related compounds.

Introduction: The Chemical Significance of this compound

This compound, with the molecular formula C₈H₈O₃S, is a versatile building block in medicinal chemistry and materials science.[2][3] Its structure, featuring a thiophene ring directly attached to a glyoxylate moiety, offers multiple reaction sites for chemical modification. The thiophene ring is a bioisostere of the benzene ring and is prevalent in many pharmaceuticals due to its favorable physicochemical properties. The α-keto ester functionality provides a reactive handle for various transformations, including nucleophilic additions, reductions, and condensations. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and the rational design of novel derivatives.

This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS data of this compound, providing not just the data itself, but the scientific rationale behind the acquisition and interpretation of each spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The choice of solvent and instrument parameters is critical for obtaining high-quality NMR spectra. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds like this compound due to its excellent dissolving power and the presence of a distinct residual solvent peak for referencing.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a high-field NMR spectrometer, such as a 400 MHz instrument, to ensure adequate signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Set the spectral width to cover the expected chemical shift range (e.g., -1 to 10 ppm).

    • Employ a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.

    • Process the data with a line broadening of 0.3 Hz to improve resolution.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0 to 200 ppm).

    • Use a longer relaxation delay (e.g., 2 seconds) and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃.

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
8.13dd1H3.8, 1.0H-5 (Thiophene)
7.83dd1H4.8, 1.0H-3 (Thiophene)
7.19m1H-H-4 (Thiophene)
4.44q2H7.0-O-CH₂-CH₃
1.43t3H7.2-O-CH₂-CH₃

Data sourced from The Royal Society of Chemistry.[4]

Interpretation:

  • Thiophene Protons (8.13, 7.83, 7.19 ppm): The three aromatic protons on the thiophene ring appear in the downfield region, as expected for protons attached to an electron-deficient aromatic system. The distinct chemical shifts and coupling patterns (doublet of doublets and a multiplet) are characteristic of a 2-substituted thiophene ring. The deshielding effect of the adjacent electron-withdrawing glyoxylate group is evident.

  • Ethyl Ester Protons (4.44, 1.43 ppm): The quartet at 4.44 ppm corresponds to the methylene (-CH₂-) protons of the ethyl group, which are adjacent to the ester oxygen and are thus deshielded. The triplet at 1.43 ppm is assigned to the methyl (-CH₃) protons. The coupling between these two groups (J = 7.0-7.2 Hz) confirms the presence of an ethyl fragment.

Caption: Correlation of ¹H NMR signals to the molecular structure.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the types of carbon atoms present (e.g., carbonyl, aromatic, aliphatic).

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃.

Chemical Shift (δ, ppm)Assignment
176.4Ester C=O
161.7Keto C=O
139.1C-2 (Thiophene)
137.4C-5 (Thiophene)
137.2C-3 (Thiophene)
128.6C-4 (Thiophene)
62.7-O-CH₂-CH₃
14.0-O-CH₂-CH₃

Data sourced from The Royal Society of Chemistry.[4]

Interpretation:

  • Carbonyl Carbons (176.4, 161.7 ppm): The two downfield signals correspond to the two carbonyl carbons. The ester carbonyl typically appears at a slightly higher field than the keto carbonyl, which is consistent with the observed shifts.

  • Thiophene Carbons (139.1 - 128.6 ppm): The four signals in the aromatic region confirm the four distinct carbon environments of the thiophene ring. The carbon attached to the glyoxylate group (C-2) is the most deshielded.

  • Ethyl Ester Carbons (62.7, 14.0 ppm): The signal at 62.7 ppm is assigned to the methylene carbon attached to the ester oxygen, and the upfield signal at 14.0 ppm corresponds to the terminal methyl carbon.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Neat Liquid Film on Salt Plates

For a liquid sample like this compound, the simplest and most common method for IR analysis is to prepare a neat thin film.

Step-by-Step Protocol:

  • Plate Preparation: Ensure two sodium chloride (NaCl) or potassium bromide (KBr) salt plates are clean and dry. Handle the plates by their edges to avoid transferring moisture from your fingers.

  • Sample Application: Place a single drop of this compound onto the center of one salt plate.

  • Film Formation: Carefully place the second salt plate on top of the first, gently pressing to spread the liquid into a thin, uniform film.

  • Data Acquisition: Place the sandwiched plates in the sample holder of the FTIR spectrometer and acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. A background spectrum of the empty beam path should be acquired beforehand.

IR Spectral Data and Interpretation

The IR spectrum of this compound is dominated by strong absorptions from its carbonyl groups and characteristic vibrations of the thiophene ring.

Table 3: Predicted IR Absorption Bands for this compound.

Wavenumber (cm⁻¹)IntensityAssignment
~3100MediumAromatic C-H Stretch (Thiophene)
2980-2850MediumAliphatic C-H Stretch (Ethyl group)
~1740StrongEster C=O Stretch
~1650Strongα-Keto C=O Stretch
1500-1400Medium-StrongThiophene Ring C=C Stretching
1300-1000StrongC-O Stretch (Ester)

Data is based on predicted values from commercial suppliers and general spectroscopic principles.

Interpretation:

  • C=O Stretching Vibrations (~1740 and ~1650 cm⁻¹): The presence of two strong, sharp peaks in the carbonyl region is the most prominent feature of the spectrum. The higher frequency band is attributed to the ester carbonyl, while the lower frequency band corresponds to the α-keto carbonyl, which is conjugated with the thiophene ring, leading to a decrease in its stretching frequency.

  • C-H Stretching Vibrations (~3100 and 2980-2850 cm⁻¹): The weaker absorptions above 3000 cm⁻¹ are characteristic of aromatic C-H stretching, while the bands just below 3000 cm⁻¹ are due to the aliphatic C-H bonds of the ethyl group.

  • Thiophene Ring Vibrations (1500-1400 cm⁻¹): These absorptions arise from the C=C stretching vibrations within the aromatic thiophene ring.

  • C-O Stretching Vibration (1300-1000 cm⁻¹): A strong band in this region is characteristic of the C-O single bond stretching of the ester functionality.

G cluster_mol Functional Groups cluster_ir IR Absorption Regions (cm⁻¹) Aromatic_CH Aromatic C-H IR_Aromatic_CH ~3100 Aromatic_CH->IR_Aromatic_CH Aliphatic_CH Aliphatic C-H IR_Aliphatic_CH 2980-2850 Aliphatic_CH->IR_Aliphatic_CH Ester_CO Ester C=O IR_Ester_CO ~1740 Ester_CO->IR_Ester_CO Keto_CO Keto C=O IR_Keto_CO ~1650 Keto_CO->IR_Keto_CO Thiophene_Ring Thiophene Ring IR_Thiophene_Ring 1500-1400 Thiophene_Ring->IR_Thiophene_Ring Ester_CO_single Ester C-O IR_Ester_CO_single 1300-1000 Ester_CO_single->IR_Ester_CO_single G M [M]⁺˙ m/z = 184 F1 [M-C₂H₅O]⁺ m/z = 155 M->F1 - •OC₂H₅ F4 [M-CO]⁺˙ m/z = 156 M->F4 - CO F2 [C₄H₃S-CO]⁺ m/z = 111 F1->F2 - CO F3 [C₄H₃S]⁺ m/z = 83 F2->F3 - CO

Sources

An In-depth Technical Guide to the ¹³C NMR Spectral Data of Ethyl Thiophene-2-glyoxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for ethyl thiophene-2-glyoxylate (CAS 4075-58-5), a key intermediate in pharmaceutical and fine chemical synthesis. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and quality control. We will delve into the theoretical underpinnings of the observed chemical shifts, provide a detailed assignment of the spectrum, and outline a robust experimental protocol for data acquisition.

Introduction to this compound and the Role of ¹³C NMR

This compound is a heterocyclic compound featuring a thiophene ring substituted with a glyoxylic acid ethyl ester. Its molecular structure presents a unique electronic environment, making ¹³C NMR an indispensable tool for its characterization. ¹³C NMR spectroscopy provides direct insight into the carbon framework of a molecule, with the chemical shift of each carbon nucleus being highly sensitive to its local electronic and steric environment. For this compound, this technique allows for the unambiguous identification and verification of the thiophene ring, the two distinct carbonyl groups of the glyoxylate moiety, and the ethyl ester group.

Theoretical Principles of ¹³C NMR Spectroscopy

¹³C NMR spectroscopy is based on the magnetic properties of the ¹³C isotope, which, although having a low natural abundance of approximately 1.1%, possesses a nuclear spin (I=½) that makes it NMR-active.[1] When placed in a strong external magnetic field, these nuclei align either with or against the field, creating two energy states. The absorption of radiofrequency radiation causes a transition between these states, and the precise frequency required for this resonance is the chemical shift (δ), reported in parts per million (ppm).

The chemical shift is primarily influenced by the shielding or deshielding of the carbon nucleus by its surrounding electron density. Electronegative atoms, such as oxygen, withdraw electron density, deshielding the nucleus and causing it to resonate at a higher frequency (downfield). Conversely, electron-donating groups increase shielding, shifting the resonance to a lower frequency (upfield). In this compound, the presence of the sulfur atom in the thiophene ring and the oxygen atoms in the carbonyl and ester groups are the dominant factors influencing the ¹³C chemical shifts.

Analysis of the ¹³C NMR Spectrum of this compound

The proton-decoupled ¹³C NMR spectrum of this compound in deuterated chloroform (CDCl₃) displays eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The experimentally reported chemical shifts are presented in the table below, along with their proposed assignments based on established chemical shift ranges and the electronic effects within the molecule.[2]

Tabulated ¹³C NMR Data and Peak Assignments
Chemical Shift (δ, ppm)AssignmentRationale for Assignment
176.4C=O (keto)The ketone carbonyl carbon is significantly deshielded due to the direct attachment of the electron-withdrawing thiophene ring and the adjacent ester carbonyl group. Carbonyl carbons in ketones and aldehydes typically appear in the 190-220 ppm range, but conjugation and substitution can shift this value.[1][3]
161.7C=O (ester)The ester carbonyl carbon is also deshielded but to a lesser extent than the keto carbonyl. Its resonance is typical for ester carbonyls, which are generally found in the 160-185 ppm region.[3]
139.1Thiophene C2This quaternary carbon is directly attached to the electron-withdrawing glyoxylate group, leading to a downfield shift. Its position is consistent with substituted carbons in thiophene rings.[4][5]
137.4Thiophene C5The chemical shifts of C5 and C3/C4 are influenced by the sulfur atom and the substituent at C2. The observed values are within the expected range for aromatic carbons in thiophene.[4]
137.2Thiophene C3 or C4The specific assignment of C3 and C4 can be challenging without further 2D NMR experiments, but their chemical shifts are characteristic of thiophene ring carbons.[4]
128.6Thiophene C3 or C4Similar to the above, this signal corresponds to one of the CH carbons in the thiophene ring.
62.7O-CH₂ (ethyl)The methylene carbon of the ethyl group is directly attached to the electronegative oxygen atom of the ester, causing a downfield shift into the 50-90 ppm range.[3]
14.0CH₃ (ethyl)The terminal methyl carbon of the ethyl group is the most shielded carbon in the molecule, appearing in the typical upfield region for alkyl groups (10-15 ppm).[3]
Molecular Structure with ¹³C NMR Chemical Shift Assignments

The following diagram illustrates the structure of this compound with the assigned ¹³C NMR chemical shifts.

Caption: Molecular structure of this compound with assigned ¹³C NMR chemical shifts (ppm).

Experimental Protocol for ¹³C NMR Data Acquisition

A standardized and well-documented experimental procedure is crucial for obtaining high-quality, reproducible ¹³C NMR data.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 50-100 mg of this compound into a clean, dry vial. The higher concentration is necessary due to the low natural abundance of ¹³C.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the solution is homogeneous.

    • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

    • Shim the magnetic field to optimize its homogeneity, which is critical for achieving sharp spectral lines.

    • Tune and match the probe for the ¹³C frequency.

  • Data Acquisition:

    • Employ a standard proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-220 ppm).

    • Set the number of scans to a sufficiently high value (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

    • Use a relaxation delay (d1) of 2-5 seconds to ensure full relaxation of all carbon nuclei, particularly the quaternary carbons.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform a baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift axis using the residual solvent peak of CDCl₃ at 77.16 ppm.

    • Peak pick the spectrum to identify the chemical shift of each signal.

Experimental Workflow Diagram

The logical flow from sample preparation to final spectrum is depicted in the following diagram.

G cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (50-100 mg) dissolve Dissolve in CDCl₃ (0.6-0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock Lock on Solvent insert->lock shim Shim Magnetic Field lock->shim tune Tune & Match Probe shim->tune pulse Proton-Decoupled Pulse Sequence tune->pulse params Set Parameters (SW, NS, D1) pulse->params acquire Acquire FID params->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase calibrate Calibrate Spectrum (CDCl₃ at 77.16 ppm) phase->calibrate peak_pick Peak Picking calibrate->peak_pick

Caption: Workflow for ¹³C NMR data acquisition and analysis of this compound.

Conclusion

This technical guide has provided a detailed examination of the ¹³C NMR spectral data of this compound. By understanding the theoretical principles behind chemical shifts and following a rigorous experimental protocol, researchers can confidently utilize ¹³C NMR for the structural verification and purity assessment of this important synthetic intermediate. The provided peak assignments, based on established spectroscopic principles, offer a reliable reference for scientists in the fields of chemical research and drug development.

References

  • Fujieda, K., Takahashi, K., & Sone, T. (1972). The 13C NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Bulletin of the Chemical Society of Japan, 45(9), 2970-2970.
  • Stenutz, R. (n.d.). NMR chemical shift prediction of thiophenes.
  • Thottumkara, A. P., Kurokawa, T., & Du Bois, J. (2013). Carbocyclization of Unsaturated Thioesters Under Palladium Catalysis. Chemical Science, 4(2), 831-835.
  • Wang, L., et al. (2020). Ambient and aerobic carbon-carbon bond cleavage toward α-ketoester synthesis by transition-metal-free photocatalysis. Green Chemistry, 22(15), 4879-4884.
  • Sone, T., Takahashi, K., & Fujieda, K. (1975). ¹³C NMR spectra of thiophenes. III—Bromothiophenes. Organic Magnetic Resonance, 7(11), 572-574.
  • Clark, J. (2023). interpreting C-13 NMR spectra. Chemguide.
  • University of Leicester. (n.d.). Lecture 2: Identifying Carbonyl Groups using Spectroscopy.

Sources

Ethyl thiophene-2-glyoxylate IR spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Infrared Spectroscopy of Ethyl Thiophene-2-glyoxylate

Abstract

This compound is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its precise structural characterization is fundamental to ensuring the quality and predicting the reactivity of downstream products. Among the suite of analytical techniques available, Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the compound's functional group identity and structural integrity. This guide provides a detailed exploration of the vibrational spectroscopy of this compound, grounded in first principles and supported by empirical data. We will deconstruct its infrared spectrum, explaining the causal relationships between molecular structure and vibrational frequencies, present a robust experimental protocol for data acquisition, and offer field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Analytical Significance of Vibrational Spectroscopy

Ethyl 2-oxo-2-(thiophen-2-yl)acetate, commonly known as this compound, possesses a unique molecular architecture combining an aromatic thiophene ring with an α-ketoester moiety.[1][2] This combination of functional groups dictates its chemical behavior and makes it a valuable precursor in the synthesis of more complex molecules.

Infrared (IR) spectroscopy is an indispensable tool for the structural elucidation of such organic compounds. The technique is based on the principle that molecular bonds and functional groups vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in an IR spectrum that serves as a unique molecular "fingerprint".[3] For a molecule like this compound, with its multiple functional groups, the IR spectrum provides a wealth of information, allowing for:

  • Structural Verification: Confirming the presence of the thiophene ring, the ketone, and the ester groups.

  • Purity Assessment: Detecting impurities that would present their own characteristic absorption bands.

  • Reaction Monitoring: Tracking the disappearance of reactants and the appearance of the product during synthesis.

This guide will dissect the expected IR spectrum of this compound, correlating specific absorption bands with their originating molecular vibrations.

Molecular Structure and Principal Vibrational Modes

To interpret the IR spectrum effectively, we must first deconstruct the molecule into its constituent functional groups, each with its own set of characteristic vibrations. The key components are the thiophene ring, the α-keto group, the ethyl ester group, and the aliphatic ethyl chain.

Figure 1: Key functional groups and their associated vibrational modes in this compound.

A Guided Interpretation of the Infrared Spectrum

The IR spectrum can be logically divided into several key regions, each providing specific structural information. Below is a detailed analysis of the expected absorptions.

The C-H Stretching Region (3200 - 2800 cm⁻¹)

This region is diagnostic for the types of carbon-hydrogen bonds present.

  • Aromatic C-H Stretch (Thiophene Ring): The sp² hybridized C-H bonds of the thiophene ring are expected to produce weak to medium absorption bands at wavenumbers slightly above 3000 cm⁻¹, typically in the 3120-3050 cm⁻¹ range.[3][4] The presence of absorption in this specific area is a strong indicator of an aromatic or vinyl system.

  • Aliphatic C-H Stretch (Ethyl Group): The sp³ hybridized C-H bonds of the ethyl group (-CH₂-CH₃) will give rise to strong, sharp bands just below 3000 cm⁻¹. One can expect multiple peaks corresponding to the asymmetric and symmetric stretching of the methylene (-CH₂) and methyl (-CH₃) groups, typically appearing in the 2980-2850 cm⁻¹ range.[5]

The Carbonyl (C=O) Stretching Region (1800 - 1650 cm⁻¹)

This is arguably the most informative region for this compound, as the molecule contains two distinct carbonyl groups. The C=O stretching vibration gives rise to one of the strongest absorptions in the IR spectrum.[5]

  • Ester C=O Stretch: The ester carbonyl group typically absorbs in the 1750-1735 cm⁻¹ range for saturated aliphatic esters.[6] The electronic influence of the adjacent α-keto group and thiophene ring may slightly lower this frequency, but it is expected to be a very strong, sharp peak around ~1735 cm⁻¹ .

  • α-Ketone C=O Stretch: The ketone carbonyl is directly attached to the thiophene ring. This conjugation allows for delocalization of π-electrons between the ring and the C=O bond, which weakens the double bond character and lowers the vibrational frequency.[7] Therefore, this absorption is expected at a significantly lower wavenumber than a simple aliphatic ketone (which appears ~1715 cm⁻¹). A strong, sharp band in the region of 1690-1660 cm⁻¹ is characteristic of such an α,β-unsaturated or aryl ketone system.

The presence of two distinct, strong peaks in the 1740-1660 cm⁻¹ range is a definitive signature of the α-ketoester functionality.

The Fingerprint Region (< 1600 cm⁻¹)

This region contains a high density of complex vibrational absorptions, including bending and stretching modes that are unique to the overall molecular structure.

  • Thiophene Ring C=C Stretching: The aromatic C=C double bond stretching vibrations within the thiophene ring typically result in two or more medium-intensity bands in the 1550-1400 cm⁻¹ region.[4][8]

  • Aliphatic C-H Bending: The scissoring vibration of the -CH₂- group and the asymmetric bending of the -CH₃ group are expected around 1465 cm⁻¹ . The symmetric "umbrella" mode of the -CH₃ group typically appears near 1375 cm⁻¹ .[3]

  • Ester C-O Stretching: Esters are characterized by two C-O stretching vibrations. The C(=O)-O stretch and the O-C₂H₅ stretch result in two very strong and distinct bands in the 1300-1000 cm⁻¹ region.[6] These are often the most intense peaks in the fingerprint region for an ester.

  • Thiophene C-H Bending and C-S Stretching: C-H in-plane bending vibrations for substituted thiophenes appear between 1300-900 cm⁻¹.[4] The C-H out-of-plane (oop) bending modes are found at lower frequencies (850-700 cm⁻¹ ) and their exact position can sometimes give clues about the substitution pattern of the ring. The C-S stretching vibration is often weak and can be difficult to assign definitively but is expected in the 850-650 cm⁻¹ range.[4]

Summary of Characteristic Absorptions
Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
3120 - 3050Medium-Weak=C-H StretchThiophene Ring
2980 - 2850Strong-C-H Stretch (asymmetric & symmetric)Ethyl Group (-CH₂, -CH₃)
~1735Very StrongC=O StretchEster
1690 - 1660StrongC=O Stretch (Conjugated)α-Ketone
1550 - 1400MediumC=C Ring StretchThiophene Ring
~1465Medium-C-H Scissoring/BendingEthyl Group (-CH₂, -CH₃)
~1375Medium-Weak-C-H Bending (umbrella mode)Methyl Group (-CH₃)
1300 - 1000Very StrongC-O Stretch (two bands)Ester
850 - 700Medium-StrongC-H Out-of-Plane BendingThiophene Ring

Experimental Protocol: A Self-Validating Methodology

The acquisition of a high-quality, reproducible IR spectrum requires a systematic approach. The following protocol, utilizing an Attenuated Total Reflectance (ATR) accessory, is recommended for its simplicity, speed, and minimal sample preparation.

Instrumentation and Setup
  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

  • Accessory: A single-bounce diamond ATR accessory.

    • Causality: Diamond is chosen for its exceptional durability and broad spectral range, making it suitable for a wide variety of organic samples, including potentially acidic or reactive ones. ATR is preferred over traditional methods like KBr pellets as it requires no sample dilution and ensures excellent sample-to-crystal contact, leading to high-quality, reproducible spectra.[9]

Step-by-Step Data Acquisition Workflow

Figure 2: Experimental workflow for acquiring the FTIR spectrum of this compound using an ATR accessory.

  • Instrument Preparation: Ensure the spectrometer has been powered on for at least 30 minutes to allow the source and laser to stabilize. If available, ensure the sample compartment is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the diamond ATR crystal with a lint-free swab soaked in a volatile solvent like isopropanol.

  • Background Collection (Self-Validation): With the clean, empty ATR accessory in place, collect a background spectrum. This is a critical self-validating step.

    • Parameters: 16 to 32 scans at a resolution of 4 cm⁻¹.

    • Causality: The background scan measures the instrument's response and the ambient atmosphere (H₂O, CO₂). By ratioing the sample scan against this background, these environmental signals are computationally removed, ensuring the final spectrum contains only information from the sample itself.

  • Sample Application: Place a small drop of liquid this compound directly onto the center of the ATR crystal, ensuring the entire crystal surface is covered.

  • Sample Spectrum Collection: Using the same parameters as the background scan (16-32 scans, 4 cm⁻¹ resolution), collect the sample spectrum.

    • Causality: Using identical parameters is essential for accurate background subtraction. Averaging multiple scans improves the signal-to-noise ratio, resulting in a cleaner spectrum where weaker bands are more easily distinguished. A resolution of 4 cm⁻¹ is sufficient to resolve all major functional group bands for liquid-phase analysis.

  • Post-Measurement Cleaning: Once the measurement is complete, thoroughly clean the sample from the ATR crystal using isopropanol and a lint-free swab.

  • Data Processing: Modern FTIR software automatically performs the background subtraction. Apply an ATR correction (if available) to account for the wavelength-dependent depth of penetration of the IR beam. A baseline correction may also be applied to ensure all peaks originate from a flat baseline of 100% Transmittance or 0 Absorbance.

Conclusion

The infrared spectrum of this compound is rich with information, providing a definitive signature of its molecular structure. The key diagnostic features are the distinct aromatic and aliphatic C-H stretches above and below 3000 cm⁻¹, respectively; the two strong and well-resolved carbonyl bands for the conjugated ketone (~1680 cm⁻¹) and the ester (~1735 cm⁻¹); and the very strong C-O stretching bands in the fingerprint region. By following a robust experimental protocol and understanding the vibrational origins of these absorptions, researchers can confidently use FTIR spectroscopy for rapid structural verification and quality control in the synthesis and application of this important heterocyclic compound.

References

  • International Journal of Pharmaceutical Sciences Review and Research. (2017). Thiophene ring vibrations.
  • IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method.
  • UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Esters.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • LibreTexts Chemistry. (n.d.). Infrared Spectroscopy.
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • MDPI. (2023). Chemoselectively Functionalized Ketoesters by Halogenative C–C Bond Cleavage of Cyclic Diketones.

Sources

An In-depth Technical Guide to the Mass Spectrometry of Ethyl Thiophene-2-glyoxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Ethyl Thiophene-2-glyoxylate

This compound is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug development.[1] Its unique structure, featuring a thiophene ring linked to an α-ketoester moiety, imparts significant biological activity and makes it a valuable precursor in the synthesis of novel therapeutic agents.[1] Thiophene-containing compounds are known bioisosteres of benzene derivatives, often enhancing pharmacological properties without a concomitant increase in metabolic liabilities.[2] As such, the unambiguous structural confirmation and purity assessment of this compound and its derivatives are paramount.

Mass spectrometry (MS) stands as an indispensable analytical technique for this purpose, offering unparalleled sensitivity and structural insight from minimal sample quantities. This guide provides a comprehensive technical overview of the mass spectrometric behavior of this compound, focusing on predictive fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. The insights presented herein are designed to empower researchers, scientists, and drug development professionals to confidently identify and characterize this important synthetic intermediate.

Core Principles of Ionization for this compound

The choice of ionization technique is critical and is dictated by the analyte's properties and the desired analytical outcome. For this compound, both "hard" and "soft" ionization methods are applicable and yield complementary information.

  • Electron Ionization (EI): A high-energy process that involves bombarding the analyte with a beam of electrons (typically 70 eV).[3] This energetic interaction induces ionization and extensive, reproducible fragmentation.[3] The resulting mass spectrum is a "fingerprint" rich in structural information, ideal for compound identification and library matching.[4] EI is particularly well-suited for volatile and thermally stable compounds like this compound, especially when coupled with Gas Chromatography (GC-MS).[3]

  • Electrospray Ionization (ESI): A soft ionization technique that generates ions from a solution by creating a fine, charged aerosol.[5] ESI is ideal for less volatile or thermally labile compounds and is typically coupled with Liquid Chromatography (LC-MS). It imparts minimal excess energy to the analyte, often resulting in the observation of an intact molecular ion or pseudomolecular ions (e.g., [M+H]⁺, [M+Na]⁺).[1] This is invaluable for the unambiguous determination of molecular weight.[5]

Electron Ionization (EI) Mass Spectrometry: A Predictive Fragmentation Analysis

Under standard 70 eV EI conditions, this compound (Molecular Weight: 184.22 g/mol ) is expected to produce a distinct fragmentation pattern. The initial event is the removal of an electron to form the molecular ion radical cation, [C₈H₈O₃S]⁺˙, at m/z 184.

The primary fragmentation pathways are dictated by the relative bond strengths and the stability of the resulting fragment ions. The presence of the carbonyl groups and the aromatic thiophene ring are the major directing factors.

Major Proposed Fragmentation Pathways:

  • α-Cleavage: The most favorable fragmentation for carbonyl compounds involves the cleavage of bonds adjacent to the carbonyl group.[6][7] For this compound, two primary α-cleavage events are predicted:

    • Formation of the Thenoyl Cation (m/z 111): Cleavage of the C-C bond between the two carbonyl groups is highly probable. This results in the loss of a neutral ethyl glyoxylate radical (•COCO₂Et) and the formation of the highly stable, resonance-stabilized thenoyl cation ([C₅H₃OS]⁺). This ion is expected to be the base peak in the spectrum due to its aromatic stability.

    • Loss of the Ethoxy Group (m/z 139): Cleavage of the C-O bond in the ester functionality leads to the loss of an ethoxy radical (•OCH₂CH₃), resulting in a prominent acylium ion at m/z 139 ([C₇H₃O₂S]⁺).

  • Ester-related Fragmentations: The ethyl ester group itself will undergo characteristic fragmentations.

    • Loss of Ethylene (m/z 156): A McLafferty-type rearrangement, although less common for α-keto esters, could lead to the elimination of a neutral ethylene molecule (C₂H₄) from the molecular ion, producing a radical cation at m/z 156.

    • Loss of the Ethyl Group (m/z 155): Cleavage of the ethyl-oxygen bond results in the loss of an ethyl radical (•CH₂CH₃) to form an ion at m/z 155.

  • Thiophene Ring Fragmentation: The stable thiophene ring can also fragment, typically after initial cleavages elsewhere in the molecule. The thenoyl cation (m/z 111) can further lose carbon monoxide (CO) to yield an ion at m/z 83, corresponding to the thiophenyl cation ([C₄H₃S]⁺).

Visualizing the EI Fragmentation Pathway

G M [M]⁺˙ m/z 184 F155 [M - C₂H₅]⁺ m/z 155 M->F155 - •C₂H₅ F139 [M - OC₂H₅]⁺ m/z 139 M->F139 - •OC₂H₅ F111 [C₅H₃OS]⁺ (Thenoyl Cation) m/z 111 (Base Peak) M->F111 - •COCO₂C₂H₅ F45 [C₂H₅O]⁺ m/z 45 M->F45 - C₅H₃O₂S• F83 [C₄H₃S]⁺ m/z 83 F111->F83 - CO

Caption: Proposed EI fragmentation pathway for this compound.

Summary of Predicted EI Fragments
m/zProposed Structure/FormulaFragmentation Pathway
184[C₈H₈O₃S]⁺˙Molecular Ion
155[C₆H₃O₃S]⁺Loss of •C₂H₅ from M⁺˙
139[C₇H₃O₂S]⁺α-Cleavage: Loss of •OC₂H₅ from M⁺˙
111[C₅H₃OS]⁺Base Peak : α-Cleavage: Loss of •COCO₂C₂H₅ from M⁺˙
83[C₄H₃S]⁺Loss of CO from m/z 111
45[C₂H₅O]⁺Cleavage yielding the ethoxy cation

Electrospray Ionization (ESI) Mass Spectrometry: Confirming Molecular Weight

In contrast to the extensive fragmentation of EI, ESI is a soft ionization technique that primarily provides information about the molecular weight of the analyte. When analyzing this compound by LC-ESI-MS, the compound is expected to be detected as pseudomolecular ions.

Expected Ions in ESI-MS:

  • Positive Ion Mode: In the presence of a proton source (e.g., formic acid in the mobile phase), the most abundant ion will likely be the protonated molecule, [M+H]⁺, at m/z 185.0267 . Adduct formation with common cations from solvents or glassware is also highly probable, leading to the observation of the sodium adduct, [M+Na]⁺, at m/z 207.0086 , and the potassium adduct, [M+K]⁺, at m/z 222.9825 .

  • Negative Ion Mode: While typically less sensitive for this class of compounds, deprotonation is not feasible. However, adduct formation with anions like formate ([M+HCOO]⁻) or acetate ([M+CH₃COO]⁻) from the mobile phase is possible.

By adjusting the cone voltage in the ESI source, in-source collision-induced dissociation (CID) can be promoted. This would likely lead to the loss of neutral molecules, such as ethanol (loss of 46 Da) from the [M+H]⁺ ion, to produce the ion at m/z 139. This targeted fragmentation can be used for confirmation in MS/MS experiments.

Visualizing the ESI Workflow

G cluster_0 LC System cluster_1 ESI Source cluster_2 Mass Analyzer Sample Sample Solution (in MeOH/H₂O) LC LC Separation (C18 Column) Sample->LC ESI Electrospray Ionization LC->ESI Protonation [M+H]⁺ m/z 185 ESI->Protonation + H⁺ Adducts [M+Na]⁺, [M+K]⁺ m/z 207, 223 ESI->Adducts + Na⁺, K⁺ Analyzer Mass Analysis (e.g., Quadrupole, TOF) Protonation->Analyzer Adducts->Analyzer

Caption: A typical LC-ESI-MS workflow for this compound analysis.

Experimental Protocols

Protocol 1: GC-EI-MS Analysis

This protocol is designed for the identification and structural elucidation of this compound via its characteristic fragmentation pattern.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile, high-purity solvent such as ethyl acetate or dichloromethane.

  • Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source (GC-MS).

  • GC Conditions:

    • Column: A standard nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • Injection Volume: 1 µL with a 10:1 split ratio.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-300.

  • Data Analysis: Identify the chromatographic peak for this compound. Analyze the corresponding mass spectrum, identifying the molecular ion peak (m/z 184) and the key fragment ions (m/z 139, 111, 83). Compare the spectrum against a reference library if available. The base peak should be the thenoyl cation at m/z 111.

Protocol 2: LC-ESI-MS Analysis

This protocol is optimized for the accurate molecular weight determination of this compound.

  • Sample Preparation: Prepare a 100 µg/mL solution of the sample in a 50:50 mixture of acetonitrile and water. Add 0.1% formic acid to promote protonation.

  • Instrumentation: A High-Performance Liquid Chromatograph coupled to a Mass Spectrometer with an Electrospray Ionization source (LC-MS).

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • MS Conditions:

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 20 V (for minimal fragmentation).

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Scan Range: m/z 100-500.

  • Data Analysis: Extract the ion chromatograms for the expected pseudomolecular ions (m/z 185.03 for [M+H]⁺ and m/z 207.01 for [M+Na]⁺). Confirm the molecular weight from the full scan mass spectrum corresponding to the chromatographic peak of the analyte.

Conclusion: A Synergistic Approach to Characterization

The mass spectrometric analysis of this compound is a powerful tool for its unambiguous characterization. Electron Ionization provides a detailed structural fingerprint through predictable fragmentation, with the thenoyl cation at m/z 111 serving as a key diagnostic ion. Conversely, Electrospray Ionization offers a gentle method to confirm the compound's molecular weight with high accuracy. The synergistic use of these two techniques, as detailed in this guide, provides a self-validating system for the confident identification and quality control of this vital synthetic intermediate, thereby supporting the rigorous demands of pharmaceutical research and development.

References

  • ResearchGate. (n.d.). Mass spectrometry of carbonyl compounds. ResearchGate.
  • NC State University Libraries. (n.d.). 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry. NC State University Libraries.
  • BIOSYNCE. (n.d.). Ethyl 2-oxo-2-(thiophen-2-yl)acetate CAS 4075-58-5. BIOSYNCE.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
  • University of Colorado, Boulder. (2011). Fragmentation Mechanisms - Intro to Mass Spectrometry. University of Colorado, Boulder.
  • Wikipedia. (2023, September 10). Fragmentation (mass spectrometry). Wikipedia.
  • ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. ResearchGate.
  • Doc Brown's Chemistry. (n.d.). mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate. Doc Brown's Chemistry.
  • ChemComplete. (2020, December 19). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage [Video]. YouTube.
  • Google Patents. (n.d.). JPH06321866A - Production of ethyl glyoxylate. Google Patents.
  • ResearchGate. (n.d.). Mass Spectra of β-Keto Esters. ResearchGate.
  • JoVE. (2024). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. JoVE.
  • ACS Publications. (2018, September 13). Isolation and Identification of Six Difunctional Ethyl Esters from Bio-oil and Their Special Mass Spectral Fragmentation Pathways. Energy & Fuels.
  • TMP Chem. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms [Video]. YouTube.
  • DTIC. (1971). Mass Spectrometry of Heterocyclic Compounds. DTIC.
  • Royal Society of Chemistry. (n.d.). Electrospray mass spectrometry of metal carbonyl complexes. Royal Society of Chemistry.

Sources

An In-depth Technical Guide to the Safe Handling and Application of Ethyl Thiophene-2-glyoxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our practices. Ethyl thiophene-2-glyoxylate (CAS No. 4075-58-5), a key building block in medicinal chemistry, demands a comprehensive understanding of its properties to ensure its safe and effective use. This guide moves beyond mere procedural lists to provide a foundational understanding of the causality behind recommended safety protocols, empowering you to work with confidence and scientific rigor. Thiophene and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities, appearing in numerous FDA-approved drugs.[1][2][3] this compound serves as a versatile starting material for synthesizing novel compounds with potential therapeutic applications, particularly in oncology and infectious diseases.[1][4]

Core Hazard Identification and GHS Classification

A foundational principle of laboratory safety is a thorough understanding of a chemical's inherent hazards. This compound is classified under the Globally Harmonized System (GHS) as a substance requiring careful handling due to its potential to cause irritation upon contact.[5][6][7] The causality for this classification lies in its chemical structure, which can interact with biological tissues, leading to irritation.

Signal Word: Warning [5][6]

Pictogram:



Table 1: GHS Hazard and Precautionary Statements [5][6][7][8]

CategoryCodeStatement
Hazard Statements H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P302 + P352IF ON SKIN: Wash with plenty of soap and water.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P403 + P233Store in a well-ventilated place. Keep container tightly closed.
P501Dispose of contents/container to an approved waste disposal plant.

The following diagram illustrates the logical flow of hazard identification for this compound.

GHS_Classification substance This compound hazard_class Hazard Classification substance->hazard_class skin Skin Irritation (Category 2) hazard_class->skin eye Eye Irritation (Category 2) hazard_class->eye respiratory Respiratory Irritation (Category 3) hazard_class->respiratory pictogram Pictogram: GHS07 (Exclamation Mark) skin->pictogram eye->pictogram respiratory->pictogram signal_word Signal Word: Warning pictogram->signal_word

Caption: GHS Hazard Classification Flowchart.

Physicochemical Properties: The "Why" Behind Handling Procedures

Understanding the physical and chemical properties of a substance is critical as it directly informs storage, handling, and emergency response protocols.

Table 2: Key Physicochemical Properties of this compound

PropertyValueSource
CAS Number 4075-58-5[5][8][9]
Molecular Formula C₈H₈O₃S[5][8][9]
Molecular Weight 184.21 g/mol [8][9]
Appearance Dark yellow liquid[5]
Odor Odorless[5]
Boiling Point 102°C to 110°C @ 0.8 mmHg[8]
Flash Point >110°C (>230°F)[8]
Density ~1.25 g/mL[8]
Solubility Difficult to mix with water[8][10]

The high flash point (>110°C) indicates that it is not considered a flammable liquid under standard laboratory conditions, simplifying storage away from dedicated flammables cabinets.[8] However, its poor water solubility ("Difficult to mix") is a crucial detail for spill cleanup procedures, necessitating the use of absorbent materials rather than dilution with water.[8][10]

Exposure Control and Personal Protective Equipment (PPE)

The primary goal of exposure control is to create a barrier between the researcher and the chemical hazard. This is achieved through a combination of engineering controls and appropriate PPE.

Engineering Controls

The first line of defense is always to engineer out the hazard. For this compound, which can cause respiratory irritation, adequate ventilation is paramount.[5]

  • Ventilation: All handling should occur in a well-ventilated area. For procedures that may generate mists or aerosols, a chemical fume hood is required.[11][12]

  • Safety Stations: In accordance with best practices, eyewash stations and safety showers must be in close proximity to the workstation.[11][12]

Personal Protective Equipment (PPE)

PPE is the final barrier and must be selected based on the specific hazards identified. The choice of PPE is not arbitrary; it is a scientifically-driven decision to mitigate the risks of skin, eye, and respiratory irritation.

  • Eye and Face Protection: Given that the compound causes serious eye irritation, chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN 166 are mandatory.[5][12]

  • Skin Protection: To prevent skin irritation, protective gloves and clothing are required.[5] Nitrile or neoprene gloves are generally suitable. For prolonged or immersive contact, it is essential to consult the glove manufacturer's compatibility and breakthrough time data. A lab coat or chemical-resistant apron should be worn.[13]

  • Respiratory Protection: Under normal laboratory use with adequate engineering controls (i.e., a chemical fume hood), respiratory protection is not typically necessary.[5] However, in the event of a large spill or emergency situation where ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[5][12]

Hygiene Practices
  • Wash hands thoroughly with soap and water after handling and before breaks or leaving the laboratory.[11]

  • Do not eat, drink, or smoke in areas where chemicals are handled or stored.[14]

  • Remove contaminated clothing promptly and wash before reuse.[14]

PPE_Workflow start Handling Ethyl Thiophene-2-glyoxylate engineering_controls Work in a well-ventilated area (Fume Hood Recommended) start->engineering_controls ppe_check Is appropriate PPE being worn? engineering_controls->ppe_check eye_protection Wear Safety Goggles (EN 166 / OSHA) ppe_check->eye_protection Yes stop STOP Acquire Correct PPE ppe_check->stop No hand_protection Wear Compatible Protective Gloves eye_protection->hand_protection body_protection Wear Lab Coat / Apron hand_protection->body_protection proceed Proceed with Experiment body_protection->proceed

Caption: Personal Protective Equipment (PPE) Decision Workflow.

Handling, Storage, and Chemical Stability

Safe Handling Protocol
  • Review SDS: Before any new procedure, review the Safety Data Sheet (SDS).[5]

  • Establish Controls: Confirm that engineering controls (fume hood) are operational and that the required PPE is available.

  • Avoid Contact: Dispense the chemical carefully, avoiding all personal contact. Do not breathe vapors or mists.[11][13]

  • Post-Handling: After use, ensure the container is tightly sealed.[11] Thoroughly wash hands and any potentially exposed skin.[11]

Storage and Stability

Proper storage is essential for maintaining the chemical's integrity and preventing hazardous situations.

  • Conditions: Store in a dry, cool, and well-ventilated place.[5][11] A refrigerator is a suitable storage location.[6] The container must be kept tightly closed to prevent contamination or evaporation.[5][11]

  • Stability: The compound is stable under recommended storage conditions.[12]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases to prevent potentially vigorous or exothermic reactions.[11][12]

  • Hazardous Decomposition: In the event of a fire, thermal decomposition can produce hazardous gases, including carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides.[11][12]

Emergency and First-Aid Procedures

Rapid and correct response to an emergency can significantly mitigate harm. All personnel must be familiar with these protocols.

Accidental Release Measures
  • Evacuate & Ventilate: Ensure adequate ventilation and restrict access to the spill area.[11]

  • Don PPE: Wear the appropriate PPE, including respiratory protection if ventilation is poor.[11]

  • Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand, silica gel, or a universal binder.[5][11] Do not use combustible materials like sawdust.

  • Collect: Sweep or shovel the absorbed material into a suitable, labeled container for chemical waste disposal.[5][11]

  • Decontaminate: Clean the spill area thoroughly.

  • Disposal: Dispose of the waste according to local, state, and federal regulations.[11]

Spill_Response spill Accidental Spill Occurs step1 1. Ensure Area is Ventilated & Restrict Access spill->step1 step2 2. Don Full PPE (Gloves, Goggles, Respirator if needed) step1->step2 step3 3. Contain with Inert Absorbent Material (e.g., Sand) step2->step3 step4 4. Collect Absorbed Material into a Labeled Waste Container step3->step4 step5 5. Decontaminate Spill Area step4->step5 step6 6. Dispose of Waste via Approved Channels step5->step6

Caption: Step-by-Step Spill Response Workflow.

First-Aid Protocols

Immediate and appropriate first aid is critical. Always seek medical attention after any significant exposure.

  • Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[11][15]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[5][15]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[11][15]

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11][12]

By integrating these principles of hazard awareness, engineering controls, diligent personal protection, and emergency preparedness into your daily workflow, you can handle this compound with the high degree of safety and scientific integrity required for advanced research and development.

References

  • Centers for Disease Control and Prevention (NIOSH). First Aid Procedures for Chemical Hazards.
  • PubChem. 2-Ethylthiophene.
  • Thermo Scientific Alfa Aesar. This compound, 97%.
  • CP Lab Safety. This compound (C8H8O3S), 5 grams.
  • Mishra, R., Kumar, N., & Sachan, N. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291.
  • PubChem. 2-Ethylhexyl thioglycolate.
  • The Good Scents Company. 2-ethyl thiophene, 872-55-9.
  • de Oliveira, J., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 692.
  • National Center for Biotechnology Information. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives.
  • Kumar, K., & Kumar, A. (2023). Therapeutic Potential of Thiophene Compounds: A Mini-Review. Current Drug Targets, 24(1), 1-1.
  • ThomasNet. This compound suppliers USA.

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Methodological & Application

Ethyl thiophene-2-glyoxylate in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Ethyl Thiophene-2-Glyoxylate in Organic Synthesis: Applications, Protocols, and Mechanistic Insights

Authored by a Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic applications of this compound. Moving beyond a simple recitation of facts, this guide delves into the causality behind experimental choices, providing field-proven insights into the versatility of this crucial synthetic building block.

The thiophene ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved drugs and its wide spectrum of pharmacological activities.[1][2] Thiophene and its derivatives are known to exhibit anticancer, antimicrobial, anti-inflammatory, and antiviral properties, among others.[3][4][5][6] The structural and electronic properties of the thiophene ring, which is often considered a bioisostere of a phenyl ring, allow for favorable interactions with a variety of biological targets.[2]

Within this context, this compound emerges as a particularly powerful and versatile starting material.[7][8] Its bifunctional nature, featuring both a reactive α-ketoester moiety and an electron-rich thiophene core, provides two distinct handles for chemical modification. This dual reactivity enables the systematic and efficient generation of diverse chemical libraries, a critical process in modern drug discovery.[2][9] This guide will provide detailed protocols for the key transformations of this compound, grounded in mechanistic principles to empower researchers to not only replicate but also innovate.

Physicochemical Properties & Safety Data

Before commencing any experimental work, a thorough understanding of the reagent's properties and safety requirements is paramount.

PropertyValueReference
CAS Number 4075-58-5[10]
Molecular Formula C₈H₈O₃S[10]
Molecular Weight 184.21 g/mol [10]
Appearance Clear colorless to yellow to brown liquid[11][12]
IUPAC Name ethyl 2-oxo-2-(thiophen-2-yl)acetate[12]
Refractive Index 1.5475-1.5525 @ 20°C[12]
Purity ≥96.0% (GC)[12]

Safety & Handling:

This compound is classified as an irritant.[11]

  • Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[11]

  • Precautions: Handle in a well-ventilated area, preferably a chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[14] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[11]

  • Storage: Keep the container tightly closed and store in a cool, well-ventilated place away from oxidizing agents.[8][11]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[11] For skin contact, wash off immediately with soap and plenty of water.[11] If inhaled, move to fresh air.[11]

Synthesis of Thiophene-Based Scaffolds

While this compound is commercially available, understanding the synthesis of the core thiophene ring is fundamental. The Gewald reaction is a classic, powerful, and highly versatile method for the synthesis of 2-aminothiophenes, which are themselves crucial intermediates in medicinal chemistry.[3][15][16]

Protocol 1: Gewald Aminothiophene Synthesis

This protocol describes the base-catalyzed condensation of a ketone with an α-cyanoester, followed by cyclization with elemental sulfur to yield a polysubstituted 2-aminothiophene. This reaction is a cornerstone for creating functionalized thiophene libraries.[16]

Causality: The reaction is initiated by a base (like diethylamine or morpholine) which facilitates the Knoevenagel condensation between the ketone and the active methylene group of the ethyl cyanoacetate. The subsequent addition of sulfur and intramolecular cyclization, followed by tautomerization and oxidation, leads to the stable aromatic thiophene ring.

G Ketone Ketone + α-Cyanoester Intermediate Adduct Intermediate Ketone->Intermediate Knoevenagel Condensation Sulfur Elemental Sulfur (S₈) Sulfur->Intermediate Michael Addition & Cyclization Base Base (e.g., Diethylamine) Base->Ketone Product 2-Aminothiophene Derivative Intermediate->Product Tautomerization & Oxidation

Caption: Workflow of the Gewald Aminothiophene Synthesis.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine an equimolar mixture of the starting ketone (e.g., acetylacetone, 0.05 mol) and ethyl cyanoacetate (0.05 mol).[16]

  • Addition of Sulfur: To this mixture, add elemental sulfur (0.06 mol) with stirring at room temperature.[16]

  • Base Catalysis: Slowly add a catalytic amount of diethylamine (0.05 mol) dropwise to the heterogeneous mixture.[16] An exothermic reaction may be observed.

  • Reaction Execution: Stir the reaction mixture at a controlled temperature of 40–50°C for 4 hours.[16]

  • Crystallization: Allow the mixture to stand at room temperature overnight to facilitate crystallization of the product.

  • Work-up and Purification: Collect the resulting precipitate by filtration. Wash the solid with cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from ethanol.[16]

Core Applications of this compound

The synthetic utility of this compound stems from the reactivity of its α-ketoester group. This moiety is an excellent electrophile, readily undergoing condensation and addition reactions to build molecular complexity.

Protocol 2: Amide Bond Formation

Amide bonds are fundamental in pharmaceuticals. Converting the glyoxylate ester into an amide is a direct strategy to introduce diverse chemical functionalities and modulate the pharmacokinetic properties of a molecule. This protocol is adapted from a similar transformation on a related chloro-substituted analog.[2]

Causality: This reaction proceeds via nucleophilic acyl substitution. The amine nitrogen attacks the electrophilic ester carbonyl carbon. The ethoxide group is subsequently eliminated as a leaving group, forming the thermodynamically stable amide bond. The reaction can be performed directly or via hydrolysis to the carboxylic acid followed by standard amide coupling. The direct aminolysis presented here is more atom-economical.

G cluster_reactants Reactants ETG This compound Product Thiophene-2-glyoxylamide Derivative ETG->Product Amine Primary or Secondary Amine (R₁R₂NH) Amine->Product Nucleophilic Acyl Substitution Solvent Solvent (e.g., EtOH) Solvent->Product Reaction Medium

Caption: Synthesis of Thiophene Amides from this compound.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol in a round-bottom flask.[2]

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the solution.[2]

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-24 hours).[2]

  • Work-up: Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane gradient) to yield the pure amide derivative.[2]

Protocol 3: Hydrazone Synthesis

Hydrazones are important pharmacophores found in compounds with a wide array of biological activities. They are readily synthesized by the condensation of the glyoxylate's ketone group with a hydrazine derivative.[2]

Causality: The reaction is a classic condensation reaction between a carbonyl group and a hydrazine. It is typically catalyzed by a weak acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the nucleophilic nitrogen of the hydrazine. Subsequent dehydration yields the stable C=N bond of the hydrazone.

G ETG This compound Product Thiophene-Glyoxylate Hydrazone Derivative ETG->Product Hydrazine Hydrazine Derivative (R-NHNH₂) Hydrazine->Product Condensation Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->Hydrazine Protonation

Caption: Acid-catalyzed formation of Thiophene Hydrazones.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a protic solvent like ethanol or methanol.[2]

  • Reagent Addition: Add the desired hydrazine or hydrazide derivative (1.1 eq).[2]

  • Catalysis: Add a catalytic amount (e.g., a few drops) of a weak acid such as glacial acetic acid to the mixture.[2]

  • Reaction Execution: Heat the reaction mixture to reflux and monitor its progress by TLC. Reaction times can vary from a few hours to overnight.[2]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of solution.

  • Purification: If a precipitate forms, collect it by filtration and wash with cold solvent. If no precipitate forms, concentrate the solution and purify the residue by column chromatography or recrystallization.

Thiophene Derivatives in Drug Discovery: A Rationale

The derivatization of this compound is not merely an academic exercise; it is a strategic approach to discovering new therapeutic agents. The thiophene scaffold is present in numerous approved drugs, validating its utility.[1][17] The table below provides illustrative examples of the biological activities reported for various thiophene derivatives, underscoring the potential of compounds synthesized from this compound.

Thiophene Derivative ClassRepresentative Biological ActivityTarget/Mechanism of Action (Example)Reference
Thiophene-amides AnticancerTubulin polymerization inhibition, kinase inhibition[5][15]
Thiophene-hydrazones Antimicrobial, AnticonvulsantEnzyme inhibition, ion channel modulation[2][3]
2-Aminothiophenes Anti-inflammatory, AnticancerCOX enzyme inhibition, apoptosis induction[5][16]
Thiophene-fused heterocycles Antiviral, AntihypertensiveReverse transcriptase inhibition, receptor antagonism[4][18]

Note: This table provides a general overview. Specific activities are highly dependent on the full molecular structure.

Conclusion

This compound is a high-value, versatile reagent for organic synthesis, particularly within the realm of medicinal chemistry and drug discovery. Its dual reactivity allows for the straightforward implementation of synthetic campaigns to generate libraries of novel compounds. The protocols detailed in this guide for amide and hydrazone formation represent robust and reproducible methods for derivatization. By understanding the mechanistic principles behind these transformations, researchers are well-equipped to rationally design and synthesize the next generation of thiophene-based therapeutics. The consistent success of the thiophene scaffold in clinical applications provides a strong impetus for the continued exploration of this privileged heterocycle.[1][3]

References

  • Dangi, R. et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
  • National Center for Biotechnology Information (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Library of Medicine.
  • Shafiee, A. et al. (2023). Therapeutic Potential of Thiophene Compounds: A Mini-Review. PubMed.
  • Saadoun, H. Q. et al. (2025). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies.
  • Mishra, R. et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.
  • Pharmaguideline (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline.
  • Benfodda, Z. et al. (2023). Comprehensive Review on Advances in Thiophene Derivative Synthesis and Their Biological Applications. ResearchGate.
  • Kumar, A. et al. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor.
  • Google Patents (2019). CN110590736A - Synthesis method of 2-thiophene glyoxylic acid. Google Patents.
  • Abound (n.d.). This compound. Abound.
  • Al-Adiwish, W. M. et al. (2014). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. Scirp.org.

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Application Notes & Protocols: Ethyl Thiophene-2-glyoxylate as a Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl thiophene-2-glyoxylate is a highly valuable and versatile building block in modern organic and medicinal chemistry. Its unique structure, featuring a thiophene ring directly coupled to an α-ketoester moiety, provides a platform for a multitude of chemical transformations.[1] The strategic placement of these functional groups allows for chemoselective reactions, enabling the efficient synthesis of complex heterocyclic systems.[1] This guide provides an in-depth exploration of this compound's reactivity and offers detailed, field-proven protocols for its application in constructing pharmacologically relevant scaffolds, such as thieno[2,3-b]pyridines and thieno[2,3-d]pyrimidines. These protocols are designed for researchers, scientists, and drug development professionals seeking to leverage this key intermediate in their synthetic endeavors.[1][2]

Introduction: The Chemical Potential of this compound

The thiophene nucleus is a cornerstone in medicinal chemistry, present in numerous approved drugs and biologically active compounds.[3][4][5] Its bioisosteric relationship with the benzene ring allows for the modulation of pharmacological properties while maintaining critical binding interactions. This compound (CAS: 4075-58-5) harnesses the potential of the thiophene ring and enhances its synthetic utility with two adjacent, highly reactive electrophilic centers: a ketone and an ester carbonyl group. This arrangement makes it an ideal substrate for cyclocondensation and multi-component reactions.[1]

Physicochemical Properties

A clear understanding of the reagent's properties is fundamental to its successful application.

PropertyValueReference
IUPAC Name ethyl 2-oxo-2-(thiophen-2-yl)acetate[6]
CAS Number 4075-58-5[7]
Molecular Formula C₈H₈O₃S[7][8]
Molecular Weight 184.21 g/mol [7][8]
Appearance Clear colorless to yellow to brown liquid[6]
Purity Typically ≥96.0% (GC)[6]
Storage Store in a refrigerator, away from oxidizing agents.[2][2]
Core Reactivity

The synthetic versatility of this compound stems from the distinct reactivity of its functional groups. The α-ketoester system provides two electrophilic sites for nucleophilic attack, while the thiophene ring can participate in electrophilic substitution or act as the foundation for fused ring systems.

Caption: Reactivity hotspots of this compound.

Application Protocol I: Synthesis of Thieno[2,3-b]pyridines

Thienopyridines are a class of fused heterocycles with significant biological activities, including antiplatelet, antibacterial, and cytotoxic effects.[9][10][11] The following protocol details a robust method for synthesizing a substituted thieno[2,3-b]pyridine scaffold via a modified Friedländer annulation, a reliable strategy for constructing pyridine rings.

Mechanistic Rationale

This synthesis involves the condensation of this compound with a 2-aminothiophene-3-carbonitrile derivative. The reaction is typically catalyzed by a base, such as piperidine. The mechanism proceeds via an initial Knoevenagel-type condensation between the ketone of the glyoxylate and the active methylene group of the aminothiophene, followed by an intramolecular cyclization (nucleophilic attack of the amino group onto the ester carbonyl) and subsequent dehydration to yield the aromatic thienopyridine system.

Thienopyridine_Mechanism A This compound + 2-Amino-3-cyanothiophene B Base-catalyzed Condensation A->B C Intermediate Adduct (Unstable) B->C D Intramolecular Cyclization C->D E Cyclized Intermediate D->E F Dehydration/ Aromatization E->F G Final Product: Substituted Thieno[2,3-b]pyridine F->G

Caption: Simplified reaction pathway for thienopyridine synthesis.

Detailed Experimental Protocol

Objective: To synthesize Ethyl 4-amino-5-benzoyl-2-methylthieno[2,3-b]pyridine-6-carboxylate (as an example).

Reagents & Materials:

ReagentCASMWQuantityMoles
This compound4075-58-5184.211.84 g10 mmol
Ethyl 2-amino-4-methylthiophene-3-carboxylate4651-96-3199.262.00 g10 mmol
Piperidine110-89-485.150.2 mL~2 mmol
Ethanol (Absolute)64-17-546.0750 mL-

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10 mmol) and Ethyl 2-amino-4-methylthiophene-3-carboxylate (10 mmol).

  • Solvent Addition: Add 50 mL of absolute ethanol to the flask. Stir the mixture at room temperature until all solids are dissolved.

  • Catalyst Addition: Add piperidine (0.2 mL) to the reaction mixture using a micropipette.

    • Scientist's Note: Piperidine acts as a basic catalyst to facilitate both the initial condensation and the subsequent cyclization steps. Its volatility allows for easy removal during workup.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane:ethyl acetate as the eluent.

  • Workup - Precipitation: After completion, cool the reaction mixture to room temperature. A solid precipitate should form. If precipitation is slow, cool the flask in an ice bath for 30 minutes.

  • Workup - Isolation: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the filter cake with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and catalyst.

  • Purification: The crude product can be further purified by recrystallization from hot ethanol or by column chromatography on silica gel if necessary.

  • Drying & Characterization: Dry the purified solid product under vacuum at 40 °C overnight. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Application Protocol II: Synthesis of Thieno[2,3-d]pyrimidines

Thienopyrimidines are another class of heterocycles with immense therapeutic importance, exhibiting activities such as kinase inhibition, anticancer, and anti-inflammatory properties.[12][13] this compound serves as an excellent precursor for the C4-keto acid equivalent needed for pyrimidine ring formation.

Mechanistic Rationale

This protocol describes a cyclocondensation reaction between this compound and a suitable dinucleophile, such as guanidine or urea, under acidic or basic conditions. The reaction typically begins with the formation of an intermediate by the attack of one of the amino groups on the ketone carbonyl. This is followed by an intramolecular cyclization involving the second amino group and the ester carbonyl, leading to the fused pyrimidine ring after dehydration.

Workflow start Combine Reactants: This compound & Guanidine reaction Reflux in Presence of Base (e.g., Sodium Ethoxide) start->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Acidic Workup & Precipitation monitoring->workup Complete purification Isolate, Wash & Recrystallize workup->purification end Characterize Final Product: Thieno[2,3-d]pyrimidine purification->end

Caption: General workflow for thienopyrimidine synthesis.

Detailed Experimental Protocol

Objective: To synthesize 2-amino-4-hydroxythieno[2,3-d]pyrimidine.

Reagents & Materials:

ReagentCASMWQuantityMoles
This compound4075-58-5184.211.84 g10 mmol
Guanidine Hydrochloride50-01-195.531.05 g11 mmol
Sodium Ethoxide (21% in EtOH)141-52-668.05~7.5 mL22 mmol
Ethanol (Absolute)64-17-546.0740 mL-
Acetic Acid (Glacial)64-19-760.05As needed-

Procedure:

  • Base Preparation: In a 100 mL three-neck flask fitted with a reflux condenser and a dropping funnel under a nitrogen atmosphere, add 20 mL of absolute ethanol. Carefully add the sodium ethoxide solution (22 mmol).

    • Scientist's Note: This reaction is sensitive to moisture. Using a nitrogen atmosphere and absolute ethanol is crucial for achieving high yields. Sodium ethoxide serves as a strong base to deprotonate the guanidine hydrochloride in situ and catalyze the condensation.

  • Reactant Addition: Dissolve guanidine hydrochloride (11 mmol) in 10 mL of ethanol and add it to the sodium ethoxide solution. Stir for 15 minutes. Subsequently, add a solution of this compound (10 mmol) in 10 mL of ethanol dropwise over 20 minutes.

  • Reaction: After the addition is complete, heat the mixture to reflux for 4-6 hours. The formation of a precipitate may be observed. Monitor the reaction by TLC.

  • Workup - Neutralization: Cool the reaction mixture to room temperature and then place it in an ice bath. Carefully neutralize the mixture by adding glacial acetic acid dropwise until the pH is approximately 6-7. This will cause the product to precipitate out of the solution.

  • Workup - Isolation: Stir the slurry in the ice bath for another 30 minutes, then collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold water (3 x 15 mL) to remove inorganic salts, followed by a wash with cold ethanol (2 x 10 mL).

  • Drying & Characterization: Dry the product in a vacuum oven at 50-60 °C. The structure and purity should be confirmed by spectroscopic methods (NMR, IR, MS).

Troubleshooting and Final Remarks

The protocols provided are robust, but variations in reagent quality or reaction conditions can lead to challenges.

  • Low Yields: Often caused by moisture. Ensure all glassware is oven-dried and use anhydrous solvents. In the thienopyrimidine synthesis, ensure the base is active and used in the correct stoichiometry.

  • Incomplete Reactions: Extend the reflux time and re-verify catalyst activity. For sluggish reactions, a stronger base or a higher boiling point solvent (e.g., n-butanol) might be considered, though this requires re-optimization.

  • Purification Difficulties: If recrystallization is ineffective, column chromatography is the preferred method. A gradient elution from a non-polar solvent (hexane) to a more polar solvent (ethyl acetate) is typically effective.

References

  • ResearchGate. (n.d.). Thienopyridines: Synthesis, Properties, and Biological Activity.
  • ResearchGate. (n.d.). Ethyl 2-Aminothiophene-3-Carboxylates in the Synthesis of Isomeric Thienopyridines.
  • ResearchGate. (n.d.). HETEROCYCLIC α-OXOESTERS (HETARYL GLYOXYLATES): SYNTHESIS AND CHEMICAL TRANSFORMATIONS. Part 1.
  • Scholars Research Library. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.
  • Journal of Positive School Psychology. (2022). Synthesis, Characterization of thiophene derivatives and its biological applications.
  • Wikipedia. (n.d.). Gewald reaction.
  • MDPI. (2017). Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. Molecules.
  • Gauth. (n.d.). Hantzsch Synthesis (for Pyrrole and Thiophene).
  • ResearchGate. (n.d.). Scheme 23 4.2.2 Synthesis of π-conjugated thiophenes via Gewald....
  • ResearchGate. (n.d.). Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives.
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  • ResearchGate. (n.d.). Synthesis and Biological Screening of Thiophene Derivatives.
  • Scilit. (2024). Recent advancements in the synthesis of fused thienopyridines and their therapeutic applications. European Journal of Medicinal Chemistry Reports.
  • Impact Factor. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance.
  • Organic Chemistry Portal. (n.d.). Gewald Reaction.
  • Wikipedia. (n.d.). Hantzsch pyridine synthesis.
  • ARKAT USA. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.
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Application Notes & Protocols: A Researcher's Guide to the Reactions of Ethyl Thiophene-2-glyoxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl thiophene-2-glyoxylate is a bifunctional reagent of significant interest in medicinal chemistry and organic synthesis. Its unique structure, featuring an α-keto-ester moiety directly attached to an electron-rich thiophene ring, provides a versatile platform for a multitude of chemical transformations.[1] This guide offers an in-depth exploration of the reactivity of this compound, moving beyond simple reaction lists to explain the underlying principles and strategic considerations for its use. We will delve into key transformations at both the side chain and the heterocyclic ring, providing detailed, field-tested protocols and mechanistic insights. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block for the synthesis of complex molecules and novel chemical entities.[2][3]

Introduction: The Strategic Value of a Privileged Scaffold

The thiophene ring is a well-established "privileged scaffold" in drug discovery, recognized for its bioisosteric relationship with the phenyl group and its prevalence in numerous FDA-approved drugs.[4][5] Thiophene derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5][6][7] this compound, CAS 4075-58-5, emerges as a particularly valuable starting material within this class.[8] Its dual reactive sites—the electrophilic glyoxylate side chain and the nucleophilic thiophene core—allow for sequential or one-pot modifications, enabling the systematic generation of diverse chemical libraries for biological screening.[1][2]

This guide will illuminate the primary reaction pathways available to this compound, focusing on practical applications and robust synthetic protocols.

Molecular Structure and Physicochemical Properties
PropertyValueReference
CAS Number 4075-58-5[8]
Molecular Formula C₈H₈O₃S[9]
Molecular Weight 184.21 g/mol [10]
Appearance Clear colorless to yellow to brown liquid/solid[11]
Purity Typically ≥96.0%[11]
Storage Refrigerator, away from oxidizing agents[3]

Core Reactivity: A Bifunctional Platform

The synthetic versatility of this compound stems from the distinct reactivity of its two primary functional domains: the α-ketoester side chain and the thiophene ring. Understanding this duality is critical for strategic synthesis design.

  • The Glyoxylate Moiety : The adjacent ketone and ester groups create a highly electrophilic center. The ketone is susceptible to nucleophilic attack, while the ester can undergo hydrolysis or amidation. This moiety is the primary handle for chain extension and functional group interconversion.[2]

  • The Thiophene Ring : As an electron-rich aromatic system, the thiophene ring readily participates in electrophilic aromatic substitution. The glyoxylate group acts as a deactivating group, directing incoming electrophiles primarily to the 4- and 5-positions.

G cluster_0 This compound cluster_1 Reactive Sites cluster_2 Primary Reaction Pathways mol Structure Placeholder glyoxylate α-Ketoester Side Chain (Electrophilic Center) mol->glyoxylate Site 1 thiophene Thiophene Ring (Nucleophilic Aromatic System) mol->thiophene Site 2 path1 Side-Chain Modification (e.g., Condensation, Reduction) glyoxylate->path1 Leads to path2 Ring Functionalization (e.g., Electrophilic Substitution) thiophene->path2 Leads to G start Start: Reagents reagents This compound + Active Methylene Nitrile + Sulfur & Base (e.g., Diethylamine) start->reagents step1 Knoevenagel Condensation reagents->step1 intermediate1 Unsaturated Nitrile Intermediate step1->intermediate1 step2 Michael Addition of Sulfur intermediate1->step2 intermediate2 Thiolate Intermediate step2->intermediate2 step3 Cyclization & Tautomerization intermediate2->step3 end End: Substituted 2-Aminothiophene step3->end

Sources

Ethyl Thiophene-2-Glyoxylate: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Status of the Thiophene Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of therapeutic agents, earning them the designation of "privileged scaffolds." The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a prominent member of this class.[1] Its bioisosteric relationship with the phenyl ring allows it to modulate physicochemical properties such as solubility and metabolism, while its electron-rich nature facilitates interactions with diverse biological targets.[1][2] Thiophene derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5][6]

Ethyl thiophene-2-glyoxylate, in particular, has emerged as a highly valuable and versatile building block in drug discovery.[7] Its bifunctional nature, featuring both a reactive α-ketoester moiety and an adaptable thiophene core, provides medicinal chemists with a powerful tool for generating diverse molecular libraries.[3][7] This guide offers an in-depth exploration of the applications of this compound, complete with detailed experimental protocols and insights into the strategic considerations that underpin its use in the synthesis of novel therapeutic agents.

Core Synthesis: Accessing the this compound Scaffold

The most common and efficient method for synthesizing this compound and its derivatives is through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution allows for the direct introduction of the ethyl glyoxylate group onto the thiophene ring.[8] The following protocol details the synthesis of a related, and equally important, starting material, ethyl 5-chlorothiophene-2-glyoxylate.

Protocol 1: Synthesis of Ethyl 5-Chlorothiophene-2-Glyoxylate via Friedel-Crafts Acylation

This protocol is based on the established principles of Friedel-Crafts reactions, a cornerstone of aromatic chemistry.[7][8]

Materials:

  • 2-chlorothiophene

  • Ethyl oxalyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and inert gas line (Argon or Nitrogen)

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to an inert gas line.

  • Reagent Charging: Add anhydrous dichloromethane (DCM) to the flask to serve as the solvent. Carefully add anhydrous aluminum chloride (AlCl₃) to the DCM while stirring under an inert atmosphere. Cool the resulting mixture to 0-5 °C using an ice bath.[8]

  • Addition of Acylating Agent: Dissolve ethyl oxalyl chloride in a small amount of anhydrous DCM and transfer it to the dropping funnel. Add the solution dropwise to the cooled AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.

  • Addition of Substrate: Following the addition of the acylating agent, add 2-chlorothiophene dropwise to the reaction mixture, again ensuring the temperature remains below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Data Presentation: Reagent Properties

ReagentMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)Hazards
2-chlorothiophene118.581281.27Flammable, Irritant
Ethyl oxalyl chloride136.531351.222Corrosive, Lachrymator
Aluminum chloride133.34180 (subl.)2.48Corrosive, Water-reactive

Derivatization Strategies: Unleashing the Potential of this compound

The true power of this compound in medicinal chemistry lies in its capacity for diverse chemical modifications at both the glyoxylate moiety and the thiophene ring.[3]

A. Modification of the Glyoxylate Moiety

The α-ketoester functionality is a versatile handle for introducing a wide array of chemical functionalities.

Amide bonds are fundamental in peptide and protein structures and are a cornerstone of medicinal chemistry.[3]

Materials:

  • This compound (or its derivative)

  • Primary or secondary amine of choice

  • Coupling agent (e.g., HATU, HBTU)

  • Non-nucleophilic base (e.g., DIPEA)

  • Anhydrous aprotic solvent (e.g., DMF, DCM)

Procedure:

  • Hydrolysis (Optional): To a solution of this compound (1.0 eq) in a suitable solvent (e.g., a mixture of THF and water), add a base such as lithium hydroxide (1.2 eq). Stir the mixture at room temperature until the starting material is consumed (monitored by TLC). Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) and extract the product, thiophene-2-glyoxylic acid, with an organic solvent.[3][9]

  • Amide Coupling: To a solution of thiophene-2-glyoxylic acid (1.0 eq) in an anhydrous aprotic solvent, add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq). Stir the mixture for 10-15 minutes at room temperature.[3]

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) and continue stirring at room temperature for 2-24 hours, or until the reaction is complete as indicated by TLC.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

Hydrazones are another important class of compounds with diverse biological activities.[3]

Materials:

  • This compound (or its derivative)

  • Hydrazine or hydrazide derivative

  • Protic solvent (e.g., ethanol, methanol)

  • Catalytic amount of a weak acid (e.g., acetic acid)

Procedure:

  • Condensation: To a solution of this compound (1.0 eq) in a protic solvent, add the desired hydrazine or hydrazide derivative (1.1 eq).[3]

  • Acid Catalysis: Add a catalytic amount of a weak acid (e.g., a few drops of acetic acid).

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction time can vary from a few hours to overnight.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration and wash with a cold solvent. If not, concentrate the solvent under reduced pressure and purify the residue.[3]

B. Modification of the Thiophene Ring

For derivatives like ethyl 5-chlorothiophene-2-glyoxylate, the halogenated position is amenable to various cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, or alkyl groups.[3]

Materials:

  • Ethyl 5-chlorothiophene-2-glyoxylate

  • Desired boronic acid or boronate ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., sodium carbonate, potassium phosphate)

  • Solvent system (e.g., toluene/water, dioxane/water)

Procedure:

  • Reaction Setup: To a reaction vessel, add ethyl 5-chlorothiophene-2-glyoxylate (1.0 eq), the desired boronic acid or boronate ester (1.2-1.5 eq), a palladium catalyst (0.05-0.1 eq), and a base (2.0-3.0 eq).[3]

  • Solvent Addition: Add a suitable solvent system.

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Applications in Therapeutic Areas

Derivatives of this compound have shown promise in a variety of therapeutic areas.

  • Anticancer Agents: The thiophene scaffold is present in numerous anticancer agents.[10][11][12] By modifying the this compound core, researchers can synthesize novel compounds that target various cancer-specific pathways.[10]

  • Anti-inflammatory Drugs: Thiophene derivatives have been explored for their anti-inflammatory properties, with some acting as inhibitors of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[13][14]

  • Antiviral Compounds: The structural versatility of thiophene-based molecules has led to their investigation as potential antiviral agents against a range of viruses.[15][16][17][18][19]

Visualizing Key Processes

Workflow for Drug Discovery using this compound

G A This compound (Starting Material) B Derivatization (e.g., Amide Coupling, Suzuki Reaction) A->B C Library of Novel Thiophene Derivatives B->C D High-Throughput Screening (Biological Assays) C->D E Hit Identification D->E F Lead Optimization (SAR Studies) E->F G Preclinical Candidate F->G

Caption: Drug discovery workflow utilizing this compound.

Mechanism of Amide Coupling (HATU-mediated)

G cluster_0 Activation cluster_1 Nucleophilic Attack cluster_2 Amide Formation RCOOH Thiophene-2-glyoxylic Acid ActiveEster Activated Ester Intermediate RCOOH->ActiveEster + HATU, Base HATU HATU Amine Primary/Secondary Amine Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Attacks Activated Ester Amide Final Amide Product Tetrahedral->Amide Collapse of Intermediate

Caption: Simplified mechanism of HATU-mediated amide coupling.

Conclusion

This compound stands out as a remarkably versatile and valuable scaffold in the field of medicinal chemistry. Its dual reactivity allows for the systematic and efficient generation of diverse chemical libraries for biological screening.[3] The protocols and strategies outlined in this guide are intended to provide researchers with a solid foundation for exploring the vast potential of this privileged building block in the quest for novel and effective therapeutic agents.

References

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  • Parmar, D. R., & Chhabria, M. T. (2016). Novel thiophene derivatives as Anti-inflammatory agents. Journal of Pharmaceutical Science and Bioscientific Research, 6(5), 713-722.
  • Gadad, A. K., Karki, S. S., Rajur, S. B., & Kulkarni, V. H. (2001). Synthesis and antiviral/antitumor evaluation of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes and related compounds as a new class of diarylsulfones. Bioorganic & Medicinal Chemistry, 9(6), 1429-1437.
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  • Singh, A., Singh, A., Singh, A., Singh, P., & Singh, R. (2024). Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. Current Organic Synthesis, 21(1), 1-1.
  • ResearchGate. (n.d.).
  • Scirp.org. (n.d.). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile.
  • International Journal of Pharmaceutical Research and Applications. (2025). Synthesis of thiophene and Their Pharmacological Activity.
  • National Institutes of Health. (2019). Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles.
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  • PubMed. (n.d.). Synthesis and antiviral/antitumor evaluation of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes and related compounds as a new class of diarylsulfones.
  • MDPI. (n.d.). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers.
  • Semantic Scholar. (n.d.). synthesis of ethyl-2-amino-4- (phenyl)thiophene-3-carboxylate derivatives: molecular docking and biological studies.
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Sources

The Versatile Scaffold: Ethyl Thiophene-2-Glyoxylate as a Launchpad for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiophene Moiety as a Privileged Structure in Medicinal Chemistry

In the landscape of modern drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks that can be derivatized to bind to a variety of biological targets – is a cornerstone of efficient lead generation and optimization. Among these, the thiophene ring holds a distinguished position. As a bioisostere of the phenyl ring, it is a five-membered aromatic heterocycle containing a sulfur atom that is present in numerous FDA-approved drugs.[1] The incorporation of a thiophene moiety can significantly influence a molecule's physicochemical properties, such as solubility and metabolic stability, and enhance its binding affinity to target proteins.[1]

Ethyl thiophene-2-glyoxylate, a bifunctional molecule, stands out as a particularly valuable starting material for the synthesis of novel therapeutic agents.[2] Its structure, featuring a reactive α-keto ester group and a modifiable thiophene core, provides two distinct handles for chemical elaboration, enabling the creation of diverse compound libraries for screening against a wide array of biological targets.[2][3] This guide provides an in-depth exploration of the applications of this compound in drug discovery, complete with detailed synthetic protocols and methodologies for biological evaluation.

From Starting Material to Key Intermediate: The Gateway to Bioactive Thiophenes

A critical step in harnessing the potential of this compound is its conversion into a more versatile intermediate, the 2-aminothiophene-3-carboxylate scaffold. This transformation is efficiently achieved through a variation of the well-established Gewald reaction.[4] The Gewald reaction is a multi-component reaction that classically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base to form a polysubstituted 2-aminothiophene.[3][4]

In the context of this compound, the α-keto group serves as the carbonyl component for the initial Knoevenagel condensation with an active methylene nitrile, such as malononitrile. This is followed by the addition of elemental sulfur and subsequent cyclization to yield the highly functionalized 2-aminothiophene-3-carbonitrile.

Gewald Reaction Workflow start This compound reaction Gewald Reaction start->reaction intermediate1 Malononitrile intermediate1->reaction intermediate2 Elemental Sulfur (S8) intermediate2->reaction base Base (e.g., Morpholine) base->reaction product Ethyl 2-amino-3-cyanothiophene-4-carboxylate (Key Intermediate) reaction->product Thienopyrimidine Synthesis start 2-Aminothiophene Intermediate intermediate Thieno[2,3-d]pyrimidin-4(3H)-one start->intermediate Cyclization reagent1 Formamide reagent1->intermediate reagent2 POCl3 intermediate2 4-Chlorothieno[2,3-d]pyrimidine reagent2->intermediate2 reagent3 Amine (R-NH2) product Substituted Thienopyrimidine (Kinase Inhibitor) reagent3->product intermediate->intermediate2 Chlorination intermediate2->product Nucleophilic Substitution Kinase Assay Workflow step1 1. Add Kinase, Substrate & Inhibitor step2 2. Initiate with ATP step1->step2 step3 3. Incubate step2->step3 step4 4. Stop Reaction & Add Detection Reagent step3->step4 step5 5. Measure Signal (Luminescence/Fluorescence) step4->step5 VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Cell Proliferation, Survival PKC->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Inhibitor Thiophene Derivative Inhibitor->VEGFR2 Inhibition EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation STAT3->Proliferation Inhibitor Thiophene Derivative Inhibitor->EGFR Inhibition COX2_Pathway InflammatoryStimuli Inflammatory Stimuli COX2 COX-2 InflammatoryStimuli->COX2 Induction ArachidonicAcid Arachidonic Acid Prostaglandins Prostaglandins (PGE2) ArachidonicAcid->Prostaglandins Metabolism COX2->ArachidonicAcid Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor Thiophene Derivative Inhibitor->COX2 Inhibition

Sources

Enantioselective Reactions with Ethyl Thiophene-2-glyoxylate: A Detailed Guide for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of enantiomerically pure molecules is a cornerstone of modern chemistry. Chiral thiophene-containing moieties, in particular, are prevalent scaffolds in numerous pharmaceuticals and functional materials. Ethyl thiophene-2-glyoxylate, a readily available prochiral α-ketoester, serves as a versatile building block for accessing these valuable chiral molecules. This comprehensive guide provides an in-depth exploration of enantioselective reactions targeting this substrate, with a focus on asymmetric reduction to furnish the corresponding chiral α-hydroxy ester, ethyl 2-hydroxy-2-(thiophen-2-yl)acetate. We will delve into the mechanistic underpinnings of a premier catalytic system, provide detailed, field-proven protocols, and present data to guide your experimental design.

Introduction: The Significance of Chiral Thiophene Derivatives

The thiophene ring is a bioisostere of the phenyl ring and is frequently incorporated into drug candidates to modulate their physicochemical properties and biological activity. The introduction of a stereocenter adjacent to the thiophene ring can have profound effects on a molecule's interaction with chiral biological targets such as enzymes and receptors. Consequently, robust and predictable methods for the asymmetric synthesis of thiophene-containing chiral building blocks are in high demand. This compound, with its electrophilic ketone functionality, is an ideal substrate for a variety of enantioselective transformations.

This guide will focus on one of the most reliable and widely employed methods for the enantioselective reduction of prochiral ketones: the Corey-Bakshi-Shibata (CBS) reduction.

The Corey-Bakshi-Shibata (CBS) Reduction: A Powerful Tool for Asymmetric Synthesis

The CBS reduction is a premier method for the enantioselective reduction of a wide array of prochiral ketones to their corresponding chiral secondary alcohols.[1][2][3] This reaction utilizes a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-prolinol, in the presence of a stoichiometric borane source, such as borane-dimethyl sulfide complex (BMS) or borane-THF complex.[4] The predictability of the stereochemical outcome and the high enantioselectivities typically achieved make the CBS reduction a go-to method in asymmetric synthesis.[5]

Mechanistic Insights: The Key to Predictable Stereocontrol

The remarkable efficiency and stereoselectivity of the CBS reduction stem from a well-defined catalytic cycle that involves the formation of a highly organized transition state.[1]

  • Catalyst-Borane Complex Formation: The reaction initiates with the coordination of the borane source (BH₃) to the Lewis basic nitrogen atom of the chiral oxazaborolidine catalyst. This coordination activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the endocyclic boron atom of the catalyst.[4]

  • Ketone Coordination: The prochiral ketone, in this case, this compound, then coordinates to the now more Lewis acidic endocyclic boron atom of the catalyst-borane complex. The ketone orients itself to minimize steric interactions between its substituents (the thiophene and the ethyl ester groups) and the substituents on the chiral catalyst. Typically, the larger substituent (thiophene) orients away from the chiral directing group of the catalyst.

  • Intramolecular Hydride Transfer: The crucial hydride transfer occurs intramolecularly from the coordinated borane to the carbonyl carbon of the ketone via a six-membered, chair-like transition state. This highly organized transition state geometry dictates the facial selectivity of the hydride attack, leading to the formation of one enantiomer of the alcohol product preferentially.

  • Catalyst Regeneration: Following the hydride transfer, the resulting alkoxyborane dissociates from the catalyst, which is then free to enter another catalytic cycle. An acidic workup is typically employed to hydrolyze the alkoxyborane and liberate the chiral alcohol product.

Visualizing the Catalytic Cycle

CBS_Reduction_Mechanism cluster_cycle Catalytic Cycle cluster_workup Workup Catalyst Chiral Oxazaborolidine Complex1 Catalyst-Borane Complex Catalyst->Complex1 + BH₃ Complex2 Ternary Complex (Catalyst-Borane-Ketone) Complex1->Complex2 + this compound Alkoxyborane Alkoxyborane Product + Regenerated Catalyst Complex2->Alkoxyborane Intramolecular Hydride Transfer Alkoxyborane->Catalyst Dissociation Chiral_Alcohol Chiral Ethyl 2-hydroxy-2- (thiophen-2-yl)acetate Alkoxyborane->Chiral_Alcohol Acidic Workup (e.g., HCl) Ketone This compound Ketone->Complex2 Borane Borane Source (BH₃) Borane->Complex1

Figure 1. The catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

Application Note: Enantioselective Reduction of this compound

This section provides a detailed protocol for the asymmetric reduction of this compound to ethyl 2-hydroxy-2-(thiophen-2-yl)acetate using the CBS methodology.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )SupplierPurity
This compound4075-58-5184.21Major chemical suppliers≥97%
(R)-(-)-2-Methyl-CBS-oxazaborolidine (1M in Toluene)112022-81-8277.23Major chemical suppliers-
Borane-dimethyl sulfide complex (BMS)13292-87-075.97Major chemical suppliers~10 M
Anhydrous Tetrahydrofuran (THF)109-99-972.11Major chemical suppliersAnhydrous
Methanol (MeOH)67-56-132.04Major chemical suppliersAnhydrous
1 M Hydrochloric Acid (HCl)7647-01-036.46Major chemical suppliers1 M aq.
Diethyl Ether60-29-774.12Major chemical suppliersAnhydrous
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Major chemical suppliersAnhydrous
Experimental Protocol

Note: This reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add (R)-(-)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene, 2.5 mL, 2.5 mmol, 0.1 eq.).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF, 25 mL) to the flask via syringe.

  • Cooling: Cool the solution to -20 °C in a suitable cooling bath (e.g., dry ice/acetonitrile).

  • Borane Addition: Add borane-dimethyl sulfide complex (BMS, ~10 M, 3.0 mL, 30 mmol, 1.2 eq.) dropwise to the stirred solution over 10 minutes. Stir the mixture for an additional 15 minutes at -20 °C.

  • Substrate Addition: In a separate flame-dried flask, dissolve this compound (4.61 g, 25 mmol, 1.0 eq.) in anhydrous THF (10 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below -15 °C.

  • Reaction Monitoring: Stir the reaction mixture at -20 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the reaction is complete, quench the reaction by the slow, dropwise addition of anhydrous methanol (10 mL) at -20 °C.

  • Warm to Room Temperature: Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Acidification: Slowly add 1 M hydrochloric acid (20 mL) and stir the mixture for another 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the enantiomerically enriched ethyl 2-hydroxy-2-(thiophen-2-yl)acetate.

Expected Outcome

Based on literature precedents for the CBS reduction of similar α-keto esters, this protocol is expected to yield the desired (R)-ethyl 2-hydroxy-2-(thiophen-2-yl)acetate with high enantiomeric excess.

ProductYield (%)Enantiomeric Excess (ee, %)
(R)-Ethyl 2-hydroxy-2-(thiophen-2-yl)acetate>90>95

Note: The yield and ee are estimations based on typical CBS reductions and may vary depending on the precise reaction conditions and purity of reagents.

Causality Behind Experimental Choices
  • Inert Atmosphere and Anhydrous Conditions: Borane reagents are sensitive to moisture and air. The presence of water can lead to the formation of boric acid and hydrogen gas, reducing the efficiency of the reaction and potentially leading to lower enantioselectivity.

  • Low Temperature: Performing the reaction at low temperatures (-20 °C) is crucial for maximizing the enantioselectivity. At higher temperatures, the energy difference between the diastereomeric transition states leading to the two enantiomers decreases, resulting in a lower ee.

  • Slow Addition of Substrate: The slow, dropwise addition of the this compound solution helps to maintain a low concentration of the substrate relative to the catalyst-borane complex, which can improve enantioselectivity.

  • Methanol Quench: Methanol is used to quench the excess borane reagent by forming trimethoxyborane and hydrogen gas.

  • Acidic Workup: The acidic workup is necessary to hydrolyze the borate ester intermediate and liberate the free chiral alcohol product.

Characterization of the Chiral Product

The enantiomeric excess of the resulting ethyl 2-hydroxy-2-(thiophen-2-yl)acetate can be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) using a suitable chiral stationary phase. The absolute configuration can be determined by comparison to known standards or by advanced analytical techniques such as X-ray crystallography of a suitable derivative.

Expanding the Scope: Other Enantioselective Reactions

While the CBS reduction is a highly effective method, other enantioselective reactions can also be applied to this compound to access a diverse range of chiral thiophene-containing building blocks. These include:

  • Enantioselective Alkylation/Arylation: The addition of organometallic reagents (e.g., organozinc or Grignard reagents) in the presence of chiral ligands can provide access to chiral tertiary alcohols.

  • Asymmetric Transfer Hydrogenation: This method utilizes a chiral transition metal catalyst (e.g., Ru, Rh, Ir) and a hydrogen donor (e.g., isopropanol or formic acid) to achieve the enantioselective reduction of the ketone.

  • Enantioselective Aldol and Related Reactions: The enolate of the ethyl ester moiety can potentially be used in enantioselective reactions with electrophiles, although this is less common for α-keto esters.

The choice of method will depend on the desired product and the specific synthetic strategy.

Conclusion and Future Outlook

This compound is a valuable and versatile prochiral substrate for the synthesis of enantiomerically enriched thiophene-containing molecules. The Corey-Bakshi-Shibata reduction provides a robust, predictable, and highly enantioselective method for the preparation of the corresponding chiral α-hydroxy ester, a key building block for drug discovery and materials science. The detailed protocol and mechanistic insights provided in this guide are intended to empower researchers to confidently apply this powerful transformation in their own synthetic endeavors. As the demand for enantiopure compounds continues to grow, the development of new and improved enantioselective methods for the functionalization of readily available substrates like this compound will remain an active and important area of chemical research.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]
  • Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from chiral 1,2-amino alcohols and borane.
  • Corey-Bakshi-Shibata (CBS) Reduction. NROChemistry. [Link]
  • Corey–Itsuno reduction. In Wikipedia. [Link]

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Ethyl thiophene-2-glyoxylate as a precursor for APIs

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Ethyl Thiophene-2-Glyoxylate: A Versatile Precursor for the Synthesis of Thienopyridine-Based Active Pharmaceutical Ingredients (APIs)

Abstract

The thiophene moiety is a privileged heterocyclic scaffold, integral to the structure of numerous FDA-approved drugs due to its unique electronic properties and ability to act as a bioisostere of a phenyl ring.[1][2][3] this compound (CAS 4075-58-5), a bifunctional building block featuring both an electrophilic α-keto ester and a nucleophilic thiophene ring, represents a strategically vital precursor in medicinal chemistry.[4][5] This document provides a detailed examination of its physicochemical properties, reactivity, and application in the synthesis of high-value thienopyridine APIs. Specifically, it outlines the synthetic logic and provides a representative protocol for the preparation of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, the common structural core of potent antiplatelet agents such as Ticlopidine and Clopidogrel.[6][7][8]

Introduction: The Thiophene Scaffold in Medicinal Chemistry

The five-membered, sulfur-containing aromatic heterocycle, thiophene, is a cornerstone of modern drug discovery. Its structural and electronic similarity to a benzene ring allows it to engage in comparable π-π stacking and hydrophobic interactions with biological targets, while its heteroatom provides an additional site for hydrogen bonding and metabolic transformation. This unique profile has led to the incorporation of the thiophene ring into a wide array of therapeutic agents, including the anti-inflammatory drug Tenoic acid, the antipsychotic Olanzapine, and the blockbuster antiplatelet agents Clopidogrel (Plavix®) and Ticlopidine (Ticlid®).[1][2]

This compound emerges as a particularly valuable starting material for accessing these complex molecular architectures. Its structure contains two distinct and orthogonally reactive functional groups:

  • The α-Keto Ester Moiety: This group is highly electrophilic at both the ketone and ester carbonyl carbons, making it susceptible to a range of nucleophilic additions, condensations, and reductions.

  • The Thiophene Ring: The C5 position of the thiophene ring is activated towards electrophilic aromatic substitution, while the entire ring system can be modified via metallation or cross-coupling reactions.

This inherent bifunctionality allows chemists to perform sequential and highly controlled transformations, building molecular complexity in a predictable manner. This guide will focus on its application as a precursor to the thienopyridine class of P2Y12 receptor inhibitors, which are critical in the prevention of thrombotic events.[7][8]

Physicochemical Properties and Reactivity Profile

A thorough understanding of the precursor's properties is fundamental to successful process development and scale-up.

PropertyValueSource(s)
CAS Number 4075-58-5[4][9][10][11]
Molecular Formula C₈H₈O₃S[9][10][11][12]
Molecular Weight 184.21 g/mol [4][10][11]
IUPAC Name ethyl 2-oxo-2-(thiophen-2-yl)acetate[9]
Synonyms Ethyl 2-thenoylformate, 2-Thiopheneglyoxylic acid ethyl ester[9][10]
Appearance Clear, colorless to yellow or brown liquid[9]
Purity Typically ≥96-97% (by GC)[9][10][13]
Storage 2–8°C, under inert atmosphere, protected from light[4]
Causality of Reactivity

The synthetic utility of this compound is dictated by the electronic interplay of its functional groups. The electron-withdrawing glyoxylate substituent deactivates the thiophene ring towards electrophilic attack compared to unsubstituted thiophene, yet it directs substitution to the C4 and C5 positions. The primary locus of reactivity, however, is the side chain. The α-keto group can be selectively reduced to a secondary alcohol, providing a chiral center, or can participate in condensation reactions with amines to initiate the formation of new heterocyclic rings—a key strategy explored in the following sections.

Figure 1: Structure and key reactive sites of this compound.

Application Focus: Synthesis of Thienopyridine Antiplatelet Agents

The thienopyridines, including Ticlopidine and Clopidogrel, function by irreversibly inhibiting the P2Y12 ADP receptor, a critical step in platelet activation and aggregation. The pharmacological activity of this class is contingent on the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core. This compound serves as an ideal starting point for constructing this bicyclic system. The general synthetic logic involves transforming the glyoxylate side chain into a 2-(2-thienyl)ethylamine equivalent, which then undergoes an intramolecular cyclization to form the desired fused ring system.

Workflow start This compound step1 Sidechain Elaboration (e.g., Reductive Amination) start->step1 intermediate1 2-(2-Thienyl)ethylamine Derivative step1->intermediate1 step2 Intramolecular Cyclization (e.g., Pictet-Spengler Reaction) intermediate1->step2 intermediate2 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine (Core Structure) step2->intermediate2 step3a N-Alkylation intermediate2->step3a step3b Condensation with Chiral Phenylglycine Ester intermediate2->step3b api1 Ticlopidine step3a->api1 api2 Clopidogrel step3b->api2

Figure 2: General synthetic workflow from this compound to thienopyridine APIs.

Detailed Protocol: Synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine

This section provides a representative, multi-step protocol for synthesizing the core thienopyridine intermediate, adapted from established literature procedures.[7][8][14] The process begins with a precursor readily derived from this compound via reduction and subsequent functional group manipulation. For clarity, we begin from the common intermediate, 2-thiophenecarboxaldehyde.

Step 1: Synthesis of 2-(2-Thienyl)ethylamine
  • Principle: This step involves a Henry reaction (nitroaldol condensation) between 2-thiophenecarboxaldehyde and nitromethane to form a nitroalkene, which is subsequently reduced to the primary amine. This two-stage process efficiently converts the aldehyde into the required ethylamine sidechain.

  • Materials & Reagents:

    • 2-Thiophenecarboxaldehyde

    • Nitromethane

    • Ammonium acetate

    • Acetic acid

    • Lithium aluminum hydride (LAH)

    • Anhydrous tetrahydrofuran (THF)

    • Diethyl ether

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

    • Magnesium sulfate (MgSO₄)

  • Step-by-Step Procedure (Part A: Henry Reaction):

    • To a flask charged with 2-thiophenecarboxaldehyde (1.0 eq), add nitromethane (3.0 eq) and ammonium acetate (0.8 eq).

    • Heat the mixture to reflux in glacial acetic acid for 2-3 hours. The progress should be monitored by TLC (e.g., 3:7 Ethyl Acetate:Hexane).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

    • The precipitated yellow solid, 2-(2-nitrovinyl)thiophene, is collected by filtration, washed with water, and dried.

  • Step-by-Step Procedure (Part B: Reduction):

    • CAUTION: LAH reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (N₂ or Ar).

    • Suspend LAH (2.5 eq) in anhydrous THF in a three-neck flask equipped with a reflux condenser and a dropping funnel.

    • Cool the suspension to 0°C in an ice bath.

    • Dissolve the 2-(2-nitrovinyl)thiophene (1.0 eq) from Part A in anhydrous THF and add it dropwise to the LAH suspension, maintaining the temperature below 10°C.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

    • Cool the reaction to 0°C and quench it carefully by the sequential, dropwise addition of water (X mL), followed by 15% NaOH solution (X mL), and finally water again (3X mL), where X is the mass of LAH in grams.

    • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with diethyl ether.

    • Combine the organic filtrates, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-(2-thienyl)ethylamine as an oil.

  • Characterization & Validation:

    • Expected Yield: 70-80% over two steps.

    • ¹H NMR: Expect signals corresponding to the thiophene ring protons (~6.8-7.2 ppm) and two methylene triplets (~2.9-3.1 ppm) for the ethyl chain.

    • Mass Spec (ESI+): Molecular ion peak [M+H]⁺ consistent with the product's molecular weight.

Step 2: Cyclization to 4,5,6,7-tetrahydrothieno[3,2-c]pyridine
  • Principle: This is an acid-catalyzed intramolecular electrophilic substitution (a Pictet-Spengler-type reaction). Formaldehyde reacts with the primary amine to form an intermediate iminium ion, which is then attacked by the electron-rich thiophene ring (at C3) to form the fused heterocyclic system.

  • Materials & Reagents:

    • 2-(2-Thienyl)ethylamine (from Step 1)

    • Aqueous formaldehyde (37% solution)

    • Concentrated hydrochloric acid

    • Sodium bicarbonate (NaHCO₃)

    • Dichloromethane (DCM)

  • Step-by-Step Procedure:

    • Dissolve 2-(2-thienyl)ethylamine (1.0 eq) in a mixture of water and concentrated HCl.

    • Add aqueous formaldehyde solution (1.1 eq) dropwise while stirring.

    • Heat the mixture to 80-90°C for 5-7 hours. Monitor reaction completion by TLC or GC-MS.

    • Cool the reaction mixture to room temperature and carefully basify to pH 8-9 with a saturated solution of NaHCO₃.

    • Extract the aqueous layer three times with dichloromethane.

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Work-up and Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel (using a DCM/Methanol gradient) to afford the pure 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.

  • Characterization & Validation:

    • Expected Yield: 60-70%.

    • ¹H NMR: The spectrum will show a disappearance of one of the thiophene aromatic protons and the appearance of new signals for the methylene groups of the newly formed piperidine ring.

    • ¹³C NMR: Confirm the number of unique carbon atoms consistent with the product structure.

Case Study: Conceptual Pathway to Clopidogrel

The intermediate synthesized in Section 4.0 is the direct precursor for several APIs. The synthesis of Clopidogrel, for instance, is achieved by coupling this core with a chiral electrophile, methyl 2-chloro-α-bromophenylacetate, followed by resolution to isolate the pharmacologically active (S)-enantiomer.

Figure 3: Final step in the synthesis of (S)-Clopidogrel from the key thienopyridine intermediate.
  • Causality of Experimental Choice: This final step is a nucleophilic substitution (Sₙ2) reaction. The secondary amine of the thienopyridine core acts as the nucleophile, displacing the bromide from the chiral phenylacetate derivative. The use of a chiral starting material or a subsequent resolution step (e.g., diastereomeric salt formation with camphorsulfonic acid) is essential, as only the (S)-enantiomer of Clopidogrel possesses the desired antiplatelet activity.[15]

Safety, Handling, and Storage

This compound should be handled with appropriate care in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.[4]

  • Handling: Conduct all transfers and reactions in a well-ventilated chemical fume hood to avoid inhalation of vapors.[4] The compound is an irritant to the skin, eyes, and respiratory system.[13]

  • Storage: Store the compound in a tightly sealed container in a refrigerator at 2–8°C.[4] For long-term stability, storage under an inert gas like argon or nitrogen is recommended to prevent oxidative degradation.

Conclusion

This compound is a high-value, versatile precursor for the synthesis of complex pharmaceutical agents. Its dual reactivity allows for the strategic and efficient construction of key heterocyclic systems, most notably the thienopyridine core of major antiplatelet drugs. The protocols and synthetic strategies outlined in this document demonstrate its pivotal role and provide researchers and drug development professionals with a foundational understanding for its application in the synthesis of thiophene-based APIs.

References

  • Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug. (2020). ResearchGate.
  • Faisal, M., Aein, Q. U., Saeed, A., Mumtaz, A., & Larik, F. A. (2020). Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug. Heliyon, 6(12), e05731.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Institutes of Health.
  • Structures of important thiophene-based drugs. (n.d.). ResearchGate.
  • Miró-Canturri, A., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram-negative bacteria. Frontiers in Microbiology.
  • Jun, C. (1997). SYNTHESIS OF TICLOPIDINE HYDROCHLORIDE. Semantic Scholar.
  • Thiophene-Based Compounds. (n.d.). MDPI Encyclopedia.
  • Gomes, P. A. T. M., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals (Basel), 14(7), 692.
  • Faisal, M., et al. (2020). Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug. Heliyon, 6(12), e05731.
  • Faisal, M., et al. (2020). Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug. Biomaterial Database.
  • Bandichhor, R., et al. (2012). An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. Der Pharma Chemica, 4(1), 479-488.
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Application Notes and Protocols: Strategic Condensation Reactions of Ethyl Thiophene-2-glyoxylate for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist

Ethyl thiophene-2-glyoxylate stands as a pivotal starting material in heterocyclic chemistry, valued for its dual reactivity. The presence of both an activated ketone and an ester functionality on a stable thiophene ring makes it a versatile scaffold for constructing complex molecular architectures. This guide provides an in-depth exploration of its key condensation reactions, moving beyond simple procedural lists to explain the underlying principles and strategic considerations essential for successful synthesis. We will focus on field-proven protocols for constructing high-value heterocyclic systems, particularly substituted aminothiophenes and thienopyridines, which are prominent in medicinal chemistry.

The Gewald Multicomponent Reaction: A Gateway to Polysubstituted 2-Aminothiophenes

The Gewald reaction is a cornerstone of thiophene synthesis, enabling the one-pot formation of highly functionalized 2-aminothiophenes from a carbonyl compound, an active methylene nitrile, and elemental sulfur.[1][2] this compound serves as an excellent carbonyl component in a variation of this reaction, where its keto group undergoes condensation to ultimately yield densely substituted thiophene derivatives.

Mechanistic Rationale and Experimental Causality

The reaction proceeds through a cascade of carefully orchestrated steps, the understanding of which is crucial for optimization.

  • Knoevenagel Condensation: The process is initiated by a base-catalyzed Knoevenagel condensation between the keto group of this compound and the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate).[3] The choice of base is critical; moderately basic secondary amines like morpholine or piperidine are often preferred. They are effective catalysts for the condensation but are not so strongly basic as to cause undesired side reactions, such as hydrolysis of the ester group.

  • Sulfur Addition (Thiolation): Elemental sulfur (S₈) is then added to the activated olefin intermediate. The base facilitates the opening of the S₈ ring and subsequent nucleophilic attack.[3]

  • Cyclization and Tautomerization: The sulfur-containing intermediate rapidly cyclizes, followed by a tautomerization to yield the aromatic 2-aminothiophene ring. This final aromatization step is the thermodynamic driving force for the entire sequence.[3][4]

A plausible mechanism is depicted below, highlighting the key intermediates.

Gewald_Mechanism Reactants This compound + Active Methylene Nitrile (e.g., Malononitrile) Intermediate1 Knoevenagel Adduct (Activated Olefin) Reactants->Intermediate1 Knoevenagel Condensation Base Base (e.g., Morpholine) Base->Reactants Intermediate2 Thiolated Intermediate Intermediate1->Intermediate2 Sulfur Addition Sulfur Elemental Sulfur (S8) Sulfur->Intermediate1 Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Cyclization Product Polysubstituted 2-Aminothiophene Intermediate3->Product Tautomerization (Aromatization)

Caption: The Gewald reaction mechanism cascade.

Protocol: Synthesis of Ethyl 5-amino-4-cyano-3-(thiophen-2-yl)thiophene-2-carboxylate

This protocol details a representative Gewald reaction using this compound and malononitrile.

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.0 eq)

  • Elemental Sulfur (1.1 eq)

  • Morpholine (0.2 eq)

  • Ethanol (solvent)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), malononitrile (1.0 eq), and ethanol (30 mL).

  • Catalyst Addition: Add morpholine (0.2 eq) to the mixture. The catalyst amount is substoichiometric as it is regenerated throughout the Knoevenagel condensation.

  • Sulfur Addition: Add finely powdered elemental sulfur (1.1 eq). Using a slight excess of sulfur ensures the complete conversion of the Knoevenagel intermediate.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The reaction is typically complete within 2-4 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.

  • Isolation: Filter the precipitated solid and wash it with a small amount of cold ethanol to remove unreacted starting materials and soluble impurities.

  • Purification: The crude product can be further purified by recrystallization from ethanol or isopropanol to yield the desired 2-aminothiophene as a crystalline solid.

Reactant 1Reactant 2BaseSolventTime (h)Yield (%)Reference
This compoundMalononitrileMorpholineEthanol3~85%[5]
This compoundEthyl cyanoacetatePiperidineEthanol4~78%[1]
CyclohexanoneMalononitrilePiperidinium borateEtOH/Water0.595%[4]

Table 1. Representative conditions for the Gewald reaction. The third entry is included for comparison of a classic Gewald protocol.

Friedländer Annulation: Constructing the Thieno[2,3-b]pyridine Core

The Friedländer annulation is a powerful method for synthesizing quinolines and their heterocyclic isosteres, such as thieno[2,3-b]pyridines.[6][7] This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated α-methylene group. In our context, a functionalized aminothiophene (often derived from a Gewald reaction) serves as the ortho-aminoaryl component, which then reacts with a carbonyl compound to build the pyridine ring fused to the thiophene.

Strategic Importance in Drug Discovery

The thieno[2,3-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including kinase inhibitors and agents that restore cancer cell sensitivity to chemotherapy.[8] The ability to construct this core efficiently via the Friedländer reaction is therefore of high strategic value.

Protocol: Synthesis of a Substituted Thieno[2,3-b]pyridine

This protocol outlines a general procedure adapted from methods used for synthesizing thieno[2,3-b]pyridine-based drug candidates.[8][9] It typically follows the synthesis of a 2-amino-3-cyanothiophene derivative.

Starting Materials:

  • 2-Amino-3-cyanothiophene derivative (e.g., from a Gewald reaction, 1.0 eq)

  • Cyclohexanone derivative (1.2 eq)

  • Polyphosphoric acid (PPA) or a Lewis acid (e.g., ZnCl₂)

Procedure:

  • Reaction Setup: In a reaction vessel suitable for high temperatures, combine the 2-amino-3-cyanothiophene derivative (1.0 eq) and the cyclohexanone derivative (1.2 eq).

  • Catalyst/Solvent Addition: Add polyphosphoric acid (PPA) to the mixture. PPA serves as both the catalyst and the reaction medium, promoting the condensation and subsequent cyclization/dehydration steps. The reaction is typically performed neat with PPA.

  • Reaction: Heat the mixture to 120-140 °C with mechanical stirring for 4-8 hours. The high temperature is necessary to drive the annulation to completion.[7]

  • Work-up: Carefully cool the reaction mixture. Quench the reaction by pouring the viscous mixture onto crushed ice with vigorous stirring. This hydrolyzes the PPA and precipitates the product.

  • Neutralization: Neutralize the acidic aqueous solution with a base, such as concentrated ammonium hydroxide or sodium hydroxide solution, until the pH is basic. This ensures the product, which contains a basic pyridine nitrogen, is in its free base form.

  • Isolation and Purification: The precipitated solid is collected by filtration, washed thoroughly with water, and dried. Further purification is achieved by column chromatography on silica gel or recrystallization.

General Laboratory Workflow

A successful synthesis relies on a systematic and logical workflow, from initial setup to final analysis. The following diagram illustrates the key stages applicable to the protocols described above.

Workflow A 1. Reaction Setup - Glassware Preparation - Reagent Measurement B 2. Reaction Execution - Add Reagents & Solvent - Heat/Stir - Monitor by TLC A->B Start Reaction C 3. Work-up - Quenching - Phase Separation or - Precipitation B->C Reaction Complete D 4. Isolation & Purification - Filtration - Recrystallization or - Column Chromatography C->D Isolate Crude Product E 5. Analysis & Characterization - NMR, MS, IR - Purity Check (HPLC) D->E Purified Product

Caption: A generalized experimental workflow for synthesis.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex heterocyclic compounds. By mastering key condensation strategies such as the Gewald reaction and the Friedländer annulation, researchers can efficiently access molecular scaffolds of significant interest in drug discovery and materials science. The protocols and mechanistic insights provided herein serve as a robust foundation for the practical application and intelligent optimization of these essential synthetic transformations.

References

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  • (PDF) Synthesis of thieno[2,3-b]pyridinones acting as cytoprotectants and as inhibitors of [H-3]Glycine binding to the N-methyl-D-aspartate (NMDA) receptor. (n.d.).
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  • Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Journal of Organic Chemistry.
  • This compound | CAS 4075-58-5. (n.d.). Santa Cruz Biotechnology.
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  • Hinsberg synthesis of thiophene derivatives | Request PDF. (n.d.).
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  • HETEROCYCLIC α-OXOESTERS (HETARYL GLYOXYLATES)
  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)
  • Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. (n.d.).
  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (n.d.). PubMed Central.
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  • Diverse Cyclization Pathways Between Nitriles with Active α-Methylene Group and Ambiphilic 2-Pyridylselenyl Reagents Enabled by Reversible Covalent Bonding. (n.d.). MDPI.
  • Nitriles in Heterocyclic Synthesis: The Reaction of 2-Thiocarbamoyl Cinnamonitriles with Active Methylene Reagents. (n.d.).
  • Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway. (2022).
  • ethyl thiophene-2-glyoxyl
  • Nitriles in Heterocyclic Synthesis: The Reaction of 2-ThiocarbamoyI Cinnamonitriles with Active Methylene Reagents. (n.d.).
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Synthesis of Thiophene Derivatives for Advanced Materials: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Thiophene-based organic semiconductor materials have become foundational in the advancement of organic electronics due to their versatile electronic properties, chemical stability, and synthetic tunability.[1][2] This guide provides an in-depth exploration of the key synthetic methodologies for preparing thiophene derivatives, tailored for applications in materials science, particularly for organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).[3][4] We will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for the most critical polymerization techniques: Suzuki coupling, Stille coupling, and Direct (Hetero)arylation Polymerization (DHAP).

The Significance of Thiophene Derivatives in Materials Science

The utility of thiophene-containing molecules and polymers stems from their π-conjugated systems, which facilitate charge transport.[5] The structure of these materials can be precisely engineered to control their electronic and optical properties, such as their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for efficient device performance.[3][6] For instance, the incorporation of fused-thiophene units can lead to a red-shift in absorption spectra and improved photovoltaic performance.[3] Thiophene derivatives are integral to the development of flexible, low-cost, and large-area electronic devices.[7]

Key Synthetic Strategies for Thiophene-Based Polymers

The synthesis of well-defined, high-performance thiophene-based polymers relies heavily on cross-coupling reactions. The choice of synthetic route is critical as it influences the polymer's properties, including molecular weight, regioregularity, and purity, all of which directly impact device performance.[8]

Suzuki Coupling Reactions

The Suzuki-Miyaura coupling is a versatile and widely used method for carbon-carbon bond formation, involving the reaction of an organoboron compound with an organic halide, catalyzed by a palladium complex.[9][10]

The catalytic cycle of the Suzuki reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[11] The base plays a crucial role in activating the boronic acid, which enhances the polarization of the organic ligand and facilitates the transmetalation step.[12][13]

Diagram: Suzuki Coupling Catalytic Cycle

Suzuki_Coupling cluster_reactants Reactants Pd(0)Ln Pd(0)Ln R1-Pd(II)-X R1-Pd(II)-X Pd(0)Ln->R1-Pd(II)-X Oxidative Addition (R1-X) R1-Pd(II)-OR' R1-Pd(II)-OR' R1-Pd(II)-X->R1-Pd(II)-OR' Metathesis (Base) R1-Pd(II)-R2 R1-Pd(II)-R2 R1-Pd(II)-OR'->R1-Pd(II)-R2 Transmetalation (R2-B(OR)2) R1-Pd(II)-R2->Pd(0)Ln Reductive Elimination (R1-R2) R1-X Aryl/Vinyl Halide R2-B(OR)2 Boronic Acid/Ester Base Base (e.g., K2CO3) Stille_Coupling cluster_reactants Reactants Pd(0)Ln Pd(0)Ln R1-Pd(II)-X R1-Pd(II)-X Pd(0)Ln->R1-Pd(II)-X Oxidative Addition (R1-X) R1-Pd(II)-R2 R1-Pd(II)-R2 R1-Pd(II)-X->R1-Pd(II)-R2 Transmetalation (R2-SnR'3) R1-Pd(II)-R2->Pd(0)Ln Reductive Elimination (R1-R2) R1-X Aryl/Vinyl Halide R2-SnR'3 Organostannane

Caption: Catalytic cycle of the Stille cross-coupling reaction.

The Stille reaction is tolerant of a wide range of functional groups and the reaction conditions are generally mild. [14]However, a significant drawback is the toxicity of the organotin reagents and the difficulty in completely removing tin-containing byproducts from the final polymer, which can be detrimental to device performance. [15]The choice of phosphine ligands can significantly influence the polymerization process. [14]

This protocol is a generalized procedure and may require optimization for specific monomers.

  • Monomer Preparation: Synthesize or procure the desired di-bromo-thiophene monomer and a bis(trimethylstannyl)-thiophene co-monomer. High purity is essential.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the di-bromo-thiophene monomer (1.0 eq) and the bis(trimethylstannyl)-thiophene co-monomer (1.0 eq) in a dry, degassed solvent such as toluene or DMF.

  • Catalyst Addition: Add a palladium catalyst, for example, Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand like P(o-tol)₃ (1-3 mol%).

  • Reaction: Heat the reaction mixture to 80-120 °C and stir for 24-48 hours. The progress can be monitored by GPC.

  • Work-up and Purification: After cooling, precipitate the polymer in methanol. Purify the polymer by Soxhlet extraction to remove catalyst residues and byproducts. Further purification might involve treatment with a tin-scavenging agent.

Direct (Hetero)arylation Polymerization (DHAP)

DHAP is an increasingly popular method that forms C-C bonds by coupling a C-H bond of one aromatic unit with a C-X (halide) bond of another, thus avoiding the need for organometallic intermediates. [16][17]

The mechanism of DHAP is more complex and can involve different pathways, including concerted metalation-deprotonation (CMD) or oxidative addition followed by proton abstraction. The regioselectivity of the C-H activation is a critical challenge. [17]

Diagram: Simplified DHAP Workflow

DHAP_Workflow Monomer_A Monomer A (with C-X bond) Reaction Polymerization (Heat) Monomer_A->Reaction Monomer_B Monomer B (with C-H bond) Monomer_B->Reaction Catalyst Pd Catalyst + Ligand Catalyst->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Polymer Conjugated Polymer Reaction->Polymer Purification Purification Polymer->Purification Final_Product High-Purity Polymer Purification->Final_Product

Caption: General workflow for Direct (Hetero)arylation Polymerization.

DHAP offers a more atom-economical and environmentally benign route to conjugated polymers by reducing the number of synthetic steps and avoiding toxic organometallic reagents. [17][18]This can lead to polymers with lower residual metal content. [18]However, controlling the regioselectivity can be challenging and may lead to defects in the polymer chain, which can negatively affect material properties. [16]The addition of directing groups or specific ligands can help to improve selectivity.

This protocol is a generalized procedure and may require optimization for specific monomers.

  • Monomer Selection: Choose a di-bromo-thiophene monomer and a co-monomer with activated C-H bonds.

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the di-bromo-thiophene monomer (1.0 eq), the C-H active co-monomer (1.0 eq), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%), a phosphine ligand like P(o-OMePh)₃, and a base, often a carboxylate salt like potassium pivalate.

  • Solvent Addition: Add a dry, degassed high-boiling point solvent such as toluene, xylene, or mesitylene.

  • Reaction: Heat the mixture to 100-140 °C for 12-48 hours. Monitor the reaction by GPC.

  • Work-up and Purification: After cooling, precipitate the polymer in methanol. Extensive purification using Soxhlet extraction is crucial to remove catalyst residues and any homocoupled byproducts.

Comparison of Polymerization Methods

FeatureSuzuki CouplingStille CouplingDirect (Hetero)arylation Polymerization (DHAP)
Reactants Organoboron compounds, Organic halidesOrganotin compounds, Organic halidesC-H containing arenes, Organic halides
Catalyst Palladium complexes (e.g., Pd(PPh₃)₄)Palladium complexes (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)Palladium complexes (e.g., Pd(OAc)₂, Herrmann-Beller catalyst)
Key Additives Base (e.g., K₂CO₃, Cs₂CO₃)Often none, but ligands are crucialBase (often carboxylates), Ligands
Advantages Non-toxic boronic acids, well-establishedHigh functional group tolerance, no base requiredAtom-economical, fewer synthetic steps, avoids toxic reagents
Disadvantages Base-sensitive substrates can be an issueToxicity of tin reagents, difficult purificationRegioselectivity can be a challenge, potential for defects

Characterization and Purification of Thiophene-Based Materials

The performance of thiophene derivatives in electronic devices is highly dependent on their purity and structural integrity. [8]

Purification Techniques
  • Soxhlet Extraction: This is a standard and effective method for removing catalyst residues, unreacted monomers, and low molecular weight oligomers from the synthesized polymer. [8]A series of solvents with increasing polarity is typically used.

  • High-Performance Liquid Chromatography (HPLC): For achieving very high purity and for fractionating the polymer based on molecular weight, preparative HPLC is a superior method. [8]* Reprecipitation: Dissolving the polymer in a good solvent and precipitating it in a poor solvent is a common final purification step.

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and regioregularity of the polymer. [16]* Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.

  • UV-Vis Spectroscopy: This technique provides information about the electronic absorption properties and the optical bandgap of the material in solution and as a thin film. [3]* Cyclic Voltammetry (CV): CV is used to determine the HOMO and LUMO energy levels of the polymer, which are critical for designing efficient electronic devices. [3]* Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to assess the thermal stability and phase transitions of the polymer. [19]

Conclusion

The synthesis of thiophene derivatives for materials science is a dynamic field with several powerful synthetic tools at the disposal of researchers. The choice between Suzuki coupling, Stille coupling, and DHAP depends on the specific target molecule, the desired properties, and considerations regarding toxicity and synthetic efficiency. A thorough understanding of the reaction mechanisms and meticulous purification and characterization are paramount to achieving high-performance materials for the next generation of organic electronic devices.

References

  • Polymer Bulletin, 75(12), 5667-5675 (2018). Benzodithiophene homopolymers via direct (hetero)
  • Chalmers University of Technology, ODR. (2023). Purification of conjugated polymers.
  • ResearchGate. (n.d.). Synthesis via direct (hetero)arylation polymerization, electrochemical and optical properties of poly (3,4-disubtituted)thiophenes.
  • Molecules, 20(10), 18735-18763 (2015). Fused-Thiophene Based Materials for Organic Photovoltaics and Dye-Sensitized Solar Cells. [Link]
  • National Institutes of Health. (2023).
  • ResearchGate. (n.d.). Studies in Thiophene Chemistry for Organic Electronic Materials.
  • ResearchGate. (n.d.). Synthesis and Applications of Thiophene Derivatives as Organic Materials.
  • ResearchGate. (n.d.). Stille Polycondensation for Synthesis of Functional Materials.
  • ACS Central Science, 3(8), 877–884 (2017). Aqueous Processing for Printed Organic Electronics: Conjugated Polymers with Multistage Cleavable Side Chains. [Link]
  • The Journal of Organic Chemistry, 69(17), 5578–5587 (2004). Solvent-Free, Microwave-Assisted Synthesis of Thiophene Oligomers via Suzuki Coupling. [Link]
  • ResearchGate. (n.d.). Direct (Hetero)arylation Polymerization: An Effective Route to 3,4-Propylenedioxythiophene-Based Polymers with Low Residual Metal Content.
  • ResearchGate. (n.d.). Thieno[3,2-b]thiophene-diketopyrrolopyrrole containing polymers for high-performance Organic Field-Effect Transistors(OFETs) and OrganicPhotovoltaic (OPV) devices.
  • ACS Applied Materials & Interfaces, 12(5), 6258–6267 (2020). Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers. [Link]
  • Molecules, 26(24), 7623 (2021).
  • Angewandte Chemie International Edition, 37(4), 402-428 (1998). The Chemistry of Conducting Polythiophenes. [Link]
  • Molecules, 17(11), 13391-13401 (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
  • Polymers, 9(11), 569 (2017). An Electron-Transporting Thiazole-Based Polymer Synthesized Through Direct (Hetero)
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Stille Coupling for Advanced Polymer Synthesis with Tin-Containing Thiophene Derivatives.
  • Polymers, 10(11), 1259 (2018).
  • Journal of Materials Chemistry, 22(46), 24199-24210 (2012). Thiophene-based conjugated oligomers for organic solar cells. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

Sources

The Strategic Application of Ethyl Thiophene-2-glyoxylate in the Synthesis of Thiophene-Based Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiophene Scaffold in Modern Agrochemicals

The relentless pursuit of novel, effective, and environmentally benign agrochemicals has led researchers to explore a diverse range of heterocyclic scaffolds. Among these, the thiophene ring has emerged as a privileged structure, integral to the molecular architecture of numerous commercial fungicides, insecticides, and herbicides.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone in the design of next-generation crop protection agents. Ethyl thiophene-2-glyoxylate, a readily available bifunctional building block, presents a strategic entry point into the synthesis of a multitude of thiophene-containing agrochemicals. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the versatile applications of this compound in agrochemical synthesis, complete with detailed protocols and mechanistic insights.

Chemical Profile and Reactivity of this compound

This compound (ETG) is a compound featuring a thiophene ring substituted with a glyoxylate moiety at the 2-position. This unique arrangement of functional groups—a ketone and an ester—offers a rich platform for a variety of chemical transformations.[3]

PropertyValueSource
CAS Number 4075-58-5[4]
Molecular Formula C₈H₈O₃S[4]
Molecular Weight 184.21 g/mol [4]
Appearance Colorless to yellow liquid[4]
Key Reactive Sites α-keto group, ester carbonyl, thiophene ring[3]

The presence of the α-keto group allows for reactions typical of ketones, such as condensations and additions, while the ester functionality can be hydrolyzed, amidated, or reduced. The thiophene ring itself is susceptible to electrophilic substitution, although the electron-withdrawing nature of the glyoxylate substituent directs substitution to the 4- and 5-positions.

Synthetic Pathways to Agrochemical Scaffolds

The strategic utility of this compound lies in its potential to serve as a precursor to key agrochemical intermediates, particularly 2-aminothiophenes and thiophene-2-carboxamides.

Pathway 1: Synthesis of 2-Aminothiophene Intermediates via a Modified Gewald Reaction

The Gewald reaction is a powerful one-pot synthesis of 2-aminothiophenes, which are pivotal intermediates in the synthesis of numerous fungicides, including thienopyrimidine derivatives.[2][5] While the classical Gewald reaction utilizes an α-methylene ketone, the keto functionality of this compound can be harnessed in a conceptually similar transformation.

Proposed Reaction Scheme:

Gewald Reaction ETG This compound Intermediate Knoevenagel Adduct ETG->Intermediate Malononitrile Malononitrile Malononitrile->Intermediate Sulfur Sulfur Product Ethyl 2-amino-4-(thiophen-2-yl)thiophene-3-carboxylate Sulfur->Product Base Base (e.g., Morpholine) Base->Intermediate cat. Intermediate->Product + Sulfur, Base Carboxamide Synthesis ETG This compound Acid Thiophene-2-glyoxylic acid ETG->Acid 1. LiOH, THF/H₂O Hydrolysis Hydrolysis (e.g., LiOH) Product N-substituted-thiophene-2-glyoxylamide Acid->Product 2. SOCl₂ 3. R-NH₂ Amidation Amidation (e.g., SOCl₂, Amine)

Sources

Application Notes and Protocols for the Asymmetric Reduction of Ethyl Thiophene-2-glyoxylate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details the asymmetric reduction of ethyl thiophene-2-glyoxylate to synthesize enantiomerically enriched ethyl (R)- or (S)-2-hydroxy-2-(thiophen-2-yl)acetate. Chiral α-hydroxy esters are pivotal building blocks in the pharmaceutical industry, and the thiophene moiety is a common feature in many biologically active compounds. This document provides an in-depth analysis of two primary catalytic systems for this transformation: the Corey-Bakshi-Shibata (CBS) reduction and a biocatalytic approach using an engineered ketoreductase (KRED). We will explore the mechanistic underpinnings of each method, present detailed, step-by-step experimental protocols, and discuss the analytical techniques for determining enantiomeric excess (ee).

Introduction: The Significance of Chiral α-Hydroxy Thiophene Esters

The asymmetric reduction of prochiral ketones is a cornerstone of modern organic synthesis, providing access to chiral secondary alcohols that are invaluable intermediates in the production of pharmaceuticals and other fine chemicals.[1][2] this compound is a prochiral α-keto ester whose reduction yields the chiral α-hydroxy ester, ethyl 2-hydroxy-2-(thiophen-2-yl)acetate.[3][4] The thiophene ring is a bioisostere of the benzene ring and is frequently incorporated into drug candidates to modulate their physicochemical and pharmacological properties.[3] Consequently, the enantioselective synthesis of chiral thiophene derivatives is of significant interest to the drug development community.

This guide will focus on two robust and highly selective methods for the asymmetric reduction of this compound:

  • Corey-Bakshi-Shibata (CBS) Reduction: A well-established chemical method employing a chiral oxazaborolidine catalyst and a stoichiometric borane reducing agent.[5][6][7][8][9][10]

  • Biocatalytic Reduction: A green chemistry approach utilizing a ketoreductase (KRED) enzyme, which offers high enantioselectivity under mild reaction conditions.[2][11][12][13]

Method Selection: Chemical versus Biocatalytic Reduction

The choice between a chemical and a biocatalytic approach depends on several factors, including the desired enantiomer, scalability, cost, and downstream processing considerations.

FeatureCorey-Bakshi-Shibata (CBS) ReductionBiocatalytic (Ketoreductase) Reduction
Stereoselectivity High (often >95% ee)[7]Excellent (often >99% ee)[11][12]
Catalyst Source Synthetic (derived from chiral amino acids)[9]Biological (engineered microorganisms)
Reducing Agent Borane complexes (e.g., BH₃·THF, BH₃·SMe₂)[6]NAD(P)H (regenerated in situ)
Reaction Conditions Anhydrous, often cryogenic temperatures[6]Aqueous, mild temperatures (e.g., 25-40 °C)
Scalability Well-established for large-scale synthesisReadily scalable with fermentation technology
Environmental Impact Use of flammable and toxic reagentsGenerally considered a "green" technology

Method 1: Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a reliable method for the enantioselective reduction of a wide array of prochiral ketones.[8][10] The reaction is catalyzed by a chiral oxazaborolidine, which is typically generated in situ from a chiral amino alcohol and a borane source.[5][14]

Mechanism of the CBS Reduction

The key to the high enantioselectivity of the CBS reduction lies in the formation of a rigid, bicyclic transition state. The mechanism involves the following key steps:[6][7]

  • Catalyst-Borane Complex Formation: The borane reducing agent coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This enhances the Lewis acidity of the endocyclic boron atom.

  • Ketone Coordination: The more Lewis acidic endocyclic boron atom coordinates to the carbonyl oxygen of the this compound. The ketone orients itself to minimize steric interactions, with the larger thiophene group pointing away from the bulky substituent on the catalyst.

  • Hydride Transfer: An intramolecular hydride transfer from the coordinated borane to the carbonyl carbon occurs through a six-membered, chair-like transition state.

  • Product Release and Catalyst Regeneration: The resulting alkoxyborane is released, and the catalyst is regenerated to continue the catalytic cycle.

CBS_Mechanism cluster_1 Catalyst Activation CBS Oxazaborolidine Catalyst Activated_Complex Catalyst-Borane Complex CBS->Activated_Complex Borane BH₃ Borane->Activated_Complex Ternary_Complex Ternary Complex Activated_Complex->Ternary_Complex Ketone Ethyl thiophene-2-glyoxylate Ketone->Ternary_Complex Coordination Transition_State Six-membered Transition State Ternary_Complex->Transition_State Product_Complex Product-Borane Complex Transition_State->Product_Complex Chiral_Alcohol Chiral Alcohol Product Product_Complex->Chiral_Alcohol Workup Catalyst_Regeneration Catalyst Regeneration Product_Complex->Catalyst_Regeneration Catalyst_Regeneration->CBS

Caption: Workflow of the CBS Reduction Mechanism.

Experimental Protocol for CBS Reduction

This protocol is for the synthesis of (R)-ethyl 2-hydroxy-2-(thiophen-2-yl)acetate using the (R)-CBS catalyst. For the (S)-enantiomer, the (S)-CBS catalyst should be used.

Materials:

  • This compound (97%)[15][16][17]

  • (R)-(-)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (R)-(-)-2-Methyl-CBS-oxazaborolidine solution (1.0 mL, 1.0 mmol, 0.1 equiv) and anhydrous THF (20 mL).

  • Cooling: Cool the solution to -20 °C in a suitable cooling bath.

  • Borane Addition: Slowly add borane-dimethyl sulfide complex (1.2 mL, ~12 mmol, 1.2 equiv) dropwise to the stirred solution, maintaining the temperature below -15 °C. Stir for 15 minutes.

  • Substrate Addition: In a separate flask, dissolve this compound (1.84 g, 10.0 mmol, 1.0 equiv) in anhydrous THF (10 mL). Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed -15 °C.

  • Reaction Monitoring: Stir the reaction mixture at -20 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 4:1) as the eluent.

  • Quenching: Once the starting material is consumed (typically 1-2 hours), slowly and carefully quench the reaction by the dropwise addition of methanol (5 mL) at -20 °C.

  • Warm-up and Workup: Allow the mixture to warm to room temperature. Add 1 M HCl (10 mL) and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure ethyl (R)-2-hydroxy-2-(thiophen-2-yl)acetate.

Method 2: Biocatalytic Reduction with a Ketoreductase (KRED)

Biocatalysis offers a highly selective and environmentally benign alternative for the synthesis of chiral molecules.[2] Ketoreductases (KREDs) are enzymes that catalyze the stereoselective reduction of ketones to alcohols using a nicotinamide cofactor (NADH or NADPH) as the hydride source.[11][12]

Principles of Biocatalytic Reduction
  • Enzyme Specificity: KREDs exhibit high substrate specificity and enantioselectivity, often leading to products with >99% ee.

  • Cofactor Regeneration: The expensive nicotinamide cofactor is used in catalytic amounts and regenerated in situ. A common method is to use a secondary enzyme, such as glucose dehydrogenase (GDH), which oxidizes a cheap substrate like glucose to regenerate the cofactor.

  • Mild Conditions: Biocatalytic reactions are typically performed in aqueous buffers at or near room temperature and neutral pH.

KRED_Cycle cluster_main Ketoreductase Catalytic Cycle cluster_regen Cofactor Regeneration Cycle KRED_NADPH KRED-NADPH KRED_NADP KRED-NADP⁺ KRED_NADPH->KRED_NADP Hydride Transfer Ketone Ethyl thiophene-2-glyoxylate Alcohol Ethyl (S)-2-hydroxy- 2-(thiophen-2-yl)acetate NADP NADP⁺ KRED_NADP->NADP Release GDH Glucose Dehydrogenase (GDH) Gluconolactone Gluconolactone GDH->Gluconolactone NADPH NADPH GDH->NADPH Glucose Glucose Glucose->GDH NADP->GDH NADPH->KRED_NADPH Binding

Caption: Biocatalytic reduction cycle with cofactor regeneration.

Experimental Protocol for Biocatalytic Reduction

This protocol is a general guideline and may require optimization depending on the specific KRED used. A screening of commercially available KREDs is recommended to identify the optimal enzyme for the desired enantiomer and substrate.

Materials:

  • This compound

  • Ketoreductase (lyophilized powder or whole-cell preparation)

  • NADP⁺ or NAD⁺

  • Glucose Dehydrogenase (GDH)

  • D-Glucose

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Mixture Preparation: In a temperature-controlled reaction vessel, prepare a solution containing potassium phosphate buffer, D-glucose (1.2 equiv), and NADP⁺ (or NAD⁺, typically 0.1 mol%).

  • Enzyme Addition: Add the ketoreductase and glucose dehydrogenase to the buffer solution. The enzyme loading will depend on the activity of the specific KRED and should be determined experimentally.

  • Substrate Addition: Add this compound to the reaction mixture. The substrate can be added directly or as a solution in a water-miscible co-solvent like DMSO to improve solubility.

  • Reaction Conditions: Stir the reaction mixture at a constant temperature (e.g., 30 °C) and monitor the pH, adjusting as necessary to maintain it within the optimal range for the enzymes.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC or GC.

  • Workup: Once the reaction is complete, quench the reaction by adding a water-immiscible organic solvent such as ethyl acetate.

  • Extraction: Separate the organic layer, and extract the aqueous layer with additional portions of ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: If necessary, purify the product by flash column chromatography.

Analysis of Enantiomeric Excess (ee)

The accurate determination of the enantiomeric excess is crucial for evaluating the success of an asymmetric synthesis.[18] Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.[19][20][21]

Chiral HPLC Method Development
  • Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for separating the enantiomers of α-hydroxy esters.[21]

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., n-hexane or n-heptane) and an alcohol modifier (e.g., isopropanol or ethanol). The ratio of these solvents is optimized to achieve baseline separation of the enantiomers.

  • Detection: UV detection is suitable for ethyl 2-hydroxy-2-(thiophen-2-yl)acetate due to the presence of the thiophene chromophore.

Sample Protocol for Chiral HPLC Analysis
ParameterCondition
Column Chiralcel® OD-H or equivalent
Mobile Phase n-Hexane / Isopropanol (90:10 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve a small amount of the purified product in the mobile phase.

The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (A₁ and A₂) in the chromatogram using the following formula:

% ee = |(A₁ - A₂) / (A₁ + A₂)| * 100

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conversion Inactive catalyst/enzyme, insufficient reducing agent, poor substrate solubility.Verify the activity of the catalyst/enzyme, use a fresh batch of reducing agent, consider using a co-solvent for biocatalytic reactions.
Low Enantioselectivity Incorrect catalyst/enzyme, wrong reaction temperature, presence of impurities.Ensure the correct enantiomer of the catalyst is used, optimize the reaction temperature, purify the starting material.
Poor Peak Resolution in HPLC Inappropriate chiral column or mobile phase.Screen different chiral columns and optimize the mobile phase composition and flow rate.

Safety Precautions

  • Borane-dimethyl sulfide complex is a corrosive, flammable, and toxic reagent. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Anhydrous solvents are flammable and should be handled with care.

  • Always perform reactions under an inert atmosphere (e.g., nitrogen or argon) when using air- and moisture-sensitive reagents.

References

  • Enantioselective reduction of ketones - Wikipedia. (n.d.).
  • Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation - NIH. (n.d.).
  • Recent trends in organocatalyzed asymmetric reduction of prochiral ketones - Catalysis Science & Technology (RSC Publishing). (n.d.).
  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC - NIH. (n.d.).
  • Noyori Hydrogenation - NROChemistry. (n.d.).
  • Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry. (n.d.).
  • Ketone Reduction - Wordpress. (n.d.).
  • EP0453298A2 - Chiral catalysts for reduction of ketones and process for their preparation - Google Patents. (n.d.).
  • Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters | The Journal of Organic Chemistry - ACS Publications. (n.d.).
  • Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism | Accounts of Chemical Research. (n.d.).
  • Corey–Itsuno reduction - Wikipedia. (n.d.).
  • Asymmetric hydrogenation - Wikipedia. (n.d.).
  • CBS Reduction, Enantioselective Catalysis - Organic Chemistry, Reaction Mechanism. (2021, September 15).
  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - NIH. (n.d.).
  • Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. (2014, June 18).
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (n.d.).
  • The Noyori Asymmetric Hydrogenation Reaction - Andrew G Myers Research Group. (n.d.).
  • Determination of enantiomeric excess. (n.d.).
  • A 250 mL single-necked, 24/40 recovery flask equipped with a 3.5 x 1.5 cm egg-shaped Teflon-coated magnetic stir bar is charged with 1,2-diphenylethanone (11.76 g, 59.9 mmol, 1.0 equiv) - Organic Syntheses Procedure. (n.d.).
  • Ethyl 2-oxo-2-(thiophen-2-yl)acetate CAS 4075-58-5 - BIOSYNCE. (n.d.).
  • Synthesis and Pharmacological Study of Thiophene Derivatives - Impactfactor. (n.d.).
  • Ethyl (2-hydroxyphenyl)acetate - SIELC Technologies. (2018, May 16).
  • Chiral HPLC Separations - Phenomenex. (n.d.).
  • Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate - ResearchGate. (2015, October 16).
  • Engineered ketoreductase-catalyzed stereoselective reduction of ethyl 2′-ketopantothenate and its analogues: chemoenzymatic synthesis of d-pantothenic acid - Green Chemistry (RSC Publishing). (n.d.).
  • Effective engineering of a ketoreductase for the biocatalytic synthesis of an ipatasertib precursor - ResearchGate. (2020, August 30).
  • ethyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate - CAS - Axios Research. (n.d.).
  • Highly Enantioselective Reduction of a Small Heterocyclic Ketone: Biocatalytic Reduction of Tetrahydrothiophene-3-one to the Corresponding (R)-Alcohol | Request PDF - ResearchGate. (2018, August 7).
  • Synthesis and the Crystal Structure of ( E )-2-(7-(3-(Thiophen2-yl)acrylamido)-2,3-dihydro-5-oxobenzo[e][1][24]oxazepin-1(5H)-yl)ethyl acetate - ResearchGate. (2018, August 7).

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Application Note & Protocols: Strategic Derivatization of Ethyl Thiophene-2-glyoxylate for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Preamble: The Thiophene Glyoxylate Scaffold - A Privileged Starting Point in Medicinal Chemistry

The thiophene ring is a cornerstone in medicinal chemistry, integral to a multitude of approved drugs and clinical candidates.[1][2][3][4][5][6][7][8][9] Its structural similarity to a benzene ring, yet with distinct electronic properties conferred by the sulfur heteroatom, allows it to act as a bioisostere, enhancing interactions with biological targets while often improving pharmacokinetic profiles. When functionalized with a glyoxylate moiety, as in ethyl thiophene-2-glyoxylate, the resulting α-ketoester scaffold becomes an exceptionally versatile platform for generating diverse molecular libraries.[10] This document provides a detailed guide to the strategic derivatization of this compound and outlines robust protocols for the subsequent biological screening of the resulting compound library.

This compound is a commercially available starting material used in drug discovery and as a synthetic raw material.[11][12][13] The core of its synthetic utility lies in the dual reactivity of the α-ketoester functional group, which allows for selective modifications at both the ketone and ester positions.[10][14] This enables a systematic exploration of chemical space around the thiophene core, a critical step in identifying novel therapeutic leads. Thiophene derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial and anticancer effects.[1][2][15][16][17][18][19][20]

This guide is structured to provide not just procedural steps, but also the underlying chemical logic, enabling researchers to adapt and innovate upon these foundational protocols.

The Chemical Rationale: Exploiting the Reactivity of the α-Ketoester Moiety

The synthetic potential of this compound is dictated by the electrophilic nature of its two adjacent carbonyl carbons. The ketone carbonyl is generally more reactive towards nucleophiles than the ester carbonyl. This differential reactivity is the key to selective derivatization.

  • The Ketone Carbonyl: This site is a prime target for condensation reactions with various nucleophiles. For instance, reactions with amines or hydrazines can yield imines or hydrazones, respectively. Furthermore, the adjacent active methylene group in compounds like malononitrile can participate in Knoevenagel condensations, a classic carbon-carbon bond-forming reaction.[21][22][23][24]

  • The Ester Carbonyl: While less reactive than the ketone, the ester can be hydrolyzed to the corresponding carboxylic acid, which then serves as a handle for amide bond formation. Alternatively, it can be reduced or react with organometallic reagents.

This inherent reactivity allows for the construction of a wide array of heterocyclic systems and functionalized derivatives, each with a unique three-dimensional structure and potential for biological activity.

Synthetic Protocols: Building a Diverse Chemical Library

The following protocols are designed to be robust and reproducible. They represent key transformations that can be used to generate a library of derivatives from this compound.

Protocol 1: Knoevenagel Condensation for the Synthesis of Thiophene-based Cyanoacrylates

This protocol details the synthesis of a cyanoacrylate derivative, a common scaffold in biologically active molecules, via a Knoevenagel condensation.[23][24]

Workflow Diagram: Knoevenagel Condensation

G cluster_0 Reaction Setup cluster_1 Work-up & Purification A This compound E Combine and Reflux A->E B Malononitrile B->E C Piperidine (catalyst) C->E D Ethanol (solvent) D->E F Cool to RT E->F G Precipitate in Cold Water F->G H Filter Solid G->H I Wash with Ethanol H->I J Recrystallize I->J K K J->K Characterization (NMR, IR, MS)

Caption: Workflow for Knoevenagel Condensation.

Step-by-Step Procedure:

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.84 g, 10 mmol).

  • Solvent and Reactant Addition: Add ethanol (30 mL) and malononitrile (0.66 g, 10 mmol). Stir the mixture until all solids are dissolved.

  • Catalyst Addition: Add piperidine (0.1 mL) as a catalyst to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into 100 mL of ice-cold water with stirring. A solid precipitate will form.

  • Purification: Collect the solid by vacuum filtration and wash with cold ethanol (2 x 10 mL). Recrystallize the crude product from ethanol to obtain the pure ethyl 2-cyano-3-(thiophen-2-yl)acrylate.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Causality Behind Experimental Choices:

  • Catalyst: Piperidine, a secondary amine, is a classic and effective base catalyst for the Knoevenagel condensation.[21]

  • Solvent: Ethanol is a good solvent for the reactants and allows for a suitable reflux temperature.

  • Work-up: Precipitation in cold water is an effective method for isolating the product, which is typically a solid with low aqueous solubility.

Protocol 2: Synthesis of Thiophene-based Hydrazones

This protocol describes the reaction of the ketone moiety with hydrazine hydrate to form a hydrazone derivative. Hydrazones are important intermediates for the synthesis of various nitrogen-containing heterocycles.

Step-by-Step Procedure:

  • Dissolution: Dissolve this compound (1.84 g, 10 mmol) in 25 mL of ethanol in a 50 mL flask.

  • Reactant Addition: Add hydrazine hydrate (0.5 mL, 10 mmol) dropwise to the solution while stirring.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Stir the mixture at room temperature for 8-12 hours. The formation of a precipitate indicates product formation.

  • Isolation: Collect the precipitate by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • Characterization: Confirm the structure of the resulting hydrazone derivative using appropriate spectroscopic methods.

Causality Behind Experimental Choices:

  • Acid Catalyst: The reaction is catalyzed by acid, which protonates the ketone oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.

  • Room Temperature Reaction: This condensation is often efficient at room temperature, minimizing the formation of side products.

Biological Screening: From Molecules to Activity

Once a library of derivatives has been synthesized, the next critical phase is to screen them for biological activity. The following are generalized protocols for primary screening against bacterial pathogens and cancer cell lines.

Protocol 3: Antimicrobial Susceptibility Testing - Broth Microdilution Method

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.[17]

Workflow Diagram: Antimicrobial Screening

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis A Prepare Compound Stock Solutions (DMSO) D Serial Dilution of Compounds in Broth A->D B Culture Bacteria to Log Phase E Inoculate Wells with Bacteria B->E C Prepare Sterile 96-well Plates C->D D->E F Incubate at 37°C for 18-24h E->F G Add Resazurin/MTT (optional) F->G H Read Absorbance/Fluorescence G->H I Determine MIC H->I J J I->J Identify Hits

Caption: Workflow for Broth Microdilution Assay.

Step-by-Step Procedure:

  • Compound Preparation: Prepare stock solutions of the synthesized derivatives in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.

  • Plate Setup: In a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12. Add 100 µL of MHB containing the test compound at twice the desired highest concentration to well 1.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 50 µL from well 10. Wells 11 (no compound) and 12 (no bacteria) will serve as positive and negative controls, respectively.

  • Bacterial Inoculum: Prepare a bacterial suspension standardized to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. Add 50 µL of this inoculum to wells 1 through 11.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the absorbance at 600 nm.

Protocol 4: Anticancer Cytotoxicity Screening - MTS Assay

The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays.[19]

Step-by-Step Procedure:

  • Cell Seeding: Seed cancer cells (e.g., A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiophene derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Data Presentation and Interpretation

Systematic data collection and presentation are crucial for structure-activity relationship (SAR) studies.

Table 1: Representative Synthetic Yields of Thiophene Derivatives

Compound IDR GroupDerivatization MethodYield (%)
ETG-01 -CN, -COOEtKnoevenagel Condensation85
ETG-02 -N-NH₂Hydrazone Formation92
ETG-03 -CONH-PhAmide Coupling78

Table 2: Representative Biological Activity Data

Compound IDMIC vs. S. aureus (µg/mL)[25]IC₅₀ vs. A549 Cells (µM)[19]
ETG-01 1612.5
ETG-02 64> 100
ETG-03 85.2
Ampicillin 2N/A
Doxorubicin N/A0.8

Interpretation: The hypothetical data above illustrates how derivatization can significantly impact biological activity. For instance, converting the keto-ester to an amide derivative (ETG-03 ) shows a marked improvement in both antibacterial and anticancer activity compared to the Knoevenagel product (ETG-01 ) and the hydrazone (ETG-02 ). This type of analysis guides the next round of synthesis, focusing on modifications that enhance potency and selectivity.

Conclusion and Future Directions

This compound is a powerful and versatile starting material for the generation of diverse chemical libraries for biological screening. The protocols outlined in this application note provide a solid foundation for synthesizing and evaluating novel thiophene derivatives. By understanding the underlying chemical principles and employing robust screening methods, researchers can effectively navigate the path from a simple scaffold to potentially groundbreaking therapeutic leads. Future work should focus on exploring a wider range of derivatization reactions and screening the resulting compounds against a broader panel of biological targets to fully exploit the therapeutic potential of the thiophene glyoxylate scaffold.

References

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers.
  • Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. MDPI.
  • Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. Taylor & Francis Online.
  • Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Springer.
  • Antibacterial activity of thiophene derivatives 4, 5 and 8 at different... ResearchGate.
  • Chemoselectively Functionalized Ketoesters by Halogenative C–C Bond Cleavage of Cyclic Diketones. MDPI.
  • Practical Guidance for Small Molecule Screening. Yale Center for Molecular Discovery.
  • Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. National Institutes of Health (NIH).
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  • HETEROCYCLIC α-OXOESTERS (HETARYL GLYOXYLATES): SYNTHESIS AND CHEMICAL TRANSFORMATIONS. Part 1. Arkivoc.
  • A Review on Anticancer Activities of Thiophene and Its Analogs. PubMed.
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  • Small-molecule Screening Techniques in Drug Discovery. ResearchGate.
  • Thiophene-based derivatives as anticancer agents: An overview on decade's work. ScienceDirect.
  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PubMed Central.
  • Synthesis, properties and biological activity of thiophene: A review. ResearchGate.
  • Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. Bentham Science.
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  • Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. ResearchGate.
  • Synthesis of thiophene and Their Pharmacological Activity. International Journal of Pharmaceutical Research and Applications (IJPRA).
  • Synthesis, Characterization of thiophene derivatives and its biological applications. International Journal of Research Publication and Reviews.
  • New derivatization reactions in pharmaceutical analysis. PubMed.
  • Synthesis of Thiophene-Vinyl-Benzothiazole Based Ligand Analogues for Detection of Aβ and Tau Pathology in Alzheimer's Disease. Diva-portal.org.
  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO México.
  • This compound (C8H8O3S). PubChem.
  • Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.
  • Synthesis and Evaluation of Ethyl 2-(2-Cyano-3-(Substituted Phenyl) Acrylamido)-4, 5, 6, 7-Tetrahydrobenzo[b] Thiophene-3-Carbox. International Journal of Current Microbiology and Applied Sciences (IJCMAS).
  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences.
  • synthesis of ethyl-2-amino-4- (phenyl)thiophene-3-carboxylate derivatives: molecular docking and biological studies. Semantic Scholar.
  • Ethyl 2-Aminothiophene-3-Carboxylates in the Synthesis of Isomeric Thienopyridines. ResearchGate.
  • (PDF) SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. ResearchGate.

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Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl Thiophene-2-glyoxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of Ethyl thiophene-2-glyoxylate. As a critical building block in medicinal chemistry, its purity is paramount for the success of subsequent synthetic transformations and the integrity of final active pharmaceutical ingredients (APIs).[1][2][3] This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and adapt methodologies to your specific needs.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: The impurity profile of crude this compound is largely dependent on its synthetic route, which is often a Friedel-Crafts acylation of a thiophene precursor.[4] Potential impurities include:

  • Unreacted Starting Materials: Such as 2-chlorothiophene or thiophene itself.[4]

  • Reagent-derived Impurities: Remnants of the acylating agent (e.g., ethyl oxalyl chloride) or the Lewis acid catalyst (e.g., aluminum chloride complexes).[4]

  • Side-Products: Isomeric products from acylation at other positions of the thiophene ring, although substitution at the C2 and C5 positions is generally favored.[5]

  • Degradation Products: The α-keto ester moiety can be susceptible to hydrolysis or other degradation pathways, particularly if exposed to harsh acidic or basic conditions during work-up.[6] Polymeric materials can also form.[7]

  • Solvent Residues: Residual solvents from the reaction and work-up steps, such as dichloromethane (DCM) or toluene.[4][8]

Q2: Which purification method—chromatography, recrystallization, or distillation—is best for my sample?

A2: The optimal method depends on the nature of the impurities and the scale of your purification.

  • Flash Column Chromatography is the most versatile method for removing a wide range of impurities, especially those with different polarities from the product. It is ideal for achieving very high purity on small to medium scales.[1][4]

  • Recrystallization is an excellent and cost-effective choice if your crude product is a solid and has a purity of >90%. It is highly effective at removing small amounts of impurities and is easily scalable. A key prerequisite is finding a suitable solvent system where the product has high solubility when hot and low solubility when cold, while impurities remain in solution.[2]

  • Vacuum Distillation can be effective for liquid products on a larger scale, provided there is a significant boiling point difference between the product and its impurities, and the product is thermally stable.[4]

Q3: What is the appearance of pure this compound?

A3: Pure this compound is typically described as a clear, colorless to yellow or brown liquid, or a solid.[9][10] A dark yellow or brown appearance in the crude product often indicates the presence of impurities or degradation products.[9]

Q4: How should I properly store the purified compound?

A4: this compound should be stored in a tightly closed container in a refrigerator.[11] It is advisable to store it away from oxidizing agents and under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation over time.[11][12]

Q5: What analytical techniques are best for assessing the purity of the final product?

A5: A combination of techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography (GC): Provides quantitative purity data (e.g., ≥96.0% assay).[10]

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative monitoring of purification progress during chromatography.[1][4]

  • High-Performance Liquid Chromatography (HPLC): Offers high-resolution separation and is excellent for detecting trace impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the desired product and can reveal the presence of structurally similar impurities.

  • Melting Point Analysis: For solid products, a sharp melting point range close to the literature value indicates high purity.[2]

Troubleshooting Guide

Problem 1: Low yield after flash column chromatography.

  • Probable Cause 1: Product is too soluble in the mobile phase. If the chosen eluent is too polar, the product may elute too quickly, resulting in poor separation and broad fractions that are difficult to combine cleanly.

    • Solution: Develop a more optimal solvent system using TLC before running the column. The ideal system should give the product a Retention Factor (Rf) of approximately 0.3-0.4.[1] Start with a less polar mobile phase and gradually increase polarity (gradient elution) to ensure the product elutes in a tight band.[1]

  • Probable Cause 2: Irreversible adsorption on silica gel. The α-keto ester functionality can be somewhat polar and may interact strongly with the acidic silica surface, leading to tailing and loss of material on the column.

    • Solution: Consider deactivating the silica gel by adding a small amount of a polar modifier like triethylamine (~0.1-1%) to the eluent. This neutralizes acidic sites on the silica, reducing tailing and improving recovery. Perform a small-scale test first, as this can alter the elution profile.

  • Probable Cause 3: Improper sample loading. Loading the crude product in a large volume of a strong solvent can cause the initial band to spread, leading to poor separation and mixed fractions.

    • Solution: Dissolve the crude sample in a minimal amount of a non-polar solvent (like dichloromethane) or the initial mobile phase.[1] For samples that are not very soluble, use the "dry loading" technique: adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.[1]

Problem 2: The compound fails to crystallize during recrystallization.

  • Probable Cause 1: The solution is not supersaturated. This can happen if too much solvent was added during the dissolution step.

    • Solution: Gently heat the solution and evaporate some of the solvent under a stream of nitrogen or using a rotary evaporator to increase the concentration. Allow the concentrated solution to cool slowly again.

  • Probable Cause 2: Lack of nucleation sites. Crystal growth requires an initial "seed" or nucleation site to begin.

    • Solution: Try to induce crystallization by scratching the inside surface of the flask with a glass rod just below the solvent line.[2] Alternatively, add a tiny "seed" crystal of previously purified material. If no seed crystal is available, cool the solution in an ice bath for an extended period (30+ minutes) to maximize the chances of spontaneous nucleation.[2]

  • Probable Cause 3: High impurity load. The presence of significant impurities can inhibit the formation of a crystal lattice.

    • Solution: If crystallization fails repeatedly, the crude material may be too impure for this method. First, purify the material by flash column chromatography to remove the bulk of the impurities, and then perform a final polishing recrystallization on the enriched material.

Problem 3: An oil precipitates instead of crystals.

  • Probable Cause 1: The solution is cooling too rapidly. Rapid cooling can cause the compound to crash out of solution as an amorphous oil rather than forming an ordered crystal lattice.

    • Solution: Ensure the hot, saturated solution is allowed to cool slowly and without disturbance to room temperature before transferring it to an ice bath.[2] Insulating the flask with glass wool can promote slower cooling.

  • Probable Cause 2: The chosen solvent is inappropriate. The solvent may be too good, keeping the compound dissolved even at low temperatures, or the melting point of the compound may be lower than the boiling point of the solvent, causing it to "melt" in the hot solution.

    • Solution: Re-evaluate your solvent choice. An ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point.[2] Consider using a mixed-solvent system. Dissolve the crude product in a small amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly turbid. Add a drop or two of the good solvent to clarify, then allow it to cool slowly.

Data Presentation & Key Parameters

Table 1: Typical Parameters for Flash Chromatography Purification
ParameterValue / GuidelineRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for normal-phase chromatography, offering good resolution for compounds of moderate polarity.[1]
Mobile Phase Gradient: 5% to 20% Ethyl Acetate in HexaneStarts with low polarity to elute non-polar impurities, then gradually increases to elute the target compound.[1]
TLC Rf of Product ~0.3 - 0.4This Rf value in the chosen solvent system typically ensures good separation on a column.[1]
Silica to Crude Ratio 40:1 to 100:1 (w/w)A higher ratio provides better separation for difficult-to-separate mixtures. A 40:1 ratio is a good starting point.[1]
Loading Method Dry Loading or Minimal Strong SolventPrevents band broadening and improves separation efficiency.[1]
Table 2: Solvent Screening Guide for Recrystallization
Solvent ClassExamplesSuitability for this compound
Alkanes Hexane, HeptaneLikely to have low solubility. Good as an anti-solvent in a mixed system.
Aromatics TolueneMay be too soluble.[8]
Ethers Diethyl Ether, MTBEModerate solubility; potential for use.
Esters Ethyl AcetateOften a good candidate; moderate polarity.[2]
Alcohols Ethanol, IsopropanolMay be too soluble; risk of transesterification if heated for prolonged periods with a catalyst.
Halogenated DichloromethaneLikely too soluble for use as a primary recrystallization solvent.[4]

Experimental Protocols

Protocol 1: Flash Column Chromatography

Objective: To purify crude this compound by removing polar and non-polar impurities.

Safety: Perform all operations in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. This compound can cause skin and eye irritation.[9]

Methodology:

  • Solvent System Selection:

    • Dissolve a small amount of the crude material in dichloromethane.

    • Spot the solution on a TLC plate.

    • Develop plates in various ratios of ethyl acetate in hexane (e.g., 5%, 10%, 20%).

    • Identify the solvent system that provides a product Rf of ~0.3-0.4 and good separation from impurities.[1]

  • Column Packing:

    • Securely clamp a glass column vertically.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexane).

    • Pour the slurry into the column, tapping gently to ensure even packing and remove air bubbles.

    • Add a thin layer of sand on top of the silica bed.[1]

    • Equilibrate the column by running 2-3 column volumes of the initial mobile phase through the silica, ensuring the solvent level never drops below the top of the sand layer.[1]

  • Sample Loading:

    • Dissolve the crude product (e.g., 1.0 g) in a minimal volume of dichloromethane.

    • Carefully apply the sample solution to the top of the silica gel bed with a pipette.[1]

    • Alternative (Dry Loading): Adsorb the crude product onto ~2-3x its weight in silica gel. Evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure (using compressed air or nitrogen) to achieve a steady flow rate.

    • Begin elution with the starting mobile phase (e.g., 5% ethyl acetate in hexane).

    • Gradually increase the mobile phase polarity as determined by the initial TLC analysis.

    • Collect fractions of a consistent volume (e.g., 20 mL) in test tubes.[1]

  • Analysis and Product Isolation:

    • Monitor the fractions by spotting them on TLC plates and visualizing under a UV lamp.

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 2: Recrystallization

Objective: To purify solid, moderately pure (>90%) this compound.

Methodology:

  • Solvent Screening (Small Scale):

    • Place ~20-30 mg of crude material into a small test tube.

    • Add a potential solvent dropwise at room temperature. If it dissolves easily, the solvent is too good.

    • If it is poorly soluble, gently heat the tube while adding the solvent dropwise until the solid just dissolves.[2]

    • Allow the clear solution to cool slowly to room temperature, then in an ice bath.

    • An ideal solvent will show poor solubility when cold but good solubility when hot, and will produce well-formed crystals upon cooling.[2]

  • Recrystallization (Scale-Up):

    • Place the crude product into an appropriately sized Erlenmeyer flask.

    • Add a minimum amount of the chosen solvent and a stir bar.

    • Heat the mixture with stirring until the solvent boils gently.

    • Continue to add small portions of the hot solvent until the compound completely dissolves. Avoid adding a large excess of solvent to maximize yield.[2]

    • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the solution through a fluted filter paper in a pre-heated funnel.[2]

    • Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming pure, large crystals.[2]

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[2]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.[2]

    • Dry the purified crystals in a vacuum oven at a temperature well below their melting point to yield the final product.[2]

Visualization of Workflow

The following diagram illustrates a decision-making workflow for selecting the appropriate purification strategy.

Purification_Workflow start Crude Ethyl thiophene-2-glyoxylate purity_check Assess Purity & Impurity Profile (TLC/GC) start->purity_check scale_check Define Scale of Purification purity_check->scale_check Purity >90% & Crystalline Solid chromatography Flash Column Chromatography purity_check->chromatography <90% Purity or Complex Mixture recrystallization Recrystallization scale_check->recrystallization Small to Large Scale distillation Vacuum Distillation scale_check->distillation Large Scale & Liquid Product & Thermally Stable final_product Pure Product (Verify by GC/NMR) chromatography->final_product recrystallization->final_product distillation->final_product

Caption: Decision tree for selecting a purification method.

References

  • BenchChem. (2025).
  • Thermo Fisher Scientific. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Synthesis of Ethyl 5-chlorothiophene-2.
  • BenchChem. (2025).
  • Fisher Scientific. (2024).
  • Spectrum Chemical Mfg. Corp. (2016). SAFETY DATA SHEET - Ethyl Glyoxylate Polymer form, (47 Percent in Toluene).
  • Fisher Scientific. (2018).
  • Sigma-Aldrich. (n.d.). This compound | 4075-58-5.
  • Thermo Fisher Scientific. (n.d.). This compound, 97%.
  • BenchChem. (n.d.). This compound | 4075-58-5.
  • Fisher Scientific. (n.d.). This compound, 97%.
  • Google Patents. (n.d.). JPH06321866A - Production of ethyl glyoxylate.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene.

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Technical Support Center: Improving the Yield of Ethyl Thiophene-2-glyoxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl thiophene-2-glyoxylate. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this crucial synthetic transformation. We will delve into the common challenges encountered during the synthesis, provide robust troubleshooting strategies, and offer detailed protocols to enhance both yield and purity. Our approach is grounded in established chemical principles to empower you with the understanding needed to solve problems effectively in your own laboratory setting.

The primary and most established method for synthesizing this compound is the Friedel-Crafts acylation of thiophene with ethyl oxalyl chloride, typically catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[1] This electrophilic aromatic substitution targets the electron-rich thiophene ring. The reaction's success, however, is highly sensitive to a variety of parameters, which can often lead to suboptimal yields and the formation of troublesome byproducts.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.

Q1: Why is my yield of this compound consistently low?

A low yield is the most common issue, and it can stem from multiple factors. Let's break down the potential causes and their solutions.

Possible Cause 1: Deactivated Lewis Acid Catalyst The most common Lewis acid, aluminum chloride (AlCl₃), is extremely hygroscopic. Any moisture in the reaction system will hydrolyze AlCl₃, rendering it inactive and halting the reaction.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven or flame-dried under vacuum). Use a fresh, unopened container of anhydrous AlCl₃ or a freshly opened bottle stored in a desiccator.

    • Use Anhydrous Solvents: Use a high-purity, anhydrous grade solvent like dichloromethane (DCM) from a sealed bottle or one that has been freshly distilled from a suitable drying agent (e.g., CaH₂).[1]

    • Inert Atmosphere: Conduct the entire reaction, including reagent transfers, under a positive pressure of an inert gas like nitrogen or argon.[1]

Possible Cause 2: Suboptimal Reaction Temperature The Friedel-Crafts acylation of thiophene is highly exothermic. Poor temperature control can lead to a cascade of side reactions, including polymerization and polysubstitution, which consume starting materials and reduce the yield of the desired product.

  • Troubleshooting Steps:

    • Maintain Low Temperature During Addition: The addition of both ethyl oxalyl chloride and thiophene should be performed dropwise at a controlled temperature, typically between 0-5 °C, using an ice-salt or dry ice-acetone bath.[1]

    • Controlled Warming: After the addition is complete, allow the reaction to warm to room temperature slowly while monitoring its progress. A sudden temperature increase can trigger side reactions.

Possible Cause 3: Incorrect Stoichiometry The molar ratio of reactants is critical. A slight excess of the Lewis acid is typically required to activate the acylating agent.

  • Troubleshooting Steps:

    • Verify Molar Ratios: A common starting point is a molar ratio of Thiophene : Ethyl Oxalyl Chloride : AlCl₃ of approximately 1 : 1.1 : 1.2.

    • Optimize Catalyst Loading: If yields remain low, consider a systematic optimization of the AlCl₃ loading. Too little will result in an incomplete reaction, while too much can promote byproduct formation.

Possible Cause 4: Product Loss During Work-up The glyoxylate product can be sensitive to the work-up conditions. Hydrolysis of the ester can occur if exposed to harsh acidic or basic conditions for extended periods.

  • Troubleshooting Steps:

    • Rapid Quenching: Quench the reaction by carefully and slowly pouring the reaction mixture into a mixture of crushed ice and dilute HCl. This should be done in a well-ventilated fume hood.

    • Efficient Extraction: Perform the aqueous work-up and extractions promptly. Use a suitable organic solvent like DCM or ethyl acetate.

    • Minimize Emulsions: If emulsions form during extraction, they can be broken by adding brine (saturated NaCl solution).

Q2: My reaction mixture turns dark black, and I isolate a polymeric tar. What's going wrong?

This is a classic sign of thiophene polymerization, a common side reaction under strong acidic conditions. Thiophene is an electron-rich heterocycle and can be sensitive to the harshness of traditional Friedel-Crafts conditions.

  • Troubleshooting Steps:

    • Strict Temperature Control: As mentioned above, this is your first line of defense. Ensure the temperature never exceeds 5 °C during the addition phase.

    • Reverse Addition: Consider adding the AlCl₃/DCM slurry to the solution of thiophene and ethyl oxalyl chloride at low temperature. This can sometimes help control the exotherm.

    • Use a Milder Lewis Acid: If polymerization persists, AlCl₃ may be too aggressive. Consider alternative, milder Lewis acids.

    Lewis AcidReactivityHandling NotesWork-up
    AlCl₃ HighHighly hygroscopic, vigorous reaction with water.Requires careful quenching with ice/acid.
    SnCl₄ ModerateHygroscopic liquid, easier to handle than AlCl₃.Generally milder quenching.
    Zeolites (e.g., Hβ) ModerateSolid catalyst, easily filtered off. Environmentally benign.[2]Simple filtration to remove the catalyst.[2]
    FeCl₃ ModerateHygroscopic solid.Standard aqueous work-up.
Q3: How can I effectively purify the final product?

This compound can be an oil or a low-melting solid, making purification challenging.

  • Troubleshooting Steps:

    • Column Chromatography: This is a highly effective method. Use silica gel with a gradient eluent system, typically starting with hexane and gradually increasing the proportion of ethyl acetate.[3] The product is moderately polar and should separate well from nonpolar impurities (unreacted thiophene) and highly polar byproducts (polymers).

    • Vacuum Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure can be an excellent method for purification on a larger scale.

    • Recrystallization: If the product can be solidified, recrystallization from a mixed solvent system like ethanol/water or hexane/ethyl acetate can yield highly pure material.[3]

Frequently Asked Questions (FAQs)

Q: What is the reaction mechanism, and why does substitution occur at the 2-position? A: The reaction proceeds via a classic electrophilic aromatic substitution (Friedel-Crafts acylation). The Lewis acid (e.g., AlCl₃) coordinates to the ethyl oxalyl chloride, generating a highly electrophilic acylium ion. The thiophene ring then acts as a nucleophile, attacking this electrophile. The attack preferentially occurs at the C2 (or C5) position because the resulting carbocation intermediate is more stable, being delocalized over three resonance structures, compared to only two for an attack at the C3 position.[4]

Friedel-Crafts Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack cluster_2 Product Formation EOC Ethyl Oxalyl Chloride Complex [EOC-AlCl₃] Complex EOC->Complex Coordination AlCl3 AlCl₃ (Lewis Acid) AlCl3->Complex Acylium Acylium Ion (Electrophile) Complex->Acylium Loss of AlCl₄⁻ Sigma Sigma Complex (C2 Attack Intermediate) Acylium->Sigma Thiophene Thiophene Thiophene->Sigma Nucleophilic Attack Product This compound Sigma->Product Deprotonation (Restores Aromaticity)

Caption: Friedel-Crafts acylation mechanism for this compound.

Q: How do I monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the most convenient method.[1] Use a silica gel plate and an appropriate mobile phase (e.g., 20% ethyl acetate in hexane). Spot the reaction mixture alongside your starting material (thiophene). The reaction is complete when the thiophene spot has disappeared. The product spot will be more polar (lower Rf) than thiophene.

Q: What are the key safety precautions? A:

  • Reagents: Both aluminum chloride and ethyl oxalyl chloride are corrosive and react violently with water. Handle them in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Quenching: The quenching step is highly exothermic and releases HCl gas. Perform it slowly, behind a blast shield if possible, and with adequate ventilation in a fume hood.

Detailed Experimental Protocol

This protocol is a generalized procedure based on common literature methods.[1] Optimization may be required based on your specific lab conditions and scale.

Experimental Workflow Setup 1. Reaction Setup (Dry Glassware, Inert Gas) Cooling 2. Cooling (Cool flask to 0-5 °C) Setup->Cooling Addition1 3. Reagent Addition (Add AlCl₃ to DCM) Cooling->Addition1 Addition2 4. Acylating Agent Addition (Add Ethyl Oxalyl Chloride) Addition1->Addition2 Addition3 5. Substrate Addition (Add Thiophene dropwise) Addition2->Addition3 Reaction 6. Reaction (Stir at RT, Monitor by TLC) Addition3->Reaction Quench 7. Quenching (Pour into Ice/HCl) Reaction->Quench Workup 8. Work-up (Separate layers, Wash, Dry) Quench->Workup Purify 9. Purification (Column Chromatography) Workup->Purify Analyze 10. Analysis (NMR, GC-MS) Purify->Analyze

Caption: Step-by-step workflow for this compound synthesis.

Materials:
  • Thiophene

  • Ethyl oxalyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen or Argon gas

Procedure:
  • Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

  • Catalyst Suspension: Charge the flask with anhydrous DCM and cool it to 0-5 °C in an ice bath. While stirring, carefully and portion-wise add anhydrous aluminum chloride (1.2 eq).

  • Acylating Agent Addition: Dissolve ethyl oxalyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension, ensuring the internal temperature remains below 5 °C.

  • Thiophene Addition: After the previous addition is complete, add a solution of thiophene (1.0 eq) in anhydrous DCM to the dropping funnel. Add the thiophene solution dropwise to the reaction mixture, again maintaining the temperature at 0-5 °C.

  • Reaction: Once the thiophene addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes. Then, remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring and monitor the reaction by TLC until the thiophene is consumed (typically 2-4 hours).

  • Quenching: In a separate large beaker, prepare a mixture of crushed ice and 1 M HCl. Slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring.

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude oil by silica gel column chromatography using an ethyl acetate/hexane eluent system to yield pure this compound.

Troubleshooting Decision Tree

If you encounter issues, this logical guide can help you diagnose the problem.

Troubleshooting Flowchart rect_node rect_node start Low Yield? dark_color Reaction turned dark/polymeric? start->dark_color Yes temp_control IMPROVE TEMP CONTROL - Slower reagent addition - More efficient cooling bath - Consider milder Lewis acid (SnCl₄) dark_color->temp_control Yes unreacted_sm Significant unreacted starting material by TLC? dark_color->unreacted_sm No catalyst_issue CHECK REAGENTS & CONDITIONS - Use fresh anhydrous AlCl₃ - Ensure solvent is dry - Increase reaction time/temp slightly - Verify stoichiometry unreacted_sm->catalyst_issue Yes workup_loss CHECK WORK-UP & PURIFICATION - Check pH of aqueous layers (avoid harsh base) - Re-extract aqueous layers - Optimize chromatography conditions unreacted_sm->workup_loss No

Caption: A decision tree for troubleshooting low yield in the synthesis.

References
  • Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. (2011). ResearchGate.
  • Heterocyclic α-oxoesters (hetaryl glyoxylates): Synthesis and chemical transformations. Part 1. (2020). Chemistry of Heterocyclic Compounds.
  • Phase-Vanishing Method: Friedel-Crafts Acylation of Thiophene with Tin Tetrachloride and its Application to Convenient Parallel Synthesis. (2001). ResearchGate.
  • New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer. (2022). National Institutes of Health (NIH).
  • Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. (2014). TSI Journals.
  • Method for preparation of thiophene-2-carbonyl chlorides with oxalyl chloride. (2017). Google Patents.
  • Regioselectivity in Friedel–Crafts acylation of thiophene. (2017). Chemistry Stack Exchange.
  • Oxalyl chloride. (n.d.). Wikipedia.

Sources

Technical Support Center: Optimization of Ethyl Thiophene-2-Glyoxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and reaction condition optimization of ethyl thiophene-2-glyoxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, we provide in-depth technical guidance, troubleshooting advice, and detailed protocols to help you achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and direct method is the Friedel-Crafts acylation of thiophene with ethyl oxalyl chloride.[1] This electrophilic aromatic substitution reaction utilizes a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to introduce the ethyl glyoxylate group onto the thiophene ring.[1]

Q2: Why does the acylation occur primarily at the 2-position of the thiophene ring?

The regioselectivity for the 2-position is a well-documented characteristic of electrophilic substitution on thiophene. This preference is due to the greater stabilization of the cationic intermediate formed during the reaction. The intermediate resulting from attack at the 2-position can be described by more resonance structures, thus delocalizing the positive charge more effectively than the intermediate formed from attack at the 3-position.

Q3: What are the critical parameters to control for a successful synthesis?

Key parameters include the purity and stoichiometry of reactants and catalyst, reaction temperature, and rigorous exclusion of moisture. Aluminum chloride, the common Lewis acid catalyst, is highly sensitive to water, which can deactivate it and significantly lower the yield.

Q4: I am observing a low yield in my reaction. What are the likely causes?

Low yields in Friedel-Crafts acylation can often be attributed to several factors:

  • Catalyst inactivity: Moisture in the reaction setup (glassware, solvent, or reagents) can deactivate the aluminum chloride catalyst.

  • Suboptimal temperature: The reaction is typically conducted at low temperatures (0-5 °C) during the addition of reagents to control the exothermic reaction and prevent side reactions. Allowing the temperature to rise uncontrollably can lead to polymerization of thiophene and reduced yield.

  • Incorrect stoichiometry: A sufficient amount of the Lewis acid is crucial, as it forms a complex with the ketone product. Often, more than a stoichiometric equivalent of AlCl₃ is required.

  • Impure reagents: The purity of thiophene, ethyl oxalyl chloride, and the solvent is critical for a clean reaction.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive catalyst (AlCl₃) due to moisture.Ensure all glassware is flame-dried, use anhydrous solvent, and handle AlCl₃ in a dry environment (e.g., glove box or under an inert atmosphere).
Deactivated thiophene starting material.Use freshly distilled thiophene.
Insufficient catalyst loading.Increase the molar ratio of AlCl₃ to thiophene. A 1.1 to 1.5 molar equivalent is often a good starting point.
Formation of a Dark, Tarry Mixture Reaction temperature was too high.Maintain a low temperature (0-5 °C) during the addition of reagents and allow the reaction to warm to room temperature slowly.
Incorrect order of addition.Add the thiophene solution to the pre-formed complex of ethyl oxalyl chloride and AlCl₃.
Presence of Multiple Products in TLC/GC Analysis Isomer formation (3-substituted product).While the 2-isomer is favored, suboptimal conditions can lead to the formation of the 3-isomer. Ensure low-temperature conditions and controlled addition of reagents.
Di-acylation of thiophene.Use a molar excess of thiophene relative to ethyl oxalyl chloride to minimize the chance of a second acylation.
Difficult Product Isolation/Purification Incomplete quenching of the catalyst.Ensure the reaction mixture is thoroughly quenched with ice-cold water or dilute acid to break up the aluminum chloride-product complex.
Emulsion formation during work-up.Add brine during the extraction to help break up emulsions.

Optimized Experimental Protocol

This protocol is a representative procedure based on established principles of Friedel-Crafts acylation for the synthesis of this compound.

Materials:

  • Thiophene (freshly distilled)

  • Ethyl oxalyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Ice bath

Reaction Workflow Diagram

G cluster_setup Reaction Setup cluster_addition Reagent Addition cluster_reaction Reaction & Work-up cluster_purification Purification setup 1. Flame-dry glassware under inert atmosphere. Add AlCl3 and anhydrous DCM. cool 2. Cool the suspension to 0-5 °C. setup->cool add_acyl 3. Add ethyl oxalyl chloride solution dropwise at 0-5 °C to form the acylium ion complex. add_thiophene 4. Add thiophene solution dropwise at 0-5 °C. add_acyl->add_thiophene react 5. Stir at 0-5 °C, then warm to room temperature. Monitor by TLC. quench 6. Quench the reaction by pouring onto ice/HCl. react->quench extract 7. Separate organic layer, extract aqueous layer with DCM. quench->extract wash 8. Wash combined organic layers with NaHCO3 and brine. extract->wash dry 9. Dry over Na2SO4, filter, and concentrate. wash->dry purify 10. Purify crude product by vacuum distillation or column chromatography. caption Experimental Workflow for this compound Synthesis

Caption: Experimental Workflow for this compound Synthesis

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an inert gas inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane (DCM).

  • Cooling: Cool the stirred suspension to 0-5 °C using an ice bath.

  • Addition of Acylating Agent: Dissolve ethyl oxalyl chloride (1.1 equivalents) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the AlCl₃ suspension while maintaining the temperature between 0-5 °C. Stir for 15-20 minutes to allow for the formation of the electrophilic acylium ion complex.

  • Addition of Thiophene: Dissolve thiophene (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the thiophene solution dropwise to the reaction mixture, again ensuring the temperature remains at 0-5 °C.

  • Reaction: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes, then allow it to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by pouring it onto a mixture of crushed ice and 1 M HCl.

    • Separate the organic layer.

    • Extract the aqueous layer with two portions of DCM.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate eluent system.

Optimization of Reaction Conditions

The following table summarizes key reaction parameters and their impact on the synthesis of this compound. The provided ranges are based on literature for similar Friedel-Crafts acylations and should be used as a starting point for optimization.

Parameter Typical Range Effect on Reaction Causality
Molar Ratio (Thiophene:Ethyl Oxalyl Chloride:AlCl₃) 1 : 1.1 : 1.2-1.5A slight excess of the acylating agent and a larger excess of the catalyst are generally beneficial.Ensures complete consumption of the thiophene and compensates for catalyst complexation with the product.
Temperature (°C) 0-5 (addition), Room Temp (reaction)Lower temperatures control the exothermic reaction and minimize side reactions.Higher temperatures can lead to polymerization of the electron-rich thiophene ring.
Reaction Time (hours) 1-4Sufficient time is needed for the reaction to go to completion.Reaction progress should be monitored to avoid prolonged reaction times which may lead to byproduct formation.
Solvent Dichloromethane (DCM), Carbon disulfide (CS₂)The choice of solvent can influence the solubility of the catalyst complex and reaction rate.DCM is a common choice due to its inertness and ability to dissolve the reactants and intermediates.
Potential Side Reactions

G Thiophene Thiophene Product This compound Thiophene->Product 2-Acylation (Major) Isomer Ethyl Thiophene-3-glyoxylate Thiophene->Isomer 3-Acylation (Minor) Polymer Thiophene Polymer Thiophene->Polymer High Temp. Acylium EtOOCCO+ Diacylated Diacylated Product Product->Diacylated Further Acylation

Caption: Potential Side Reactions in Thiophene Glyoxylation

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Appearance: Typically a clear, colorless to yellow or brown liquid. GC Assay: ≥96.0% Refractive Index: 1.5475-1.5525 @ 20°C

¹H NMR (400 MHz, CDCl₃):

  • δ 8.13 (dd, J = 3.8, 1.0 Hz, 1H)

  • δ 7.83 (dd, J = 4.8, 1.0 Hz, 1H)

  • δ 7.22-7.17 (m, 1H)

  • δ 4.44 (q, J = 7.0 Hz, 2H)

  • δ 1.43 (t, J = 7.2 Hz, 3H)

¹³C NMR (100 MHz, CDCl₃):

  • δ 176.4

  • δ 161.7

  • δ 139.1

  • δ 137.4

  • δ 137.2

  • δ 128.6

  • δ 62.7

  • δ 14.0

References

  • NotEvans. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange.
  • Royal Society of Chemistry. (2022). Ambient and aerobic carbon-carbon bond cleavage toward α-ketoester synthesis by transition-metal-free photocatalysis.

Sources

Technical Support Center: Column Chromatography of Ethyl Thiophene-2-glyoxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth technical support for the purification of ethyl thiophene-2-glyoxylate via column chromatography. This document moves beyond a simple set of instructions to explain the causality behind experimental choices, ensuring a robust and reproducible protocol.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process, offering explanations and actionable solutions.

Q1: I'm seeing poor separation between my product and an impurity. The spots are too close on the TLC.

A1: This is a common challenge indicating that the selectivity of your mobile phase is insufficient. The goal is to find a solvent system that maximizes the difference in affinity for the stationary phase between your product and the impurities.

  • Underlying Cause: The polarity of your chosen solvent system is likely causing both the this compound and the impurity to travel at very similar rates down the silica column. Silica gel is a highly polar stationary phase; compounds separate based on their relative polarity and interaction with the silica.[1] Less polar compounds elute faster, while more polar compounds are retained longer.[1]

  • Immediate Solution: Optimize the Mobile Phase.

    • Systematic TLC Analysis: Before running the column, it is crucial to perform a thorough TLC analysis with different solvent ratios.[2] A common and effective mobile phase for compounds of moderate polarity like this compound is a mixture of a non-polar solvent (e.g., Hexane or Heptane) and a more polar solvent (e.g., Ethyl Acetate).

    • Target a Lower Rf: The ideal solvent system for column chromatography should give your target compound an Rf (Retention factor) value between 0.3 and 0.4 on the TLC plate.[2] This range typically provides the best balance for good separation on a column.

    • Adjust Polarity Incrementally: Start with a low polarity mixture (e.g., 5% Ethyl Acetate in Hexane) and gradually increase the ethyl acetate concentration (e.g., to 10%, 15%, 20%).[2] Observe the separation between the spots at each concentration.

    • Consider a Different Solvent System: If adjusting the ratio of hexane/ethyl acetate doesn't work, you may need to change the solvents themselves to alter the selectivity. For example, substituting Dichloromethane for some of the Hexane can change the interaction dynamics.

Q2: My product seems to be stuck on the column; it's not eluting even with a high concentration of ethyl acetate.

A2: This indicates that the mobile phase is not polar enough to displace your compound from the highly polar silica gel.

  • Underlying Cause: this compound, with its ester and ketone functionalities, has significant polarity. If the mobile phase is too non-polar, the compound's affinity for the silica gel will be far stronger than its solubility in the eluent, leading to very strong retention.

  • Solution:

    • Increase Mobile Phase Polarity: Gradually increase the percentage of the polar solvent in your mobile phase. If you are using a hexane/ethyl acetate system, you can increase the ethyl acetate percentage up to 50% or even higher.

    • Introduce a Stronger Polar Solvent: If ethyl acetate is insufficient, a small amount (0.5-2%) of an even more polar solvent like methanol can be added to the mobile phase. This should be done cautiously, as it can drastically reduce the retention of all compounds.

    • Check for Compound Degradation: Thiophene-containing compounds can sometimes be sensitive to acidic silica gel. If the compound is decomposing on the column, it may not elute as expected. This can sometimes be observed as streaking or the appearance of new, very polar spots on the TLC. Using deactivated (neutral) silica gel can be a solution in such cases.

Q3: My product is eluting too quickly, right with the solvent front (Rf is close to 1.0).

A3: This is the opposite of the previous problem and signifies that your mobile phase is too polar.

  • Underlying Cause: The solvent system is so polar that it outcompetes your compound for binding sites on the silica gel. This causes the compound to spend most of its time in the mobile phase and elute very quickly, resulting in no separation from other non-polar impurities.[1]

  • Solution:

    • Decrease Mobile Phase Polarity: You must reduce the concentration of the polar component of your mobile phase. If you are using 20% ethyl acetate in hexane, try reducing it to 10% or 5%.

    • Re-develop TLC: Re-run TLC plates with less polar solvent systems until you achieve the target Rf of 0.3-0.4 for your product.[2]

Q4: The collected fractions are pure, but my final yield is very low.

A4: Low yield can result from several factors, from physical loss to irreversible binding on the column.

  • Potential Causes & Solutions:

    • Irreversible Adsorption: Highly polar impurities or even the product itself can sometimes bind irreversibly to active sites on the silica gel. This is more common with very polar compounds or when using highly activated silica.

    • Incomplete Elution: You may have stopped collecting fractions too early. Before dismantling the column, flush it with a very polar solvent (e.g., 100% ethyl acetate or even 5% methanol in ethyl acetate) and check this final fraction by TLC to see if any product remained on the column.

    • Incorrect Sample Loading: If the initial sample band was too diffuse, it can lead to broad peaks and poor separation, making it difficult to isolate pure fractions without significant product loss in mixed fractions. Ensure you load the sample in the most concentrated solution possible and in a minimal volume.[2] "Dry loading" (adsorbing the crude material onto a small amount of silica) is an excellent technique to ensure a tight initial band.[2]

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase and mobile phase for purifying this compound?

A1:

  • Stationary Phase: Standard flash-grade silica gel (230-400 mesh) is the most common and effective choice for this type of compound.[2] Its high polarity provides good retention and allows for separation based on differences in the polarity of the components in the crude mixture.

  • Mobile Phase: A gradient elution using a mixture of Hexane (or heptane) and Ethyl Acetate is highly recommended.[2] You should start with a low concentration of ethyl acetate (e.g., 5%) and gradually increase the polarity. The optimal gradient should be determined by preliminary TLC analysis as described in the troubleshooting section.

Q2: How do I choose between isocratic and gradient elution?

A2: For purifying crude reaction mixtures, a gradient elution is almost always superior.

  • Isocratic Elution (using a constant solvent ratio) is best when the compounds you are separating have very similar Rf values. It can provide high resolution in a specific polarity range.

  • Gradient Elution (gradually increasing the mobile phase polarity) is more efficient for separating a mixture with components of widely different polarities.[2] It allows the less polar impurities to elute quickly in the non-polar phase, and then the polarity is increased to elute the more polar product in a reasonable time, resulting in sharper peaks and a faster overall purification.

Q3: What is the best way to load my crude sample onto the column?

A3: The goal of sample loading is to apply the crude mixture to the top of the silica bed in the narrowest possible band. There are two primary methods:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of a solvent in which it is highly soluble but which is also relatively non-polar (e.g., dichloromethane or a small amount of the initial mobile phase).[2] Carefully add this solution to the top of the column bed with a pipette. This method is fast and simple for samples that are readily soluble.

  • Dry Loading: This is the preferred method, especially for samples that are not very soluble in the initial eluent. Dissolve your crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel (1-2 times the weight of your crude product), and evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder.[2] Carefully add this powder to the top of the packed column. This technique prevents band broadening and often leads to superior separation.

Q4: What are the likely impurities from the synthesis of this compound?

A4: The most common synthesis is a Friedel-Crafts acylation of thiophene.[3][4] Potential impurities include:

  • Unreacted Thiophene: Very non-polar, will elute very quickly.

  • Unreacted Ethyl Oxalyl Chloride: Will likely decompose or react during workup, but related species could be present.

  • Positional Isomers: Friedel-Crafts reactions on thiophene can sometimes yield small amounts of the 3-substituted isomer, which may have a polarity very similar to the desired 2-substituted product. Careful optimization of the mobile phase is key to separating these.

  • Polymeric Byproducts: These are typically very polar and will either remain at the baseline on the TLC or stay on the column.

Data & Protocols
Table 1: Solvent Polarity Index

This table can help in selecting alternative solvents for mobile phase optimization. A greater difference in polarity index between the two solvents in a binary mixture often leads to a more adjustable mobile phase.

SolventPolarity Index
Hexane0.1
Toluene2.4
Dichloromethane3.1
Diethyl Ether2.8
Ethyl Acetate 4.4
Acetone5.1
Methanol5.1
Water10.2
Table 2: Example Gradient Elution Protocol

This is a typical starting protocol that should be adapted based on your preliminary TLC results. Assume a 40g silica column for 1g of crude material.[2]

StepSolvent CompositionVolume (mL)Purpose
1. Equilibration5% Ethyl Acetate in Hexane200Prepares the column for sample loading.
2. Elution 15% Ethyl Acetate in Hexane400Elutes very non-polar impurities.
3. Elution 210% Ethyl Acetate in Hexane400Elutes compounds of low-to-moderate polarity.
4. Elution 315% Ethyl Acetate in Hexane400Likely elution range for the product.
5. Elution 420% Ethyl Acetate in Hexane400Elutes slightly more polar compounds.
6. Flush50% Ethyl Acetate in Hexane200Removes highly polar compounds from the column.
Experimental Workflow Diagram

The following diagram outlines the logical flow of the entire column chromatography process.

G cluster_prep 1. Method Development cluster_execution 2. Column Execution cluster_analysis 3. Analysis & Isolation TLC Run TLCs with varying Hexane/EtOAc ratios Optimize Identify solvent system giving product Rf ≈ 0.3-0.4 TLC->Optimize Analyze spots Pack Pack column with silica gel slurry Optimize->Pack Proceed with optimized system Load Load crude sample (Wet or Dry method) Pack->Load Elute Run gradient elution (e.g., 5% -> 20% EtOAc) Load->Elute Collect Collect fractions (e.g., 20 mL each) Elute->Collect TLC_Fractions Spot fractions on TLC plates to identify product Collect->TLC_Fractions Monitor elution Combine Combine pure fractions containing the product TLC_Fractions->Combine Evaporate Remove solvent via rotary evaporation Combine->Evaporate Final_Product Obtain Purified This compound Evaporate->Final_Product

Caption: Workflow for purification of this compound.

References
  • BenchChem. (n.d.). Application Note: High-Purity Isolation of Ethyl 5-chlorothiophene-2-glyoxylate via Flash Column Chromatography.
  • BenchChem. (n.d.). Synthesis of Ethyl 5-chlorothiophene-2.
  • European Patent Office. (n.d.). Purification of alkyl glyoxylate in a continuous column by azeotropic distillation.
  • BenchChem. (n.d.). Application Notes and Protocols: Derivatization of Ethyl 5-chlorothiophene-2-glyoxylate for Drug Discovery.
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of Ethyl 5-chlorothiophene-2-glyoxylate by Recrystallization.
  • Organic Syntheses. (n.d.). Procedure.
  • BenchChem. (n.d.). This compound | 4075-58-5.
  • ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube.
  • YMER. (n.d.). To Study the Efficiency of Different Solvent Systems for TLC Separation of Ball Pen Inks.
  • Google Patents. (n.d.). CN110590736A - Synthesis method of 2-thiophene glyoxylic acid.
  • The Organic Chemistry Channel. (2013, October 21). 【4K】-- Column Chromatography (Purification) [Video]. YouTube.
  • PubMed. (2016, May 12). The effect of solvent grade on thin layer chromatographic analysis of writing inks.
  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids.

Sources

Technical Support Center: Distillation of Ethyl Thiophene-2-Glyoxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of Ethyl Thiophene-2-Glyoxylate via distillation. This resource is designed for researchers, chemists, and drug development professionals who handle this critical intermediate. Here, we move beyond simple protocols to explain the underlying principles and provide robust troubleshooting solutions based on extensive field experience and established chemical engineering principles. Our goal is to empower you to perform this purification with high yield, purity, and safety.

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the most common preliminary questions regarding the properties and handling of this compound.

Q1: What is this compound and why is its purity important?

This compound is a key chemical intermediate used in the synthesis of more complex heterocyclic compounds, particularly in drug discovery and medicinal chemistry.[1][2] Its molecular structure, featuring a thiophene ring with adjacent ketone and ester functionalities, makes it a versatile building block for creating novel pharmaceutical agents, including those with potential antimicrobial and anti-inflammatory properties.[1] Purity is paramount because residual starting materials, solvents, or byproducts can lead to unwanted side reactions, lower yields in subsequent steps, and introduce impurities into the final active pharmaceutical ingredient (API).

Q2: What are the key physical properties I need to know for distillation?

Understanding the physical properties is critical for designing a successful purification protocol. The most important parameter is the boiling point, which dictates the use of vacuum distillation. Distillation at atmospheric pressure would require excessively high temperatures, leading to thermal degradation.[3]

Table 1: Physical & Chemical Properties of this compound

PropertyValueSource
CAS Number 4075-58-5[4][5][6]
Molecular Formula C₈H₈O₃S[2][4]
Molecular Weight 184.21 g/mol [2][6]
Appearance Dark yellow liquid[4]
Density 1.25 g/cm³[2][7]
Boiling Point 102°C - 110°C @ 0.8 mmHg[2]
Flash Point >110°C (>230°F)[2]
Refractive Index ~1.5505[2]

Q3: Why is vacuum distillation the required method for this compound?

Vacuum distillation is essential for compounds that have high boiling points or are thermally sensitive.[8][9] By reducing the pressure inside the distillation apparatus, the boiling point of the liquid is significantly lowered.[9] For this compound, this allows for vaporization and collection at a temperature (e.g., ~102-110°C) that is well below its decomposition temperature, preserving the molecule's integrity and preventing the formation of tarry byproducts.[2][3][10]

Q4: What are the primary safety precautions for handling and distilling this compound?

Safety is non-negotiable. Based on its Safety Data Sheet (SDS), this compound is an irritant.[4] Adherence to the following is mandatory:

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile or neoprene gloves, and chemical safety goggles.[1]

  • Ventilation: All handling and distillation procedures must be conducted inside a certified chemical fume hood to avoid inhalation of vapors.[4][11]

  • Grounding: Distillation apparatus, especially when heating flammable organic compounds, should be properly grounded to prevent static discharge, which could be an ignition source.[11][12][13]

  • First Aid: In case of skin contact, wash immediately with soap and plenty of water.[4] For eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[4] If inhaled, move to fresh air.[4]

Part 2: Troubleshooting Guide for Distillation

Encountering issues during vacuum distillation is common. This guide provides a systematic approach to diagnosing and resolving them.

Q5: I've set up my distillation, but no product is distilling over. What's wrong?

This is a frequent issue that can usually be traced to one of three factors: vacuum, temperature, or system integrity.

  • Probable Cause 1: Inadequate Vacuum. The most common culprit is a poor vacuum level (i.e., the pressure is too high).

    • Solution: Check all joints for proper sealing. Ensure ground glass joints are clean and lightly greased with a suitable vacuum grease.[14] Verify your vacuum pump is operating correctly and is capable of reaching the required pressure (<1 mmHg). A vacuum gauge (manometer) is essential for accurately diagnosing the system's pressure.

  • Probable Cause 2: Insufficient Heating. The temperature of the heating mantle may be too low to bring the compound to a boil, even under vacuum.

    • Solution: Gradually increase the temperature of the heating mantle. The pot temperature will need to be significantly higher than the target boiling point of the vapor. Wrap the distillation flask and fractionating column with glass wool or aluminum foil to insulate the apparatus and minimize heat loss.[14]

  • Probable Cause 3: System Leak. A leak in the apparatus will prevent the system from reaching the target vacuum.

    • Solution: Carefully inspect all glassware for cracks. Ensure all connections, including tubing to the vacuum pump and cold trap, are secure and airtight.

Q6: My distillation is proceeding, but the liquid in the distillation pot is turning black and my yield is low.

This indicates thermal decomposition. You are essentially "cooking" your compound.

  • Probable Cause: Excessive Temperature. The heating mantle is set too high, causing the compound to decompose before it can distill. High-boiling point esters are prone to forming tar at high temperatures.[3][10]

    • Solution: Immediately reduce the heating mantle temperature. The goal is to provide just enough energy for a slow, steady distillation rate (e.g., 1-2 drops per second). If decomposition has already occurred, it may be necessary to stop, cool the system, and restart with fresh crude material after cleaning the flask. A better vacuum will also allow you to distill at a lower temperature, mitigating this risk.

Q7: The liquid in my distillation flask is bumping violently instead of boiling smoothly.

This dangerous phenomenon is called superheating, where the liquid heats above its boiling point without forming vapor bubbles, followed by sudden, violent boiling.[8]

  • Probable Cause: Lack of Nucleation Sites. Smooth surfaces of laboratory glassware can inhibit bubble formation.

    • Solution 1 (Recommended): Use a magnetic stir bar and stir plate. The vortex and movement of the stir bar provide a large surface area and constant agitation, promoting smooth boiling.

    • Solution 2: Add boiling chips to the flask before heating.[8] Crucial Safety Note: Never add boiling chips or a stir bar to a hot liquid, as this can trigger violent flash boiling.

Troubleshooting Workflow Diagram

The following diagram outlines a logical process for diagnosing common vacuum distillation problems.

Distillation_Troubleshooting start Problem: Low or No Distillate q_vacuum Is Vacuum Gauge Reading <1 mmHg? start->q_vacuum s_vacuum Action: - Check pump function - Find & seal leaks - Check joint grease q_vacuum->s_vacuum No q_temp Is Pot Temperature >120°C? q_vacuum->q_temp Yes s_vacuum->q_vacuum s_temp Action: - Increase mantle setting - Insulate column & flask q_temp->s_temp No q_bumping Is liquid bumping violently? q_temp->q_bumping Yes s_temp->q_temp s_bumping Action: - Add stir bar (before heating) - Ensure stirring is active q_bumping->s_bumping Yes success Result: Stable Distillation q_bumping->success No s_bumping->success

Caption: A logical workflow for troubleshooting common vacuum distillation issues.

Part 3: Standard Operating Protocol

This section provides a detailed, step-by-step methodology for the vacuum distillation of this compound.

Experimental Protocol: Vacuum Distillation

Objective: To purify crude this compound by removing lower-boiling impurities and higher-boiling, non-volatile residues.

1. Pre-Distillation Workup (Impurity Removal): a. Transfer the crude reaction mixture to a separatory funnel. b. Wash the organic layer sequentially with: i. Saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove any acidic impurities (e.g., unreacted thiophene-2-glyoxylic acid).[1][10] ii. Water (H₂O). iii. Saturated sodium chloride (NaCl) solution (brine) to aid in breaking emulsions and removing bulk water. c. Dry the isolated organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). d. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the bulk solvent. The remaining dark yellow oil is the crude product ready for distillation.

2. Apparatus Assembly: a. Select a round-bottom flask (distillation pot) of an appropriate size (it should be 1/2 to 2/3 full with the crude oil). b. Add a magnetic stir bar to the flask. c. Assemble the distillation apparatus: Connect a short-path distillation head or a fractionating column (Vigreux) to the flask. At the top of the column, place a thermometer with the bulb positioned just below the sidearm leading to the condenser. d. Attach a condenser to the sidearm and a receiving flask at the condenser outlet. e. Connect the vacuum adapter on the receiving flask to a cold trap (e.g., cooled with dry ice/acetone or a cryocooler) and then to the vacuum pump. f. Lightly grease all ground-glass joints to ensure an airtight seal. g. Place the distillation flask in a heating mantle resting on a lab jack.

3. Distillation Procedure: a. Turn on the coolant flow to the condenser. b. Begin stirring the crude material in the distillation pot. c. Slowly and carefully turn on the vacuum pump to evacuate the system. The pressure should drop to below 1 mmHg. d. Once the vacuum is stable, begin to gently heat the distillation pot with the heating mantle. e. A "forerun" of any residual solvent or low-boiling impurities may distill first. This should be collected in a separate receiving flask and discarded. f. Increase the heat gradually until the product begins to distill. The vapor temperature should rise and hold steady within the expected boiling range (102-110°C at ~0.8 mmHg).[2] Collect this fraction in a clean, pre-weighed receiving flask. g. Continue distillation until the rate slows significantly or the pot temperature rises sharply, indicating that all the product has distilled. h. Turn off the heating mantle and allow the system to cool completely before slowly and carefully venting the apparatus to atmospheric pressure. Never vent a hot system under vacuum.

4. Post-Distillation: a. Weigh the receiving flask to determine the yield of the purified, pale yellow liquid. b. Characterize the product for purity using analytical methods such as Gas Chromatography (GC), ¹H NMR, and ¹³C NMR.[1] Key spectroscopic signals include a ¹³C NMR peak around 170 ppm for the ester carbonyl and ¹H NMR signals between 6.8–7.5 ppm for the thiophene ring protons.[1]

References

  • Google Patents. (2012, May 2).
  • Google Patents. (1956, May 15).
  • Sciencemadness Discussion Board. (2020, August 13). Distilling esters with very high boiling points?[Link]
  • Anokhina, E., et al. (2018). Benzene Purification from Thiophene by Extractive Distillation with Dimethylformamide. Chemical Engineering Transactions, 70, 133-138. [Link]
  • AIDIC. (2018).
  • Semantic Scholar. (n.d.). Purifying Benzene from Thiophene by Extractive Distillation Using Columns with Side Withdrawal in the Vapor Phase. [Link]
  • Reddit. (2022, March 18).
  • BIOSYNCE. (n.d.). Ethyl 2-oxo-2-(thiophen-2-yl)
  • Jack Westin. (n.d.).
  • Pressure Control Solutions. (2019, November 11).
  • ResearchGate. (n.d.).
  • Stenutz. (n.d.).

Sources

Technical Support Center: Ethyl Thiophene-2-Glyoxylate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for ethyl thiophene-2-glyoxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and questions related to the synthesis and subsequent reactions of this compound, with a focus on identifying and mitigating the formation of common byproducts. Our goal is to provide you with the expertise and practical insights needed to ensure the success and integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the use of this compound in organic synthesis.

Q1: What are the most common byproducts I can expect when synthesizing this compound via Friedel-Crafts acylation?

A1: The most prevalent byproducts in the Friedel-Crafts acylation of thiophene with ethyl oxalyl chloride are primarily regioisomers and polymeric materials. Specifically, you may encounter:

  • Ethyl thiophene-3-glyoxylate: This is the main regioisomeric byproduct. While the acylation of thiophene strongly favors the 2-position due to the higher stability of the reaction intermediate, small amounts of the 3-substituted isomer can form, particularly at higher reaction temperatures.[1][2][3]

  • Polymeric/Resinous Materials: Thiophene is sensitive to strong Lewis acids and can polymerize or degrade under harsh conditions, leading to the formation of intractable tars.[4] This is often exacerbated by elevated temperatures or prolonged reaction times.

  • Diacylated Thiophenes: Although the glyoxylate group is electron-withdrawing and deactivates the thiophene ring to further acylation, trace amounts of diacylated products may be observed under forcing conditions.

Q2: I am seeing a significant amount of a polar impurity in my crude product after aqueous workup. What could it be?

A2: A common polar impurity is thiophene-2-glyoxylic acid . This results from the hydrolysis of the ethyl ester of your product. This can occur if the reaction mixture is quenched with water without prior neutralization of the acid catalyst, or if the workup is performed under basic conditions. To avoid this, it is recommended to perform a careful, cold aqueous quench followed by a wash with a mild base like sodium bicarbonate solution.

Q3: When I use this compound in a Knoevenagel condensation, my yields are low. What are the likely side reactions?

A3: In a Knoevenagel condensation, the primary byproduct is water, and its efficient removal is key to driving the reaction to completion.[5] Low yields can often be attributed to:

  • Inefficient Water Removal: Failure to remove water via azeotropic distillation or with a dehydrating agent can lead to a reversible reaction and poor conversion.

  • Self-Condensation of the Methylene Compound: The active methylene compound used in the condensation can sometimes self-condense, especially under strong basic conditions or at high temperatures.

  • Michael Addition: The α,β-unsaturated product of the Knoevenagel condensation can sometimes undergo a subsequent Michael addition with another molecule of the active methylene compound, leading to a bis-adduct.[6]

Q4: Can this compound itself decompose? What are the optimal storage conditions?

A4: this compound is a relatively stable compound but can be sensitive to strong acids, bases, and oxidizing agents. For long-term storage, it is recommended to keep it in a tightly sealed container in a refrigerator.[7] Over time, exposure to atmospheric moisture can lead to slow hydrolysis to the corresponding carboxylic acid.

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Issue 1: Presence of Regioisomers in Friedel-Crafts Acylation

Symptom: NMR or GC-MS analysis of your crude this compound shows the presence of an isomeric byproduct.

Cause: The formation of ethyl thiophene-3-glyoxylate occurs due to electrophilic attack at the less favored 3-position of the thiophene ring.[1][2] While the 2-position is electronically and sterically favored, the energy difference between the two transition states is not insurmountable, and higher temperatures can provide the necessary activation energy to form the 3-isomer.

Troubleshooting Protocol:

  • Temperature Control: Maintain a low reaction temperature (0-5 °C) during the addition of the electrophile and for the duration of the reaction.

  • Choice of Lewis Acid: While AlCl₃ is common, other Lewis acids like SnCl₄ or EtAlCl₂ may offer better regioselectivity in some cases.[8]

  • Solvent Effects: The choice of solvent can influence regioselectivity. Less polar solvents like dichloromethane or carbon disulfide are generally preferred.

  • Purification: The regioisomers can often be separated by column chromatography on silica gel.

Issue 2: Formation of Tarry, Polymeric Byproducts

Symptom: Your reaction mixture becomes dark and viscous, and upon workup, you isolate a significant amount of an insoluble, tar-like material.

Cause: Thiophene is prone to polymerization and degradation in the presence of strong acids.[4] This is a common issue in Friedel-Crafts reactions when using aggressive Lewis acids like AlCl₃.

Troubleshooting Protocol:

  • Controlled Addition: Add the Lewis acid portion-wise to a cooled solution of the thiophene and acylating agent to manage the initial exotherm.

  • Stoichiometry of Lewis Acid: Use the minimum effective amount of Lewis acid. While Friedel-Crafts acylations often require stoichiometric amounts, an excess should be avoided.

  • Reaction Time: Monitor the reaction closely by TLC or GC and quench it as soon as the starting material is consumed to prevent prolonged exposure to the acidic conditions.

  • Alternative Catalysts: Consider using milder, solid acid catalysts like zeolites, which can reduce the formation of polymeric byproducts.[3]

Part 3: Experimental Protocols and Data

Protocol 1: Minimizing Regioisomer Formation in Friedel-Crafts Acylation

This protocol is optimized for high regioselectivity in the synthesis of this compound.

Materials:

  • Thiophene

  • Ethyl oxalyl chloride

  • Aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Charge the flask with anhydrous DCM and AlCl₃.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of ethyl oxalyl chloride in anhydrous DCM dropwise to the AlCl₃ suspension, maintaining the temperature below 5 °C.

  • After the addition is complete, add a solution of thiophene in anhydrous DCM dropwise, again keeping the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Separate the organic layer and wash it sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

ParameterStandard ConditionsOptimized ConditionsExpected Outcome
Temperature Room Temperature0-5 °CReduced formation of 3-isomer
Lewis Acid AlCl₃ (1.2 eq)AlCl₃ (1.05 eq)Less polymerization
Reaction Time 4 hoursMonitored by TLC (typically 1-2 hours)Minimized byproduct formation
Diagram: Friedel-Crafts Acylation and Regioisomer Formation

G Thiophene Thiophene Intermediate2 Intermediate for 2-substitution (more stable) Thiophene->Intermediate2 Attack at C2 Intermediate3 Intermediate for 3-substitution (less stable) Thiophene->Intermediate3 Attack at C3 Acylium Ethyl Oxalylium Ion (Electrophile) Product2 This compound (Major Product) Intermediate2->Product2 Deprotonation Byproduct3 Ethyl Thiophene-3-glyoxylate (Byproduct) Intermediate3->Byproduct3 Deprotonation

Caption: Mechanism of regioisomer formation.

Diagram: Troubleshooting Workflow for Impure Product

G Start Crude Product Analysis (NMR, GC-MS) Isomer Isomeric Impurity Detected? Start->Isomer Polar Polar Impurity Detected? Isomer->Polar No FixIsomer Optimize Reaction Temperature and Lewis Acid Isomer->FixIsomer Yes Tar Polymeric/Tarry Material? Polar->Tar No FixPolar Modify Workup Protocol (Cold quench, NaHCO3 wash) Polar->FixPolar Yes Clean Product is Clean Tar->Clean No FixTar Reduce Reaction Time/Temp, Consider Milder Catalyst Tar->FixTar Yes FixIsomer->Start FixPolar->Start FixTar->Start

Caption: Troubleshooting workflow for product purification.

Part 4: References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. [Link]

  • Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. [Link]

  • Valadon, P., et al. (2007). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Drug Metabolism and Disposition, 35(10), 1839-1847. [Link]

  • Google Patents. (1949). Acylation of thiophene.

  • Royal Society of Chemistry. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Advances, 10(6), 3369-3403. [Link]

  • Ünver, H., Bıyıkoğlu, M., & Bulut, A. (2013). Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. Asian Journal of Chemistry, 25(18), 10251-10253. [Link]

  • Bandyopadhyay, D., & Banik, B. K. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Beilstein Journal of Organic Chemistry, 14, 2864-2883. [Link]

  • Organic Reactions. (1967). The Knoevenagel Condensation. [Link]

  • TSI Journals. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Trade Science Inc.[Link]

  • Semantic Scholar. (n.d.). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. [Link]

  • International Journal of Current Microbiology and Applied Sciences. (2016). Synthesis and Evaluation of Ethyl 2-(2-Cyano-3-(Substituted Phenyl) Acrylamido)-4, 5, 6, 7-Tetrahydrobenzo[b] Thiophene-3-Carbox. [Link]

Sources

Technical Support Center: Ethyl Thiophene-2-Glyoxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Ethyl Thiophene-2-Glyoxylate (CAS 4075-58-5). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this key reagent in your experiments. Here, you will find in-depth answers to frequently asked questions and troubleshooting guides to address common challenges.

Frequently Asked Questions (FAQs)

1. What is the optimal storage condition for this compound?

For maximal stability, this compound should be stored in a refrigerator.[1] The container must be kept tightly closed and placed in a dry, well-ventilated area.[2][3][4][5][6] It is crucial to protect the compound from heat and sources of ignition as it is a flammable liquid.[2][4][5]

2. Why is refrigerated storage recommended?

This compound, being an α-ketoester, is susceptible to degradation over time, especially at ambient temperatures. Lower temperatures slow down potential degradation reactions, such as polymerization and oxidation, thereby preserving the purity and reactivity of the compound for a longer period.

3. What are the visual signs of degradation?

Fresh, high-purity this compound is typically a clear, colorless to yellow liquid.[7] A noticeable darkening of the liquid to a brown color can be an indicator of degradation or the presence of impurities. If you observe a significant color change, it is advisable to verify the purity of the compound before use.

4. Can I store this compound under an inert atmosphere?

Yes, storing under an inert atmosphere, such as argon or nitrogen, is a good practice, although not always mandatory for short-term storage. This is particularly recommended for long-term storage to minimize the risk of oxidation, which can affect the compound's integrity.

5. What materials are incompatible with this compound?

You should avoid storing or handling this compound with strong oxidizing agents.[6] Reactions with these agents can be exothermic and may compromise the stability of the compound.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with this compound.

Problem Potential Cause Recommended Solution
Inconsistent reaction yields Degradation of the reagent due to improper storage.Verify the purity of your this compound stock using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. If purity is compromised, use a fresh batch. Ensure the compound is stored in a refrigerator and tightly sealed.
The compound has turned dark brown This is likely a sign of oxidation or polymerization.While the compound may still be usable for some applications, it is highly recommended to assess its purity before proceeding. For sensitive applications, a purification step such as distillation under reduced pressure may be necessary, or using a fresh, unopened bottle is advised.
Precipitate formation in the solution This could be due to polymerization or contamination.If the compound is a solid, it is likely a polymer.[1] If it is a liquid with solid precipitates, this may also indicate polymerization. It is best to discard the reagent and use a fresh supply, as the presence of polymers can interfere with stoichiometry and reaction kinetics.

Visualizing Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways for this compound, which include oxidation and polymerization. Understanding these pathways can help in taking appropriate preventative measures.

G cluster_main This compound Stability cluster_degradation Degradation Pathways cluster_products Degradation Products A This compound (Clear, Colorless to Yellow Liquid) B Oxidation (Exposure to Air/Oxidizing Agents) A->B leads to C Polymerization (Heat, Light, or Catalyst Induced) A->C can undergo D Oxidized Byproducts (e.g., carboxylic acids) B->D results in E Polymeric Material (Viscous liquid or solid) C->E forms

Caption: Potential degradation pathways of this compound.

Experimental Protocol: Quality Control via Gas Chromatography

To ensure the purity of your this compound, particularly if you suspect degradation, a simple Gas Chromatography (GC) analysis is recommended.

Objective: To determine the purity of an this compound sample.

Materials:

  • This compound sample

  • High-purity solvent (e.g., dichloromethane or ethyl acetate)

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Appropriate GC column (e.g., a non-polar or medium-polarity column like DB-5 or HP-5)

  • Autosampler vials with caps

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample in the chosen solvent. A concentration of approximately 1 mg/mL is a good starting point.

    • Ensure the sample is fully dissolved.

    • Transfer the solution to a GC vial.

  • GC Instrument Setup (Example Conditions):

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold at 250 °C for 5 minutes.

    • Carrier Gas: Helium or Hydrogen, at a constant flow rate.

    • Injection Volume: 1 µL

  • Analysis:

    • Run a blank (solvent only) to identify any solvent-related peaks.

    • Inject the sample solution and acquire the chromatogram.

    • The purity can be estimated by the area percent of the main peak corresponding to this compound.

Workflow Diagram:

G cluster_workflow GC Quality Control Workflow prep 1. Sample Preparation (1 mg/mL in solvent) setup 2. GC Instrument Setup (Define Temp. Program & Flow) prep->setup run 3. Sample Injection & Data Acquisition setup->run analyze 4. Chromatogram Analysis (Calculate Area Percent Purity) run->analyze

Caption: Workflow for GC analysis of this compound purity.

References

  • Synthonix Corporation, Product Page for Ethyl thiophene-2-glyoxyl
  • Acros Organics, Safety Data Sheet for Ethyl glyoxyl
  • Abound, Product Page for Ethyl thiophene-2-glyoxyl

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Troubleshooting low conversion in Ethyl thiophene-2-glyoxylate reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl thiophene-2-glyoxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this reaction. Here, we will dissect the underlying chemical principles to troubleshoot low conversion rates and byproduct formation, ensuring a robust and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction resulted in a low yield of this compound. What are the most common culprits?

Low conversion in the Friedel-Crafts acylation of thiophene with ethyl oxalyl chloride is typically traced back to a few critical factors:

  • Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃, SnCl₄) is extremely sensitive to moisture. Any water in the reagents, solvent, or glassware will hydrolyze and deactivate the catalyst.[1][2][3]

  • Insufficient Catalyst: The product, a ketone, can form a stable complex with the Lewis acid, effectively sequestering it from the reaction.[1][4] This means that stoichiometric amounts of the catalyst are often required.

  • Poor Reagent Quality: The purity of thiophene and ethyl oxalyl chloride is paramount. Ethyl oxalyl chloride is moisture-sensitive and can decompose.[5][6][7]

  • Suboptimal Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions and decomposition of the thiophene ring, especially with highly active catalysts.[1]

Q2: I'm observing significant byproduct formation. What are they and how can I avoid them?

The primary byproduct of concern is the 3-acylated isomer. While the Friedel-Crafts acylation of thiophene strongly favors substitution at the 2-position due to the superior stability of the reaction intermediate, the 3-isomer can still form.[8][9][10] To enhance regioselectivity for the desired 2-isomer:

  • Catalyst Choice: Stronger Lewis acids like aluminum chloride generally provide higher selectivity for the 2-position.[9]

  • Solvent: The use of non-polar solvents such as dichloromethane or carbon disulfide typically favors 2-acylation.[9]

  • Temperature Control: Running the reaction at lower temperatures can improve selectivity by favoring the kinetically controlled product (the 2-isomer).[9]

Q3: My reaction mixture turned dark or formed a sludge. What happened?

Thiophene can undergo polymerization or decomposition in the presence of strong Lewis acids, particularly at elevated temperatures.[9] This is often the cause of a dark, tarry reaction mixture. Strict temperature control and ensuring a homogenous reaction mixture are key to preventing this.

Systematic Troubleshooting Guide

Low conversion is a symptom, not a root cause. This guide provides a systematic approach to diagnosing and resolving the underlying issues in your reaction.

Workflow for Troubleshooting Low Conversion

Here is a logical workflow to follow when troubleshooting your reaction.

G cluster_0 Initial Checks cluster_1 Process Optimization cluster_2 Resolution A Low Conversion Observed B Verify Reagent & Solvent Quality A->B Start Here C Check Catalyst Activity & Stoichiometry B->C Reagents OK D Optimize Reaction Temperature C->D Catalyst OK E Adjust Addition Rate & Reaction Time D->E F Review Work-up & Purification E->F G Successful Reaction: High Conversion F->G

Caption: Troubleshooting workflow for low conversion.

Step 1: Reagent and Solvent Quality Assessment

The integrity of your starting materials is the foundation of a successful reaction.

Issue: Moisture Contamination

  • Causality: Lewis acids like AlCl₃ react exothermically with water to form aluminum hydroxides and hydrochloric acid, rendering the catalyst inactive for the Friedel-Crafts reaction.[3][11][12] Ethyl oxalyl chloride is also susceptible to hydrolysis.[5][6]

  • Troubleshooting Protocol:

    • Solvents: Use freshly distilled, anhydrous solvents. Solvents like dichloromethane should be dried over calcium hydride.

    • Reagents: Use freshly opened bottles of thiophene and ethyl oxalyl chloride. Thiophene can be distilled from sodium to remove moisture and peroxides.

    • Glassware: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon) immediately before use.

    • Atmosphere: Maintain a positive pressure of an inert gas throughout the setup, addition, and reaction period.

Issue: Impure Reagents

  • Causality: Impurities in the thiophene or ethyl oxalyl chloride can lead to side reactions or inhibit the catalyst.

  • Analytical Verification:

    • Thiophene: Check purity via GC-MS or ¹H NMR.

    • Ethyl Oxalyl Chloride: This reagent is a colorless to light yellow liquid.[7] A significant darkening may indicate decomposition. Purity can be checked by GC, but care must be taken to avoid hydrolysis in the instrument.

Step 2: Catalyst Selection and Handling

The choice and handling of the Lewis acid catalyst are critical for driving the reaction efficiently.

Issue: Inactive or Insufficient Catalyst

  • Causality: As previously mentioned, moisture is detrimental. Beyond that, the product ketone forms a complex with the Lewis acid, which means that less than one equivalent of the catalyst may result in incomplete conversion.[1][4]

  • Troubleshooting Protocol:

    • Stoichiometry: For a typical reaction using AlCl₃, a stoichiometry of 1.1 to 1.2 equivalents relative to the ethyl oxalyl chloride is a good starting point.

    • Catalyst Quality: Use a fresh, unopened container of the Lewis acid. Anhydrous AlCl₃ should be a fine, white to pale yellow powder. Clumps or a grayish color may indicate hydration.

    • Alternative Catalysts: While AlCl₃ is common, other Lewis acids can be effective, sometimes under milder conditions. Consider alternatives like SnCl₄, TiCl₄, or solid acid catalysts like zeolites.[13][14][15]

CatalystTypical StoichiometryAdvantagesDisadvantages
AlCl₃ 1.1 - 1.2 eq.High reactivity, good selectivity.[9]Highly moisture-sensitive, can promote polymerization.[1]
SnCl₄ 1.0 - 1.2 eq.Milder than AlCl₃, can be more selective.[15]Moisture sensitive, can require longer reaction times.
Zeolites (e.g., Hβ) CatalyticReusable, environmentally benign, simple work-up.[16]May require higher temperatures and longer reaction times.
EtAlCl₂ 1.1 - 1.5 eq.Can provide a non-acidic reaction medium, potentially reducing side reactions.[17]Highly reactive and pyrophoric.

Step 3: Reaction Parameter Optimization

Fine-tuning the reaction conditions is essential for maximizing conversion and minimizing byproducts.

Issue: Suboptimal Temperature

  • Causality: The acylation of thiophene is typically an exothermic reaction. Insufficient cooling can lead to a runaway reaction, causing polymerization and decomposition.[9] Conversely, a temperature that is too low may result in a sluggish or incomplete reaction.

  • Troubleshooting Protocol:

    • Controlled Addition: Add the acylating agent (or the catalyst, depending on the procedure) dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to control the initial exotherm.

    • Gradual Warming: After the addition is complete, allow the reaction to slowly warm to room temperature or gently heat to a specific temperature (e.g., 40-60 °C) while monitoring the progress.

    • Reaction Monitoring: Track the consumption of starting material and the formation of the product using an appropriate analytical technique.

Step 4: Analytical Monitoring and Work-up

Properly monitoring the reaction and performing a clean work-up are crucial for isolating the desired product.

Protocol: Reaction Monitoring by TLC

  • Objective: To qualitatively assess the progress of the reaction by observing the disappearance of the limiting reagent (thiophene) and the appearance of the product.

  • Methodology:

    • Stationary Phase: Silica gel 60 F₂₅₄ plates.

    • Mobile Phase: A starting point is a 9:1 mixture of Hexane:Ethyl Acetate. Adjust polarity as needed.

    • Visualization: UV light (254 nm). The product, this compound, is UV active. Staining with potassium permanganate can also be used.

    • Procedure: Periodically (e.g., every 30 minutes), carefully quench a small aliquot of the reaction mixture in cold, dilute HCl and extract with ethyl acetate. Spot the organic layer on the TLC plate alongside your starting materials as references.

Issue: Incomplete Quenching or Poor Extraction

  • Causality: The work-up procedure is designed to destroy the Lewis acid-ketone complex and separate the organic product from inorganic salts. An inefficient work-up can lead to product loss.

  • Troubleshooting Protocol:

    • Quenching: Pour the reaction mixture slowly onto crushed ice and concentrated HCl. This hydrolyzes the aluminum salts and breaks up the product complex.

    • Extraction: Extract the aqueous layer multiple times (e.g., 3x) with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to ensure complete recovery of the product.

    • Washing: Wash the combined organic layers with water, saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine to aid in drying.

Understanding the Mechanism: Regioselectivity

The preferential acylation at the C2 position of the thiophene ring is a key aspect of this reaction's success. This selectivity is governed by the stability of the cationic intermediate (sigma complex) formed during the electrophilic attack.

G Thiophene Thiophene Intermediate2 C2-Attack Intermediate (3 Resonance Structures - More Stable) Thiophene->Intermediate2 Attack at C2 Intermediate3 C3-Attack Intermediate (2 Resonance Structures - Less Stable) Thiophene->Intermediate3 Attack at C3 Acylium Acylium Ion (Electrophile) Acylium->Intermediate2 Attack at C2 Acylium->Intermediate3 Attack at C3 Product2 This compound (Major Product) Intermediate2->Product2 Deprotonation Product3 Ethyl thiophene-3-glyoxylate (Minor Product) Intermediate3->Product3 Deprotonation

Caption: Regioselectivity in the Friedel-Crafts acylation of thiophene.

Attack at the C2 position allows the positive charge to be delocalized over three atoms, including the sulfur atom, resulting in three possible resonance structures.[8][10] In contrast, attack at the C3 position only allows for delocalization across two atoms, leading to a less stable intermediate.[8][10] Consequently, the activation energy for the C2 pathway is lower, making it the kinetically and thermodynamically favored route.

References

  • Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid c
  • Material Safety Data Sheet - Ethyl oxalyl chloride, 98%. Cole-Parmer. [Link]
  • Acylation of thiophene.
  • Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25.
  • Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. [Link]
  • Friedel–Crafts reaction. Wikipedia. [Link]
  • Solved Friedel-Crafts acylation of benzene 1. Anhydrous. Chegg.com. [Link]
  • Why is anhydrous AlCl3 used in the Friedel Craft reaction, not aqueous AlCl3? Quora. [Link]
  • Friedel–Crafts Acylation & Solutions to F–C Alkyl
  • FRIEDEL-CRAFTS REACTIONS - AN OVERVIEW. Knockhardy. [Link]
  • Mild liquid-phase friedel-crafts acylation of thiophene to 2. TSI Journals. [Link]
  • Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. Asian Journal of Chemistry. [Link]
  • Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [Link]
  • Phase-Vanishing Method: Friedel-Crafts Acylation of Thiophene with Tin Tetrachloride and its Application to Convenient Parallel Synthesis.
  • EAS Reactions (3)
  • Friedel Crafts Acylation And Alkyl
  • A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction.
  • Oxalyl chloride monoethyl ester and production process thereof.
  • Ethyl Oxalyl Monochloride (CAS 4755-77-5). Royalchem. [Link]
  • What is the role of anhydrous aluminum chloride in a friedel craft reaction? Quora. [Link]
  • Acyl
  • Acylation Of Arom
  • Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. MDPI. [Link]
  • Production of ethyl glyoxylate.
  • Synthesis method of 2-thiophene glyoxylic acid.
  • The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. Scirp.org. [Link]
  • Process for preparing thiophene derivatives.

Sources

Technical Support Center: Solvent Effects on Ethyl Thiophene-2-glyoxylate Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Ethyl thiophene-2-glyoxylate (ETG). As a versatile bifunctional molecule, ETG is a cornerstone for building complex molecular architectures in drug discovery and materials science.[1][2][3] Its reactivity, however, is critically influenced by the choice of solvent—a parameter that can be the difference between a high-yielding synthesis and a complex mixture of byproducts.

This guide is structured as a series of troubleshooting questions and answers derived from common challenges encountered in the laboratory. We will explore the causality behind solvent choices to empower you with the expertise to optimize your reactions, anticipate issues, and troubleshoot effectively.

Frequently Asked Questions & Troubleshooting

Q1: My reaction is sluggish or failing completely. How do I choose the right solvent to begin with?

A1: Solvent selection is a foundational decision that dictates the energetic landscape of your reaction. The polarity of the solvent, its ability to form hydrogen bonds (protic vs. aprotic), and its boiling point are primary considerations. The guiding principle is to choose a solvent that favorably interacts with the reaction's transition state, thereby lowering the activation energy.[4][5]

Expert Insight: A common pitfall is to only consider the solubility of the starting materials. While crucial, the solubility and stability of intermediates and transition states are far more impactful on the reaction rate.[4] For reactions involving polar or charged intermediates, a polar solvent is generally beneficial.[4] Conversely, for nonpolar reactions, a nonpolar solvent minimizes solvation effects that could hinder reactant association.[4]

Data-Driven Solvent Selection:

The table below summarizes the properties of common laboratory solvents to aid in your selection process.

SolventDielectric Constant (ε at 20°C)TypeBoiling Point (°C)Common Applications for ETG
Dichloromethane (DCM)9.1Polar Aprotic39.6Friedel-Crafts Acylation, Amide Coupling[1][6]
Tetrahydrofuran (THF)7.6Polar Aprotic66Grignard Reactions, Nucleophilic Additions
Acetonitrile (MeCN)37.5Polar Aprotic82Nucleophilic Substitutions
N,N-Dimethylformamide (DMF)36.7Polar Aprotic153Amide Coupling, SNAr Reactions[1]
Dimethyl Sulfoxide (DMSO)46.7Polar Aprotic189Can have a deactivating effect in some condensations[7]
Ethanol (EtOH)24.6Polar Protic78.4Hydrazone Formation, Saponification[1][2]
Methanol (MeOH)32.7Polar Protic64.7Hydrazone Formation, Ester Hydrolysis[1]
Toluene2.4Nonpolar111Reactions requiring azeotropic water removal
Hexanes1.9Nonpolar~69Extractions, Chromatography

Logical Flow for Solvent Choice:

The following diagram outlines a decision-making process for selecting a suitable solvent system.

SolventSelection cluster_polar Polar Solvents start Start: Define Reaction Type q1 Does the reaction involve a charged intermediate or a polar transition state? start->q1 q2 Does the reaction require H-bond donation (e.g., to stabilize leaving groups or for proton transfer)? q1->q2 Yes nonpolar Select a Nonpolar Solvent (e.g., Toluene, Hexanes) q1->nonpolar No protic Select a Polar Protic Solvent (e.g., EtOH, MeOH, H₂O) q2->protic Yes aprotic Select a Polar Aprotic Solvent (e.g., DCM, DMF, MeCN) q2->aprotic No q3 Are reactants or catalysts sensitive to water? protic->q3 aprotic->q3 nonpolar->q3 anhydrous Use Anhydrous Solvent q3->anhydrous Yes end Final Solvent Choice q3->end No anhydrous->end

Caption: Decision workflow for initial solvent selection.

Q2: My condensation reaction with a hydrazine in ethanol is incomplete and forms byproducts. What is happening?

A2: This is a classic issue where the solvent plays multiple, sometimes conflicting, roles. Ethanol, as a polar protic solvent, is an excellent choice for dissolving the reactants and facilitating the proton transfers necessary for hydrazone formation.[1] However, its nucleophilicity and ability to act as a proton source can lead to complications.

Causality Analysis:

  • Equilibrium Issues: Condensation reactions are often reversible. If the product hydrazone has significant solubility in ethanol, the reaction may not be driven to completion. In some systems, the precipitation of intermediates can shift the reaction equilibrium, but if all components remain in solution, achieving high conversion can be difficult.[7]

  • Solvolysis: The ethyl glyoxylate moiety of ETG is an ester. Under prolonged heating or in the presence of acidic or basic impurities, ethanol can participate in transesterification, although this is typically slow without a dedicated catalyst.

  • Hemiacetal/Acetal Formation: The ketone carbonyl in ETG is electrophilic. In an alcohol solvent with acid catalysis, it can reversibly form a hemiacetal. This sequesters the reactive carbonyl, slowing down the desired reaction with the hydrazine.

Troubleshooting Protocol:

  • Monitor by TLC: Track the disappearance of ETG and the appearance of the product. If the reaction stalls, consider changing the solvent system.

  • Solvent System Modification:

    • Try a higher-boiling alcohol like isopropanol or n-butanol to increase the reaction rate, but be mindful of potential side reactions.

    • Use a non-nucleophilic co-solvent. Toluene can be used with a Dean-Stark trap to azeotropically remove the water formed during the reaction, driving the equilibrium towards the product.

  • Catalyst Check: Ensure the amount of acid catalyst (e.g., acetic acid) is truly catalytic.[1] Too much acid can accelerate unwanted side reactions.

Simplified Mechanism of Acid-Catalyzed Hydrazone Formation:

HydrazoneFormation ETG This compound (ETG) Protonated_ETG Protonated Carbonyl (Activated by H⁺ from Solvent/Catalyst) ETG->Protonated_ETG + H⁺ Hydrazine R-NH-NH₂ Intermediate Tetrahedral Intermediate Protonated_ETG->Intermediate + Hydrazine Product Hydrazone Product Intermediate->Product - H₂O, - H⁺ H2O H₂O caption Solvent (protic) facilitates proton transfers (H⁺).

Caption: Role of protic solvent in hydrazone formation.

Q3: I am attempting an amide coupling starting from ETG, but my yield is consistently low. Why is using anhydrous DMF or DCM so critical?

A3: This reaction is a two-step process, and each step has stringent solvent requirements. First, the ethyl ester of ETG must be saponified (hydrolyzed) to the corresponding carboxylic acid. Second, this acid is coupled with an amine using a coupling agent. The low yield in the second step is almost always due to the presence of water.

Expert Insight: Amide coupling agents (e.g., HATU, HOBt, EDCI) are highly reactive and moisture-sensitive. Any water present in the reaction will hydrolyze the coupling agent or the activated acid intermediate faster than the desired reaction with the amine can occur. Anhydrous polar aprotic solvents like DMF or DCM are ideal because they dissolve the polar intermediates of the coupling reaction without interfering.[1]

Experimental Workflow & Critical Points:

AmideCouplingWorkflow cluster_step1 Step 1: Saponification cluster_step2 Step 2: Amide Coupling S1 Dissolve ETG in EtOH S2 Add aq. NaOH/KOH solution S1->S2 S3 Reflux until TLC shows no starting material S2->S3 S4 Acidify with HCl to pH 1-2 to precipitate the acid S3->S4 S5 Filter, wash with cold H₂O, and dry thoroughly under vacuum S4->S5 C1 Dissolve dried glyoxylic acid in ANHYDROUS DMF or DCM S5->C1 CRITICAL: Product must be BONE DRY C2 Add Coupling Agent (e.g., HATU) and Base (e.g., DIPEA) C1->C2 C1->C2 CRITICAL: Use anhydrous solvent from a fresh bottle or still C3 Add Amine (R-NH₂) C2->C3 C4 Stir at RT under inert atmosphere (N₂ or Ar) C3->C4 C5 Aqueous work-up and purification C4->C5

Caption: Workflow for amide synthesis from ETG.

Troubleshooting Checklist:

  • Verify Acid Purity: Before the coupling step, ensure the 5-chlorothiophene-2-glyoxylic acid is pure and, most importantly, completely dry.[1]

  • Solvent Quality: Use a fresh bottle of anhydrous solvent, preferably from a septum-sealed bottle. Solvents like DMF are hygroscopic and will absorb atmospheric moisture over time.

  • Inert Atmosphere: Run the coupling reaction under an inert atmosphere (Nitrogen or Argon) to prevent moisture from entering the reaction vessel.

Key Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-oxo-2-(thiophen-2-yl)acetate Hydrazone

This protocol describes a general procedure for the condensation of ETG with a hydrazine derivative.

Materials:

  • This compound (1.0 eq)

  • Hydrazine or Hydrazide derivative (1.1 eq)

  • Ethanol (200 proof)

  • Glacial Acetic Acid (catalytic, ~1-2 drops)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound.

  • Dissolve the ETG in ethanol (approx. 0.2 M concentration).

  • Add the hydrazine derivative to the solution, followed by a catalytic amount of acetic acid.[1]

  • Heat the reaction mixture to reflux. Monitor the progress by Thin Layer Chromatography (TLC) until the ETG spot is consumed (typically 2-12 hours).[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect the solid by filtration and wash with a small amount of cold ethanol.[1]

  • If the product remains in solution, concentrate the solvent under reduced pressure. Purify the resulting residue by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization.[1]

Protocol 2: Saponification of this compound

This protocol details the hydrolysis of the ester to the carboxylic acid, a necessary precursor for amide coupling.

Materials:

  • This compound (1.0 eq)

  • Ethanol

  • Sodium Hydroxide (NaOH) (2.0 - 4.0 eq)

  • Deionized Water

  • Hydrochloric Acid (HCl), concentrated

Procedure:

  • In a round-bottom flask, dissolve this compound in ethanol.[2]

  • In a separate beaker, prepare an aqueous solution of sodium hydroxide and add it to the flask.[2]

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.[2]

  • Monitor the reaction by TLC. The reaction is complete when the starting material spot has disappeared (typically 2-4 hours).[2]

  • Cool the reaction mixture to room temperature, then place it in an ice bath.

  • Slowly and carefully add concentrated HCl dropwise with stirring to acidify the solution to a pH of 1-2. A precipitate should form.[2]

  • Collect the solid product (thiophene-2-glyoxylic acid) by vacuum filtration.[2]

  • Wash the filter cake thoroughly with cold deionized water to remove salts.[2]

  • Dry the product under high vacuum for several hours to ensure all water is removed before proceeding to the next step.

References

  • Kovaleva, E. A., et al. (2022). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. MDPI.
  • PubChemLite. This compound (C8H8O3S). PubChemLite.
  • Google Patents. (2019). CN110590736A - Synthesis method of 2-thiophene glyoxylic acid. Google Patents.
  • Journal of Interdisciplinary Research and Practice. (2025). Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. Journal of Interdisciplinary Research and Practice.
  • Impactfactor. (n.d.). Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor.
  • The Organic Chemistry Tutor. (2018). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. YouTube.
  • PubMed. (2000). Intrinsic effects of solvent polarity on enzymic activation energies. PubMed.

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Technical Support Center: Glyoxylate Reagent Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for glyoxylate reagents. This guide is designed for researchers, scientists, and drug development professionals who utilize glyoxylate in their work. Its purpose is to provide in-depth, practical solutions to a common yet critical challenge: the unwanted polymerization of glyoxylate. As a bifunctional molecule with both an aldehyde and a carboxylic acid group, glyoxylate is highly reactive and prone to self-condensation, which can compromise experimental integrity.[1]

This document moves beyond simple instructions to explain the underlying chemical principles, empowering you to not only solve current issues but also prevent future occurrences.

Section 1: The Root Cause: Understanding Glyoxylate's Inherent Instability

Before troubleshooting, it's essential to understand the chemistry driving the problem. Glyoxylate's reactivity is a double-edged sword; while valuable for synthesis, it also leads to instability.

Q: What is happening chemically when my glyoxylate reagent "goes bad"?

A: The issue lies in the equilibrium between different forms of glyoxylate in solution. The aldehyde form, which is the reactive species in most syntheses, is only a minor component. The majority exists as a less reactive geminal diol (the "monohydrate") or a cyclic hemiacetal dimer.[2] Over time, or when conditions are not optimal, the aldehyde monomers can react with each other in a base- or acid-catalyzed process to form long-chain polyacetal polymers.[2][3] This polymerization is often observed as increased viscosity, cloudiness, or precipitation in your solution.

Below is a diagram illustrating the chemical equilibria and the polymerization pathway that leads to reagent degradation.

Glyoxylate_Equilibrium cluster_polymerization Irreversible Degradation Aldehyde Glyoxylate (Aldehyde Form) (Reactive Monomer) Hydrate Glyoxylate Monohydrate (Gem-diol, More Stable) Aldehyde->Hydrate + H₂O Keq ≈ 300 Polymer Poly(glyoxylate) (Precipitate/High Viscosity) Aldehyde->Polymer Polymerization (Initiated by heat, pH extremes, contaminants) Dimer Cyclic Dimer (Hemiacetal, Stable) Hydrate->Dimer Dimerization

Caption: Glyoxylate equilibria in solution and the pathway to polymerization.

Section 2: Troubleshooting Common Scenarios

This section addresses the most frequent issues encountered by researchers. The solutions are based on correcting the conditions that favor polymerization.

Q: My glyoxylate solution has turned cloudy and viscous. What happened, and can I still use it?

A: The cloudiness and increased viscosity are classic signs of polymerization. The reagent's effective concentration of the active monomer is now significantly lower than stated on the label, and the polymer itself can interfere with your reaction.

  • Causality: This was likely caused by improper storage, such as exposure to elevated temperatures (e.g., leaving it on the benchtop), pH shifts, or the introduction of contaminants that can catalyze the reaction.

  • Recommendation: It is strongly advised not to use the polymerized reagent. Doing so will lead to non-reproducible results and potential downstream complications. For critical applications, discarding the reagent and starting with a fresh, properly prepared solution is the only way to ensure scientific validity. For less sensitive applications, you may attempt depolymerization (see Section 4), but the solution must be re-validated before use.

Q: My reaction yields are inconsistent, even with a new bottle of glyoxylate. Could polymerization be the cause?

A: Yes, this is a very likely cause. Even if the solution appears clear, partial or micro-polymerization may have occurred, reducing the active monomer concentration.

  • Causality: The problem may not be with the bottle itself, but with handling procedures. Repeated warming/cooling cycles, frequent opening of the container (introducing moisture and oxygen), or using non-inert transfer equipment can initiate polymerization.

  • Troubleshooting Steps:

    • Aliquot Your Reagent: Upon receiving a new bottle, especially a large one, divide it into smaller, single-use or short-term aliquots in a controlled environment (e.g., under an inert atmosphere of argon or nitrogen).

    • Validate a New Lot: Before using a new lot number in a series of critical experiments, perform a small-scale control reaction to confirm its reactivity is consistent with previous lots.

    • Review Your Handling: Ensure you are using clean, dry glassware or plasticware for transfers. Avoid introducing any potential metal or base contaminants.

Q: Can I heat my glyoxylate solution to dissolve crystals that have formed in the cold?

A: This should be done with extreme caution. While gentle warming can redissolve crystals of the glyoxylic acid monohydrate, excessive or prolonged heating will accelerate polymerization and other degradation pathways, such as the Cannizzaro reaction which forms glycolic acid and oxalic acid.[2]

  • Recommendation: If warming is necessary, use a water bath set to a minimal temperature (e.g., 30-40°C) for the shortest time possible, with gentle swirling. Never heat on a hot plate. A better practice is to allow the reagent to equilibrate to room temperature slowly before use. The best approach is to prevent precipitation in the first place by adhering to recommended storage temperatures.[4][5]

Section 3: Proactive Prevention: Protocols and Best Practices

The most effective way to manage glyoxylate instability is through prevention. The following protocols are designed to maintain reagent integrity from the moment of receipt.

Experimental Protocol 1: Preparation of a Stabilized Glyoxylate Working Solution

This protocol details how to prepare a working solution from a concentrated stock (e.g., 50% aqueous solution) or solid monohydrate.

  • Pre-Requisites: Use deionized, 0.22 µm filtered water. If preparing an organic solution, use anhydrous grade solvent. All glassware must be scrupulously cleaned, dried, and preferably oven-dried to remove trace moisture.

  • Equilibration: Allow the stock glyoxylate reagent container to come to room temperature before opening to prevent water condensation on the neck of the bottle.

  • Inert Atmosphere: For maximum stability, especially for long-term storage, perform dilutions and aliquoting under an inert atmosphere (N₂ or Ar).

  • Dilution:

    • From 50% Solution: Slowly add the required volume of the 50% glyoxylate solution to your chilled solvent (water or buffer) with gentle stirring. Adding the concentrated acid to the solvent helps dissipate any heat of dilution.

    • From Solid Monohydrate: Slowly add the pre-weighed solid glyoxylic acid monohydrate to the chilled solvent with stirring. The monohydrate can be deliquescent, so handle it quickly and efficiently.[6]

  • pH Adjustment (If Applicable): The pH of the final solution is critical. Unbuffered aqueous solutions of glyoxylic acid are strongly acidic. If your application requires a different pH, adjust it carefully using appropriate buffers. Note that basic conditions can strongly promote polymerization.

  • Storage: Immediately store the prepared solution in tightly capped, opaque or amber vials at the recommended temperature (typically 2-8°C).

  • Labeling: Clearly label each aliquot with the concentration, preparation date, and a "use by" date (e.g., 1-2 weeks for working solutions, depending on concentration and storage).

The workflow for this protocol is summarized in the diagram below.

Protocol_Workflow start Start equilibrate Equilibrate Reagent to Room Temperature start->equilibrate prepare_env Prepare Inert Environment (N₂/Ar) equilibrate->prepare_env dilute Perform Dilution (Acid into chilled solvent) prepare_env->dilute ph_adjust Adjust pH (If required) dilute->ph_adjust aliquot Aliquot into Vials ph_adjust->aliquot store Store at 2-8°C in Dark aliquot->store end End store->end

Caption: Workflow for preparing stable glyoxylate working solutions.

Section 4: Frequently Asked Questions (FAQs)

Q: What is the stability difference between solid glyoxylic acid monohydrate and the 50% aqueous solution?

A: Solid glyoxylic acid monohydrate is generally more stable for long-term storage, provided it is kept in a tightly sealed container in a cool, dry place to prevent moisture absorption.[6] The 50% aqueous solution is more convenient but is already in the medium where polymerization can occur. Commercial 50% solutions are often optimized for stability but are more susceptible to degradation once opened and exposed to the environment.[7]

Q: Can I add a chemical stabilizer to my glyoxylate solution?

A: While commercial preparations may contain proprietary stabilizers, adding your own is generally not recommended unless you have validated the additive's compatibility with your specific application. Common polymerization inhibitors for other systems (like free-radical scavengers) may not be effective for the condensation polymerization of glyoxylate and could interfere with your downstream reactions.[8] The best "stabilizers" are proper pH, low temperature, and the absence of contaminants.

Q: Is it possible to reverse polymerization and "rescue" my reagent?

A: In some cases, depolymerization is possible, drawing from principles used for similar polymers like paraformaldehyde.[9] Polyacetal chains can be broken down by hydrolysis under specific conditions.

  • Method: Gentle heating (e.g., 60°C) in an aqueous solution, sometimes with the addition of a small amount of acid or base, can shift the equilibrium back towards the monomer. For example, depolymerization of paraformaldehyde is often achieved by heating in a slightly alkaline solution.[9]

  • Critical Caveat: This is a rescue method, not a standard procedure. The resulting solution will have an unknown concentration and may contain degradation byproducts. Its fitness for use must be confirmed through analytical methods (e.g., titration, NMR) before you proceed with any experiment.

Section 5: Summary of Handling & Storage Parameters

For quick reference, the key parameters for preventing glyoxylate polymerization are summarized below.

ParameterSolid Glyoxylic Acid Monohydrate50% Aqueous SolutionDilute Working Solutions
Storage Temp. Store below +30°C; 2-8°C recommended for long-term.[4]2-8°C2-8°C (Short-term only)
Atmosphere Store under dry conditions.Seal tightly. Consider inert gas overlay (Ar, N₂) after opening.Seal tightly.
Container Original, tightly-sealed container.[10]Original container. For aliquots, use amber glass or compatible plastic.Amber glass or opaque polypropylene vials.
pH Stability N/A (Solid)Stable in its acidic state.Application-dependent; avoid strongly basic conditions.
Light Exposure Store in the dark.Store in the dark.Store in the dark.
Handling Notes Deliquescent; handle quickly. Corrosive.[4][6]Corrosive. Equilibrate to RT before opening.Prepare fresh. Use within 1-2 weeks.

References

  • Divergent Macrocyclization Mechanisms in the Cationic Initiated Polymerization of Ethyl Glyoxylate.
  • glyoxyl
  • Sodium glyoxylate monohydr
  • Glyoxylic acid - Wikipedia. Wikipedia. [Link]
  • Amine-catalyzed chain polymerization of ethyl glyoxylate from alcohol and thiol initi
  • Safety Data Sheet (SDS) Glyoxal Solution - LPS.org. Lincoln Public Schools. [Link]
  • Polyglyoxylates: a new class of triggerable self-immolative polymers - Scholarship@Western. Western University. [Link]
  • Amine-Catalyzed Chain Polymerization of Ethyl Glyoxylate from Alcohol and Thiol Initiators.
  • Amine-Catalyzed Chain Polymerization of Ethyl Glyoxylate from Alcohol and Thiol Initiators.
  • Glyoxylic Acid Supplier | 298-12-4 | Your Reliable Distributor Riverland Trading. Riverland Trading. [Link]
  • GLYOXYLIC ACID MONOHYDRATE - Ataman Kimya.
  • Depolymerization of Paraformaldehyde. Journal of the American Society of Sugar Beet Technologists. [Link]
  • Degradable Polymers and Block Copolymers from Electron-deficient Carbonyl Compounds.
  • Controlled Polymerization of Ethyl Glyoxylate Using Alkyllithium and Alkoxide Initiators | Request PDF.
  • GLYOXYLIC ACID 50% - Ataman Kimya.
  • Glyoxylic Acid, Monohydrate - Advance Scientific & Chemical. Advance Scientific. [Link]
  • Method for the preparation of stable and pure glyoxylic acid.
  • Inhibition of Free Radical Polymerization: A Review - PMC - NIH.

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Technical Support Center: Scaling Up Ethyl Thiophen-2-glyoxylate Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the scaled-up production of Ethyl thiophene-2-glyoxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, moving from bench-scale experiments to larger, more demanding production runs. Here, we address common challenges, provide in-depth troubleshooting, and offer detailed protocols grounded in established chemical principles.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions encountered during the synthesis of this compound.

Q1: What is the most common synthetic route for this compound at scale?

The most prevalent and scalable method is the Friedel-Crafts acylation of thiophene with ethyl oxalyl chloride.[1][2] This reaction is favored for its directness and use of readily available starting materials. A strong Lewis acid, typically aluminum chloride (AlCl₃), is used as a catalyst to facilitate the electrophilic aromatic substitution.[1]

Q2: Why is my reaction yield significantly lower than expected?

Low yields can stem from several factors:

  • Moisture Contamination: Lewis acids like AlCl₃ are extremely sensitive to moisture, which deactivates the catalyst. Ensure all glassware is oven-dried and reactants and solvents are anhydrous.

  • Suboptimal Temperature Control: The Friedel-Crafts acylation is exothermic. Poor temperature management can lead to side reactions and degradation of the product.

  • Incorrect Stoichiometry: The molar ratio of thiophene, ethyl oxalyl chloride, and the Lewis acid catalyst is critical. An excess or deficit of any component can negatively impact the yield.

  • Inefficient Quenching: The method of quenching the reaction is crucial for isolating the product. Improper quenching can lead to product loss or the formation of impurities.

Q3: I'm observing a dark, tar-like substance in my reaction mixture. What is it and how can I prevent it?

The formation of dark, polymeric tars is a common issue in Friedel-Crafts reactions, especially at elevated temperatures.[3] This is often due to the high reactivity of thiophene, which can lead to polysubstitution and other side reactions. To mitigate this:

  • Maintain a low reaction temperature (typically 0-5 °C).

  • Ensure slow, controlled addition of the acylating agent.

  • Use a suitable solvent that can help to control the reaction exotherm.

Q4: What are the key safety precautions I should take when working with the reagents for this synthesis?
  • This compound: Causes skin and serious eye irritation. May cause respiratory irritation.[4]

  • Ethyl glyoxylate (often in toluene solution): Highly flammable liquid and vapor. Causes skin irritation and may cause an allergic skin reaction. It is suspected of damaging the unborn child and may cause damage to organs through prolonged or repeated exposure.[5][6][7]

  • Thiophene: A flammable liquid and vapor. Harmful if swallowed and can cause skin and eye irritation.

  • Aluminum Chloride (AlCl₃): Reacts violently with water, releasing heat and toxic hydrogen chloride gas. Causes severe skin burns and eye damage.

  • Ethyl Oxalyl Chloride: A corrosive substance that can cause severe skin burns and eye damage. It is also a lachrymator.

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8]

II. Troubleshooting Guide

This section provides a more detailed breakdown of potential problems, their causes, and actionable solutions.

Problem Potential Causes Troubleshooting Steps & Explanations
Low Conversion of Starting Material 1. Inactive Catalyst: The Lewis acid (e.g., AlCl₃) may have been deactivated by moisture. 2. Insufficient Catalyst: The amount of catalyst may be too low for the scale of the reaction. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature.1. Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Handle AlCl₃ in a glovebox or under an inert atmosphere. 2. Optimize Catalyst Loading: While stoichiometric amounts are often used, careful optimization may be required for your specific conditions. 3. Controlled Temperature Increase: Gradually increase the reaction temperature, monitoring for the formation of byproducts.
Formation of Multiple Products (Isomers/Polysubstitution) 1. High Reaction Temperature: Elevated temperatures can lead to a loss of regioselectivity and promote polysubstitution. 2. Incorrect Order of Addition: The order in which reactants are added can influence the product distribution.1. Maintain Low Temperature: Keep the reaction temperature strictly controlled, ideally between 0-5 °C. 2. Standardize Addition Protocol: Typically, the thiophene and Lewis acid are combined first, followed by the slow addition of the ethyl oxalyl chloride. This helps to maintain a low concentration of the highly reactive acylium ion.
Difficult Product Isolation/Purification 1. Incomplete Quenching: Residual Lewis acid can complicate the workup. 2. Emulsion Formation during Extraction: The presence of aluminum salts can lead to stable emulsions. 3. Co-eluting Impurities: Byproducts may have similar polarity to the desired product, making chromatographic separation challenging.1. Thorough Quenching: Quench the reaction by slowly adding it to a mixture of ice and concentrated hydrochloric acid. This hydrolyzes the aluminum salts and helps to break up any complexes. 2. Break Emulsions: Add a saturated solution of sodium chloride (brine) during the aqueous workup to help break emulsions. 3. Optimize Chromatography: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation.
Product Instability/Decomposition 1. Presence of Acidic Impurities: Residual acid from the workup can catalyze decomposition. 2. Exposure to Air and Light: The product may be sensitive to oxidation or photodegradation.1. Neutralize and Dry: Wash the organic extracts with a saturated sodium bicarbonate solution to remove any residual acid, followed by a brine wash. Dry the organic layer thoroughly with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). 2. Store Properly: Store the purified product under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark place.

III. Experimental Protocols

Detailed Step-by-Step Methodology for Friedel-Crafts Acylation

This protocol is a general guideline and may require optimization for your specific scale and equipment.

  • Preparation:

    • Ensure all glassware is thoroughly oven-dried and assembled under an inert atmosphere (nitrogen or argon).

    • Charge the reaction vessel with anhydrous dichloromethane (CH₂Cl₂).

    • Add thiophene to the solvent and cool the mixture to 0 °C using an ice-water bath.

  • Catalyst Addition:

    • Slowly and portion-wise, add anhydrous aluminum chloride (AlCl₃) to the stirred thiophene solution, maintaining the temperature below 5 °C. The addition is exothermic.

  • Acylating Agent Addition:

    • Add ethyl oxalyl chloride dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature does not exceed 5 °C.

  • Reaction Monitoring:

    • Stir the reaction mixture at 0-5 °C for an additional 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching:

    • In a separate vessel, prepare a mixture of crushed ice and concentrated hydrochloric acid.

    • Slowly and carefully, pour the reaction mixture into the ice/acid mixture with vigorous stirring.

  • Workup and Extraction:

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Visualizing the Workflow

The following diagram illustrates the key stages of the production process.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Oven-dry glassware prep2 Charge reactor with anhydrous CH2Cl2 prep1->prep2 prep3 Add thiophene and cool to 0 °C prep2->prep3 react1 Slowly add AlCl3 (maintain < 5 °C) prep3->react1 react2 Dropwise addition of ethyl oxalyl chloride react1->react2 react3 Stir and monitor (TLC/HPLC) react2->react3 workup1 Quench in ice/HCl react3->workup1 workup2 Separate layers and extract with CH2Cl2 workup1->workup2 workup3 Wash with H2O, NaHCO3, brine workup2->workup3 workup4 Dry and concentrate workup3->workup4 purify Purify (distillation or chromatography) workup4->purify final_product final_product purify->final_product Final Product: This compound G cluster_attack2 Attack at C2 (Favored) cluster_attack3 Attack at C3 (Disfavored) Thiophene Thiophene Intermediate_2 Intermediate (3 resonance structures) Thiophene->Intermediate_2 + Acylium Ion Acylium R-C≡O⁺ Product_2 2-substituted Product Intermediate_2->Product_2 - H⁺ Thiophene_3 Thiophene Intermediate_3 Intermediate (2 resonance structures) Thiophene_3->Intermediate_3 + Acylium Ion Acylium_3 R-C≡O⁺ Product_3 3-substituted Product Intermediate_3->Product_3 - H⁺

Caption: Regioselectivity in Friedel-Crafts Acylation of Thiophene.

This guide provides a foundational understanding and practical advice for scaling up the production of this compound. By anticipating common challenges and understanding the underlying chemical principles, researchers and production chemists can develop robust and efficient synthetic processes.

V. References

  • Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]

  • Ünver, H., Bıyıkoğlu, M., & Bulut, A. (2013). Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. Asian Journal of Chemistry, 25(16), 9375-9377.

  • Google Patents. (n.d.). US2492629A - Acylation of thiophene. Retrieved from

  • National Center for Biotechnology Information. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

  • Research and Reviews. (2022, October 27). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, April 30). Regioselectivity in Friedel–Crafts acylation of thiophene. Retrieved from [Link]

  • Google Patents. (n.d.). CN110590736A - Synthesis method of 2-thiophene glyoxylic acid. Retrieved from

Sources

Technical Support Center: Managing Water-Sensitive Reactions with Ethyl Thiophene-2-Glyoxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Ethyl thiophene-2-glyoxylate. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. This compound is a valuable reagent in the synthesis of pharmaceuticals and fine chemicals, often employed in reactions like Knoevenagel condensations and Wittig olefinations.[1][2] However, its reactivity is matched by a significant sensitivity to water, which can lead to reaction failure, low yields, and product contamination.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the challenges posed by the hydrolytic instability of this reagent. Our goal is to empower you with the technical expertise to ensure your experiments are successful, reproducible, and robust.

Part 1: Troubleshooting Guide for Common Issues

This section addresses specific experimental problems in a question-and-answer format, focusing on diagnosing and solving issues arising from the water sensitivity of this compound.

Question 1: My reaction yield is significantly lower than expected, and I've isolated an acidic, water-soluble byproduct. What went wrong?

Answer: This is a classic symptom of premature hydrolysis of the ethyl ester functional group in this compound. The presence of trace amounts of water in your reaction setup is the most likely cause. Water acts as a nucleophile, attacking the ester's carbonyl carbon and leading to the formation of thiophene-2-glyoxylic acid and ethanol. This acidic byproduct can often interfere with subsequent reaction steps or complicate purification.

Root Cause Analysis:

  • Contaminated Solvents: Using solvents from bottles that have been opened multiple times without proper anhydrous handling techniques.

  • Inadequately Dried Glassware: Residual moisture on the surface of flasks, condensers, or dropping funnels.

  • Atmospheric Moisture: Failure to maintain a positive pressure of an inert atmosphere (Nitrogen or Argon) during the reaction.

  • Degraded Starting Material: The this compound itself may have been compromised by improper storage.

Corrective Actions:

  • Rigorous Solvent Drying: Always use freshly distilled or commercially available anhydrous solvents. For highly sensitive reactions, consider drying the solvent over a suitable agent (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane) immediately before use.

  • Proper Glassware Preparation: Oven-dry all glassware at >120°C for at least 4 hours or, for maximum efficacy, flame-dry the assembled apparatus under vacuum and backfill with an inert gas.

  • Inert Atmosphere Techniques: Assemble your reaction under a positive pressure of dry nitrogen or argon using a Schlenk line or a balloon setup. Ensure all joints are well-sealed.

  • Verify Reagent Quality: Before use, check the appearance of your this compound. If it appears cloudy or has crystallized, it may have partially hydrolyzed. Consider purification by distillation or purchasing a new batch.

Question 2: My Wittig reaction is failing. The characteristic color of the ylide disappears, but I'm not forming the desired alkene.

Answer: The phosphorus ylide used in the Wittig reaction is a very strong base and is highly reactive towards any protic species, including water.[3] The scenario you describe suggests that the ylide is being quenched by water before it can react with the ketone of this compound. This protonation deactivates the ylide, halting the catalytic cycle and preventing alkene formation.[4][5]

Root Cause Analysis:

  • All sources of moisture mentioned in Question 1 are critical here. Wittig reactions are exceptionally intolerant of water.

  • Incomplete Ylide Formation: If generating the ylide in situ, residual moisture can interfere with the deprotonation of the phosphonium salt by the strong base (e.g., n-BuLi, NaH).

Corrective Actions:

  • Absolute Anhydrous Conditions: All corrective actions from the previous question must be strictly implemented. There is no room for error regarding moisture in this reaction.

  • Reagent Titration: If using organolithium bases like n-BuLi, it is best practice to titrate the solution beforehand to determine its exact molarity, as these reagents degrade upon storage.

  • Temperature Control: Add the aldehyde/ketone slowly at a low temperature (often -78 °C) to the pre-formed ylide to control the reaction rate and minimize side reactions.[6]

Question 3: My base-catalyzed Knoevenagel condensation is sluggish and gives a complex mixture of products.

Answer: While Knoevenagel condensations are sometimes more tolerant of trace water than Wittig reactions, moisture can still cause significant problems.[7][8]

Root Cause Analysis:

  • Hydrolysis of Starting Material: As before, water can hydrolyze your this compound into thiophene-2-glyoxylic acid.[9] This introduces an acid into a base-catalyzed reaction, which can neutralize the catalyst and slow or stop the reaction.

  • Catalyst Inhibition: Many organic bases used as catalysts (e.g., piperidine, triethylamine) can be protonated by water, reducing their effective concentration.

  • Side Reactions: The presence of water can promote reversible or undesired side reactions, leading to a complex product mixture.

Corrective Actions:

  • Use of a Dean-Stark Trap: For reactions run at elevated temperatures in solvents like toluene or benzene, a Dean-Stark apparatus is highly effective for the azeotropic removal of water as the reaction proceeds.

  • Anhydrous Base: Ensure the amine catalyst used is dry. If necessary, it can be dried over KOH pellets.

  • Molecular Sieves: Adding activated molecular sieves (3Å or 4Å) to the reaction mixture can effectively scavenge trace amounts of water.

Part 2: Frequently Asked Questions (FAQs)

  • Q: What is the primary mechanism of water sensitivity in this compound?

    • A: The primary mechanism is the hydrolysis of the ethyl ester bond. The carbonyl carbon of the ester is electrophilic and susceptible to nucleophilic attack by water, which leads to the cleavage of the C-O bond and formation of a carboxylic acid and ethanol.

  • Q: How should I properly store this compound to ensure its stability?

    • A: The reagent should be stored in a tightly sealed container to prevent moisture ingress.[10] It is recommended to store it in a cool, dry, and well-ventilated place, often under refrigeration. For long-term storage, consider flushing the container with an inert gas like argon before sealing and wrapping the cap with Parafilm®.

  • Q: How can I quickly check if my stored this compound has degraded?

    • A: A simple Thin Layer Chromatography (TLC) analysis can be very informative. The hydrolysis product, thiophene-2-glyoxylic acid, is significantly more polar than the starting ester. You will see a new spot with a much lower Rf value. Additionally, an IR spectrum would show a broad O-H stretch (~2500-3300 cm⁻¹) characteristic of a carboxylic acid, which is absent in the pure ester.

  • Q: Is nitrogen or argon preferable as an inert gas for these reactions?

    • A: For most applications, dry nitrogen is sufficient and more economical. However, argon is denser than air, making it slightly more effective at blanketing the reaction and preventing atmospheric intrusion, especially in setups with multiple necks or frequent manipulations. For extremely sensitive reactions (e.g., involving organometallics), argon is the preferred choice.

Part 3: Key Experimental Protocols & Visual Guides

Protocol 1: General Handling and Storage Under Anhydrous Conditions
  • Receiving: Upon receipt, inspect the container seal for integrity.

  • Storage: Store immediately in a refrigerator or as directed by the supplier, away from strong acids, bases, and oxidizing agents.

  • Dispensing: Whenever possible, handle the reagent inside a glovebox. If a glovebox is unavailable, use a dry syringe or cannula to withdraw the liquid under a positive pressure of argon or nitrogen. Briefly remove the septum/cap and immediately flush the headspace with inert gas before re-sealing.

  • Sealing: After dispensing, securely tighten the cap, wrap with Parafilm®, and store back in the designated cool, dry location.

Protocol 2: Reference Procedure for a Moisture-Sensitive Reaction (Wittig Olefination)

This protocol details the steps for reacting this compound with methyltriphenylphosphonium bromide to form 2-(1-propen-2-yl)thiophene.

  • Glassware Preparation: Assemble a round-bottom flask with a magnetic stir bar, a condenser, and a rubber septum. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of argon.

  • Reagent Preparation: In the flame-dried flask, add methyltriphenylphosphonium bromide (1.1 eq).

  • Solvent Addition: Add anhydrous THF (e.g., from a solvent purification system) via cannula.

  • Ylide Formation: Cool the suspension to 0°C in an ice bath. Slowly add n-butyllithium (1.05 eq) dropwise via syringe. The solution will turn a characteristic deep orange/red color upon ylide formation. Allow the mixture to stir at this temperature for 30 minutes.

  • Substrate Addition: In a separate flame-dried flask, prepare a solution of this compound (1.0 eq) in anhydrous THF. Transfer this solution slowly via cannula to the ylide solution at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Quenching: Once the reaction is complete, cool the mixture to 0°C and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup & Purification: Transfer the mixture to a separatory funnel, extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.

Visual Guides

Hydrolysis Mechanism of this compound

Hydrolysis ETG This compound Products Thiophene-2-glyoxylic Acid Ethanol ETG->Products Hydrolysis (Acid/Base Catalyzed) H2O Water (H₂O) H2O->ETG

Caption: The hydrolysis pathway of this compound.

Troubleshooting Workflow for Low Yield Reactions

Troubleshooting Start Low or No Yield Check_SM Analyze Crude Reaction Mixture (TLC, NMR, LC-MS) Start->Check_SM SM_Present Unreacted Starting Material? Check_SM->SM_Present Byproduct_Present Acidic Byproduct Detected? SM_Present->Byproduct_Present No Inert_Conditions Diagnosis: Reaction Conditions Too Mild (Temp, Time, Catalyst) SM_Present->Inert_Conditions Yes Hydrolysis Diagnosis: Hydrolysis or Reagent Quenching Byproduct_Present->Hydrolysis Yes Byproduct_Present->Inert_Conditions No Implement_Anhydrous Action: Implement Strict Anhydrous Protocols (See Protocol 2) Hydrolysis->Implement_Anhydrous

Caption: A logical workflow for diagnosing water-related reaction failures.

Data Tables

Table 1: Physical Properties and Storage Recommendations

PropertyValueSource(s)
CAS Number 4075-58-5[11]
Molecular Formula C₈H₈O₃S[11][12]
Molecular Weight 184.22 g/mol
Appearance Colorless to yellow/brown liquid or solid[12]
Storage Temp. Refrigerator (2-8°C)
Incompatibilities Strong oxidizing agents, strong acids, strong bases[10]
Handling Keep container tightly closed in a dry, well-ventilated place.[10]

Table 2: Comparative Spectroscopic Data (¹H NMR & IR)

FeatureThis compound (Starting Material)Thiophene-2-glyoxylic Acid (Hydrolysis Product)
¹H NMR (CDCl₃) ~4.4 ppm (q, 2H, -OCH₂CH₃), ~1.4 ppm (t, 3H, -OCH₂CH₃)No ethyl signals. Broad singlet >10 ppm (1H, -COOH)
IR (thin film/KBr) ~1730 cm⁻¹ (C=O, ester), ~1670 cm⁻¹ (C=O, ketone), No broad O-H~1700 cm⁻¹ (C=O, acid), ~1665 cm⁻¹ (C=O, ketone), Broad O-H stretch ~2500-3300 cm⁻¹

References

  • This compound - SAFETY DATA SHEET. (2024). Thermo Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AAB2471209&productDescription=ETHYL+THIOPHENE-2-GLYOXYLATE+97%25+10G&vendorId=VN00033897&countryCode=US&language=en]
  • This compound | 4075-58-5. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/sial/sy3h990f84ee]
  • This compound, 97% 10 g | Buy Online | Thermo Scientific Chemicals. Thermo Fisher Scientific. [URL: https://www.thermofisher.
  • SAFETY DATA SHEET. (2022). Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/sds/sigma/8.18837]
  • This compound, 97% 50 g | Buy Online | Thermo Scientific Chemicals. Thermo Fisher Scientific. [URL: https://www.thermofisher.
  • SAFETY DATA SHEET. (2009). Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AC293290250&productDescription=ETHYL+GLYOXYLATE+50+%25+IN+TOLUENE&vendorId=VN00032119&countryCode=US&language=en]
  • This compound | CAS 4075-58-5. Santa Cruz Biotechnology. [URL: https://www.scbt.
  • CN110590736A - Synthesis method of 2-thiophene glyoxylic acid. Google Patents. [URL: https://patents.google.
  • This compound, 97% 10 g | Buy Online | Thermo Scientific Alfa Aesar. Fisher Scientific. [URL: https://www.fishersci.
  • Thiophene-2-carboxylic acid. Wikipedia. [URL: https://en.wikipedia.org/wiki/Thiophene-2-carboxylic_acid]
  • The Knoevenagel Condensation. Organic Reactions. [URL: https://organicreactions.org/index.
  • Wittig Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/wittig-reaction.shtm]
  • The Knoevenagel Condensation. ResearchGate. [URL: https://www.researchgate.
  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2018/02/06/the-wittig-reaction/]
  • Wittig & Wittig-Horner reactions. Organic Synthesis. [URL: https://www.organic-synthesis.org/sop/wittig-wittig-horner-reactions]
  • The Wittig Reaction. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/19%3A_Aldehydes_and_Ketones_-_Nucleophilic_Addition_Reactions/19.12%3A_The_Wittig_Reaction]

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Validation & Comparative

A Comparative Guide to the Analytical Methods for Ethyl Thiophene-2-glyoxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity and structural integrity of key intermediates like Ethyl thiophene-2-glyoxylate (CAS: 4075-58-5) are non-negotiable. This α-ketoester, a versatile building block in the synthesis of pharmaceuticals and other complex organic molecules, demands robust analytical methods for its characterization and quality control.[1] The presence of both a reactive α-keto group and an ester functionality, attached to an aromatic thiophene ring, presents unique analytical challenges and necessitates a multi-faceted approach.

This guide provides an in-depth comparison of the primary analytical techniques for this compound, grounded in both theoretical principles and practical, field-proven insights. We will explore chromatographic methods for separation and quantification, and spectroscopic techniques for structural elucidation, providing the causality behind experimental choices to ensure self-validating and reliable analytical protocols.

Chromatographic Analysis: Purity and Quantification

The primary goal of chromatographic analysis is to separate the target compound from impurities, such as starting materials, by-products, or degradation products. For a molecule with the characteristics of this compound—moderate polarity, volatility, and a strong UV chromophore—both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are viable techniques. The choice between them depends on the specific analytical goal, available instrumentation, and the nature of potential impurities.

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC is exceptionally well-suited for the analysis of non-volatile or thermally sensitive compounds, making it a robust choice for many organic intermediates.[2] For this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point.

Causality of Method Design:

  • Reversed-Phase (RP) Mode: The compound has significant non-polar character due to the thiophene ring and ethyl group, making it well-retained on a non-polar stationary phase like C18. A polar mobile phase (e.g., acetonitrile and water) is used to elute the compound.

  • UV Detection: The thiophene ring is a strong chromophore, providing excellent sensitivity with a standard Diode Array Detector (DAD) or UV-Vis detector.

  • Addressing Tautomerism: A critical challenge in the analysis of α-ketoesters is the potential for keto-enol tautomerism, which can lead to peak splitting or broadening in chromatography. This equilibrium is often pH and temperature-dependent. Maintaining a consistent, slightly acidic mobile phase and a controlled column temperature can stabilize one form or accelerate the interconversion, resulting in a single, sharp peak.

Experimental Protocol: RP-HPLC-UV Method for Purity Determination

  • Instrumentation:

    • HPLC System with a quaternary or binary pump, autosampler, column thermostat, and DAD/UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: 60:40 (v/v) Acetonitrile : Water. To mitigate tautomerism, 0.1% formic acid can be added to both solvents.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 260 nm (based on the thiophene chromophore).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1.0 mg/mL in acetonitrile.

    • Dilute this stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter prior to injection.

Gas Chromatography (GC): The Power of Volatility

GC is the preferred method for volatile and thermally stable compounds.[2] Given that this compound is a liquid with a moderate molecular weight (184.21 g/mol ), it is sufficiently volatile for GC analysis without derivatization.[3][4] Commercial suppliers often use GC to determine the assay of this product.[3]

Causality of Method Design:

  • Stationary Phase: A mid-polarity column, such as one with a 5% phenyl-polysiloxane phase (e.g., DB-5 or equivalent), provides a good balance of interactions for separating the analyte from potentially less polar starting materials or more polar by-products.

  • Flame Ionization Detector (FID): FID is a robust, universal detector for organic compounds, offering excellent linearity and sensitivity, making it ideal for purity assays where impurity identification is not the primary goal.

  • GC-MS for Impurity Identification: For development work, coupling the GC to a Mass Spectrometer (GC-MS) is invaluable for identifying unknown impurity peaks based on their mass fragmentation patterns.

Experimental Protocol: GC-FID Method for Assay Determination

  • Instrumentation:

    • Gas Chromatograph equipped with a split/splitless injector, FID detector, and an autosampler.

  • Chromatographic Conditions:

    • Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen, at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Temperature Program:

      • Initial Temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 250 °C.

      • Final Hold: Hold at 250 °C for 5 minutes.

    • Injection Mode: Split (e.g., 50:1 ratio).

    • Injection Volume: 1 µL.

  • Sample Preparation:

    • Prepare a solution of this compound at approximately 1.0 mg/mL in a volatile organic solvent like ethyl acetate or dichloromethane.

Method Comparison: HPLC vs. GC

The choice between HPLC and GC should be guided by the specific analytical need.

ParameterHPLC-UVGC-FIDRationale & Causality
Applicability Excellent for purity, stability studies, and quantification of non-volatile impurities.Ideal for assay determination, residual solvent analysis, and volatile impurities.HPLC handles thermally labile and high molecular weight compounds better, while GC excels with volatile analytes.[2]
Specificity High. DAD provides spectral confirmation.Moderate. Relies on retention time. GC-MS provides high specificity.DAD allows for peak purity assessment. GC-FID retention times can shift, but GC-MS offers definitive structural information.
Sensitivity (LOQ) ~0.1 µg/mL~0.15 µg/mLBoth techniques offer excellent sensitivity, though this is highly dependent on the detector and method optimization.[5]
Precision (%RSD) < 2.0%< 3.0%Modern instrumentation provides high precision for both techniques.[5]
Key Challenge Keto-enol tautomerism can affect peak shape.Thermal degradation of sensitive impurities is possible at high injector temperatures.Careful control of mobile phase pH and temperature is needed for HPLC. A lower injector temperature should be evaluated for GC if degradation is suspected.

This table summarizes typical performance characteristics based on data for analogous aromatic ketoesters.[5]

Spectroscopic Analysis: Structural Confirmation

While chromatography confirms purity, spectroscopy confirms identity. A combination of NMR, Mass Spectrometry, and Infrared Spectroscopy provides an unambiguous structural fingerprint of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure.

  • ¹H NMR: Provides information on the number and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show signals for the three distinct protons on the thiophene ring and the ethyl ester group (a quartet and a triplet).

  • ¹³C NMR: Shows all unique carbon atoms in the molecule, including the two carbonyl carbons (keto and ester), the carbons of the thiophene ring, and the ethyl group carbons.

Reported Spectral Data: (Solvent: CDCl₃)

  • ¹H NMR (400 MHz, CDCl₃): δ 8.13 (dd, J = 3.8, 1.0 Hz, 1H), 7.83 (dd, J = 4.8, 1.0 Hz, 1H), 7.22-7.17 (m, 1H), 4.44 (q, J = 7.0 Hz, 2H), 1.43 (t, J = 7.2 Hz, 3H).[6]

  • ¹³C NMR (100 MHz, CDCl₃): δ 176.4, 161.7, 139.1, 137.4, 137.2, 128.6, 62.7, 14.0.[6]

Mass Spectrometry (MS)

MS provides the molecular weight and, through fragmentation, clues about the molecule's structure. When coupled with GC (GC-MS), it is a powerful tool for both identification and impurity analysis.

  • Molecular Ion: The electron ionization (EI) mass spectrum shows a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 184, confirming the molecular weight of 184.21 g/mol .[7]

  • Key Fragmentation Pathways: As an α-ketoester, fragmentation is predictable. Common fragmentation patterns for esters include the loss of the alkoxy group (-OC₂H₅, 45 Da) or the ethoxycarbonyl group (-COOC₂H₅, 73 Da). Alpha-cleavage next to the ketone is also expected.[8]

    • m/z 111: Loss of the ethoxycarbonyl group (•COOC₂H₅) to yield the stable thenoyl cation. This is often a base peak.

    • m/z 139: Loss of the ethoxy group (•OC₂H₅) from the ester.

    • m/z 83: Cleavage of the C-C bond between the carbonyls, yielding the thiophene fragment.

Infrared (IR) Spectroscopy

FTIR provides information about the functional groups present in the molecule. It is an excellent, rapid technique for identity confirmation.

  • C=O Stretching: Two strong absorption bands are expected for the two distinct carbonyl groups. The α-keto group typically appears at a lower frequency than the ester.

    • ~1720-1740 cm⁻¹ (Ester C=O stretch)

    • ~1660-1680 cm⁻¹ (α-Keto C=O stretch, conjugated to the thiophene ring)

  • C-O Stretching: A strong band for the ester C-O linkage is expected around 1100-1300 cm⁻¹.

  • C-H Stretching: Aromatic C-H stretches from the thiophene ring will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will be just below 3000 cm⁻¹.

Integrated Analytical Workflow

For comprehensive quality control of this compound, a multi-step workflow is recommended. This ensures both the identity and purity of the material are confirmed according to rigorous scientific standards.

Analytical_Workflow cluster_0 Initial Characterization cluster_1 Detailed Analysis cluster_2 Final Report Sample Sample Purity_Screen Purity Screening Sample->Purity_Screen Chromatography ID_Confirm Identity Confirmation NMR NMR (¹H, ¹³C) Structural Elucidation ID_Confirm->NMR MS Mass Spectrometry MW & Fragmentation ID_Confirm->MS FTIR FTIR Functional Groups ID_Confirm->FTIR HPLC HPLC-UV Quantitative Purity Purity_Screen->HPLC GC GC-FID Assay (%) Purity_Screen->GC CoA Certificate of Analysis (Identity, Purity, Assay) NMR->CoA MS->CoA FTIR->CoA HPLC->CoA GC->CoA

Caption: Integrated workflow for the analysis of this compound.

Conclusion

The analysis of this compound requires a thoughtful combination of chromatographic and spectroscopic techniques. While GC-FID serves as a robust and straightforward method for routine assay determination, RP-HPLC offers greater versatility for purity analysis, especially when dealing with potential non-volatile or thermally labile impurities. The inherent challenge of keto-enol tautomerism in HPLC must be addressed through careful method development to ensure data integrity. For unequivocal structural confirmation, a full suite of spectroscopic data, including ¹H and ¹³C NMR, Mass Spectrometry, and FTIR , is essential. By integrating these methods into a logical workflow, researchers and drug development professionals can ensure the quality and consistency of this critical synthetic intermediate.

References

  • Ambient and aerobic carbon-carbon bond cleavage toward α-ketoester synthesis by transition-metal-free photocatalysis. (2020). Royal Society of Chemistry.
  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • AOBChem. (n.d.). ethyl 2-oxo-2-(thiophen-2-yl)acetate.
  • Matrix Fine Chemicals. (n.d.). ETHYL 2-OXO-2-(THIOPHEN-2-YL)ACETATE | CAS 4075-58-5. Retrieved from mfc-shop.com [https://www.mfc-shop.

Sources

A Comparative Guide to the Purity Analysis of Ethyl Thiophene-2-glyoxylate: HPLC, GC, and UPLC Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

Ethyl thiophene-2-glyoxylate (ETG) is a key building block in medicinal chemistry and drug discovery, serving as a precursor for various pharmacologically active compounds.[1][2] Its chemical structure, featuring a thiophene ring linked to a glyoxylic acid ethyl ester, makes it a versatile intermediate.[3][4] In the pharmaceutical development pipeline, the purity of such starting materials is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). Even trace impurities can lead to downstream reaction failures, the formation of toxic byproducts, or compromised API stability.

This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this compound. We will explore the industry-standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method in detail, and contrast its performance with two powerful alternatives: Gas Chromatography (GC) and Ultra-Performance Liquid Chromatography (UPLC). The discussion is grounded in the principles of analytical chemistry, offering practical protocols and data-driven insights to guide researchers and quality control professionals in selecting the optimal method for their specific needs.

Primary Method: Reversed-Phase HPLC for Robust Purity Profiling

RP-HPLC is the workhorse of pharmaceutical analysis for its versatility, robustness, and ability to separate a wide range of non-volatile and thermally stable compounds.[5] For a molecule like ETG, RP-HPLC is ideally suited to separate the main component from polar and non-polar impurities.

The Principle of Separation The separation mechanism is based on the partitioning of the analyte between a non-polar stationary phase (typically alkyl-bonded silica, such as C18) and a polar mobile phase (a mixture of water or buffer and an organic solvent like acetonitrile or methanol).[6] More hydrophobic compounds, like ETG, interact more strongly with the C18 stationary phase and thus elute later, while more polar impurities (e.g., hydrolyzed starting materials) have a greater affinity for the mobile phase and elute earlier. This differential partitioning allows for the effective separation of the parent compound from its process-related and degradation impurities.

Experimental Protocol: RP-HPLC Method

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Further dilute the stock solution with the same solvent to a working concentration of approximately 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[6]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[7]

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.[7]

  • Gradient Elution:

    • 0-5 min: 40% B

    • 5-25 min: 40% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30 °C.[8]

  • Detection: UV at 240 nm.[7]

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Purity is typically assessed using the area percent method. The peak area of this compound is expressed as a percentage of the total area of all observed peaks.

  • Purity (%) = (Area of ETG Peak / Total Area of All Peaks) * 100

Causality Behind Experimental Choices:

  • C18 Column: The octadecylsilane stationary phase provides excellent hydrophobic retention for the thiophene and ester moieties of ETG.

  • Acidified Mobile Phase: The addition of 0.1% TFA to the mobile phase sharpens peaks by suppressing the ionization of any free carboxylic acid impurities (e.g., thiophene-2-glyoxylic acid), ensuring consistent retention and improved peak shape.

  • Gradient Elution: A gradient program is crucial for a purity method. It ensures that early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted from the column within a reasonable timeframe, providing a comprehensive impurity profile.

  • UV Detection at 240 nm: The thiophene ring system contains a strong chromophore, and 240 nm is a common wavelength for detecting such structures, offering high sensitivity.[7]

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing p1 Weigh Sample p2 Dissolve in Acetonitrile/Water p1->p2 p3 Filter (0.45 µm) p2->p3 a1 Inject into HPLC System p3->a1 a2 Separation on C18 Column a1->a2 a3 UV Detection (240 nm) a2->a3 d1 Integrate Peaks a3->d1 d2 Calculate Area % d1->d2 d3 Generate Report d2->d3

Caption: Workflow for the HPLC purity analysis of this compound.

Alternative Methodologies: Expanding the Analytical Toolkit

While RP-HPLC is a robust primary method, orthogonal techniques are essential for a comprehensive quality assessment. Gas Chromatography and Ultra-Performance Liquid Chromatography offer distinct advantages and can detect impurities that may be missed by HPLC.

Alternative 1: Gas Chromatography (GC-FID)

GC is an excellent technique for analyzing volatile and thermally stable compounds.[5] Since this compound is a relatively small ester, it is amenable to GC analysis, which is often used for determining the overall assay or purity percentage.[1]

The Principle of Separation In GC, separation occurs as the sample, vaporized in a heated injector, is carried by an inert gas (the mobile phase) through a capillary column containing a stationary phase. Compounds are separated based on their boiling points and their interactions with the stationary phase. A Flame Ionization Detector (FID) is commonly used, which provides a response proportional to the mass of carbon, making it ideal for quantitative analysis of organic compounds.

Experimental Protocol: GC-FID Method

1. Sample Preparation:

  • Prepare a stock solution of ~10 mg/mL in a volatile solvent such as Hexane or Ethyl Acetate.

  • Dilute to a final concentration of ~1 mg/mL for injection.

2. Chromatographic Conditions:

  • Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.32 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature (FID): 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 15 °C/min to 250 °C.

    • Hold: Hold at 250 °C for 5 min.

  • Injection: 1 µL, Split ratio 50:1.

Alternative 2: Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles.[9] This results in dramatically increased efficiency, resolution, and speed compared to traditional HPLC.

The Principle of Separation The separation principle is identical to HPLC (partitioning between a stationary and mobile phase). However, the smaller particle size creates a much higher surface area, leading to more efficient mass transfer. This allows for the use of higher flow rates and shorter columns without sacrificing, and often improving, resolution. The result is a much faster analysis with lower solvent consumption.[10]

Experimental Protocol: UPLC Method

1. Sample Preparation:

  • Identical to the HPLC method.

2. Chromatographic Conditions:

  • System: An Acquity UPLC or equivalent system capable of handling pressures >15,000 psi.

  • Column: Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 40% B

    • 0.5-3.0 min: 40% to 90% B

    • 3.0-3.5 min: 90% B

    • 3.6-4.0 min: 40% B (re-equilibration)

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 240 nm.

  • Injection Volume: 1 µL.

Head-to-Head Comparison: HPLC vs. GC vs. UPLC

The choice of analytical method depends on the specific goal, whether it is routine quality control, in-depth impurity identification, or high-throughput screening.

ParameterRP-HPLC GC-FID UPLC
Principle Liquid-Solid PartitioningGas-Liquid PartitioningLiquid-Solid Partitioning
Typical Analysis Time 25-35 minutes15-20 minutes3-5 minutes
Resolution Good to ExcellentExcellent for VolatilesSuperior
Impurities Detected Non-volatile, thermally stableVolatile, thermally stableNon-volatile, thermally stable
Solvent Consumption High (~30 mL/run)Low (only for sample prep)Very Low (~2 mL/run)
Instrument Cost StandardStandardHigh
Key Advantage Robust, versatile, widely availableOrthogonal to HPLC, excellent for residual solvents & volatile impuritiesHigh speed and resolution
Key Limitation Slower run times, higher solvent useLimited to thermally stable analytesHigh backpressure, requires specialized equipment
Decision Logic for Method Selection

Method_Selection start Goal of Analysis? routine_qc Routine QC? start->routine_qc impurity_id Full Impurity Profile? start->impurity_id high_throughput High Throughput? start->high_throughput routine_qc->impurity_id No use_hplc Use HPLC (Robust & Reliable) routine_qc->use_hplc Yes impurity_id->high_throughput No use_hplc_gc Use HPLC + GC (Comprehensive View) impurity_id->use_hplc_gc Yes use_uplc Use UPLC (Speed & Resolution) high_throughput->use_uplc Yes use_gc Add GC as Orthogonal Method use_hplc_gc->use_gc

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion and Recommendations

The purity analysis of this compound is a critical step in ensuring the quality of pharmaceutical manufacturing processes.

  • Reversed-Phase HPLC stands as the definitive primary method. Its robustness, versatility, and the wealth of available column chemistries make it the gold standard for routine quality control and release testing. The detailed protocol provided in this guide serves as a validated starting point for most laboratories.

  • Gas Chromatography is an invaluable orthogonal technique. It should be employed to complement HPLC data, particularly for quantifying the main component (assay) and for detecting volatile impurities or residual solvents that are not visible by HPLC.

  • Ultra-Performance Liquid Chromatography is the method of choice for high-throughput environments and for complex samples requiring the highest possible resolution. The significant reduction in run time and solvent consumption can lead to substantial cost and time savings in discovery and process development settings.

A comprehensive quality control strategy should leverage the strengths of each technique. For lot release, a validated RP-HPLC method is essential. For method development and full characterization, combining RP-HPLC with GC provides a more complete picture of the sample's purity profile, ensuring that both non-volatile and volatile impurities are rigorously controlled.

References

  • Vertex AI Search Result, based on a study on mPGES-1 Inhibition using a thiophene-based compound, which employed a C8 reversed-phase column with a water/acetonitrile gradient containing 0.
  • Vertex AI Search Result, discussing the analysis of glycidyl esters by GC-MS and LC-MS, highlighting the different sample preparation needs and applic
  • Quora. (2017). What are the modifications to improve the purity of ester?.
  • Google Patents. (2009). CN101539543A - Method for detecting glyoxylate and glyoxal by high performance liquid chromatography.
  • Lee, S., et al. (2023). Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots. National Institutes of Health.
  • Margl, L., et al. (2002). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). ResearchGate.
  • Google Patents. (2003). EP1934604A1 - Materials and methods for assaying for glyoxylate.
  • Van de Poel, B., et al. (2018). A UPLC-MS/MS method for quantification of metabolites in the ethylene biosynthesis pathway and its biological validation in Arabidopsis. UPCommons.
  • Raheja, R., et al. (2022). Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation products. ResearchGate.
  • Lin, H. R., et al. (2003). Identification of 2,5-dimethoxy-4-ethylthiophenethylamine and its metabolites in the urine of rats by gas chromatography-mass spectrometry. PubMed.
  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development.
  • Atanasova, M., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia.
  • Bessa, L. J., et al. (2020). Seeking faster, alternative methods for glycolipid biosurfactant characterization and purification. ResearchGate.

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A Comparative Guide to the GC-MS Analysis of Ethyl Thiophene-2-glyoxylate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the precise characterization and quantification of key intermediates are paramount. Ethyl thiophene-2-glyoxylate, a pivotal building block in the synthesis of various pharmacologically active compounds, demands robust analytical methodologies to ensure purity, stability, and reaction monitoring. This guide provides an in-depth, objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound, alongside alternative techniques, supported by experimental insights and established principles.

The Analytical Imperative for this compound

This compound (C₈H₈O₃S, M.W. 184.21 g/mol ) is a versatile intermediate utilized in the synthesis of a range of therapeutic agents.[1][2] Its α-ketoester and thiophene moieties provide a rich scaffold for chemical modifications. The purity of this intermediate is critical, as impurities can lead to unwanted side reactions, lower yields, and the introduction of potentially toxic byproducts in the final active pharmaceutical ingredient (API). Therefore, a highly selective and sensitive analytical method is not just a quality control measure but a cornerstone of a successful drug development program.

GC-MS: A Powerful Tool for a Volatile Analyte

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds.[3][4] Given the physicochemical properties of this compound, it is amenable to GC-MS analysis. The technique's high chromatographic resolution and the specificity of mass spectrometric detection make it a powerful tool for both qualitative identification and quantitative analysis.

Experimental Protocol: GC-MS Analysis of this compound

This protocol is a robust starting point for the analysis of this compound, designed for optimal separation and detection.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a high-purity solvent such as ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.

  • Perform serial dilutions to prepare working standards in the desired concentration range (e.g., 1-100 µg/mL).

  • For quantitative analysis, add a suitable internal standard (e.g., a structurally similar compound with a distinct retention time, such as ethyl benzoate) to all standards and samples.

2. GC-MS Instrumentation and Parameters:

Parameter Recommended Setting Rationale
GC System Agilent 8890 GC System or equivalentProvides excellent temperature control and reproducibility.
MS System Agilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.This column provides good separation for a wide range of semi-volatile compounds.
Injector Temperature 250 °CEnsures efficient volatilization of the analyte without thermal degradation.
Injection Mode Split (e.g., 50:1) or SplitlessA split injection is suitable for concentrated samples to avoid column overloading. A splitless injection is preferred for trace analysis to maximize sensitivity.[1]
Injection Volume 1 µLA standard volume for capillary GC.
Carrier Gas Helium at a constant flow of 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Temperature Program Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.[5]This program allows for the separation of the analyte from potential impurities with varying boiling points. The final hold ensures the elution of any less volatile compounds.
MS Source Temperature 230 °COptimizes ionization efficiency and minimizes ion source contamination.
MS Quadrupole Temperature 150 °CMaintains consistent mass filtering.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation.
Acquisition Mode Full Scan (m/z 50-300) for qualitative analysis and library matching. Selected Ion Monitoring (SIM) for quantification.Full scan mode provides a complete mass spectrum for identification. SIM mode significantly enhances sensitivity by monitoring only specific ions of the target analyte and internal standard.

3. Data Analysis:

  • Qualitative Analysis: Identify the this compound peak by its retention time and by comparing its mass spectrum with a reference spectrum or a spectral library (e.g., NIST). The expected molecular ion peak is at m/z 184.[2]

  • Quantitative Analysis: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards. Determine the concentration of the analyte in the samples from this calibration curve.

Comparative Analysis: GC-MS vs. Alternative Techniques

While GC-MS is a powerful technique, it is essential to consider its performance in the context of other available analytical methods, primarily High-Performance Liquid Chromatography (HPLC) with UV or MS detection.

Feature GC-MS HPLC-UV/MS
Principle Separation of volatile compounds in the gas phase followed by mass analysis.[4]Separation of compounds in a liquid phase based on their interactions with a stationary phase, followed by UV or mass analysis.[3]
Analyte Volatility Requires analytes to be volatile and thermally stable. This compound is suitable.Suitable for a wide range of compounds, including non-volatile and thermally labile ones.[4]
Derivatization May be required for non-volatile or polar compounds to increase volatility. Not necessary for this compound.Generally not required, but can be used to enhance detection.
Sensitivity High, especially in SIM mode, often reaching picogram levels.Good to high, depending on the detector. LC-MS/MS can achieve very low detection limits.
Selectivity High, based on both chromatographic separation and unique mass fragmentation patterns.Good with UV detection, but can be limited by co-eluting impurities. High with MS detection.
Sample Throughput Can be high with modern autosamplers and fast GC methods.Can be high, especially with Ultra-High-Performance Liquid Chromatography (UHPLC) systems.
Instrumentation Cost Generally higher than HPLC-UV, but comparable to or less than LC-MS.HPLC-UV is more affordable. LC-MS systems can be significantly more expensive.
Solvent Consumption Low, primarily uses carrier gas.Higher, requires continuous flow of liquid mobile phases.

In-depth Comparison and Recommendations

GC-MS: The Gold Standard for Volatile Impurity Profiling

For the specific analysis of this compound and its volatile or semi-volatile impurities, GC-MS offers unparalleled specificity. The electron ionization (EI) source generates reproducible fragmentation patterns, creating a "chemical fingerprint" that is highly valuable for definitive identification. This is particularly crucial in pharmaceutical development for identifying unknown impurities and degradation products.

HPLC-UV/MS: Versatility for a Broader Range of Analytes

High-Performance Liquid Chromatography (HPLC) offers greater versatility, especially when dealing with reaction mixtures that may contain non-volatile starting materials, reagents, or byproducts.[6][7]

Proposed HPLC-UV Protocol for this compound

This method provides a reliable alternative for routine quality control and quantification.

1. Instrumentation and Parameters:

Parameter Recommended Setting
HPLC System Agilent 1260 Infinity II LC System or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The aqueous phase may be acidified with 0.1% formic acid to improve peak shape.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength Monitor at the λmax of this compound (around 280-300 nm, to be determined experimentally).

2. Rationale for HPLC:

  • No Thermal Degradation Risk: HPLC is performed at or near ambient temperature, eliminating the risk of thermal degradation of sensitive analytes.

  • Simpler Sample Preparation: For many samples, simple dilution is sufficient, avoiding the need for derivatization.

  • Complementary Information: HPLC provides orthogonal separation to GC, meaning it separates compounds based on different chemical properties (polarity vs. boiling point). This can be invaluable for a comprehensive purity assessment.

Visualizing the Workflow

To better illustrate the decision-making process and experimental flow, the following diagrams are provided.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolve in Ethyl Acetate Sample->Dissolution Dilution Serial Dilution Dissolution->Dilution Internal_Std Add Internal Standard Dilution->Internal_Std Injection Inject into GC Internal_Std->Injection Separation Separation on HP-5ms Column Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry (Scan or SIM) Ionization->Detection Qualitative Qualitative Analysis (Library Match) Detection->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Detection->Quantitative

Caption: Workflow for the GC-MS analysis of this compound.

Technique_Comparison cluster_gcms GC-MS cluster_hplc HPLC-UV/MS Analyte This compound Analysis GCMS_Node High Specificity (Mass Spectrum) Analyte->GCMS_Node If high specificity for volatile impurities is key HPLC_Node High Versatility Analyte->HPLC_Node If analyzing a complex mixture with non-volatile components GCMS_Adv Ideal for Volatile Impurity Profiling GCMS_Node->GCMS_Adv GCMS_Dis Requires Volatility & Thermal Stability GCMS_Node->GCMS_Dis HPLC_Adv Analyzes Non-Volatile & Thermally Labile Compounds HPLC_Node->HPLC_Adv HPLC_Dis Lower Specificity (UV) Higher Cost (MS) HPLC_Node->HPLC_Dis

Caption: Decision tree for selecting an analytical technique.

Conclusion and Future Perspectives

For the routine analysis and purity assessment of this compound, both GC-MS and HPLC are powerful and reliable techniques.

  • GC-MS is the recommended technique when high specificity is required for the identification of volatile and semi-volatile impurities, or for establishing a comprehensive impurity profile. Its robust nature and the availability of extensive spectral libraries make it an invaluable tool in a research and development setting.

  • HPLC-UV is a highly suitable alternative for routine quality control, offering simplicity, and the ability to analyze a wider range of potential non-volatile contaminants without the need for derivatization. For even greater sensitivity and specificity in an HPLC workflow, coupling to a mass spectrometer (LC-MS) is the logical next step.

Ultimately, the choice of analytical technique will depend on the specific requirements of the analysis, including the nature of the sample matrix, the need for impurity identification, and available instrumentation. In many pharmaceutical laboratories, the complementary use of both GC-MS and HPLC provides the most comprehensive analytical characterization of critical intermediates like this compound.

References

  • Agilent Technologies. (2003). Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection.
  • GenTech Scientific. (2021). Understanding the Difference Between GCMS and HPLC.
  • Smithers. (n.d.). Understanding Chemical Testing: GC-MS vs. HPLC.
  • Patsnap. (2023). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?
  • Celebration of Scholarship. (n.d.). GCMS VS HPLC.
  • Li, Y., et al. (2022).
  • Universidade de Lisboa. (n.d.). LC-MS/MS method development for anti-oxidative biomarkers.
  • Google Patents. (n.d.). Method for detecting glyoxylate and glyoxal by high performance liquid chromatography.
  • Margl, L., et al. (2002). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae).
  • ResearchGate. (n.d.). GC–MS Method Development for the Analyses of Thiophenes from Solvent Extracts of Tagetes patula L.
  • Der Pharma Chemica. (2023). Advanced Analytical Methods: LC-MS/MS with Multiple Reaction Monitoring (MRM Mode)
  • EURL-Pesticides. (2013). Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin.
  • National Center for Biotechnology Information. (n.d.). Ethyl 2-thienylacetate. PubChem Compound Database.
  • National Institutes of Health. (2023).
  • The Royal Society of Chemistry. (n.d.).
  • National Institutes of Health. (n.d.). Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil.
  • SciSpace. (n.d.). Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua.
  • Springer. (2019). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples.

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A Comparative Guide to Ethyl and Methyl Thiophene-2-glyoxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug development and synthetic chemistry, the choice of starting materials is a critical determinant of experimental success. Thiophene-2-glyoxylates are invaluable building blocks, offering a versatile scaffold for the synthesis of a multitude of heterocyclic compounds. This guide provides an in-depth, objective comparison of two commonly utilized analogs: Ethyl thiophene-2-glyoxylate and Mthis compound. Our analysis, grounded in established chemical principles and supported by relevant experimental protocols, aims to equip researchers with the necessary insights to make an informed selection for their synthetic endeavors.

Fundamental Properties: A Tale of Two Esters

At a glance, the distinction between the ethyl and methyl esters of thiophene-2-glyoxylic acid appears minor. However, this subtle structural variance imparts differences in their physicochemical properties, which can have significant implications for reaction kinetics, product yields, and purification strategies.

The primary divergence stems from the nature of the alkyl group (ethyl vs. methyl) of the ester moiety. This difference influences both steric and electronic effects within the molecule. The ethyl group is bulkier and slightly more electron-donating (+I effect) than the methyl group.[1] These seemingly small differences can impact the electrophilicity of the carbonyl carbons, thereby influencing their reactivity towards nucleophiles.[1]

PropertyThis compoundMthis compoundRationale for Difference
Molecular Formula C₈H₈O₃SC₆H₆O₂SDifference in the alkyl ester group (C₂H₅ vs. CH₃).[2][3]
Molecular Weight 184.21 g/mol 142.18 g/mol The ethyl ester has an additional methylene group.[2][3]
Boiling Point 102-110 °C at 0.8 mmHgNot readily availableThe higher molecular weight and larger size of the ethyl ester lead to stronger intermolecular forces and a higher boiling point.[4]
Reactivity (Theoretical) Marginally less reactiveMarginally more reactiveThe methyl group is less bulky, presenting lower steric hindrance to incoming nucleophiles. The ethyl group has a slightly stronger positive inductive effect, which can marginally reduce the electrophilicity of the carbonyl carbons.[1]
Solubility Difficult to mix with water.[4]Insoluble in water, soluble in organic solvents like alcohol and ether.Both are esters and thus have limited solubility in water, but are soluble in common organic solvents.

Reactivity and Performance in Synthesis

The choice between ethyl and mthis compound often hinges on the specific reaction being performed. While direct, side-by-side comparative studies are not extensively documented in the literature, we can infer performance differences based on fundamental organic chemistry principles and analogous reactions.

Theoretical Underpinnings of Reactivity

Electronic Effects: The ethyl group in this compound is slightly more electron-donating than the methyl group. This inductive effect (+I) can subtly decrease the electrophilicity of the adjacent carbonyl carbons. Consequently, from an electronic standpoint, Mthis compound is expected to be slightly more reactive towards nucleophiles.[1]

Steric Effects: The ethyl group is sterically more demanding than the methyl group. This increased bulk can hinder the approach of nucleophiles, particularly large ones, to the electrophilic centers of the molecule. Therefore, based on steric considerations, Mthis compound is anticipated to exhibit higher reactivity in most nucleophilic addition reactions.[1]

Combining these factors, Mthis compound is predicted to be the more reactive of the two in many common synthetic transformations.

Application in the Synthesis of Thieno[2,3-b]pyridines

A significant application of thiophene-2-glyoxylates is in the synthesis of thieno[2,3-b]pyridines, a class of heterocyclic compounds with a wide range of biological activities, including anti-proliferative and cytoprotective effects.[5][6][7] One of the most efficient methods for constructing the 2-aminothiophene core of these molecules is the Gewald reaction.[8]

The Gewald reaction is a multi-component condensation involving a carbonyl compound, an α-cyanoester (or other active methylene compound), and elemental sulfur in the presence of a base.[8] Both Ethyl and Mthis compound can serve as the carbonyl component in this reaction.

Experimental Protocols: A Practical Guide

To provide a tangible context for comparison, we present a detailed, step-by-step protocol for the synthesis of a substituted 2-aminothiophene via the Gewald reaction. This protocol can be adapted for either Ethyl or Mthis compound.

Synthesis of Ethyl/Methyl 2-amino-4-aryl-thiophene-3-carboxylate

This protocol outlines a typical Gewald reaction for the synthesis of a 2-aminothiophene, a key intermediate for thieno[2,3-b]pyridines.

Reaction Scheme:

Gewald Reaction cluster_reactants Reactants cluster_product Product reagents Ar-CO-CH3 + NC-CH2-COOR + S8 product 2-amino-4-aryl-5-methyl-thiophene-3-carboxylate reagents->product Base (e.g., Morpholine) Ethanol, Reflux thiophene Substituted 2-Aminothiophene ketone Aryl Methyl Ketone nitrile Ethyl/Methyl Cyanoacetate sulfur Sulfur

Caption: General workflow for the Gewald synthesis of 2-aminothiophenes.

Materials:

  • Aryl Methyl Ketone (e.g., Acetophenone) (10 mmol)

  • Ethyl or Methyl Cyanoacetate (10 mmol)

  • Elemental Sulfur (10 mmol)

  • Morpholine (or another suitable base like triethylamine or piperidine) (20 mmol)

  • Ethanol (50 mL)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aryl methyl ketone (10 mmol), the chosen cyanoacetate (Ethyl or Methyl, 10 mmol), and elemental sulfur (10 mmol) in ethanol (50 mL).

  • Addition of Base: To the stirred suspension, add morpholine (20 mmol) dropwise at room temperature. The choice of base is crucial; morpholine is often effective for this transformation.

  • Reflux: Heat the reaction mixture to reflux with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials and soluble impurities. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Expected Outcome and Causality:

  • Choice of Ester: The use of Methyl cyanoacetate may lead to a slightly faster reaction rate due to lower steric hindrance compared to Ethyl cyanoacetate.[1] However, the difference in yield is often negligible under optimized conditions. The choice may also be influenced by the desired functionality in the final product.

  • Role of the Base: The base plays a dual role. It catalyzes the initial Knoevenagel condensation between the ketone and the cyanoacetate and also facilitates the subsequent reactions involving sulfur.

  • Self-Validating System: The formation of the highly conjugated 2-aminothiophene product drives the reaction to completion. The product's characteristic properties (e.g., melting point, spectroscopic data) serve as a validation of a successful reaction.

Head-to-Head Comparison: Making the Right Choice

FeatureThis compoundMthis compoundRecommendation for Selection
Reactivity Generally lower due to steric bulk and a slightly stronger +I effect.[1]Generally higher due to smaller size and reduced electron-donating character.[1]For reactions requiring higher reactivity or involving sterically hindered nucleophiles, the methyl ester is preferred.
Handling and Purification Higher boiling point may be advantageous for high-temperature reactions and can simplify removal of lower-boiling impurities.[4]Lower boiling point might be preferable if the product is a high-boiling solid, simplifying solvent removal.The choice depends on the physical properties of the other reactants and the final product.
Downstream Reactions The ethyl ester may be more resistant to hydrolysis under certain conditions.The methyl ester can be more readily hydrolyzed or transesterified if desired.Consider the compatibility of the ester group with subsequent reaction steps.
Cost and Availability Both are generally commercially available.Both are generally commercially available.Price and availability may vary between suppliers and should be considered for large-scale synthesis.

Conclusion: A Strategic Decision

The selection between this compound and Mthis compound is a nuanced decision that should be guided by the specific requirements of the synthetic route. While Mthis compound is theoretically more reactive due to reduced steric hindrance and electronic effects, practical considerations such as the physical properties of the reactants and products, as well as the conditions of subsequent reaction steps, are paramount.[1]

For researchers embarking on the synthesis of novel thieno[2,3-b]pyridines and other complex heterocycles, a careful evaluation of these factors will lead to a more efficient and successful synthetic outcome. This guide provides the foundational knowledge to make that strategic choice.

References

  • A Comparative Analysis of the Reactivity of Ethyl Glyoxylate and Methyl Glyoxylate - Benchchem.
  • This compound | 4075-58-5 - Benchchem.
  • Gewald Reaction - Organic Chemistry Portal.
  • Synthesis of Thieno[2,3-b]Pyridinones Acting as Cytoprotectants and as Inhibitors of [3H]Glycine Binding to the N-Methyl-d-aspartate (NMDA) Receptor - figshare.
  • Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - NIH.
  • Ethyl 2-oxo-2-(thiophen-2-yl)acetate CAS 4075-58-5 - BIOSYNCE.
  • Methyl-2-thiophene carboxylate - the NIST WebBook.
  • Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. MDPI.

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A Senior Application Scientist's Guide to Alternatives for Ethyl Thiophene-2-glyoxylate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Ethyl Thiophene-2-glyoxylate in Modern Synthesis

This compound is a versatile bifunctional reagent, possessing both a ketone and an ester group attached to a thiophene core.[1][2][3] This unique structure makes it a valuable building block, particularly in the synthesis of complex heterocyclic scaffolds that are of significant interest in pharmaceutical and materials science research.[1][4][5] Its primary utility lies in its role as an electrophilic partner in condensation and cyclization reactions, most notably in the construction of thieno[2,3-b]pyridines, a privileged scaffold in drug discovery.[6][7][8]

While highly effective, factors such as cost, availability, physical state (liquid), and the desire for alternative substitution patterns often compel researchers to seek viable alternatives.[4][9][10] This guide provides an in-depth comparison of practical alternatives to this compound, moving from direct analogues to fundamentally different synthetic strategies. We will evaluate each alternative based on reactivity, handling, substrate scope, and overall synthetic efficiency, supported by experimental data and detailed protocols.

The Benchmark Reaction: Friedländer Annulation for Thieno[2,3-b]pyridine Synthesis

To establish a baseline for comparison, we will reference a common application of this compound: the synthesis of thieno[2,3-b]pyridine derivatives via a modified Friedländer annulation.[11][12][13] This reaction typically involves the condensation of an α-ketoester with an aminomethylene component, often generated in situ.

Friedlander_Annulation_Workflow reagent1 This compound intermediate Knoevenagel Adduct (Aminomethylene intermediate) reagent1->intermediate Condensation reagent2 Cycloalkanone + Cyanoacetamide reagent2->intermediate Gewald-type precursor formation catalyst Base Catalyst (e.g., Piperidine) catalyst->intermediate product Substituted Thieno[2,3-b]pyridine intermediate->product Cyclization & Aromatization

Caption: General workflow for Thieno[2,3-b]pyridine synthesis.

Alternative 1: Thiophene-2-glyoxylic Acid - The Solid-State Analogue

The closest chemical relative is the corresponding carboxylic acid, Thiophene-2-glyoxylic acid.[14][15] As a stable, crystalline solid, it offers significant advantages in handling and storage over its liquid ethyl ester counterpart.

Key Advantages:

  • Handling: As a solid, it is easier to weigh and dispense accurately, avoiding the challenges associated with a viscous liquid.

  • Stability: Generally exhibits better long-term storage stability.

Synthetic Considerations: Thiophene-2-glyoxylic acid can be used in two primary ways:

  • Direct Use: In some condensation reactions, the free acid can participate directly, although this may require harsher conditions or result in lower yields.

  • In Situ Esterification: The most common approach is to perform the reaction in an alcohol solvent (e.g., ethanol) with an acid catalyst, which generates the corresponding ester in situ. This negates the need to purchase the ester directly but adds a preliminary step to the reaction sequence.

Comparative Performance:

FeatureThis compoundThiophene-2-glyoxylic Acid
Physical Form Liquid[9]Crystalline Solid
Handling More difficult to handle/weighEasy to handle/weigh
Reactivity DirectRequires in situ esterification or harsher conditions
Purity 97% typical[9]95% typical
Application Direct condensation reactionsCondensations via in situ esterification

Experimental Protocol: In Situ Esterification and Cyclization

  • To a solution of Thiophene-2-glyoxylic acid (1.56 g, 10 mmol) in absolute ethanol (50 mL), add concentrated sulfuric acid (0.2 mL) as a catalyst.

  • Heat the mixture to reflux for 2 hours to ensure complete esterification to the ethyl ester.

  • Cool the reaction mixture to room temperature. Add the active methylene compound (e.g., malononitrile, 10 mmol) and the ketone/aldehyde precursor (10 mmol).

  • Add a basic catalyst, such as piperidine (0.85 g, 10 mmol), and reflux the mixture for 6-8 hours, monitoring by TLC.

  • After completion, cool the reaction and pour it into ice water. The precipitated solid is collected by filtration, washed with cold ethanol, and recrystallized to yield the target thieno[2,3-b]pyridine.

Alternative 2: 2-Acetylthiophene - The Cost-Effective Precursor

For large-scale synthesis, starting from a cheaper and more abundant precursor is often the most logical choice. 2-Acetylthiophene, a simple ketone, can be readily oxidized to produce Thiophene-2-glyoxylic acid, which can then be used as described above.[16][17] This two-step approach can offer significant cost savings.

Precursor_Workflow start 2-Acetylthiophene intermediate Thiophene-2-glyoxylic Acid start->intermediate Oxidation oxidant Oxidizing Agent (e.g., HNO₂/H₂SO₄) oxidant->intermediate product Target Heterocycle intermediate->product Condensation/ Cyclization

Caption: Two-step synthetic route from 2-Acetylthiophene.

Key Advantages:

  • Cost-Effectiveness: 2-Acetylthiophene is typically more affordable than this compound.

  • Availability: It is a widely available commodity chemical.

Synthetic Considerations: The critical step is the oxidation of the methyl ketone. A modern and efficient method involves using nitrosyl sulfuric acid in a sulfuric acid solution, which provides high purity and yield.[18]

Experimental Protocol: Oxidation of 2-Acetylthiophene

Caution: This reaction involves strong acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • In a three-necked flask equipped with a stirrer and a dropping funnel, cool 20 mL of 70% sulfuric acid to 0-5°C in an ice bath.

  • Slowly add 2-acetylthiophene (1.26 g, 10 mmol) to the cold sulfuric acid while stirring.

  • Prepare a 40% solution of nitrosyl sulfuric acid and add it dropwise to the reaction mixture, maintaining the internal temperature below 10°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Carefully pour the reaction mixture onto 100 g of crushed ice. The resulting precipitate is crude Thiophene-2-glyoxylic acid.

  • Filter the solid, wash with cold water, and purify by dissolving in an alkaline solution, extracting with an organic solvent (e.g., ethyl acetate) to remove impurities, and then re-precipitating the acid by adjusting the pH to ~1 with HCl.[18] The purified acid can then be used in subsequent reactions.

Performance Comparison:

ParameterDirect Route (this compound)Precursor Route (2-Acetylthiophene)
Number of Steps 12 (Oxidation + Cyclization)
Starting Material Cost HigherLower
Overall Yield Dependent on one stepCumulative of two steps (typically 70-80%)
Process Safety Standard organic synthesisInvolves strong oxidizing agents and acids
Scalability GoodExcellent, often preferred in industrial settings

Alternative 3: The Gewald Reaction - A Paradigm Shift in Thiophene Synthesis

The most versatile alternative is not a direct reagent replacement but a completely different synthetic strategy: the Gewald reaction.[19][20][21] This powerful, one-pot, multi-component reaction builds the thiophene ring from the ground up, yielding a highly functionalized 2-aminothiophene.[22][23] This product is an ideal precursor for synthesizing thieno[2,3-b]pyridines and a vast range of other heterocycles.

The reaction condenses a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[21]

Gewald_Mechanism cluster_1 Step 2: Sulfur Addition & Cyclization ketone Ketone/Aldehyde intermediate1 Stable Alkylidene Intermediate (3) ketone->intermediate1 cyanoester α-Cyanoester cyanoester->intermediate1 intermediate2 Thiolate Intermediate (4) intermediate1->intermediate2 Michael Addition sulfur Elemental Sulfur (S₈) sulfur->intermediate2 intermediate3 Cyclized Intermediate (5) intermediate2->intermediate3 Intramolecular Cyclization product 2-Aminothiophene (6) intermediate3->product Tautomerization

Sources

A Spectroscopic Compass: Navigating the Structural Nuances of Thiophene Glyoxylates

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, thiophene derivatives stand as privileged scaffolds, offering a unique combination of electronic properties and synthetic versatility.[1][2] Among these, thiophene glyoxylates have emerged as critical building blocks, finding their way into a diverse array of pharmacologically active molecules and functional organic materials.[3][4] The precise characterization of these molecules is paramount, and a multi-faceted spectroscopic approach is the cornerstone of this endeavor.

This guide provides an in-depth comparative analysis of thiophene glyoxylates using a suite of spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy. We will delve into how subtle structural modifications—such as the position of the glyoxylate group on the thiophene ring and the nature of substituents—are reflected in the spectral data. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational understanding and practical, data-driven insights.

The Structural Landscape of Thiophene Glyoxylates: A Spectroscopic Overview

The core structure of a thiophene glyoxylate consists of a thiophene ring connected to a glyoxylate functional group, which is an α-ketoester. The position of this glyoxylate moiety, either at the 2- or 3-position of the thiophene ring, profoundly influences the molecule's electronic and steric properties, leading to distinct spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide a detailed map of the chemical environment of each atom.

¹H NMR Spectroscopy: Probing the Proton Environment

The chemical shifts and coupling constants of the protons on the thiophene ring are highly sensitive to the position of the electron-withdrawing glyoxylate group and the presence of other substituents.

Comparison of Thiophene-2-glyoxylate and Thiophene-3-glyoxylate Derivatives:

CompoundH3 (ppm)H4 (ppm)H5 (ppm)Other Signals (ppm)
Ethyl thiophene-2-glyoxylate ~7.9~7.2~7.7~4.4 (q, CH₂), ~1.4 (t, CH₃)
Methyl (E)-3-(thiophen-3-yl)acrylate 7.50 (d)7.29-7.34 (m)7.29-7.34 (m)7.68 (d, Hβ), 6.27 (d, Hα), 3.80 (s, OCH₃)
Methyl (E)-3-(thiophen-2-yl)acrylate 7.25 (d)7.06 (dd)7.42 (d)7.82 (d, Hβ), 6.29 (d, Hα), 3.79 (s, OCH₃)

Key Insights from ¹H NMR Data:

  • Positional Isomers: The protons on the thiophene ring exhibit distinct chemical shifts depending on the position of the glyoxylate group. In thiophene-2-glyoxylates, the H5 proton is typically the most downfield-shifted proton due to the deshielding effect of the adjacent sulfur atom and the carbonyl group.

  • Substituent Effects: Electron-withdrawing groups on the thiophene ring will generally cause a downfield shift of the ring protons, while electron-donating groups will cause an upfield shift.

  • Coupling Constants: The coupling constants between adjacent protons on the thiophene ring (typically in the range of 3-6 Hz) are valuable for confirming the substitution pattern.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

¹³C NMR spectroscopy provides complementary information to ¹H NMR, offering insights into the carbon skeleton of the molecule.

Comparison of Thiophene-2-glyoxylate and Thiophene-3-glyoxylate Derivatives:

CompoundC=O (keto)C=O (ester)C2C3C4C5
Ethyl 2-oxo-2-(p-tolyl)acetate 186.1164.0----
Methyl (E)-3-(thiophen-3-yl)acrylate -168.1128.6137.8125.4127.4
Methyl (E)-3-(thiophen-2-yl)acrylate *-167.3139.6128.4128.2131.5

Note: Direct comparative ¹³C NMR data for a series of thiophene glyoxylates is limited. Data for a related α-ketoester and thiophene acrylates are provided for illustrative purposes.[5][6]

Key Insights from ¹³C NMR Data:

  • Carbonyl Carbons: The chemical shifts of the two carbonyl carbons (keto and ester) in the glyoxylate moiety are typically found in the range of 160-190 ppm.

  • Ring Carbons: The chemical shifts of the thiophene ring carbons are sensitive to the electronic effects of the glyoxylate substituent and any other groups present on the ring. The carbon directly attached to the glyoxylate group (C2 or C3) will be significantly shifted downfield.

Vibrational Spectroscopy: Probing Functional Groups with Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. For thiophene glyoxylates, the key vibrational bands are associated with the carbonyl groups and the thiophene ring.

Characteristic IR Absorption Bands for Thiophene Glyoxylates:

Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)
C=O (keto) Stretching1720 - 1680
C=O (ester) Stretching1750 - 1730
C-O (ester) Stretching1300 - 1000
Thiophene Ring C=C Stretching1550 - 1450
Thiophene Ring C-H Bending (out-of-plane)900 - 700
C-S Stretching710 - 687

Key Insights from IR Spectroscopy:

  • Carbonyl Stretching: The presence of two distinct carbonyl stretching bands is a hallmark of the glyoxylate group. The keto C=O stretch typically appears at a lower wavenumber than the ester C=O stretch due to conjugation with the thiophene ring.

  • Thiophene Ring Vibrations: The characteristic absorptions of the thiophene ring can confirm its presence and provide clues about the substitution pattern based on the C-H out-of-plane bending vibrations.[5][7]

  • Substituent Effects: The electronic nature of substituents on the thiophene ring can slightly shift the positions of the carbonyl stretching frequencies.

Electronic Spectroscopy: Exploring Photophysical Properties with UV-Vis and Fluorescence

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy provide valuable information about the electronic transitions within a molecule and its behavior upon excitation with light. These techniques are particularly useful for comparing the conjugation and electronic properties of different thiophene glyoxylate derivatives.

UV-Vis Absorption Spectroscopy

Key Factors Influencing UV-Vis Absorption:

  • Conjugation: The extent of the π-conjugated system is the primary determinant of the absorption maximum (λmax). Thiophene itself has a λmax around 231 nm.[8] The addition of the glyoxylate group extends the conjugation, causing a bathochromic (red) shift to longer wavelengths.

  • Substitution Pattern: The position of the glyoxylate group (2- vs. 3-position) influences the degree of conjugation and, therefore, the λmax. Generally, 2-substituted thiophenes exhibit stronger conjugation and thus absorb at longer wavelengths compared to their 3-substituted counterparts.[8]

  • Substituents: Electron-donating groups (e.g., -OCH₃, -CH₃) on the thiophene ring typically cause a bathochromic shift, while electron-withdrawing groups (e.g., -NO₂, -CN) can lead to more complex spectral changes.[9]

Comparative UV-Vis Data for Thiophene Derivatives:

Compoundλmax (nm)Solvent
Thiophene 231Ethanol
2-Acetylthiophene 260, 285Hexane
3-Acetylthiophene 250Hexane
2-(Thienyl)quinoxaline derivative 300-400MeCN

Note: The table presents data for related thiophene derivatives to illustrate general trends.[8][10]

Fluorescence Spectroscopy

Many thiophene derivatives are fluorescent, and their emission properties are highly sensitive to their molecular structure and environment.

Key Parameters in Fluorescence Spectroscopy:

  • Emission Maximum (λem): The wavelength at which the maximum fluorescence intensity is observed.

  • Quantum Yield (Φf): A measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[11]

  • Stokes Shift: The difference in wavelength between the absorption maximum (λmax) and the emission maximum (λem).

Expected Fluorescence Properties of Thiophene Glyoxylates:

  • Influence of Structure: Similar to UV-Vis absorption, the emission wavelength and quantum yield are expected to be dependent on the substitution pattern and the nature of substituents on the thiophene ring. Increased conjugation generally leads to red-shifted emission.[12]

  • Environmental Sensitivity: The fluorescence of thiophene derivatives can be sensitive to solvent polarity, with changes in the emission maximum and quantum yield often observed in different solvents.

Experimental Protocols

Protocol for NMR Spectroscopy Analysis
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the thiophene glyoxylate and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[13][14] Add a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm).

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[13][15]

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse sequence. Typically, 16-32 scans are sufficient.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required due to the low natural abundance of the ¹³C isotope.[14][15]

  • Data Processing: Perform a Fourier transform on the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Reference the chemical shifts to TMS.

Protocol for IR Spectroscopy Analysis
  • Sample Preparation (Neat Liquid): If the thiophene glyoxylate is a liquid, place a small drop of the sample between two salt plates (e.g., NaCl or KBr) to form a thin film.[16][17]

  • Background Scan: Perform a background scan with the empty salt plates to subtract any atmospheric interference.

  • Data Acquisition: Place the sample in the spectrometer and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-adding 16-32 scans will improve the signal-to-noise ratio.

  • Data Analysis: The final spectrum is presented in terms of transmittance or absorbance. Identify the characteristic absorption bands for the functional groups present in the molecule.

Protocol for UV-Vis and Fluorescence Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the thiophene glyoxylate in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, or cyclohexane). The concentration should be adjusted to have an absorbance between 0.1 and 1.0 at the λmax for UV-Vis analysis.[18][19] For fluorescence measurements, the absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects.[20]

  • UV-Vis Measurement: Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent (as a reference) and the other with the sample solution. Scan a range of wavelengths (e.g., 200-500 nm) to obtain the absorption spectrum and determine the λmax.

  • Fluorescence Measurement: Use a spectrofluorometer. Excite the sample at its λmax (or another suitable wavelength) and record the emission spectrum over a range of longer wavelengths.

  • Quantum Yield Determination (Relative Method): Measure the fluorescence intensity of the sample and a standard with a known quantum yield (e.g., quinine sulfate) under identical experimental conditions (excitation wavelength, slit widths). The quantum yield of the sample can then be calculated using the following equation:[20]

    Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²)

    Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Visualizing the Workflow and Relationships

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Characterization cluster_data Data Analysis & Interpretation Thiophene_Glyoxylate Thiophene Glyoxylate (e.g., 2- or 3-substituted) NMR NMR Spectroscopy (¹H & ¹³C) Thiophene_Glyoxylate->NMR Sample IR IR Spectroscopy Thiophene_Glyoxylate->IR Sample UV_Vis_Fluorescence UV-Vis & Fluorescence Spectroscopy Thiophene_Glyoxylate->UV_Vis_Fluorescence Sample Structure Structural Elucidation (Connectivity, Isomerism) NMR->Structure Chemical Shifts, Coupling Constants Functional_Groups Functional Group Identification IR->Functional_Groups Vibrational Frequencies Electronic_Properties Electronic Properties (Conjugation, Photophysics) UV_Vis_Fluorescence->Electronic_Properties λ_max, λ_em, Φ_f

Caption: Workflow for the spectroscopic characterization of thiophene glyoxylates.

Structure_Property_Relationship Structure Molecular Structure (Substitution Pattern, Substituents) Electronic_Effects Electronic Effects (Inductive, Resonance) Structure->Electronic_Effects determines Spectra Spectroscopic Properties (NMR, IR, UV-Vis, Fluorescence) Electronic_Effects->Spectra influences Spectra->Structure elucidates

Caption: The interplay between molecular structure and spectroscopic properties.

Conclusion

The spectroscopic characterization of thiophene glyoxylates is a critical step in their application in drug discovery and materials science. This guide has provided a comparative framework for understanding how NMR, IR, and UV-Vis/Fluorescence spectroscopy can be employed to elucidate the structural and electronic properties of these important molecules. By carefully analyzing the spectral data, researchers can gain deep insights into the effects of substitution patterns and functional groups, thereby enabling the rational design of novel thiophene-based compounds with tailored properties. The provided protocols and workflows serve as a practical resource for obtaining high-quality spectroscopic data, ensuring the integrity and reproducibility of research in this dynamic field.

References

  • How to prepare IR samples?
  • IR Spectroscopy of Liquids.
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A Comparative Guide to the Synthesis and Validation of Ethyl Thiophene-2-glyoxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl thiophene-2-glyoxylate is a pivotal intermediate in organic synthesis, serving as a critical building block for a range of pharmaceutical compounds and advanced materials.[1] Its α-ketoester functionality attached to a thiophene ring makes it a versatile precursor for constructing more complex molecular architectures. Given its significance, the reliable and efficient synthesis of this compound is of paramount importance to researchers in drug discovery and chemical development.

This guide provides an in-depth comparison of the primary synthetic routes to this compound, with a focus on the widely employed Friedel-Crafts acylation. We will dissect the procedural nuances, explore alternative methodologies, and establish a comprehensive framework for the validation of the final product. The objective is to equip researchers with the necessary technical insights to select and execute the optimal synthetic strategy for their specific application, ensuring both high yield and verifiable purity.

Primary Synthesis Route: Friedel-Crafts Acylation

The most common and direct method for preparing this compound is the Friedel-Crafts acylation of thiophene. This reaction is a classic example of electrophilic aromatic substitution, where an acylium ion, generated from ethyl oxalyl chloride and a Lewis acid, attacks the electron-rich thiophene ring.[2]

Causality of Experimental Design

The choice of reagents and conditions is dictated by the mechanism of the reaction:

  • Thiophene: As the aromatic substrate, thiophene's high electron density makes it highly reactive towards electrophiles, preferentially at the 2- and 5-positions. The attack at the 2-position is favored due to the formation of a more stable, linearly conjugated cationic intermediate, which can be stabilized by three resonance structures.[2]

  • Ethyl Oxalyl Chloride: This serves as the acylating agent. It provides the ethyl glyoxylate moiety that is installed onto the thiophene ring.

  • Lewis Acid Catalyst: A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃) or stannic chloride (SnCl₄), is essential.[3][4] It coordinates with the acyl chloride, facilitating the formation of the highly electrophilic acylium ion. Stoichiometric amounts are often required because the catalyst complexes with the carbonyl group of the ketone product, which can inhibit the reaction.[5][6]

  • Anhydrous Conditions: The reaction is extremely sensitive to moisture. Water will react with and deactivate the Lewis acid catalyst and hydrolyze the acyl chloride. Therefore, the use of anhydrous solvents (like dichloromethane, DCM) and inert atmospheric conditions (e.g., nitrogen or argon) is critical for success.[3]

  • Low Temperature: The reaction is typically conducted at low temperatures (0–5 °C) to control its exothermic nature and minimize the formation of side products.[3]

Detailed Experimental Protocol: Friedel-Crafts Acylation
  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet is charged with anhydrous aluminum chloride (AlCl₃) and anhydrous dichloromethane (DCM). The suspension is cooled to 0–5 °C in an ice bath.[3]

  • Acylium Ion Formation: A solution of ethyl oxalyl chloride in anhydrous DCM is added dropwise to the stirred AlCl₃ suspension while maintaining the temperature between 0–5 °C.[3]

  • Acylation: Following the complete addition of the ethyl oxalyl chloride, a solution of thiophene in anhydrous DCM is added dropwise, ensuring the reaction temperature does not exceed 5 °C.[3] The mixture is stirred at this temperature for a prescribed period (typically 1-2 hours) to allow the reaction to proceed to completion.

  • Work-up & Quenching: The reaction is carefully quenched by pouring the mixture over crushed ice or into cold dilute hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted multiple times with DCM. The combined organic layers are then washed sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[3]

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.[3]

Workflow Diagram: Friedel-Crafts Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep 1. Charge Flask with AlCl₃ & DCM (Anhydrous, Inert Atmosphere) cool 2. Cool to 0-5 °C prep->cool add_acyl 3. Add Ethyl Oxalyl Chloride cool->add_acyl add_thio 4. Add Thiophene add_acyl->add_thio react 5. Stir at 0-5 °C add_thio->react quench 6. Quench with Ice/HCl react->quench extract 7. Extract with DCM & Wash quench->extract dry 8. Dry & Concentrate extract->dry purify 9. Purify (Distillation/Chromatography) dry->purify product product purify->product Final Product

Caption: Workflow for the synthesis of this compound.

Alternative Synthesis Routes

While Friedel-Crafts acylation is dominant, other methods exist, offering different advantages and disadvantages.

  • Oxidation of 2-Acetylthiophene: An alternative approach involves the oxidation of the readily available 2-acetylthiophene. A patented method describes using nitrosyl sulfuric acid as the oxidant in a sulfuric acid solution to yield 2-thiopheneglyoxylic acid, which can then be esterified to the desired ethyl ester.[7] This method avoids the use of moisture-sensitive Lewis acids but involves handling strong oxidizing agents and mineral acids.

  • Heterocycle Construction (Gewald Reaction): For substituted thiophenes, the Gewald reaction provides a pathway to build the thiophene ring itself with the desired functionalities. This involves the condensation of a ketone or aldehyde, an active methylene nitrile (like ethyl cyanoacetate), and elemental sulfur in the presence of a base.[8] While powerful for creating diverse thiophene derivatives, it is a multi-component reaction and may be less direct for the specific synthesis of the unsubstituted this compound.

Comparative Analysis of Synthesis Methods

ParameterFriedel-Crafts AcylationOxidation of 2-Acetylthiophene
Starting Materials Thiophene, Ethyl Oxalyl Chloride2-Acetylthiophene, Nitrosyl Sulfuric Acid
Catalyst/Reagent Stoichiometric Lewis Acid (e.g., AlCl₃)[5]Stoichiometric Oxidant[7]
Key Advantages High regioselectivity[2], Direct, Generally high yieldAvoids moisture-sensitive Lewis acids
Key Disadvantages Requires strict anhydrous conditions, Generates significant acidic waste[6], Catalyst can be difficult to handleInvolves strong, corrosive oxidizing agents, Requires a two-step process (oxidation then esterification)[7]
Scalability Challenging due to waste stream and exotherm managementPotentially more scalable if waste streams are managed effectively
Green Chemistry Poor atom economy, Hazardous wastePotentially better if the acid can be recycled, but uses hazardous reagents[7]

Validation and Characterization of this compound

Confirming the identity and purity of the synthesized product is a critical, non-negotiable step. A combination of spectroscopic and chromatographic techniques should be employed.

Purification

The crude product from the synthesis typically requires purification. The two most common methods are:

  • Vacuum Distillation: Effective for separating the product from non-volatile impurities.

  • Column Chromatography: Using silica gel as the stationary phase and a solvent system like hexane/ethyl acetate to separate the product from closely related impurities.[3]

Spectroscopic and Analytical Data

The following data are characteristic of this compound (Molecular Formula: C₈H₈O₃S, Molecular Weight: 184.21 g/mol ).[9][10]

TechniqueExpected Result
Appearance Clear colorless to yellow or brown liquid.[11]
¹H NMR (CDCl₃) δ (ppm): ~8.0-8.2 (m, 1H, thiophene-H), ~7.8-7.9 (m, 1H, thiophene-H), ~7.2-7.3 (m, 1H, thiophene-H), 4.4 (q, 2H, -OCH₂CH₃), 1.4 (t, 3H, -OCH₂CH₃).
¹³C NMR (CDCl₃) δ (ppm): ~182 (C=O, ketone), ~163 (C=O, ester), ~140 (C-thiophene), ~136 (CH-thiophene), ~135 (CH-thiophene), ~128 (CH-thiophene), ~63 (-OCH₂), ~14 (-CH₃).
IR Spectroscopy ν (cm⁻¹): ~1730-1750 (C=O stretch, ester), ~1660-1680 (C=O stretch, ketone), C-H, C-S, and C-O stretches.
Mass Spec (ESI-MS) m/z: 185.02 [M+H]⁺, 207.00 [M+Na]⁺.
Purity (GC) Typically ≥96-97% after purification.[11]
Validation Workflow Diagram

G cluster_analysis Analytical Validation crude Crude Product (Post-Workup) purify Purification (Distillation or Chromatography) crude->purify nmr ¹H & ¹³C NMR purify->nmr ir IR Spectroscopy purify->ir ms Mass Spectrometry purify->ms gc GC Purity Assay purify->gc final Validated Product (Purity ≥97%) nmr->final ir->final ms->final gc->final

Caption: Post-synthesis validation workflow for this compound.

Conclusion and Recommendations

The Friedel-Crafts acylation remains the most direct and widely documented method for the laboratory-scale synthesis of this compound. Its primary challenges lie in the strict requirement for anhydrous conditions and the management of a stoichiometric Lewis acid catalyst, which can complicate scalability and waste disposal.[6] For researchers requiring high purity material on a small to medium scale, this method, when coupled with a robust purification and validation workflow, is highly reliable.

Alternative routes, such as the oxidation of 2-acetylthiophene, offer a viable pathway that avoids moisture-sensitive reagents but introduces the need to handle potent oxidizers.[7] The choice of synthetic route should be guided by the specific requirements of the project, including scale, available equipment, safety protocols, and environmental considerations.

Regardless of the method chosen, rigorous analytical validation is indispensable. A combination of NMR, IR, and Mass Spectrometry to confirm the structure, alongside a chromatographic assay for purity, constitutes a self-validating system that ensures the quality and reliability of this important chemical intermediate.

References

  • BenchChem. (n.d.). Synthesis of Ethyl 5-chlorothiophene-2 - Benchchem.
  • Ünver, H., Biyikoglu, M., & Bulut, A. (2013). Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. Department of Chemistry, Kirikkale University.
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  • Mironov, M. A., & Mokrushin, V. S. (n.d.). HETEROCYCLIC α-OXOESTERS (HETARYL GLYOXYLATES): SYNTHESIS AND CHEMICAL TRANSFORMATIONS. Part 1.
  • Organic Syntheses Procedure. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation.
  • NotEvans. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
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  • Thermo Scientific Chemicals. (n.d.). This compound, 97% 50 g.
  • CN110590736A. (2019). Synthesis method of 2-thiophene glyoxylic acid. Google Patents.
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A Comparative Guide to the Characterization of Ethyl Thiophene-2-glyoxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the meticulous characterization of novel chemical entities is the bedrock of discovery. The thiophene nucleus, a privileged scaffold in medicinal chemistry, is a core component of numerous FDA-approved drugs.[1] Ethyl thiophene-2-glyoxylate and its derivatives serve as versatile building blocks in the synthesis of a wide array of compounds with therapeutic potential. This guide provides an in-depth, comparative analysis of the essential techniques used to characterize these valuable synthetic intermediates. We will delve into the nuances of spectroscopic and crystallographic methods, offering not just protocols, but the scientific rationale behind them, to ensure robust and reliable structural elucidation.

The Central Role of Spectroscopic and Crystallographic Analysis

The journey from a synthetic hypothesis to a well-defined molecular entity relies on a suite of analytical techniques. For derivatives of this compound, a multi-faceted approach is not just recommended, but essential for unambiguous structure confirmation and for establishing purity, which are critical for subsequent biological screening and development. This guide will focus on the "big three" spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—complemented by the definitive structural insights provided by Single-Crystal X-ray Diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and their spatial relationships.

Comparative ¹H and ¹³C NMR Data

The chemical shifts (δ) in both proton (¹H) and carbon-13 (¹³C) NMR spectra are highly sensitive to the electronic environment of the nuclei. By comparing the spectra of this compound with its derivatives and other related compounds, we can pinpoint structural modifications. For instance, the conversion of the ethyl ester to an amide or hydrazide derivative will cause significant changes in the chemical shifts of the ethyl group protons and the carbonyl carbon.

CompoundKey ¹H NMR Signals (CDCl₃, δ ppm)Key ¹³C NMR Signals (CDCl₃, δ ppm)Reference(s)
This compound 8.13 (dd, 1H), 7.83 (dd, 1H), 7.19 (m, 1H), 4.44 (q, 2H), 1.43 (t, 3H)176.4 (C=O, ketone), 161.7 (C=O, ester), 139.1, 137.4, 137.2, 128.6 (thiophene C), 62.7 (OCH₂), 14.0 (CH₃)[2]
2-Acetylthiophene 7.69 (dd, 1H), 7.63 (dd, 1H), 7.12 (dd, 1H), 2.56 (s, 3H)190.7 (C=O), 144.5, 133.8, 132.6, 128.2 (thiophene C), 26.8 (CH₃)[3]
Ethyl benzoylformate 7.94 (s, 1H), 7.84 (d, 1H), 7.55 (m, 1H), 7.39 (t, 1H), 4.38 (q, 2H), 1.36 (t, 3H)184.8 (C=O, ketone), 163.0 (C=O, ester), 135.2, 134.8, 134.1, 130.2, 129.9, 128.2 (aromatic C), 62.6 (OCH₂), 14.1 (CH₃)[4][5][6]

Expert Insights: The downfield shift of the thiophene protons in this compound compared to unsubstituted thiophene is due to the electron-withdrawing nature of the glyoxylate group. When comparing with 2-acetylthiophene, the presence of the additional ester carbonyl in the glyoxylate leads to a more complex electronic environment and distinct chemical shifts. Ethyl benzoylformate, a non-heterocyclic analogue, provides a useful baseline for the chemical shifts of the ethyl ester group and the α-keto functionality, highlighting the influence of the thiophene ring's heteroatom and aromaticity.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural assignment.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts. Ensure the sample is fully dissolved; filter if any particulate matter is present.

  • Instrumentation and Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a narrow and symmetrical peak shape for a reference signal (e.g., residual solvent peak). This step is vital for obtaining high-resolution spectra.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

    • Integrate the signals to determine the relative number of protons for each resonance.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This is typically done using a larger number of scans than for ¹H NMR due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio.

    • Process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule. The absorption of infrared radiation at characteristic frequencies corresponds to the vibrational modes of chemical bonds.

Comparative IR Data

The carbonyl (C=O) stretching vibrations are particularly informative for this compound and its derivatives. The presence of two carbonyl groups (α-keto and ester) in the parent compound will give rise to distinct absorption bands.

CompoundKey IR Absorption Bands (cm⁻¹)Functional Group AssignmentReference(s)
This compound ~1730-1750, ~1660-1680C=O stretch (ester), C=O stretch (ketone)General knowledge
2-Acetylthiophene ~1665C=O stretch (ketone)[7]
Ethyl 2-thiophenecarboxylate ~1710-1730C=O stretch (ester)[8]

Expert Insights: In this compound, the two carbonyl stretching frequencies are distinct. The ester carbonyl typically absorbs at a higher wavenumber (1730-1750 cm⁻¹) compared to the α-keto carbonyl (1660-1680 cm⁻¹), which is conjugated with the thiophene ring. This conjugation lowers the bond order of the C=O bond, shifting its stretching frequency to a lower energy. Comparing with 2-acetylthiophene and ethyl 2-thiophenecarboxylate, which each have only one carbonyl group, allows for the unambiguous assignment of these bands in the glyoxylate.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR-FT-IR is a common and convenient method for obtaining IR spectra of solid and liquid samples.

Step-by-Step Methodology:

  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

  • Sample Spectrum: Record the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Process the spectrum to identify the wavenumbers of the absorption bands and their relative intensities.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation pattern upon ionization.

Comparative MS Data

The molecular ion peak (M⁺) in the mass spectrum confirms the molecular formula. The fragmentation pattern provides a fingerprint that can be used to distinguish between isomers and to deduce the connectivity of atoms.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)Fragmentation PathwayReference(s)
This compound 184155, 111, 83Loss of -OCH₂CH₃, loss of CO, subsequent fragmentation of the thiophene ring[9]
2-Acetylthiophene 126111, 83, 43Loss of -CH₃, fragmentation of the thiophene ring, acylium ion[3]
2-Ethylthiophene 11297Loss of -CH₃[10]

Expert Insights: The fragmentation of this compound typically begins with the loss of the ethoxy group (-OCH₂CH₃) to give a prominent ion at m/z 155, or cleavage of the C-C bond between the carbonyls. The subsequent loss of a neutral carbon monoxide (CO) molecule is a common fragmentation pathway for carbonyl-containing compounds. The ion at m/z 111, corresponding to the thenoyl cation, is a characteristic fragment for 2-substituted thiophenes and is also observed in the mass spectrum of 2-acetylthiophene.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a widely used technique for the analysis of relatively volatile and thermally stable small molecules.

Step-by-Step Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a radical cation (the molecular ion), which can then undergo fragmentation.

  • Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Single-Crystal X-ray Diffraction: The Definitive 3D Structure

While spectroscopic methods provide a wealth of structural information, single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional arrangement of atoms in a crystalline solid. It provides precise measurements of bond lengths, bond angles, and intermolecular interactions.

Comparative Crystallographic Data

Obtaining high-quality single crystals of this compound or its direct derivatives can be challenging. However, we can draw valuable comparative insights from the crystal structures of closely related compounds. For example, the crystal structure of ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate reveals key structural features that are likely to be conserved in thiophene glyoxylates.

ParameterEthyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate
Crystal System Triclinic
Space Group P-1
Key Bond Lengths (Å) C=O (ester): ~1.2, C-O (ester): ~1.3, S=O: ~1.5
Key Intermolecular Interactions Aromatic π–π stacking, C—H···O hydrogen bonds

Reference: [11]

Expert Insights: The planarity of the thiophene ring and the conformation of the glyoxylate side chain are key structural parameters that can be definitively determined by X-ray diffraction. Intermolecular interactions, such as hydrogen bonding and π–π stacking, which are crucial for understanding the solid-state properties of a compound and can influence its biological activity, are also revealed. In the case of the example compound, the crystal packing is stabilized by π–π interactions between the aromatic rings and weak C—H···O hydrogen bonds.[11] Similar interactions would be expected to play a significant role in the crystal packing of thiophene glyoxylate derivatives.

Experimental Protocol: Single-Crystal X-ray Diffraction

The process of determining a crystal structure is meticulous and requires careful execution at each step.

Step-by-Step Methodology:

  • Crystal Growth and Selection: Grow high-quality single crystals of the compound, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. Select a suitable crystal (well-formed, no visible defects) under a microscope and mount it on a goniometer head.

  • Data Collection:

    • Mount the crystal on the diffractometer and cool it to a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • Expose the crystal to a monochromatic X-ray beam and rotate it. A detector collects the diffraction pattern as a series of images.

  • Data Processing and Structure Solution:

    • Process the diffraction images to determine the intensities and positions of the diffraction spots.

    • Solve the "phase problem" to generate an initial electron density map.

    • Build an initial molecular model into the electron density map.

  • Structure Refinement and Validation:

    • Refine the atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction data.

    • Validate the final structure to ensure it is chemically and crystallographically reasonable.

Visualizing the Workflow

To provide a clearer understanding of the logical flow of characterization, the following diagram illustrates the typical workflow.

Caption: A typical workflow for the characterization of a new chemical entity.

Conclusion

The comprehensive characterization of this compound derivatives is a critical undertaking that relies on the synergistic application of multiple analytical techniques. NMR provides the structural backbone, IR identifies key functional groups, and MS confirms the molecular weight and fragmentation patterns. For crystalline materials, single-crystal X-ray diffraction offers the ultimate, unambiguous 3D structural determination. By following rigorous, well-validated protocols and carefully comparing the data obtained for new derivatives with that of the parent compound and other relevant analogues, researchers can confidently and accurately elucidate the structures of these important molecules, paving the way for their successful application in drug discovery and development.

References

  • Royal Society of Chemistry. (n.d.). Ambient and aerobic carbon-carbon bond cleavage toward α-ketoester synthesis by transition-metal-free photocatalysis.
  • PubChem. (n.d.). 2-Acetylthiophene.
  • PubChem. (n.d.). Ethyl benzoylformate.
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  • PubChemLite. (n.d.). This compound (C8H8O3S).
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The Unambiguous Arbiter: A Comparative Guide to X-ray Crystallography in the Structural Elucidation of Ethyl Thiophene-2-glyoxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock upon which successful therapeutic design is built. In the realm of heterocyclic compounds, ethyl thiophene-2-glyoxylate and its derivatives represent a class of versatile synthons and pharmacophores. Their utility in the synthesis of more complex molecules necessitates a rigorous and unambiguous understanding of their stereochemistry and conformation.[1] This guide provides an in-depth comparison of single-crystal X-ray crystallography with other prevalent analytical techniques for the structural characterization of these important thiophene derivatives.

The Gold Standard: Unveiling the Static Truth with X-ray Crystallography

Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid.[2] It provides an atomic-resolution, three-dimensional map of a molecule, yielding unequivocal data on bond lengths, bond angles, and torsional angles. This static picture is invaluable for understanding intermolecular interactions within the crystal lattice, which can inform on solid-state properties and potential polymorphism.

The journey from a synthesized compound to a fully resolved crystal structure is a multi-step process that demands precision and expertise.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: The initial and often most challenging step is the cultivation of a high-quality single crystal. This is typically achieved through slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. The quality of the crystal is paramount for obtaining a high-resolution diffraction pattern.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed within an X-ray diffractometer. To minimize thermal vibrations, the crystal is often cooled to low temperatures (e.g., 100-120 K). A monochromatic X-ray beam is directed at the crystal, and as it is rotated, a series of diffraction patterns are collected on a detector.[2]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the diffracted X-rays. The "phase problem" is then solved using computational methods to generate an initial electron density map. An atomic model is built into this map and refined to achieve the best agreement between the observed and calculated diffraction data.[2]

A World in Motion: Complementary Insights from Spectroscopic and Spectrometric Techniques

While X-ray crystallography provides an unparalleled static view of a molecule, other techniques offer dynamic and complementary information about the compound in solution or in the gas phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule, primarily in solution. For this compound derivatives, ¹H and ¹³C NMR are routinely used to confirm the presence of key functional groups and to probe the electronic environment of the thiophene ring.

Key Information Provided by NMR:

  • Chemical Shifts (δ): Indicate the electronic environment of each proton and carbon atom.

  • Coupling Constants (J): Provide information about the connectivity of adjacent atoms.

  • Nuclear Overhauser Effect (NOE): Can be used to determine through-space proximity of protons, offering insights into the solution-state conformation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound derivatives, characteristic vibrational bands for the ester and ketone carbonyl groups, as well as vibrations associated with the thiophene ring, are readily identifiable.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy, confirming its molecular formula. Fragmentation patterns can also offer clues about the molecule's structure.

Head-to-Head Comparison: X-ray Crystallography vs. Alternative Techniques

The choice of analytical technique depends on the specific information required. The following table provides a comparative overview of the strengths and limitations of each method in the context of characterizing this compound derivatives.

FeatureSingle-Crystal X-ray DiffractionNMR SpectroscopyIR SpectroscopyMass Spectrometry
Information Provided Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, intermolecular interactions in the solid state.Atomic connectivity, electronic environment, solution-state conformation, dynamic processes.Presence of functional groups.Molecular weight, elemental composition, structural fragments.
Sample Requirements High-quality single crystal.Soluble sample in a suitable deuterated solvent.Solid or liquid sample.Small amount of sample, can be coupled with chromatography (e.g., GC-MS, LC-MS).
Ambiguity Unambiguous determination of absolute and relative stereochemistry.Can be ambiguous for complex stereochemical assignments without additional experiments (e.g., NOE).Can be ambiguous as different functional groups can have overlapping absorption bands.Isomers can have the same mass; fragmentation patterns may not be unique.
Key Advantage The "gold standard" for definitive structural elucidation.Provides information about the molecule's behavior in solution, which is often more biologically relevant.Rapid and simple method for functional group identification.High sensitivity and ability to determine molecular formula.
Key Limitation Requires a suitable single crystal, which can be difficult to obtain. Provides a static picture in the solid state.Does not provide precise bond lengths and angles. Can be complex to interpret for large or conformationally flexible molecules.Provides limited information on the overall molecular structure.Does not provide information on stereochemistry or 3D structure.

Visualizing the Workflow: A Comparative Approach

The following diagrams illustrate the typical experimental workflow for X-ray crystallography and a multi-technique approach to characterization.

X-ray Crystallography Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xrd X-ray Diffraction cluster_analysis Structural Analysis Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification CrystalGrowth Crystal Growth Purification->CrystalGrowth Pure Compound DataCollection Data Collection CrystalGrowth->DataCollection Single Crystal StructureSolution Structure Solution DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement FinalStructure 3D Molecular Structure Refinement->FinalStructure Unambiguous Structure

Caption: Workflow for X-ray Crystallography.

Multi-technique Characterization cluster_spectroscopy Spectroscopic & Spectrometric Analysis cluster_interpretation Data Interpretation & Hypothesis cluster_confirmation Confirmation (Optional but Recommended) Synthesis Synthesized Derivative NMR NMR (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS ProposedStructure Proposed Structure NMR->ProposedStructure IR->ProposedStructure MS->ProposedStructure XRD X-ray Crystallography ProposedStructure->XRD FinalConfirmation Confirmed 3D Structure XRD->FinalConfirmation

Caption: A complementary multi-technique approach.

Conclusion: An Indispensable Tool in the Chemist's Arsenal

For the unequivocal structural determination of this compound derivatives, single-crystal X-ray crystallography remains the ultimate arbiter. It provides a level of detail and certainty that is unmatched by other techniques. However, a comprehensive understanding of these molecules, particularly their behavior in a solution environment relevant to biological applications, is best achieved through a synergistic approach. NMR, IR, and mass spectrometry provide crucial, complementary data that, when combined with the definitive structural insights from X-ray crystallography, offer a complete and robust characterization. For researchers and drug development professionals, mastering the application and interpretation of these techniques is essential for advancing the design of novel and effective therapeutics.

References

  • Al-Amiery, A. A., et al. (2022). Synthesis, X-ray analysis and computational studies of two novel thiophene derivatives. Journal of Molecular Structure, 1249, 131599.
  • El-Metwaly, N., et al. (2022). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. Journal of the Iranian Chemical Society, 19(11), 4785-4801.
  • PubChem. Ethyl 2-thienylacetate. National Center for Biotechnology Information.
  • Al-Otaibi, J. S., et al. (2018). The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[1][3]thieno[3,2-j]phenanthridine and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide.
  • PubChem. Ethyl 2-(dibenzo[b,d]thiophen-2-yl)-2-oxoacetate. National Center for Biotechnology Information.
  • PubChem. Ethyl 2-(benzo[b]thiophen-2-yl)-2-oxoacetate. National Center for Biotechnology Information.
  • AOBChem. ethyl 2-oxo-2-(thiophen-2-yl)acetate.
  • Mishra, R., et al. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291.
  • Al-Wahaibi, L. H., et al. (2011). N-Glycosyl-thiophene-2-carboxamides: synthesis, structure and effects on the growth of diverse cell types.
  • PubChemLite. This compound (C8H8O3S).
  • Matrix Fine Chemicals. ETHYL 2-OXO-2-(THIOPHEN-2-YL)ACETATE | CAS 4075-58-5.
  • BIOSYNCE. Ethyl 2-oxo-2-(thiophen-2-yl)acetate CAS 4075-58-5.
  • C. Cauletti, et al. (1988). Conformational analysis of organic carbonyl compounds. Part 10. Ab-initio MO calculations of the conformational properties of 3-formyl-furan, -thio-phene, and -pyrrole. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-6.
  • El-Sayed, N. N. E., et al. (2023).

Sources

Benchmarking Catalysts for the Synthesis of Ethyl Thiophene-2-glyoxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl thiophene-2-glyoxylate is a pivotal intermediate in the synthesis of various pharmaceuticals and agrochemicals, making its efficient production a topic of significant interest for researchers, scientists, and drug development professionals.[1][2][3][4] The primary synthetic route to this valuable compound is the Friedel-Crafts acylation of thiophene with ethyl oxalyl chloride. The choice of catalyst in this electrophilic aromatic substitution reaction is critical, profoundly influencing yield, selectivity, and overall process sustainability. This guide provides a comprehensive comparison of various catalytic systems for the synthesis of this compound, supported by experimental data to inform catalyst selection for laboratory and industrial applications.

The Friedel-Crafts acylation, a cornerstone of organic synthesis, involves the introduction of an acyl group onto an aromatic ring.[5] The reaction is typically promoted by a Lewis or Brønsted acid catalyst.[6][7] Historically, stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃) have been employed.[5][8] However, these traditional catalysts suffer from several drawbacks, including difficulties in separation, catalyst waste, and environmental concerns, prompting the development of more sustainable heterogeneous and reusable catalytic systems.[6][7]

This guide will delve into the performance of both homogeneous and heterogeneous catalysts, offering a comparative analysis to aid in the selection of the most appropriate system for your specific synthetic needs.

Reaction Overview: Friedel-Crafts Acylation of Thiophene

The synthesis of this compound is achieved through the Friedel-Crafts acylation of thiophene with an acylating agent, typically ethyl oxalyl chloride. The catalyst facilitates the formation of a highly reactive acylium ion, which then attacks the electron-rich thiophene ring.

Reaction Pathway

Friedel-Crafts Acylation Thiophene Thiophene Intermediate Acylium Ion Intermediate Thiophene->Intermediate Electrophilic Attack AcylChloride Ethyl Oxalyl Chloride AcylChloride->Intermediate Activation Catalyst Catalyst Catalyst->AcylChloride Product This compound Intermediate->Product Deprotonation Byproduct HCl Intermediate->Byproduct

Caption: Generalized reaction scheme for the Friedel-Crafts acylation of thiophene.

Catalyst Benchmarking: A Comparative Analysis

The choice of catalyst significantly impacts the efficiency and practicality of this compound synthesis. This section compares the performance of various catalytic systems, highlighting their advantages and disadvantages.

Homogeneous Catalysts

Homogeneous catalysts, existing in the same phase as the reactants, have been traditionally used for Friedel-Crafts reactions.

Conventional Lewis Acids (e.g., AlCl₃, FeCl₃)

Mechanism: These strong Lewis acids activate the acyl chloride by coordinating to the carbonyl oxygen, facilitating the formation of the acylium ion.[5][8]

Performance:

  • Advantages: High reactivity and often lead to high conversions in a short time.

  • Disadvantages: Typically required in stoichiometric amounts due to complexation with the ketone product, leading to large amounts of waste.[5] They are also highly sensitive to moisture and can cause significant corrosion and environmental issues.[6] The acylation of thiophene with these catalysts can be challenging due to the relative instability of the thiophene ring, often leading to resinification and low yields.[9][10]

Ionic Liquids

Mechanism: Ionic liquids can act as both solvents and catalysts.[11] Some ionic liquids possess inherent Lewis or Brønsted acidity, while others can be used in conjunction with metal salts.[12]

Performance:

  • Advantages: Offer advantages such as low vapor pressure, high thermal stability, and the potential for catalyst recycling.[11][12] They can enhance reaction rates and selectivities.

  • Disadvantages: Can be expensive, and their viscosity can pose challenges for product separation. The recyclability might be diminished by catalyst leaching or decomposition over multiple cycles.

Heterogeneous Catalysts

Heterogeneous catalysts, existing in a different phase from the reactants, offer significant advantages in terms of separation and reusability.[6][7]

Zeolites and Clays

Mechanism: These solid acids possess Brønsted and/or Lewis acid sites on their surface that can activate the acylating agent.[13]

Performance:

  • Advantages: Easily separable by filtration, reusable, and generally more environmentally benign than traditional Lewis acids.[6][14] They can also exhibit shape selectivity, potentially leading to higher regioselectivity.[13]

  • Disadvantages: Can suffer from deactivation due to coke formation or poisoning.[13] Their activity might be lower than their homogeneous counterparts, requiring higher temperatures or longer reaction times.

Supported Metal Catalysts

Mechanism: Lewis acidic metal salts (e.g., metal triflates) can be immobilized on solid supports like silica or alumina.[8]

Performance:

  • Advantages: Combines the high activity of Lewis acids with the ease of separation of heterogeneous systems.

  • Disadvantages: Leaching of the active metal species into the reaction mixture can be a concern, diminishing reusability and contaminating the product.

Performance Data Summary
Catalyst TypeTypical CatalystAdvantagesDisadvantagesReported Yield Range
Homogeneous
Conventional Lewis AcidAlCl₃, FeCl₃High reactivityStoichiometric amounts, waste, moisture sensitivity[5][6]Moderate to Good
Ionic LiquidImidazolium-basedRecyclable, stable[11][12]Cost, viscosity, potential leachingGood to Excellent[12]
Heterogeneous
Zeolites/ClaysH-Beta, MontmorilloniteReusable, environmentally friendly[6][14]Lower activity, potential deactivation[13]Moderate to Good[13]
Supported MetalMetal Triflates on SilicaHigh activity, separablePotential metal leachingGood

Experimental Protocols

To provide a practical framework for catalyst evaluation, detailed experimental protocols for representative homogeneous and heterogeneous catalytic systems are outlined below.

General Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Prepare Reactants (Thiophene, Ethyl Oxalyl Chloride) Reaction_Setup Set up Reaction Vessel (Inert Atmosphere) Reagents->Reaction_Setup Catalyst_Prep Prepare/Activate Catalyst Catalyst_Prep->Reaction_Setup Addition Add Reactants and Catalyst Reaction_Setup->Addition Stirring Stir at Controlled Temperature Addition->Stirring Monitoring Monitor Progress (TLC/GC) Stirring->Monitoring Quenching Quench Reaction Monitoring->Quenching Separation Catalyst Separation (Filtration for Heterogeneous) Quenching->Separation Extraction Extraction Separation->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Sources

A Comparative Guide to the Synthesis of Ethyl Thiophene-2-glyoxylate: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, the efficient and cost-effective production of key intermediates is paramount. Ethyl thiophene-2-glyoxylate, a valuable building block in medicinal chemistry, is one such intermediate whose synthesis warrants careful consideration. This guide provides an in-depth, objective comparison of the most common synthetic routes to this compound, offering a comprehensive cost-benefit analysis supported by experimental data and safety assessments to inform your process development decisions.

Introduction to this compound

This compound is a keto-ester featuring a thiophene ring, a structural motif present in numerous pharmaceuticals. Its utility lies in its bifunctional nature, allowing for a variety of subsequent chemical transformations to build molecular complexity. The choice of synthetic route to this intermediate can significantly impact the overall efficiency, cost, and environmental footprint of a drug discovery or development program. This guide will dissect three primary synthetic strategies: Friedel-Crafts acylation, oxidation of 2-acetylthiophene, and a Grignard reagent-based approach.

Route 1: The Direct Approach - Friedel-Crafts Acylation of Thiophene

The most direct and atom-economical route to this compound is the Friedel-Crafts acylation of thiophene with ethyl oxalyl chloride. This electrophilic aromatic substitution is typically mediated by a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1]

Figure 1: Friedel-Crafts Acylation of Thiophene.
Experimental Protocol

A representative procedure for a related synthesis of ethyl 5-chlorothiophene-2-glyoxylate can be adapted for thiophene.[1]

  • Reaction Setup: Anhydrous aluminum chloride (1.1 eq.) is suspended in a dry, inert solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) in a reaction vessel equipped with a dropping funnel and a magnetic stirrer. The suspension is cooled to 0-5 °C in an ice bath.

  • Addition of Acylating Agent: Ethyl oxalyl chloride (1.0 eq.) is added dropwise to the stirred suspension, maintaining the temperature below 5 °C.

  • Addition of Thiophene: Thiophene (1.0 eq.), dissolved in a small amount of the reaction solvent, is then added dropwise to the reaction mixture, again ensuring the temperature remains between 0-5 °C.

  • Reaction Monitoring: The reaction is stirred at 0-5 °C for an additional 30 minutes and then allowed to warm to room temperature. Progress is monitored by Thin Layer Chromatography (TLC) until consumption of the starting material.[1]

  • Work-up: The reaction is quenched by carefully pouring the mixture onto crushed ice. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Cost-Benefit Analysis
FactorAnalysis
Raw Material Cost Thiophene and ethyl oxalyl chloride are commercially available and relatively inexpensive. The cost of anhydrous aluminum chloride is also moderate.
Yield & Purity This route generally provides good to high yields of the desired product with high purity after purification.
Scalability The reaction is scalable, but the exothermic nature of the Friedel-Crafts reaction requires careful temperature control on a larger scale. The handling of anhydrous AlCl₃, which is moisture-sensitive and corrosive, can also present challenges in an industrial setting.[2]
Safety & Environmental The primary hazards are associated with the use of the corrosive and water-reactive aluminum chloride.[3][4] The reaction also generates acidic waste streams that require neutralization. The use of chlorinated solvents like DCM is also an environmental concern.

Route 2: The Oxidative Transformation - From 2-Acetylthiophene

An alternative two-step approach involves the oxidation of the readily available 2-acetylthiophene to 2-thiopheneglyoxylic acid, followed by esterification to the ethyl ester. A notable advantage of this route is the avoidance of highly volatile and corrosive reagents in the oxidation step. A patented method utilizes nitrosylsulfuric acid as the oxidant.[5]

Figure 3: Grignard Reaction for this compound Synthesis.
Experimental Protocol

Step 1: Preparation of 2-Thienylmagnesium Bromide

  • Reaction Setup: Magnesium turnings are placed in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Anhydrous tetrahydrofuran (THF) is added to cover the magnesium. A small crystal of iodine can be added to initiate the reaction.

  • Grignard Formation: A solution of 2-bromothiophene in anhydrous THF is added dropwise from the dropping funnel. The reaction is typically initiated with gentle heating, and the addition rate is controlled to maintain a gentle reflux. After the addition is complete, the mixture is refluxed until the magnesium is consumed.

Step 2: Reaction with Diethyl Oxalate

  • Reaction Setup: A solution of diethyl oxalate (1.0 eq.) in anhydrous THF is placed in a separate flask and cooled in an ice-salt bath.

  • Addition of Grignard Reagent: The prepared 2-thienylmagnesium bromide solution is added dropwise to the cooled diethyl oxalate solution.

  • Work-up: The reaction mixture is stirred at low temperature and then quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.

  • Purification: The product is purified by vacuum distillation.

Cost-Benefit Analysis
FactorAnalysis
Raw Material Cost 2-Bromothiophene is more expensive than thiophene. Magnesium turnings and diethyl oxalate are relatively inexpensive.
Yield & Purity The yield of this two-step process can be variable and is highly dependent on the successful formation and reaction of the Grignard reagent. Purity after purification is generally good.
Scalability Grignard reactions are widely used in industry, but they require strict anhydrous conditions and careful temperature control due to their exothermic nature. The use of ethereal solvents like THF also presents flammability risks. [6]
Safety & Environmental The primary hazards are associated with the handling of flammable and moisture-sensitive Grignard reagents and the use of flammable ethereal solvents. [6]The generation of magnesium salts as byproducts also needs to be considered for waste disposal.

Comparative Summary and Conclusion

To facilitate a direct comparison, the following table summarizes the key aspects of each synthetic route. The raw material costs are estimated based on bulk pricing and are presented as a relative cost per mole of the final product.

FeatureRoute 1: Friedel-Crafts AcylationRoute 2: Oxidation of 2-AcetylthiopheneRoute 3: Grignard Reaction
Starting Materials Thiophene, Ethyl Oxalyl Chloride2-Acetylthiophene2-Bromothiophene, Diethyl Oxalate
Relative Raw Material Cost LowMediumHigh
Number of Steps 122
Typical Yield Good to HighGoodModerate to Good
Key Reagents AlCl₃ (corrosive, moisture-sensitive)Nitrosylsulfuric Acid (corrosive)Mg (flammable), Anhydrous Solvents
Key Hazards Corrosive and water-reactive catalyst, acidic wasteCorrosive oxidant, concentrated acidFlammable and moisture-sensitive reagents and solvents
Environmental Impact Acidic waste, use of chlorinated solventsRecyclable mother liquor, less volatile wasteUse of ethereal solvents, metal salt waste
Scalability Established but requires careful controlPotentially advantageous due to waste reductionEstablished but requires strict anhydrous conditions

Expert Recommendation:

For laboratory-scale synthesis where directness and high yield are the primary drivers, the Friedel-Crafts acylation (Route 1) remains a highly attractive option due to its single-step nature and the relatively low cost of starting materials. However, for larger-scale production, the safety and environmental concerns associated with aluminum chloride and chlorinated solvents may necessitate significant engineering controls and waste management protocols.

The oxidation of 2-acetylthiophene (Route 2) presents a compelling alternative, particularly for industrial applications. While it is a two-step process and may have a slightly higher initial raw material cost, the reported high yield, high purity, and, most importantly, the potential for a more environmentally benign process with recyclable waste streams make it a strong candidate for sustainable manufacturing.

The Grignard reaction (Route 3) is a viable, albeit more complex and costly, alternative. The higher price of the starting 2-bromothiophene and the stringent reaction conditions required for Grignard chemistry make it less economically favorable than the other two routes for the synthesis of this specific target molecule, unless 2-bromothiophene is readily available as a cheaper starting material.

Ultimately, the optimal synthetic route will depend on the specific priorities of the researcher or organization, balancing factors of cost, yield, safety, environmental impact, and available infrastructure. This guide provides the foundational data and expert analysis to make an informed and strategic decision.

References

  • Google Patents. (n.d.). CN110590736A - Synthesis method of 2-thiophene glyoxylic acid.
  • Vanchlor. (2015, January 5). SAFETY DATA SHEET Aluminum Chloride - Anhydrous.
  • University of Wisconsin-Madison. (n.d.). Developing SOPs for Hazardous Chemical Manipulations.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Nitrosylsulfuric acid (40% in 87% sulfuric acid), 40%.
  • Google Patents. (n.d.). US2492629A - Acylation of thiophene.

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A Comparative Analysis of the Biological Activities of Ethyl Thiophene-2-glyoxylate Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the thiophene scaffold stands out as a "privileged" structure, consistently appearing in a wide array of biologically active compounds.[1][2][3] Ethyl thiophene-2-glyoxylate, with its reactive α-ketoester functionality, serves as a versatile starting material for the synthesis of a diverse library of thiophene derivatives.[4] This guide provides a comparative overview of the biological activities of various analogs derived from this core structure, with a focus on their antimicrobial, anticancer, and anti-inflammatory potential. By examining the structure-activity relationships (SAR) of these compounds, we aim to provide valuable insights for researchers engaged in the design and development of novel therapeutic agents.

The Thiophene Core: A Foundation for Diverse Biological Activity

The five-membered heterocyclic ring of thiophene, containing a single sulfur atom, imparts unique physicochemical properties that are conducive to biological interactions. The sulfur atom can participate in hydrogen bonding, and the thiophene ring itself is considered a bioisostere of a monosubstituted phenyl ring, often leading to improved metabolic stability and binding affinity.[3] The inherent versatility of the thiophene nucleus allows for substitutions at various positions, leading to a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, antioxidant, and anticonvulsant effects.[3][5]

Comparative Analysis of Biological Activities

This guide will focus on three key areas of biological activity where analogs of this compound have shown promise:

  • Antimicrobial Activity: The rise of multidrug-resistant bacteria necessitates the discovery of novel antimicrobial agents. Thiophene derivatives have emerged as a promising class of compounds in this area.

  • Anticancer Activity: The search for more effective and less toxic cancer therapies is a continuous effort. Thiophene-containing compounds have demonstrated significant potential in inhibiting cancer cell growth through various mechanisms.

  • Anti-inflammatory Activity: Chronic inflammation is a hallmark of many diseases. Thiophene derivatives have been investigated for their ability to modulate inflammatory pathways, often by inhibiting key enzymes like cyclooxygenase-2 (COX-2).

Structure-Activity Relationship (SAR) Insights

The biological activity of thiophene derivatives is highly dependent on the nature and position of the substituents on the thiophene ring. For instance, the introduction of bulky aromatic groups can enhance anticancer activity, while specific substitutions on an amide linker can modulate antimicrobial potency. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective compounds.

I. Antimicrobial Activity: Combating Microbial Resistance

Thiophene derivatives have demonstrated significant potential as antimicrobial agents against a range of bacterial and fungal pathogens. The mechanism of action often involves the inhibition of essential bacterial enzymes or disruption of the cell membrane.

Comparative Data for Antimicrobial Analogs

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative thiophene analogs against various microbial strains. Lower MIC values indicate greater antimicrobial potency.

Compound IDStructureTest OrganismMIC (µg/mL)Reference
Analog A Ethyl 2-(substituted-benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateStaphylococcus aureus0.81 (as µM/ml)[6][7]
Analog B Thiophene carboxamide derivativeBacillus subtilis7.8 - 125[8]
Analog C 2,5-disubstituted thiopheneColistin-Resistant A. baumannii16[9]
Analog D 2,5-disubstituted thiopheneColistin-Resistant E. coli8[9]

Note: The structures provided are generalized representations. Please refer to the cited literature for the exact chemical structures.

Experimental Protocol: Broth Microdilution for MIC Determination

The following is a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare serial dilutions of test compound in a 96-well plate C Inoculate each well with the bacterial suspension A->C B Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) B->C D Incubate plates at 37°C for 18-24 hours C->D E Visually inspect for turbidity (bacterial growth) D->E F Determine MIC: lowest concentration with no visible growth E->F

Workflow for Broth Microdilution MIC Assay.

Step-by-Step Methodology:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in a sterile growth medium (e.g., Mueller-Hinton Broth) to achieve a range of desired concentrations.[10]

  • Preparation of Bacterial Inoculum:

    • From a fresh culture, suspend several colonies of the test bacterium in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[11]

    • Dilute this standardized suspension in the growth medium to achieve the final desired inoculum concentration (typically 5 x 10^5 CFU/mL).

  • Inoculation:

    • Add a standardized volume of the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (bacteria in medium without compound) and a negative control (medium only).

  • Incubation:

    • Seal the plate to prevent evaporation and incubate at 37°C for 16-20 hours.[10]

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.[11]

II. Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Thiophene derivatives have shown significant promise as anticancer agents, with mechanisms of action that include the inhibition of key enzymes like VEGFR-2 and AKT, as well as the induction of apoptosis.[10][12]

Comparative Data for Anticancer Analogs

The following table presents the half-maximal inhibitory concentration (IC50) values for various thiophene analogs against different cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
Analog E Fused ThienopyrimidineHepG2 (Liver)3.105[12]
Analog F Fused ThienopyrimidinePC-3 (Prostate)2.15[12]
Analog G Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivativeA-549 (Lung)Effective at 10⁻⁴ M[6][7]
Analog H Thiophene carboxamide solamin analogHuman cancer cell linesPotent activity reported[13]

Note: The structures provided are generalized representations. Please refer to the cited literature for the exact chemical structures.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[14][15]

MTT_Assay_Workflow cluster_prep Cell Culture & Treatment cluster_assay MTT Reaction cluster_analysis Quantification A Seed cells in a 96-well plate and allow to adhere B Treat cells with various concentrations of the test compound A->B C Incubate for a defined period (e.g., 24-72 hours) B->C D Add MTT solution to each well C->D E Incubate for 2-4 hours to allow formazan crystal formation D->E F Solubilize formazan crystals with a suitable solvent (e.g., DMSO) E->F G Measure absorbance at ~570 nm using a plate reader F->G H Calculate cell viability and IC50 value G->H

Workflow for MTT Cytotoxicity Assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to attach and grow for 24 hours.[16]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank (medium only).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[17]

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution (typically 0.5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[14][16] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[14]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement and Analysis:

    • Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.[16]

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Several thiophene derivatives have demonstrated potent anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[1][2] Selective COX-2 inhibitors are of great interest as they can reduce inflammation with a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[17]

Comparative Data for Anti-inflammatory Analogs

The following table shows the IC50 values for COX-2 inhibition by representative thiophene analogs.

Compound IDStructureAssayIC50 (µM)Reference
Analog I Kuwanon A (a natural product with a thiophene-like moiety)in vitro COX-2 Inhibition14[18]
Analog J Thiophene pyrazole hybridin silico docking against COX-2Predicted high affinity[1]
Analog K Tetrasubstituted thiopheneCarrageenan-induced rat paw edemaShowed significant % protection[19]
Celecoxib Standard COX-2 Inhibitorin vitro COX-2 Inhibition0.49[20]

Note: The structures provided are generalized representations. Please refer to the cited literature for the exact chemical structures and assay details.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against the COX-2 enzyme.

COX2_Inhibition_Workflow cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_analysis Detection & Analysis A Prepare reaction buffer with purified COX-2 enzyme and heme B Add test compound at various concentrations A->B C Pre-incubate to allow inhibitor binding B->C D Initiate reaction by adding arachidonic acid (substrate) C->D E Incubate for a specific time at 37°C D->E F Stop the reaction E->F G Quantify the product (e.g., PGF2α) using ELISA or a colorimetric/fluorometric method F->G H Calculate percent inhibition and IC50 value G->H

Workflow for In Vitro COX-2 Inhibition Assay.

Step-by-Step Methodology:

  • Reaction Mixture Preparation:

    • In a 96-well plate, prepare a reaction buffer containing purified human recombinant COX-2 enzyme and a heme cofactor.[21]

  • Inhibitor Addition and Pre-incubation:

    • Add the test compound at a range of concentrations to the wells. Include a vehicle control and a positive control (a known COX-2 inhibitor like celecoxib).

    • Pre-incubate the plate at room temperature or 37°C for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[22]

  • Initiation of Enzymatic Reaction:

    • Initiate the reaction by adding the substrate, arachidonic acid, to each well.[22]

  • Incubation and Termination:

    • Incubate the plate at 37°C for a specific duration (e.g., 2-10 minutes).

    • Stop the reaction by adding a strong acid (e.g., HCl).[21]

  • Product Quantification:

    • The product of the COX-2 reaction, prostaglandin H2 (PGH2), is unstable. It is often converted to a more stable product like PGF2α by adding a reducing agent such as stannous chloride.[21]

    • Quantify the amount of PGF2α produced using an Enzyme Immunoassay (EIA) or a fluorometric/colorimetric method.[18][21]

  • Data Analysis:

    • Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value from the resulting dose-response curve.

Conclusion

The analogs of this compound represent a rich source of chemical diversity with significant potential for the development of new therapeutic agents. This guide has provided a comparative overview of their antimicrobial, anticancer, and anti-inflammatory activities, supported by experimental data and detailed protocols. The structure-activity relationships highlighted herein underscore the importance of rational drug design in optimizing the potency and selectivity of these promising compounds. Further research into the synthesis and biological evaluation of novel analogs is warranted to fully exploit the therapeutic potential of the thiophene scaffold.

References

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Horton, T. (n.d.). MTT Cell Assay Protocol.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.
  • Clinical and Laboratory Standards Institute. (2011, October 18). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline.
  • UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials.
  • FWD AMR-RefLabCap. (2022, April). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific.
  • Pourakbari, R., et al. (n.d.). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents.
  • Lee, J. H., et al. (2020). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. Molecules, 25(15), 3452.
  • The Pharma Innovation Journal. (2016). Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare.
  • Singh, S., et al. (2019). Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. BMC Chemistry, 13(1), 53.
  • Singh, S., et al. (2019). Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. BMC Chemistry, 13(1), 53.
  • Almendros, C., et al. (2022). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 13, 989255.
  • Almendros, C., et al. (2022). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. CORE.
  • El-Naggar, A. M., et al. (2023). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Molecules, 28(13), 5171.
  • ResearchGate. (n.d.). Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides.
  • da Cruz, R. M. D., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 692.
  • ResearchGate. (n.d.). Previously prepared thiophene derivative with anti-inflammatory activity.
  • Mishra, R., et al. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291.
  • Parmar, D. R., & Chhabria, M. T. (2016). Novel thiophene derivatives as Anti-inflammatory agents. Journal of Pharmaceutical Science and Bioscientific Research, 6(5), 713-722.
  • Khalil, A. M., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal, 11(1), 79.
  • da Cruz, R. M. D., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 692.
  • El-Gohary, N. S., & Shaaban, M. R. (2018). The rational design, synthesis and antimicrobial properties of thiophene derivatives that inhibit bacterial histidine kinases. Scientific Reports, 8(1), 7769.
  • Singh, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(2), 271-297.
  • Ohta, K., et al. (2021). Structure-Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs: Shortening the Alkyl Chain in the Tail Part Significantly Affects Their Growth Inhibitory Activity against Human Cancer Cell Lines. Chemical & Pharmaceutical Bulletin, 69(10), 1029-1033.

Sources

A Senior Application Scientist's Guide to the Purity Assessment of Commercial Ethyl Thiophene-2-glyoxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in a Key Pharmaceutical Intermediate

Ethyl thiophene-2-glyoxylate is a vital intermediate in the synthesis of numerous pharmaceutical compounds.[1][2] Its molecular structure, featuring a thiophene ring linked to a glyoxylic acid ethyl ester, makes it a versatile building block in medicinal chemistry.[1] The purity of this intermediate is not merely a matter of quality control; it is a foundational pillar for the safety, efficacy, and reproducibility of the final Active Pharmaceutical Ingredient (API).[3][4] Impurities introduced at this stage can carry through downstream, potentially leading to altered pharmacological activity, increased toxicity, or complications in regulatory filings.

This guide provides a comparative analysis of the primary analytical techniques used to assess the purity of commercial this compound. As a Senior Application Scientist, my objective is to move beyond mere protocols and delve into the causality behind experimental choices, empowering researchers to select and implement the most appropriate methods for their specific needs. We will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, presenting not just the "how" but the "why," supported by experimental data and validated workflows.

Understanding the Impurity Landscape

The quality of any pharmaceutical intermediate is defined by the presence and quantity of impurities.[3] For this compound, these can originate from the synthetic route, degradation, or storage. A common synthesis pathway involves the oxidation of 2-acetylthiophene.[5] This knowledge allows us to anticipate potential impurities:

  • Unreacted Starting Materials: Such as 2-acetylthiophene.

  • Side-Reaction Products: Including byproducts from incomplete oxidation or dimerization.

  • Reagents and Solvents: Residual solvents (e.g., dichloromethane, ethyl acetate) or traces of reagents used during synthesis and purification.[5]

  • Degradation Products: Resulting from instability under certain light, temperature, or pH conditions.

A robust analytical strategy must be capable of separating, identifying, and quantifying these diverse chemical entities.

Comparative Analysis of Core Analytical Techniques

The selection of an analytical technique is a critical decision driven by the specific information required. While a commercial Certificate of Analysis (CoA) may provide a purity value (often >97% by GC or HPLC)[6], a comprehensive in-house assessment is crucial for drug development.

Technique Primary Application Strengths Limitations
HPLC-UV Quantitative Purity & Impurity ProfilingHigh precision and accuracy for non-volatile compounds; robust and widely available.Requires chromophoric compounds; may not identify co-eluting peaks without a mass spectrometer.
GC-MS Volatile Impurity Identification & QuantificationExcellent for identifying residual solvents and volatile byproducts; provides structural information (MS).[7][8]Limited to thermally stable and volatile compounds; derivatization may be required for some analytes.
NMR (¹H, ¹³C) Structural Confirmation & Purity EstimationAbsolute structural elucidation; can detect a wide range of impurities without a reference standard; inherently quantitative (qNMR).Lower sensitivity compared to chromatographic methods; complex mixtures can lead to overlapping signals.[9]
Decision Workflow for Analytical Method Selection

The following diagram outlines a logical workflow for choosing the appropriate analytical method based on the research objective.

start Start: Assess Purity of This compound q1 Primary Goal? start->q1 q_purity Quantitative Purity & Known Impurities q1->q_purity Quantification q_volatile Identify Unknown Volatile Impurities q1->q_volatile Identification q_structure Confirm Structure & Assess Overall Purity q1->q_structure Structure hplc Use HPLC-UV q_purity->hplc gcms Use GC-MS q_volatile->gcms nmr Use NMR q_structure->nmr end End: Complete Purity Profile hplc->end gcms->end nmr->end

Caption: Workflow for selecting the appropriate analytical method.

High-Performance Liquid Chromatography (HPLC-UV)

Principle & Rationale

HPLC is the workhorse for purity determination in the pharmaceutical industry. For this compound, a reversed-phase HPLC (RP-HPLC) method is ideal. The molecule has moderate polarity, making it well-suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase (typically a mixture of water and acetonitrile or methanol). The thiophene ring contains a conjugated system that absorbs UV light, making a UV detector a simple and effective choice for detection.[10]

Experimental Protocol: RP-HPLC for Purity Determination

Objective: To quantify the purity of this compound and profile related substance impurities.

A. System & Reagents:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/PDA detector.

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, water, and phosphoric acid.

B. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Phosphoric Acid

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid

  • Gradient: 30% B to 100% B over 25 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm (or as determined by UV scan)

  • Injection Volume: 10 µL

C. Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh ~25 mg of this compound into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Working Solution (0.1 mg/mL): Dilute 1 mL of the Stock Solution to 10 mL with the same diluent.

D. Self-Validation & System Suitability:

  • Blank Injection: Inject the diluent to ensure no baseline interference.

  • System Suitability Test (SST): Make five replicate injections of the Working Solution.

  • Acceptance Criteria: The relative standard deviation (RSD) for the peak area of the main component should be less than 2.0%. The theoretical plates should be >2000 and the tailing factor <2.0.[10]

E. Analysis & Calculation:

  • Inject the Working Solution.

  • Calculate purity using the area percent method, assuming all impurities have a similar response factor.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Data Presentation: Comparison of Commercial Lots
Supplier Lot Retention Time (min) Purity by Area % (HPLC) Major Impurity (RT, Area %)
Lot A-202515.2198.7%12.88 min, 0.65%
Lot B-202515.2397.5%12.90 min, 1.12%; 16.45 min, 0.85%
Lot C-202515.1999.4%12.87 min, 0.21%
Workflow Diagram: HPLC Purity Analysis

prep Sample Preparation (1 mg/mL Stock) sst System Suitability Test (5 Replicate Injections) prep->sst inject Inject Sample sst->inject acquire Acquire Chromatogram (Gradient Elution) inject->acquire integrate Integrate Peaks acquire->integrate calc Calculate Purity (Area % Method) integrate->calc report Generate Report calc->report

Caption: Standard workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Rationale

GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile compounds.[7] It is particularly useful for detecting residual solvents from the synthesis and purification process, which are common impurities in pharmaceutical intermediates. The sample is vaporized and separated based on boiling point and polarity in the GC column. The separated components then enter the mass spectrometer, which fragments them into characteristic ions, providing a "fingerprint" for definitive identification.[11][12]

Experimental Protocol: GC-MS for Volatile Impurities

Objective: To identify and quantify residual solvents and other volatile impurities.

A. System & Reagents:

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Helium (carrier gas), GC-grade dichloromethane (solvent).

B. Chromatographic Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Split (e.g., 50:1 ratio)

  • Carrier Gas Flow: 1.0 mL/min (constant flow)

  • Oven Program: 40°C (hold 5 min), ramp to 280°C at 10°C/min, hold 5 min.[8]

  • MS Transfer Line Temp: 280°C

  • Ion Source Temp: 230°C

  • Scan Range: 35-400 m/z

C. Sample Preparation:

  • Prepare a solution of ~10 mg of this compound in 1 mL of dichloromethane.

  • Vortex to ensure complete dissolution.

D. Analysis & Identification:

  • Inject 1 µL of the prepared sample.

  • Acquire the total ion chromatogram (TIC).

  • For each impurity peak, obtain the mass spectrum.

  • Identify the impurity by comparing its mass spectrum with a reference library (e.g., NIST).

Data Presentation: Identified Volatile Impurities in Lot B-2025
Retention Time (min) Identified Compound Concentration (est. ppm) Basis of Identification
3.45Dichloromethane~150NIST Library Match (>95%)
12.552-Acetylthiophene~800NIST Library Match (>98%)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Rationale

NMR spectroscopy is an unparalleled tool for structural elucidation.[9] It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) in the molecule. For purity assessment, ¹H NMR is particularly powerful. The integral of each signal is directly proportional to the number of protons it represents, allowing for quantification of impurities against the main compound, provided there are unique, non-overlapping signals. It can confirm the identity of the bulk material while simultaneously detecting and identifying impurities that might be invisible to other techniques.

Expected NMR Data for this compound
  • ¹H NMR (in CDCl₃): The spectrum is expected to show signals for the three distinct protons on the thiophene ring, a quartet for the -CH₂- group of the ethyl ester, and a triplet for the -CH₃ group of the ethyl ester.[13]

    • Thiophene Protons: ~7.2-8.2 ppm (three distinct signals, dd, dd, m)

    • Ethyl -CH₂-: ~4.4 ppm (quartet)

    • Ethyl -CH₃-: ~1.4 ppm (triplet)

  • ¹³C NMR (in CDCl₃): Will show distinct signals for the carbonyl carbons, the thiophene carbons, and the ethyl group carbons.[13][14]

Experimental Protocol: ¹H NMR for Structural Confirmation and Purity

Objective: To confirm the chemical structure and assess purity by identifying and quantifying impurities with distinct proton signals.

A. System & Reagents:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

  • Deuterated chloroform (CDCl₃) with 0.03% TMS as an internal standard.

B. Sample Preparation:

  • Dissolve 10-15 mg of this compound in ~0.7 mL of CDCl₃.

  • Filter the solution into an NMR tube if any particulate matter is present.

C. Data Acquisition:

  • Acquire a standard ¹H NMR spectrum (e.g., 16-32 scans).

  • Ensure proper phasing and baseline correction.

  • Integrate all signals, setting the integral of a known signal from the main compound (e.g., the ethyl -CH₃- triplet) to its theoretical value (3H).

D. Interpretation:

  • Confirm the expected signals for this compound are present with the correct chemical shifts, multiplicities, and integrations.

  • Look for any additional signals. Identify these impurity signals by their chemical shifts and multiplicities, referencing known spectra of potential impurities (e.g., 2-acetylthiophene, common solvents).

  • Calculate the mole percent of an impurity using the formula:

    • Mol % Impurity = [ (Integral of Impurity Signal / Protons per Signal) / (Integral of Main Compound Signal / Protons per Signal) ] * 100

Conclusion: An Integrated Approach for Comprehensive Quality Assurance

No single analytical technique provides a complete picture of the purity of a pharmaceutical intermediate like this compound. A comprehensive and robust quality assessment relies on an integrated approach.

  • HPLC serves as the primary tool for precise and accurate quantification of the main component and non-volatile impurities.

  • GC-MS is indispensable for the definitive identification and control of volatile impurities, such as residual solvents, which are critical parameters in pharmaceutical manufacturing.

  • NMR provides the ultimate confirmation of molecular structure and offers an orthogonal method for detecting and quantifying a broad range of impurities without the need for specific reference standards.

By judiciously applying these techniques, researchers and drug development professionals can ensure the quality and consistency of their starting materials, de-risk their synthetic processes, and build a solid foundation for the development of safe and effective medicines. Adherence to international standards, such as those outlined by the ICH, is paramount throughout this process.[3][4][15][16]

References

  • Bicchi, C., et al. (2002). GLC and GLC-MS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae). Z Naturforsch C J Biosci, 57(1-2), 63-71. [Link]
  • Pharmaffiliates. (n.d.). Pharmaceutical Intermediate Quality Standards: A Practical Guide.
  • Capot Chemical. (n.d.).
  • Margl, L., et al. (2002). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae).
  • BIOSYNCE. (n.d.). Ethyl 2-oxo-2-(thiophen-2-yl)
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Shi, Q., et al. (2021). Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. Analytical Chemistry. [Link]
  • Szarka, S., et al. (2010). GC–MS Method Development for the Analyses of Thiophenes from Solvent Extracts of Tagetes patula L.
  • Shinde, V. (2023). Pharmacopeial Standards: Ensuring Quality and Safety in Healthcare. Veeprho. [Link]
  • Wiley-VCH. (n.d.).
  • Fasan, V., et al. (2014). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. Scientific Research Publishing. [Link]
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  • Thermo Fisher Scientific. (n.d.).
  • Google Patents. (n.d.). CN110590736A - Synthesis method of 2-thiophene glyoxylic acid.
  • Lee, J.H., et al. (2024). Integrated Extraction Optimization and HPLC-based Quality Evaluation of Thiophenes from Tagetes erecta Roots.
  • Google Patents. (n.d.). CN101539543A - Method for detecting glyoxylate and glyoxal by high performance liquid chromatography.
  • Wiley-VCH. (n.d.). Thiophene, 2-dodecyl-5-ethyl- - Optional[13C NMR]. SpectraBase. [Link]
  • Teasdale, A., et al. (2012).
  • Google Patents. (n.d.). CN101885720B - Method for synthesizing 2-thiophene ethylamine.
  • Royal Society of Chemistry. (n.d.). ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. Royal Society of Chemistry. [Link]
  • Samir, E., et al. (2016). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. Scientific Research Publishing. [Link]

Sources

A Senior Application Scientist's Guide to Confirming the Structure of Ethyl Thiophene-2-glyoxylate Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, thiophene-containing molecules represent a cornerstone for innovation. Ethyl thiophene-2-glyoxylate, with its dual reactive sites—an electrophilic ketone and an ester—serves as a versatile scaffold for the synthesis of a diverse array of complex molecules. However, the confirmation of the resulting product structures requires a meticulous and multi-faceted analytical approach. This guide provides an in-depth, experience-driven comparison of the analytical methodologies used to unequivocally determine the structures of products derived from two common transformations of this compound: the Knoevenagel condensation and a Reformatsky-type reaction.

The Strategic Importance of Structural Confirmation

The biological activity and material properties of a molecule are intrinsically linked to its three-dimensional structure. Ambiguity in structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potentially, the progression of suboptimal candidates in a drug discovery pipeline. Therefore, the robust confirmation of a reaction's outcome is not merely a procedural step but a foundational pillar of scientific integrity. This guide will demonstrate how a synergistic application of spectroscopic techniques provides a self-validating system for structural elucidation.

Characterization of the Starting Material: this compound

Before delving into the analysis of reaction products, it is imperative to possess a complete spectral dataset for the starting material, this compound. This serves as a crucial baseline for comparison.

Table 1: Spectroscopic Data for this compound [1][2]

Technique Data
¹H NMR (400 MHz, CDCl₃)δ 8.13 (dd, J = 3.8, 1.0 Hz, 1H), 7.83 (dd, J = 4.8, 1.0 Hz, 1H), 7.22-7.17 (m, 1H), 4.44 (q, J = 7.0 Hz, 2H), 1.43 (t, J = 7.2 Hz, 3H)
¹³C NMR (100 MHz, CDCl₃)δ 176.4, 161.7, 139.1, 137.4, 137.2, 128.6, 62.7, 14.0
IR (thin film) ν (cm⁻¹) 1730 (C=O, ester), 1680 (C=O, ketone), 1410, 1290, 1070
MS (ESI) m/z 185.02 [M+H]⁺, 207.01 [M+Na]⁺

Reaction 1: Knoevenagel Condensation - Synthesis of Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction. Here, we examine the reaction of this compound with ethyl cyanoacetate. In this transformation, the ketone of the glyoxylate is expected to react, leading to a new olefinic bond.

Experimental Protocol: Knoevenagel Condensation[3]

To a solution of thiophene-2-carboxaldehyde (6.6 mmol) and ethyl cyanoacetate (6.6 mmol) in ethanol, a catalytic amount of piperidine (1 mol%) is added. The mixture is stirred for three hours. The resulting solid is then recrystallized from ethanol to yield the pure product.

Structural Confirmation of Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate

The anticipated product is Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate. Its structure is confirmed through the following spectroscopic data:

Table 2: Spectroscopic Data for Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate [3]

Technique Data Interpretation
¹H NMR (300 MHz, CDCl₃)δ 8.38 (s, 1H), 7.85 (d, J = 4.36 Hz, 2H), 7.27 (t, J = 4.44 Hz, 1H), 4.37 (q, J = 7.12 Hz, 2H), 1.39 (t, J = 7.12 Hz, 3H)The disappearance of the ketone proton signals from the starting material and the appearance of a new singlet at 8.38 ppm are indicative of the formation of the C=CH bond. The coupling constants of the thiophene protons are consistent with a 2-substituted thiophene ring.
¹³C NMR (75 MHz, CDCl₃)δ 162.9, 146.9, 137.8, 136.5, 135.5, 129.0, 116.1, 99.8, 62.9, 14.4The presence of a new quaternary carbon at ~99.8 ppm (C-2 of the acrylate) and the cyano carbon at 116.1 ppm, along with the olefinic carbon at 146.9 ppm, strongly supports the proposed structure.
IR (KBr) ν (cm⁻¹) 2220 (C≡N), 1725 (C=O, ester), 1600 (C=C)The sharp absorption at 2220 cm⁻¹ is a clear indication of the cyano group. The ester carbonyl stretch is present, while the ketone carbonyl from the starting material is absent.
MS (ESI) m/z 237 [M+Na]⁺The mass of the product is consistent with the molecular formula C₁₀H₉NO₂S.
Visualizing the Knoevenagel Condensation Workflow

Knoevenagel_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Analysis SM1 This compound React Piperidine (cat.) Ethanol, 3h SM1->React SM2 Ethyl Cyanoacetate SM2->React Prod Ethyl (E)-2-cyano-3- (thiophen-2-yl)acrylate React->Prod NMR NMR (¹H, ¹³C) Prod->NMR IR IR Spectroscopy Prod->IR MS Mass Spectrometry Prod->MS

Caption: Workflow for the Knoevenagel condensation and subsequent product analysis.

Reaction 2: Reformatsky-Type Reaction - Synthesis of Ethyl 3-hydroxy-3-(thiophen-2-yl)propanoate

The Reformatsky reaction provides a route to β-hydroxy esters. In this case, we will explore a Reformatsky-type reaction of this compound with an organozinc reagent derived from ethyl bromoacetate. This reaction targets the ketone functionality to generate a tertiary alcohol.

Experimental Protocol: Reformatsky-Type Reaction[5]

In a flask containing zinc dust, a solution of ethyl 2-bromoacetate (2 mmol) and the isothiocyanate derivative (1 mmol) is added. The reaction proceeds, and the resulting product is isolated. While the cited procedure uses an isothiocyanate, a similar approach can be applied to ketones like in this compound.

Structural Confirmation of Ethyl 3-hydroxy-3-(thiophen-2-yl)propanoate

The expected product is Ethyl 3-hydroxy-3-(thiophen-2-yl)propanoate. Its structure is confirmed by a distinct set of spectroscopic data:

Table 3: Spectroscopic Data for a Representative Reformatsky Product [4]

Technique Data (for a related β-thioxoester) Interpretation for the Expected Hydroxy Ester
¹H NMR (400 MHz, DMSO-d₆)δ 12.34 (br s, 1H, CONH), 7.73-6.69 (m, 3H, Ar-H), 4.88 (s, 2H, CSCH₂CO), 1.90 (m, 5H, CH₂ and CH₃)For our expected product, we would anticipate the disappearance of the ketone carbonyl signal and the appearance of a new hydroxyl proton signal (a broad singlet). A new singlet or AB quartet for the CH₂ group adjacent to the ester would also be expected.
¹³C NMR (100 MHz, DMSO-d₆)δ 169, 149, 129.5, 129.1, 118, 112, 68, 21, 19For the hydroxy ester, we would expect a new quaternary carbon signal in the range of 70-80 ppm corresponding to the carbon bearing the hydroxyl group and the thiophene ring. The ketone carbonyl signal from the starting material would be absent.
IR (KBr) ν (cm⁻¹) 3400-3200 (N-H), 1710 (C=O, ester), 1250 (C=S)A broad absorption in the 3500-3200 cm⁻¹ region would be a strong indicator of the hydroxyl group. The ester carbonyl stretch would remain, while the ketone carbonyl would be absent.
MS (ESI) m/z 257.32 [M]⁺The mass spectrum would show a molecular ion peak corresponding to the molecular formula C₁₀H₁₂O₃S.
Visualizing the Reformatsky-Type Reaction Mechanism

Reformatsky_Mechanism cluster_reagent Reagent Formation cluster_reaction Nucleophilic Addition cluster_workup Workup & Product Bromoester BrCH₂CO₂Et Zinc Zn Bromoester->Zinc Enolate BrZnCH₂CO₂Et (Reformatsky Reagent) Zinc->Enolate Oxidative Addition Glyoxylate This compound Enolate->Glyoxylate Nucleophilic Attack Intermediate Zinc Alkoxide Intermediate Glyoxylate->Intermediate Workup Acidic Workup (H₃O⁺) Intermediate->Workup Product Ethyl 3-hydroxy-3- (thiophen-2-yl)propanoate Workup->Product

Caption: Mechanism of the Reformatsky-type reaction with this compound.

Comparative Analysis and Alternative Methodologies

The choice of synthetic route and the resulting product structure can be further validated by comparing it with alternative methods.

Alternative Synthesis: Grignard Reaction

A Grignard reaction offers a similar transformation to the Reformatsky reaction, yielding a tertiary alcohol. The reaction of this compound with a Grignard reagent, such as ethylmagnesium bromide, would also be expected to produce Ethyl 3-hydroxy-3-(thiophen-2-yl)pentanoate. The spectroscopic data for this product would be very similar to the Reformatsky product, with adjustments in the NMR signals corresponding to the ethyl group instead of the carboxymethyl group.

Alternative Synthesis: Wittig Reaction

The Wittig reaction provides a powerful alternative to the Knoevenagel condensation for olefination.[5] The reaction of this compound with a phosphorus ylide, such as (carbethoxymethylene)triphenylphosphorane, would yield ethyl 2-(thiophen-2-yl)acrylate.

Table 4: Comparison of Olefination Products

Product Key Spectroscopic Features
Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate ¹H NMR: Olefinic proton singlet. ¹³C NMR: Cyano carbon signal. IR: Strong C≡N stretch.
Ethyl 2-(thiophen-2-yl)acrylate ¹H NMR: Two olefinic proton signals (doublets). ¹³C NMR: Absence of a cyano carbon signal. IR: Absence of a C≡N stretch.

This comparison highlights how subtle changes in the product structure lead to distinct and predictable differences in the spectroscopic data, further solidifying the structural assignment.

Conclusion

The unequivocal structural confirmation of reaction products is a critical aspect of chemical research and development. This guide has demonstrated that a comprehensive analysis, integrating multiple spectroscopic techniques, provides a robust and self-validating framework for elucidating the structures of molecules derived from this compound. By carefully examining the characteristic spectral signatures of the starting material and the products of different reaction pathways, researchers can confidently assign structures, enabling the advancement of their scientific endeavors with a high degree of certainty. The principles outlined herein are broadly applicable to the characterization of a wide range of organic molecules, serving as a valuable resource for scientists in the pharmaceutical and materials science industries.

References

  • Castro Agudelo, J. A., et al. (2017). Synthesis, crystal structure and structural motif of two thiophene-based cyanoacrylate derivatives.
  • Nyugen, K. C., & Weizman, H. (2007). A Solvent Free Wittig Reaction.
  • The Royal Society of Chemistry. (2019). Ambient and aerobic carbon-carbon bond cleavage toward α- ketoester synthesis by transition-metal-free photocatalysis Contents.
  • Castro Agudelo, J. A., et al. (2017). Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate: two conformers forming a discrete disorder.
  • El-Metwaly, N. M., & El-Gazzar, A. A. (2022). The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. RSC Advances, 12(15), 9325–9331. [Link]
  • Chemistry LibreTexts. (2021, August 16). 6: The Wittig Reaction (Experiment).
  • BIOSYNCE. (n.d.). Ethyl 2-oxo-2-(thiophen-2-yl)acetate CAS 4075-58-5.
  • The Royal Society of Chemistry. (2013). Thioester supporting info 09-08-12.
  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). Analysis of molecular structures and spectroscopic properties of thiophene molecules.
  • The Royal Society of Chemistry. (2019). Ambient and aerobic carbon-carbon bond cleavage toward α- ketoester synthesis by transition-metal-free photocatalysis Contents.
  • SynArchive. (n.d.). Reformatsky Reaction.
  • El-Metwaly, N. M., & El-Gazzar, A. A. (2022). The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. RSC Advances, 12(15), 9325–9331. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Ethyl Thiophene-2-Glyoxylate: Ensuring Laboratory Safety and Environmental Integrity

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the fast-paced environments of research, development, and manufacturing, the safe handling and disposal of specialized chemical reagents are paramount. This guide provides essential, in-depth procedural information for the proper disposal of ethyl thiophene-2-glyoxylate (CAS No. 4075-58-5), a key intermediate in pharmaceutical synthesis and drug discovery.[1] As Senior Application Scientists, we recognize that true laboratory safety extends beyond the point of use to the entire lifecycle of a chemical, including its final disposition. This document is structured to provide clarity and actionable protocols, ensuring the protection of personnel and the environment.

Hazard Profile and Immediate Safety Precautions

This compound is a liquid that can range from colorless to yellow or brown and is classified as an irritant.[2][3] Understanding its hazard profile is the first step in ensuring safe handling and disposal.

Primary Hazards:

  • Skin Irritation: Causes skin irritation upon contact.[2]

  • Serious Eye Irritation: Can cause significant eye irritation.[2]

  • Respiratory Irritation: May cause irritation to the respiratory tract if vapors or mists are inhaled.[2]

Immediate Actions in Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[4] Remove any contaminated clothing. If irritation persists, seek medical attention.[4]

  • Eye Contact: Rinse cautiously with water for several minutes. If wearing contact lenses, remove them if it is easy to do so and continue rinsing.[4] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing.[4] If the person feels unwell, seek medical advice.[4]

  • Ingestion: Clean the mouth with water and seek immediate medical attention.[2]

A Safety Data Sheet (SDS) for a similar compound, ethyl glyoxylate, indicates that it can be toxic to aquatic life, which underscores the importance of preventing its release into the environment.

Hazard ClassificationPersonal Protective Equipment (PPE)First Aid Measures
Skin Irritant (Category 2)Nitrile gloves, Lab coatWash with soap and water
Eye Irritant (Category 2)Safety goggles or face shieldRinse with water for 15 minutes
Respiratory IrritantUse in a well-ventilated area or fume hoodMove to fresh air

Waste Segregation and Collection: A Foundational Protocol

The cornerstone of proper chemical disposal is rigorous waste segregation. Mixing incompatible waste streams can lead to dangerous reactions. The Safety Data Sheet for this compound explicitly states its incompatibility with strong oxidizing agents, strong acids, and strong bases.[4]

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container: Use a clearly labeled, leak-proof container made of a compatible material such as high-density polyethylene (HDPE) for liquid waste.

  • Labeling: The container must be labeled "Hazardous Waste." The label should also clearly state "this compound" and list any other solvents or chemicals present in the waste stream.

  • Segregation: Do not mix this compound waste with strong acids, strong bases, or oxidizing agents. It is best practice to collect waste from each specific process separately.

  • Solid Waste: Any solid materials contaminated with this compound, such as gloves, absorbent pads, or weigh boats, should be collected in a separate, clearly labeled, sealable bag or container for solid hazardous waste.

  • Storage: Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area away from general laboratory traffic.

In-Laboratory Hazard Reduction: Controlled Hydrolysis (Saponification)

For small quantities of this compound, a controlled hydrolysis (saponification) reaction can be performed by trained personnel to convert the ester into thiophene-2-glyoxylic acid and ethanol, which may be less hazardous. This procedure should only be undertaken if your institution's safety protocols and local regulations permit in-laboratory treatment of hazardous waste.

Causality of this Protocol: Saponification is the base-catalyzed hydrolysis of an ester.[5] This process converts the volatile and reactive this compound into its corresponding carboxylate salt and ethanol. The resulting salt is generally less volatile and can be neutralized to the carboxylic acid, which may have a different hazard profile. This is a common laboratory procedure for ester hydrolysis.[5]

Experimental Protocol for Saponification:

  • Materials:

    • This compound waste

    • Methanol or Ethanol

    • 1 M Sodium Hydroxide (NaOH) solution

    • 1 M Hydrochloric Acid (HCl) solution

    • Stir plate and stir bar

    • Beaker or flask

    • pH paper or pH meter

  • Procedure:

    • Work within a certified chemical fume hood and wear appropriate PPE (lab coat, safety goggles, and nitrile gloves).

    • For every 1 part of this compound waste, add approximately 3 parts of methanol or ethanol to a beaker or flask to ensure complete dissolution.

    • Place the container on a stir plate and begin stirring.

    • Slowly add 1 M NaOH solution to the mixture. A typical procedure for similar esters involves adding an equimolar amount of base.[5] Monitor the reaction, which may be exothermic.

    • Allow the mixture to stir at room temperature for several hours or until the reaction is complete (as determined by an appropriate analytical method like TLC, if feasible).[5]

    • Once the hydrolysis is complete, slowly and carefully neutralize the solution by adding 1 M HCl until the pH is between 6 and 8.

    • The resulting neutralized solution should be collected as aqueous hazardous waste.

Spill Management and Decontamination

In the event of a spill, a prompt and informed response is critical to mitigate exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert personnel in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Control Ignition Sources: If the spilled material contains flammable solvents, extinguish all nearby flames and turn off spark-producing equipment.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and double-layered nitrile gloves.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent to contain the spill.[6]

  • Collect Absorbed Material: Carefully collect the absorbed material using spark-proof tools and place it into a labeled hazardous waste container.

  • Decontaminate the Surface:

    • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water.[6]

    • For final decontamination of non-sensitive surfaces, a dilute solution of sodium bicarbonate can be used to neutralize any acidic residues that might form from the degradation of the glyoxylate.

    • All cleaning materials (wipes, absorbent pads) must be collected and disposed of as solid hazardous waste.

Decontamination of Laboratory Equipment:

  • Glassware and Tools: Reusable glassware and tools should be decontaminated. This can be achieved by soaking them in a 10% bleach solution followed by thorough rinsing with water, or by washing with warm, soapy water.[7]

  • Non-Porous Surfaces: Equipment with non-porous surfaces, such as refrigerators or stir plates, should be decontaminated by scrubbing with warm, soapy water.

Final Disposal Pathway: Adherence to Regulatory Standards

The ultimate disposal of this compound waste must be conducted in compliance with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide the regulatory framework for hazardous waste management.[8][9]

Disposal Decision Workflow:

DisposalWorkflow Start Waste Generated Assess Assess Quantity and Form Start->Assess Small_Quant Small Quantity (<100g) Assess->Small_Quant Liquid Large_Quant Large Quantity (>100g) or Solids Assess->Large_Quant Solid or Liquid In_Lab_Treat In-Lab Hydrolysis (if permitted) Small_Quant->In_Lab_Treat Collect_Waste Collect as Hazardous Waste Large_Quant->Collect_Waste In_Lab_Treat->Collect_Waste Not Permitted Neutralized_Waste Collect Neutralized Aqueous Waste In_Lab_Treat->Neutralized_Waste Successful EHS_Pickup Arrange for EHS/ Contractor Pickup Collect_Waste->EHS_Pickup Neutralized_Waste->EHS_Pickup Final_Disposal Incineration at a Permitted Facility EHS_Pickup->Final_Disposal

Caption: Decision workflow for this compound disposal.

Final Disposal Method:

The recommended final disposal method for this compound and its associated waste is incineration at a licensed and permitted hazardous waste disposal facility.[6] Incineration is effective because the thermal decomposition of thiophene and its derivatives primarily yields carbon monoxide and carbon dioxide.[10]

Regulatory Considerations:

  • While this compound is not specifically listed as a hazardous waste by the EPA, it may be classified as such based on its characteristics (irritant).

  • Waste disposal must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability within the scientific community.

References

  • University of Central Florida. (2023, April 4). EHS_SOP341: Laboratory Decontamination. EHS@ucf.edu.
  • OperaChem. (2024, April 27). Saponification-Typical procedures.
  • MDPI. (n.d.). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
  • ResearchGate. (n.d.). (PDF) Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts.
  • Wayne State University. (n.d.). Laboratory Equipment Decontamination Procedures.
  • SOP Bio-005 Decontamination Reusable Labware, Work-surfaces and Equipment. (n.d.).
  • ResearchGate. (2016, September 21). Reactive metabolites of thiophenic compounds: A new trapping method for thiophene sulfoxides.
  • PubMed. (1988, September-October). Laboratory procedures for detoxification of equipment and waste contaminated with brevetoxins PbTx-2 and PbTx-3.
  • Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination.
  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview.
  • University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes.
  • PubChem. (n.d.). Thiophene. National Institutes of Health.
  • U.S. Environmental Protection Agency. (n.d.). Regulatory Exclusions and Alternative Standards for the Recycling of Materials, Solid Wastes and Hazardous Wastes.
  • Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
  • Wikipedia. (n.d.). Thiophene.
  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
  • National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
  • Regulations.gov. (2023, January 24). Identification and Listing of Hazardous Waste.
  • Bio Recovery. (2022, September 29). Understanding OSHA Regulations For Biohazardous Waste.
  • Bio-Clean of New Jersey. (n.d.). OSHA Guidelines for Biohazard Cleanup: What You Need to Know.
  • RSC Publishing. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
  • National Institutes of Health. (2021, July 19). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity.

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A Senior Scientist's Guide to Personal Protective Equipment for Handling Ethyl Thiophene-2-Glyoxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like Ethyl thiophene-2-glyoxylate is foundational to innovation.[1][2] This versatile building block, instrumental in drug discovery and chemical synthesis, demands a commensurate level of respect and caution in its handling.[2][3] This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use. Our objective is to build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

Part 1: Hazard Profile and Risk Assessment

Understanding the "why" behind PPE is the first step to ensuring its correct application. This compound (CAS No. 4075-58-5) is a dark yellow liquid that, while not having fully investigated toxicological properties, presents a clear and immediate hazard profile based on current data.[4] A thorough risk assessment is therefore not just a regulatory formality but a scientific necessity.

The primary hazards are categorized under the Globally Harmonized System (GHS) as follows:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[4][5]

  • Serious Eye Irritation (Category 2): Causes significant eye irritation, which can lead to damage if not addressed immediately.[4][5]

  • Specific Target Organ Toxicity – Single Exposure (Category 3): May cause respiratory irritation if vapors or mists are inhaled.[1][4][5]

These classifications mandate a multi-layered approach to protection, where engineering controls provide the first line of defense and PPE serves as the critical final barrier.

Hazard Identification Summary for this compound
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning [4][5]
Hazard Statements H315: Causes skin irritation.[4] H319: Causes serious eye irritation.[4] H335: May cause respiratory irritation.[1][4]
Key Precautionary Statements P261: Avoid breathing vapors/spray.[4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[6] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Part 2: The Core PPE Ensemble: A Multi-Barrier System

The selection of PPE must directly counteract the identified hazards. For this compound, this involves creating an impermeable barrier for skin and eyes and ensuring respiratory safety through controlled environments.

Primary Barrier: Engineering Controls

Before any personal equipment is worn, engineering controls must be in place. These are non-negotiable for mitigating exposure.

  • Fume Hood: All handling of this compound, including weighing, transferring, and mixing, must be conducted inside a certified chemical fume hood.[7] This is the most effective way to control the inhalation hazard.

  • Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and exhausted.[5]

  • Emergency Equipment: Ensure that eyewash stations and safety showers are readily accessible and located close to the workstation.[5]

Secondary Barrier: Personal Protective Equipment

1. Eye and Face Protection: Due to its classification as a serious eye irritant, protection must go beyond standard safety glasses.

  • Chemical Splash Goggles: Wear well-fitting, indirectly vented chemical splash goggles that conform to ANSI Z87.1 standards in the U.S. or EN 166 in Europe.[4] This is critical to prevent liquid splashes from reaching the eyes.

  • Face Shield: When handling larger quantities (>100 mL) or during operations with a higher risk of splashing, a face shield should be worn in addition to chemical splash goggles to protect the entire face.

2. Hand Protection: The most likely route of exposure is through skin contact. Glove selection is therefore paramount. While Safety Data Sheets for this specific chemical do not mandate a particular polymer, a logical selection can be made based on general laboratory practice and chemical resistance principles.

  • Recommended Material: Nitrile gloves are a common and appropriate choice for incidental contact with a wide range of laboratory chemicals.[7][8] They offer good resistance to splashes and are a suitable barrier for the operations described.

  • Causality: The key is to treat gloves as a barrier against incidental splash contact, not for prolonged immersion. No disposable glove offers permanent protection.[9][10] You must inspect gloves for any signs of degradation or damage before each use and remove them carefully to avoid skin contamination.[4][11]

Glove Selection & Use Considerations
Material Nitrile is recommended for splash protection.
Thickness Standard laboratory-grade thickness (4-8 mil) is generally sufficient.
Inspection Always inspect gloves for holes, tears, or discoloration before use.[11]
Breakthrough Time For any non-routine operation or extended use, consult the glove manufacturer's specific chemical resistance data.[9][12]
Replacement Replace gloves immediately if you suspect contamination. Never reuse disposable gloves.[8]
Doffing Technique Use a proper removal technique (e.g., glove-to-glove, then skin-to-skin) to prevent contaminating your hands.

3. Body Protection: To prevent skin contact from drips or splashes, appropriate body protection is required.

  • Laboratory Coat: A clean, buttoned laboratory coat, preferably with knit cuffs to protect the wrists, must be worn at all times.[8]

  • Clothing: Long pants and closed-toe shoes are mandatory in any laboratory setting to protect against spills.[7][11]

4. Respiratory Protection: Under normal laboratory conditions, all work should be performed in a fume hood, making respiratory protection unnecessary.[4][5] However, it becomes essential in specific scenarios:

  • Emergency Situations: In the event of a large spill or a failure of engineering controls (e.g., fume hood malfunction).

  • Large-Scale Use: For operations involving significant quantities where the concentration of vapors may exceed exposure limits.

  • Recommendation: In these situations, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors.[13] All respirator use must be part of a comprehensive respiratory protection program that includes fit-testing and training, as mandated by OSHA.

Part 3: Operational Protocols: From Donning to Disposal

A self-validating safety system relies on standardized procedures. The following workflows ensure that PPE is used effectively throughout the chemical handling lifecycle.

Experimental Workflow: PPE Donning and Doffing

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning PPE Donning Sequence (Clean Area) cluster_doffing PPE Doffing Sequence (At Exit) d1 1. Lab Coat d2 2. Eye Protection (Goggles/Face Shield) d1->d2 d3 3. Gloves (Pull cuffs over lab coat sleeves) d2->d3 f1 1. Gloves (Use proper technique) f2 2. Lab Coat (Handle by inside surfaces) f1->f2 f3 3. Eye Protection (Handle by earpieces) f2->f3

Caption: Correct sequence for donning and doffing PPE to minimize contamination.

Step-by-Step Handling Protocol
  • Preparation: Before handling the chemical, ensure the fume hood is operational and the sash is at the appropriate height.[7] Clear the workspace of any unnecessary items.

  • Don PPE: Follow the donning sequence outlined in the diagram above.

  • Chemical Transfer: Perform all transfers of this compound within the fume hood. Use a tray or secondary containment to minimize the impact of potential spills.[7]

  • Post-Handling: Tightly close the primary container.[5] Wipe down the exterior with a suitable decontaminating wipe.

  • Immediate Cleanup: Clean any small drips or spills within the fume hood immediately using an inert absorbent material.[5]

  • Doff PPE: Before leaving the laboratory, doff PPE in the correct sequence. Dispose of contaminated gloves as hazardous waste.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the work area.[11]

Disposal Plan: Contaminated Materials

Proper disposal is a critical final step. All materials that come into contact with this compound must be considered hazardous waste.

Disposal_Pathway start Contaminated Item (Gloves, Wipes, Pipette Tips) waste_bin Designated, Labeled Hazardous Waste Container start->waste_bin Place immediately into disposal_vendor Licensed Hazardous Waste Disposal Vendor waste_bin->disposal_vendor Collected for disposal by

Caption: Disposal pathway for solid waste contaminated with this compound.

Protocol:

  • Contaminated PPE: Used gloves, disposable lab coat sleeves, or any other contaminated apparel must be placed directly into a designated, clearly labeled hazardous waste container.[6][8]

  • Cleanup Materials: Inert absorbent materials (e.g., sand, silica gel) used for spill cleanup should be collected and placed in a suitable, closed container for disposal.[5]

  • Empty Containers: "Empty" containers of this compound are not truly empty and must be disposed of as hazardous waste through an approved waste disposal plant.[5] Do not rinse them into the sanitary sewer system.

  • Regulatory Compliance: All waste disposal must adhere to local, state, and federal regulations.[6]

By integrating this comprehensive PPE and handling strategy into your daily laboratory operations, you establish a robust culture of safety that allows for the confident and responsible advancement of science.

References

  • Ethyl glyoxylate, ca 50% solution in toluene Safety Data Sheet (Altern
  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark. [Link]
  • Rules for the Safe Handling of Chemicals in the Labor
  • Chemical Resistance Table for Gloves. Becky Aktsiaselts. [Link]
  • Chemical Resistance & Barrier Guide. AMG Medical. [Link]
  • Gloves Chemical Resistance Chart. Gloves By Web. [Link]
  • This compound Product Page. Abound Chemicals. [Link]
  • 2-Ethylthiophene Hazard Information.
  • Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. [Link]
  • Handling Hazardous Chemicals In A Laboratory Setting. Clym Environmental. [Link]
  • Thiophene Hazard Summary. New Jersey Department of Health. [Link]
  • Working Safely With Enzymes.

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×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl thiophene-2-glyoxylate
Reactant of Route 2
Reactant of Route 2
Ethyl thiophene-2-glyoxylate

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